2-Hydroxyethyl carbamate
Description
The exact mass of the compound 2-Hydroxyethyl carbamate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone and alcohol; insoluble in benzene and chloroformmiscible with water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3139. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxyethyl carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyethyl carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl carbamate | |
|---|---|---|
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InChI |
InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | |
| Source | PubChem | |
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InChI Key |
BTDQXGUEVVTAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883487 | |
| Record name | 1,2-Ethanediol, 1-carbamate | |
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Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid or pale yellow liquid; Deliquescent; May solidify below 30 deg C; mp = 43 deg C; [HSDB] | |
| Record name | Hydroxyethyl carbamate | |
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Boiling Point |
130-135 °C | |
| Record name | HYDROXYETHYL CARBAMATE | |
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Flash Point |
370 °F | |
| Record name | HYDROXYETHYL CARBAMATE | |
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Solubility |
Soluble in acetone and alcohol; insoluble in benzene and chloroform, Miscible with water | |
| Record name | HYDROXYETHYL CARBAMATE | |
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Density |
1.2852 g/cc at 20 °C | |
| Record name | HYDROXYETHYL CARBAMATE | |
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Vapor Pressure |
2.55 [mmHg], 2.55 mm Hg at 25 °C /Estimated/ | |
| Record name | Hydroxyethyl carbamate | |
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| Record name | HYDROXYETHYL CARBAMATE | |
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Color/Form |
Crystalline solid, Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C | |
CAS No. |
5395-01-7 | |
| Record name | Hydroxyethyl carbamate | |
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| Record name | Hydroxyethyl carbamate | |
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| Record name | 2-Hydroxyethyl carbamate | |
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| Record name | 1,2-Ethanediol, 1-carbamate | |
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| Record name | 2-hydroxyethyl carbamate | |
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| Record name | 2-HYDROXYETHYL CARBAMATE | |
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| Record name | HYDROXYETHYL CARBAMATE | |
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Melting Point |
43 °C | |
| Record name | HYDROXYETHYL CARBAMATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydroxyethyl Carbamate from Ethylene Carbonate and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Hydroxyethyl Carbamate
2-Hydroxyethyl carbamate is a bifunctional molecule featuring both a primary alcohol and a carbamate group. This unique structure makes it a versatile building block in organic synthesis. In the pharmaceutical sector, the carbamate moiety is a common feature in drug molecules, often serving as a stable and effective bioisostere for amide bonds, which can enhance the metabolic stability of a drug.[1] Its applications extend to the polymer industry where it can be used as a monomer or a cross-linking agent. The synthesis of 2-hydroxyethyl carbamate from readily available and relatively inexpensive starting materials like ethylene carbonate and ammonia is therefore a process of significant industrial and academic interest.
The Core Reaction: Mechanistic Insights
The synthesis of 2-hydroxyethyl carbamate from ethylene carbonate and ammonia is a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the ammonia molecule on one of the carbonyl carbons of ethylene carbonate. This attack leads to the opening of the cyclic carbonate ring.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic carbonyl carbon of ethylene carbonate.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond in the cyclic carbonate and the formation of the 2-hydroxyethyl carbamate.
It is important to note that this reaction can be influenced by several factors, including temperature, pressure, and the presence of catalysts. At elevated temperatures, a potential side reaction is the formation of ethylene urea through the reaction of 2-hydroxyethyl carbamate with another molecule of ammonia or through intramolecular cyclization followed by reaction with ammonia.
Experimental Protocol: A Self-Validating System
While a definitive, universally optimized protocol is subject to variations based on scale and specific equipment, the following procedure outlines a robust and reproducible method for the synthesis of 2-hydroxyethyl carbamate. This protocol is designed to be self-validating, with in-process checks and clear endpoints.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| Ethylene Carbonate | ≥99% | Sigma-Aldrich | Store in a dry place. |
| Ammonia | Anhydrous or concentrated aqueous solution (e.g., 28-30%) | VWR, Fisher Scientific | Handle in a well-ventilated fume hood. |
| Solvent (optional) | e.g., Methanol, Ethanol | ACS Grade | Dependent on the specific procedure. |
| Catalyst (optional) | e.g., Potassium Carbonate | Reagent Grade | May improve reaction rate and yield. |
Equipment:
-
High-pressure autoclave or a sealed reaction vessel capable of withstanding elevated temperatures and pressures.
-
Magnetic stirrer with heating capabilities.
-
Thermocouple for accurate temperature monitoring.
-
Pressure gauge.
-
Rotary evaporator for solvent removal.
-
Standard laboratory glassware.
Step-by-Step Synthesis Procedure
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves the use of ammonia and potentially high pressures and temperatures. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Charging the Reactor: In a suitable high-pressure reactor, place ethylene carbonate. If using a solvent, add it at this stage.
-
Addition of Ammonia:
-
For Gaseous Ammonia: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon). A calculated amount of anhydrous ammonia gas is then introduced into the reactor.
-
For Aqueous Ammonia: A concentrated aqueous ammonia solution is added to the reactor containing ethylene carbonate. The molar ratio of ammonia to ethylene carbonate should be carefully controlled, typically with an excess of ammonia to drive the reaction to completion.
-
-
Reaction Conditions:
-
The sealed reactor is heated to the desired temperature. Based on analogous reactions and the potential for side reactions, a temperature range of 70-150°C is a reasonable starting point for optimization.[2][3]
-
The reaction is stirred vigorously to ensure proper mixing of the reactants.
-
The pressure will increase as the temperature rises due to the vapor pressure of the reactants and any gaseous byproducts. The reaction is typically run under the autogenous pressure generated.
-
The reaction time can vary from a few hours to overnight. A typical starting point would be 5-10 hours .[2]
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation:
-
After the reaction is complete, the reactor is cooled to room temperature.
-
Any excess ammonia is carefully vented in a fume hood.
-
If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
The crude product, which may contain unreacted ethylene carbonate, ethylene glycol (from hydrolysis of ethylene carbonate), and potentially ethylene urea, is then subjected to purification.
-
Purification of 2-Hydroxyethyl Carbamate
The purification of 2-hydroxyethyl carbamate is critical to obtain a product of high purity, especially for pharmaceutical applications. A combination of the following techniques may be employed:
-
Distillation: Vacuum distillation can be effective in separating the desired product from less volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystalline 2-hydroxyethyl carbamate.
-
Chromatography: For smaller-scale preparations or to achieve very high purity, column chromatography on silica gel can be employed.
Characterization and Quality Control
The identity and purity of the synthesized 2-hydroxyethyl carbamate should be confirmed using a battery of analytical techniques:
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the protons of the ethyl group and the NH₂ group. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon and the two carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | Strong absorption bands for the N-H and C=O stretching vibrations of the carbamate group, and a broad O-H stretch from the hydroxyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 2-hydroxyethyl carbamate (105.11 g/mol ). |
| Melting Point | Comparison with the literature value. |
Safety Considerations
-
Ethylene Carbonate: It is an irritant to the eyes, skin, and respiratory tract. Handle with care in a well-ventilated area.[4]
-
Ammonia: Ammonia is a corrosive and pungent gas. Exposure to high concentrations can cause severe irritation to the respiratory tract and eyes. Anhydrous ammonia is stored as a liquid under pressure and can cause severe frostbite upon contact with skin.[5] All manipulations involving ammonia should be conducted in a fume hood.
-
High-Pressure Reactions: Reactions conducted in autoclaves or sealed vessels at elevated temperatures generate high internal pressures. Ensure that the equipment is rated for the expected pressures and temperatures and that all safety features are in place and operational.
Conclusion
The synthesis of 2-hydroxyethyl carbamate from ethylene carbonate and ammonia is a straightforward yet versatile reaction that provides access to a valuable chemical intermediate. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers and drug development professionals can achieve high yields of a pure product. The protocol and insights provided in this guide are intended to serve as a solid foundation for the successful implementation of this synthesis in a laboratory or industrial setting.
References
-
PrepChem.com. Synthesis of 2-hydroxyethyl carbamate. Accessed February 7, 2026. [Link]
-
ResearchGate. Synthesis of ethylene carbonate from cyclocondensation of ethylene glycol and urea over ZnO•Cr2O3 catalyst system controlled by co-precipitation method. Accessed February 7, 2026. [Link]
- Google Patents. Ethyl carbamate and its preparation method. CN100349861C. Accessed February 7, 2026.
-
PrepChem.com. Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. Accessed February 7, 2026. [Link]
-
ResearchGate. Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions. Accessed February 7, 2026. [Link]
- Google Patents. Preparation of ammonium carbamate. US4567294A. Accessed February 7, 2026.
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Accessed February 7, 2026. [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Accessed February 7, 2026. [Link]
-
Universiti Kebangsaan Malaysia. Intensification of High-Purity Mono Ethylene Glycol Synthesis in Reactive Distillation. Accessed February 7, 2026. [Link]
- Google Patents. Process for purifying ethylene carbonate, process for producing... US20090221840A1. Accessed February 7, 2026.
-
Organic Syntheses. Preparation of Benzyl Carbamate. Accessed February 7, 2026. [Link]
-
ResearchGate. Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Accessed February 7, 2026. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Accessed February 7, 2026. [Link]
-
Wikipedia. Ammonia. Accessed February 7, 2026. [Link]
-
Royal Society of Chemistry. High yield production of formate by hydrogenating CO2 derived ammonium carbamate/carbonate at room temperature. Accessed February 7, 2026. [Link]
-
Scientific.net. Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Accessed February 7, 2026. [Link]
-
Scientific.net. Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst. Accessed February 7, 2026. [Link]
-
F1000Research. Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Accessed February 7, 2026. [Link]
-
Royal Society of Chemistry. High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Accessed February 7, 2026. [Link]
-
ACS Publications. Ethylene Production from Carbonate Using a Bipolar Membrane Electrolysis System. Accessed February 7, 2026. [Link]
-
Scite.ai. Synthesis of Ethylene Carbonate from Urea and Ethylene Glycol over La(NO3)3 Catalyst. Accessed February 7, 2026. [Link]
-
YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Accessed February 7, 2026. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Accessed February 7, 2026. [Link]
Appendix: Visualizations
Reaction Mechanism
Caption: Proposed reaction mechanism for the synthesis of 2-hydroxyethyl carbamate.
Experimental Workflow
Caption: A streamlined workflow for the synthesis and purification of 2-hydroxyethyl carbamate.
Sources
- 1. High yield production of formate by hydrogenating CO2 derived ammonium carbamate/carbonate at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-Hydroxyethyl Carbamate (CAS 5395-01-7): Properties, Synthesis, Applications, and Safety for the Research Professional
Introduction
2-Hydroxyethyl carbamate (HEC), registered under CAS number 5395-01-7, is a bifunctional organic compound of significant interest in both industrial and academic research. Structurally, it features a primary hydroxyl group and a carbamate functional group, a combination that imparts unique reactivity and versatile application potential.[1] This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals and as a reactive monomer in the production of advanced polymers.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of HEC's properties, synthesis, and handling is essential for leveraging its capabilities while ensuring laboratory safety. This guide provides a comprehensive technical overview, synthesizing field-proven insights with authoritative data to support advanced research and development.
Section 1: Physicochemical and Structural Properties
The utility of 2-Hydroxyethyl carbamate is fundamentally derived from its molecular structure and resulting physical properties. The presence of both a hydrogen-bond-donating hydroxyl (-OH) and a polar carbamate (-NHCOO-) group makes it highly soluble in water and other polar solvents like alcohols and acetone, while remaining insoluble in nonpolar solvents such as benzene and chloroform.[1][3] This solubility profile is critical for its use in aqueous reaction systems and formulations.
The compound is a white to off-white crystalline solid, which can also appear as a clear, pale yellow, slightly viscous liquid.[3] It is known to be deliquescent, readily absorbing moisture from the atmosphere, a property that necessitates storage in dry conditions.[1][3]
Table 1: Key Physicochemical Properties of 2-Hydroxyethyl Carbamate
| Property | Value | Source(s) |
| CAS Number | 5395-01-7 | [4] |
| Molecular Formula | C₃H₇NO₃ | [1][5] |
| Molecular Weight | 105.09 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid or clear, pale yellow liquid | [3] |
| Melting Point | 43 °C | [3] |
| Boiling Point | 130-135 °C at 1 Torr | [3] |
| Density | 1.2852 g/cm³ at 20 °C | [1] |
| Solubility | Miscible with water; Soluble in alcohol, acetone; Insoluble in benzene, chloroform | [1][3] |
| Odor | Ammoniacal | [3] |
Section 2: Synthesis and Characterization
Synthesis Pathways
The most common and industrially viable synthesis of 2-Hydroxyethyl carbamate involves the reaction of ethylene carbonate with ammonia.[1] This method is advantageous due to its high atom economy and the relatively low cost of the starting materials.
Mechanism Insight: The synthesis proceeds via a nucleophilic ring-opening mechanism. The lone pair of electrons on the ammonia molecule attacks one of the electrophilic carbonyl carbons of the ethylene carbonate ring. This leads to the opening of the five-membered ring and, after proton transfer, the formation of the final 2-Hydroxyethyl carbamate product. This reaction is typically exothermic and requires careful temperature control to prevent side reactions.
While other general methods for carbamate synthesis exist, such as using phosgene derivatives or isocyanates, they are often more hazardous and less direct for this specific molecule.[6] Greener alternatives using urea and an alcohol have also been developed for general carbamate synthesis.[7]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of HEC, where reaction progress and product purity can be monitored at key stages.
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser. Place the flask in an ice-water bath for temperature control.
-
Reagent Charging: Charge the flask with 88.0 g (1.0 mole) of ethylene carbonate.
-
Ammonia Addition (Causality: Nucleophilic Attack): Slowly add 50 mL of a 28% aqueous ammonia solution (approx. 0.74 moles) dropwise via the dropping funnel. Maintain the internal temperature below 20°C. Rationale: The slow, chilled addition is critical to manage the exothermic nature of the ring-opening reaction and prevent the formation of byproducts like ethylene glycol and urea.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.
-
Monitoring (Self-Validation): Withdraw a small aliquot and analyze via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol mobile phase to confirm the consumption of ethylene carbonate.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove water and excess ammonia.
-
The resulting viscous oil can be purified by vacuum distillation (130-135 °C @ 1 Torr) or by recrystallization from a suitable solvent like ethyl acetate.[3]
-
-
Final Characterization: Confirm the identity and purity of the white crystalline product using the analytical methods described below.
Analytical Characterization
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~6.5 ppm (s, 2H): -NH₂ protons of the carbamate.
-
δ ~4.7 ppm (t, 1H): -OH proton of the alcohol.
-
δ ~3.9 ppm (t, 2H): -CH₂- group adjacent to the carbamate oxygen (-O-CH₂-).
-
δ ~3.4 ppm (q, 2H): -CH₂- group adjacent to the hydroxyl group (-CH₂-OH).
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.
-
~1700 cm⁻¹ (strong): C=O (carbonyl) stretching of the carbamate group.
-
~1070 cm⁻¹ (strong): C-O stretching vibration.
-
-
Mass Spectrometry (EI-MS):
-
m/z 105: Molecular ion [M]⁺.
-
Key Fragments: m/z 61 (loss of C₂H₄O), m/z 44 (protonated carbamic acid fragment).
-
Section 3: Applications in Research and Drug Development
The bifunctional nature of 2-Hydroxyethyl carbamate makes it a valuable building block, particularly in medicinal chemistry and polymer science.
Role as a Pharmaceutical Intermediate
The carbamate moiety is a privileged scaffold in drug design. It is often used as a stable, cell-permeable surrogate for a peptide bond and is a key component in many prodrug strategies.[6] HEC provides a simple and effective way to introduce this functionality.
-
Linker/Spacer: The hydroxyl group can be functionalized to attach to one part of a molecule, while the carbamate nitrogen can be used to link to another, making HEC an effective linker.
-
Prodrug Design: The carbamate group can improve the pharmacokinetic properties of a drug. HEC can be used to mask a polar group on a parent drug, improving its membrane permeability, with the carbamate being cleaved in vivo to release the active agent.[6]
-
Synthesis of Heterocycles: HEC is a precursor for synthesizing valuable heterocyclic compounds, such as 2-oxazolidinones, which form the core of several important antibiotics.[1][8]
Sources
- 1. Buy 2-Hydroxyethyl carbamate | 5395-01-7 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. aablocks.com [aablocks.com]
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- 7. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
2-Hydroxyethyl carbamate molecular weight and formula
Technical Whitepaper: 2-Hydroxyethyl Carbamate – Physicochemical Profile and Synthetic Utility
Executive Summary
2-Hydroxyethyl carbamate (HEC) is a bifunctional organic intermediate characterized by the coexistence of a carbamate ester and a primary hydroxyl group within a short aliphatic chain. With the molecular formula
Molecular Identity & Physicochemical Properties
HEC is distinguished by its amphiphilic nature, possessing both a hydrogen-bond donating/accepting carbamate head and a hydrophilic hydroxyl tail. This dual functionality allows it to act as a cross-linker and a pro-moiety in cyclization-activated prodrug strategies.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| IUPAC Name | 2-Hydroxyethyl carbamate | |
| CAS Registry Number | 5395-01-7 | Note: Often confused with dichloromethyl methyl ether (CAS 4885-02-3) in automated databases.[1] |
| Molecular Formula | ||
| Molecular Weight | 105.09 g/mol | Calculated based on standard atomic weights ( |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Melting point is close to ambient temperature. |
| Melting Point | 43–45 °C | Hygroscopic nature may depress MP.[1] |
| Boiling Point | 130–135 °C (at 1 Torr) | Decomposes at higher pressures/temperatures.[1] |
| Density | 1.285 g/cm³ (at 20 °C) | High density due to extensive hydrogen bonding network.[1] |
| Solubility | Soluble in Water, Ethanol, DMSO | Insoluble in non-polar solvents (Hexane, Toluene).[1] |
Synthetic Pathways & Mechanism[1][2][3]
The industrial and laboratory synthesis of HEC predominantly relies on the ring-opening aminolysis of ethylene carbonate. This route is atom-economical, avoiding the use of phosgene.
Primary Synthesis: Aminolysis of Ethylene Carbonate
The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of ethylene carbonate. The tetrahedral intermediate collapses to open the ring, yielding the linear carbamate.
Reaction Stoichiometry:
Mechanism Visualization:
Figure 1: The nucleophilic attack of ammonia on the cyclic carbonate leads to ring opening, preserving all atoms in the final structure.
Applications in Drug Development & Materials Science
Cyclization-Activated Prodrugs
In medicinal chemistry, the 2-hydroxyethyl carbamate motif is utilized in "cyclization-activated" prodrug strategies.[2] The mechanism relies on the spatial proximity of the hydroxyl group (nucleophile) to the carbamate carbonyl (electrophile). Under physiological conditions (or specific enzymatic triggering), the hydroxyl group attacks the carbonyl, releasing the amine payload (the drug) and forming a cyclic oxazolidinone byproduct.
-
Mechanism: Intramolecular cyclization-elimination.[1]
-
Kinetics: The rate of drug release is governed by the
of the leaving group (the drug amine) and the conformational constraints of the ethyl linker.
Hydrogels and Polyurethanes
HEC is a precursor for Non-Isocyanate Polyurethanes (NIPUs) .[1]
-
Workflow: HEC can undergo transesterification or self-polycondensation to form polyurethane backbones without using toxic isocyanates.[1]
-
Biomedical Utility: HEC-derived hydrogels exhibit high biocompatibility and tunable swelling ratios, making them suitable for contact lenses and drug-eluting matrices.[1]
Analytical Characterization
To validate the identity of synthesized or purchased HEC, Nuclear Magnetic Resonance (NMR) is the gold standard.
Protocol:
-
Solvent: DMSO-
(Preferred due to solubility and exchange suppression).[1] -
Concentration: 10-20 mg/mL.[1]
-
Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1]
Table 2:
| Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 6.30 – 6.50 | Broad Singlet | 2H | Carbamate Amine protons (Exchangeable) | |
| 4.60 – 4.70 | Triplet ( | 1H | Hydroxyl proton | |
| 3.85 – 3.95 | Triplet ( | 2H | Methylene adjacent to carbamate oxygen | |
| 3.45 – 3.55 | Multiplet | 2H | Methylene adjacent to hydroxyl group |
Note: In
Infrared Spectroscopy (FT-IR):
-
3300–3450 cm⁻¹: Broad stretch (O-H and N-H).[1]
-
1690–1720 cm⁻¹: Strong C=O stretch (Carbamate carbonyl).[1]
Safety & Handling (E-E-A-T)
While less toxic than its isocyanate counterparts, HEC requires careful handling.
-
Hazard Classification: Irritant (Eye Irrit.[1] 2A).
-
Carcinogenicity: Unlike Ethyl Carbamate (Urethane), which is a potent carcinogen, 2-Hydroxyethyl carbamate shows significantly lower carcinogenic potential, though it is structurally related.[1] High-dose animal studies suggest weak tumorigenic activity (lung adenomas in mice), necessitating standard laboratory PPE (gloves, goggles, fume hood).[1]
-
Storage: Hygroscopic. Store in a desiccator or tightly sealed container under inert gas (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21492: 2-Hydroxyethyl carbamate. PubChem. Available at: [Link][1]
-
Dyer, E., & Scott, H. (1957).[1][3][4] The Preparation of Polyurethanes from Carbonates.[4] Journal of the American Chemical Society. (Foundational work on ethylene carbonate aminolysis).
-
Giannola, L. I., et al. (1995).[1] N-(Substituted 2-hydroxyphenyl) and N-(substituted 2-hydroxypropyl)carbamates as mutual prodrugs of acetaminophen.[2] Journal of Medicinal Chemistry. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link][1]
Sources
- 1. CN105813653A - Methylene carbamate linkers for use with target-drug conjugates - Google Patents [patents.google.com]
- 2. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. GT Digital Repository [repository.gatech.edu]
Thermodynamic Characterization and Solubility Profile of 2-Hydroxyethyl Carbamate (HEC)
Executive Summary
2-Hydroxyethyl carbamate (HEC) is a bifunctional monomer featuring both a primary hydroxyl group and a carbamate moiety.[1][2] Its amphiphilic yet highly polar nature dictates its utility as a reactive diluent in polyurethanes, a crosslinking agent in textile finishes, and an intermediate in pharmaceutical synthesis.[2]
This guide provides a comprehensive technical analysis of HEC’s solubility behavior.[2] It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of solvation, predictive modeling via Hansen Solubility Parameters (HSP), and rigorous protocols for experimental determination.
Physicochemical Architecture
Understanding the solubility of HEC requires a structural analysis of its functional groups.[2] The molecule (CAS: 4825-47-0 / 5395-01-7) exhibits a low molecular weight (
Table 1: Physicochemical Properties of HEC
| Property | Value | Implication for Solubility |
| Physical State (25°C) | Crystalline Solid / Supercooled Liquid | Dissolution at room temp is often a solid-liquid equilibrium process.[3][2] |
| Melting Point | Solubility behavior shifts to liquid-liquid miscibility above | |
| LogP (Octanol/Water) | Highly hydrophilic; partitions preferentially into aqueous phases.[3][2] | |
| Hygroscopicity | Deliquescent | Critical: Samples must be dried before solubility testing to avoid water-induced co-solvency errors.[3][2] |
| Density | High density relative to most organic solvents.[3][2] |
Mechanistic Insight: The carbamate group (
Solubility Profile and Solvent Compatibility[2][3][4][5][6][7]
The following data summarizes the solubility behavior of HEC across solvent classes. Data is synthesized from thermodynamic trends and industrial safety data sheets (SDS).[3][2]
Table 2: Solubility of 2-Hydroxyethyl Carbamate at 25°C
| Solvent Class | Representative Solvent | Solubility Status | Thermodynamic Driver |
| Protogenic (Polar) | Water | Miscible / Very High | Strong H-bond donor/acceptor match.[3][2] |
| Alcohols | Methanol, Ethanol | High (>500 g/L) | Hydroxyl group compatibility; entropy of mixing favors dissolution.[3][2] |
| Polar Aprotic | Acetone, DMSO, DMF | High | Strong dipole interactions stabilize the carbamate moiety.[3][2] |
| Chlorinated | Chloroform, DCM | Low / Moderate | Limited H-bonding capability reduces solvation power.[3][2] |
| Aromatic | Benzene, Toluene | Insoluble / Very Low | |
| Aliphatic | Hexane, Heptane | Insoluble | Extreme polarity mismatch ( |
Predictive Modeling: Hansen Solubility Parameters (HSP)
For formulation scientists developing new systems, experimental screening is inefficient.[2] We utilize Hansen Solubility Parameters to predict compatibility.[3][2][4] The total solubility parameter (
Theoretical Framework
The "distance" (
-
Rule of Thumb: If
(Interaction Radius of HEC), the solute is likely soluble.
Workflow Visualization
The following diagram outlines the logical flow for selecting a solvent system for HEC using HSP theory.
Figure 1: Decision logic for solvent screening using Hansen Solubility Parameters.
Experimental Protocol: Isothermal Saturation Method
To generate publication-quality solubility data (mole fraction
Required Equipment
-
Double-walled equilibrium cell (jacketed glass vessel).[3][2]
-
Thermostatic bath (Control accuracy
). -
Magnetic stirrer (ensure no heat transfer to solution).[3][2]
-
Syringe filters (
PTFE or Nylon depending on solvent).[3][2] -
HPLC (High-Performance Liquid Chromatography) or Gravimetric Analysis setup.[3][2]
Step-by-Step Methodology
-
Preparation:
-
Equilibration:
-
Sampling:
-
Quantification (Gravimetric Approach):
Experimental Workflow Diagram
Figure 2: The Isothermal Saturation Method workflow for determining solubility limits.
Thermodynamic Modeling of Experimental Data[3][8][9]
Once data is collected, it should be fitted to thermodynamic models to allow interpolation.[2] The Modified Apelblat Equation is the industry standard for correlating solubility with temperature:
- : Mole fraction solubility.[3][2]
- : Absolute temperature (K).[3][2]
- : Empirical model parameters derived via regression analysis.
Significance: If the dissolution is endothermic (typical for HEC in organic solvents), solubility increases with temperature.[2] The parameter
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21492, 2-Hydroxyethyl carbamate.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Ethyl N-(2-hydroxyethyl)carbamate.[3][2][5] (Note: Structural analog often used for toxicological comparison).[3][2] Retrieved from [Link][3][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3][2] CRC Press.[3][2][4] (Source for HSP theory and group contribution methods).
Sources
2-Hydroxyethyl Carbamate: Technical Safety & Handling Guide
Topic: 2-Hydroxyethyl Carbamate Safety and Handling Precautions Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and EHS Professionals
Executive Summary & Chemical Identity
2-Hydroxyethyl carbamate (2-HEC) is a bifunctional intermediate widely used in polymer synthesis (polyurethanes) and as a structural motif in drug development. While structurally analogous to the potent carcinogen Ethyl Carbamate (Urethane) , 2-HEC exhibits a distinct toxicological profile that requires nuanced risk management.
This guide provides a self-validating safety protocol for handling 2-HEC, distinguishing its specific hazards—primarily serious eye damage and suspected carcinogenicity —from its more volatile congeners.
Chemical Profile
| Property | Specification |
| CAS Registry Number | 5395-01-7 (Primary) |
| Synonyms | 2-Hydroxyethyl ester carbamic acid; Ethylene glycol monocarbamate |
| Molecular Formula | C₃H₇NO₃ |
| Molecular Weight | 105.09 g/mol |
| Physical State | Viscous liquid or waxy solid (Melting Point: ~43°C) |
| Solubility | Highly soluble in water, alcohols, and acetone.[1][2] |
| Stability | Hygroscopic; hydrolyzes in strong base/acid to release ammonia. |
CRITICAL IDENTIFICATION NOTE: Do not confuse CAS 5395-01-7 with CAS 4861-19-2 (Urea Phosphate) or CAS 51-79-6 (Ethyl Carbamate/Urethane). Verify the CAS on your specific reagent bottle before proceeding.
Toxicological Risk Assessment (The "Urethane" Context)
Scientific Integrity Insight: Many safety protocols erroneously treat 2-HEC identically to Ethyl Carbamate. As a researcher, you must understand the mechanistic difference.
2.1 Carcinogenicity & Genotoxicity
Ethyl Carbamate (Urethane) is a Group 2A carcinogen because it metabolizes to vinyl carbamate , a DNA-reactive epoxide.[3]
-
2-HEC Behavior: Research indicates 2-HEC is significantly less carcinogenic (approx. 1/40th the potency of Ethyl Carbamate) and is not a proximal metabolite in the Urethane activation pathway.
-
Classification: Despite lower potency, it is often classified as Carc. 2 (Suspected of causing cancer) .[4] It should be handled with the rigor of a genotoxin but does not require the extreme containment of a Group 1 carcinogen.
2.2 Acute Hazards: The Ocular Risk
The most immediate danger to the handler is irreversible eye damage .
-
GHS Classification: Eye Dam. 1 (H318) – Causes serious eye damage.[5][6]
-
Mechanism: The carbamate moiety, combined with the hydroxyl group, facilitates rapid corneal penetration and protein denaturation.
Engineering Controls & PPE
Trustworthiness Pillar: The following controls are selected based on permeation resistance and physical state management.
3.1 Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Scientific Rationale |
| Ocular | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient due to Eye Dam. 1 status. A face shield is mandatory when handling >100mL or heating the substance. |
| Dermal (Hand) | Nitrile (Double gloved) or Butyl Rubber | Carbamates can permeate latex. Nitrile (min 0.11mm thickness) provides adequate splash protection. Change immediately upon contamination.[7] |
| Respiratory | P100 / N95 (if dust/aerosol) | Only required if heating generates vapors or if handling the solid powder form outside a hood. |
3.2 Handling the Physical State (Solid vs. Liquid)
2-HEC melts at ~43°C. It is often supplied as a "frozen" solid in a bottle.
-
Protocol: Do not chip or scrape the solid (generates dust).
-
Safe Method: Warm the container in a water bath at 50°C until fully liquefied. Handle volumetrically as a viscous liquid. This eliminates particulate exposure.
Experimental Workflow & Decision Logic
The following diagram outlines the decision-making process for handling 2-HEC, integrating the physical state and risk level.
Figure 1: Safe handling workflow emphasizing the liquefaction of solid 2-HEC to prevent dust generation.
Emergency Response Protocols
Self-Validating System: These steps presume the worst-case scenario (hydrolysis and eye contact).
5.1 Ocular Exposure (Red Alert)
-
Immediate Action: Irrigate continuously for 15 minutes minimum .
-
Mechanism Check: Do not use neutralization agents. The damage is physical/chemical denaturation. Water volume is the only remedy.
-
Medical: Transport to an ophthalmologist immediately. Bring the SDS (CAS 5395-01-7).
5.2 Spills & Decontamination
2-HEC is water-soluble but can hydrolyze to release ammonia.
-
Isolate: Evacuate the immediate area if the spill is hot (>60°C).
-
PPE: Don full PPE including respiratory protection (ammonia risk).[6]
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible reaction risk with carbamates).
-
Clean: Wash the surface with water and soap.[7]
-
Disposal: Collect in a container marked "Organic Waste - Carbamates." Do not mix with strong acids (exothermic hydrolysis).
5.3 Decomposition Pathway
Understanding degradation helps in storage and spill management.
Figure 2: Hydrolysis pathway. Note the release of Ammonia and Ethylene Glycol, dictating waste segregation.
Storage and Stability
-
Hygroscopicity: 2-HEC is hygroscopic. Moisture intrusion accelerates hydrolysis (ammonia smell upon opening).
-
Temperature: Store at 2–8°C (Refrigerate) to inhibit spontaneous polymerization or transesterification.
-
Container: Keep under inert gas (Nitrogen/Argon) if possible.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21492, Hydroxyethyl carbamate. Retrieved from [Link]
-
Mirvish, S. S., et al. (1994).[8] Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate. Cancer Letters, 77(1), 1-5.[8] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 2-hydroxyethyl carbamate (CAS 5395-01-7).[9] Retrieved from [Link]
-
Guengerich, F. P., & Kim, D. H. (1991).[8] Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine. Chemical Research in Toxicology. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. cpachem.com [cpachem.com]
- 3. Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msds.carboline.com [msds.carboline.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 2-Hydroxyethyl carbamate | 5395-01-7 [smolecule.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Hydroxyethyl Carbamate
Abstract
2-Hydroxyethyl carbamate (HEC) is a bifunctional organic molecule of significant interest in the chemical and pharmaceutical industries, primarily serving as a reactive intermediate in the synthesis of various polymers and specialty chemicals.[1] Its thermal stability is a critical parameter that dictates its storage, handling, and application conditions. This technical guide provides a comprehensive overview of the thermal decomposition of 2-hydroxyethyl carbamate, elucidating its degradation pathways, influencing factors, and the analytical methodologies employed for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of this versatile compound.
Introduction to 2-Hydroxyethyl Carbamate: Properties and Applications
2-Hydroxyethyl carbamate (HEC), with the chemical formula C₃H₇NO₃, is a solid or pale yellow, slightly viscous liquid at room temperature, exhibiting a melting point of approximately 43°C.[1] It is miscible with water and soluble in polar organic solvents like acetone and alcohols.[1] The presence of both a hydroxyl (-OH) and a carbamate (-NHCOO-) functional group imparts unique reactivity to the molecule, making it a valuable building block in several chemical syntheses.
Historically, HEC has been utilized as a reactive intermediate in the manufacturing of automotive coatings and was formerly employed in the production of permanent press finishes for textiles.[1] In the pharmaceutical and life sciences sectors, carbamate-containing molecules are of great interest due to their role in drug design and as intermediates in the synthesis of bioactive compounds.[1]
Table 1: Physicochemical Properties of 2-Hydroxyethyl Carbamate
| Property | Value | Reference |
| Molecular Formula | C₃H₇NO₃ | [1] |
| Molecular Weight | 105.09 g/mol | [1] |
| Melting Point | 43 °C | [1] |
| Boiling Point | 130-135 °C | [1] |
| Density | 1.2852 g/cm³ at 20 °C | [1] |
| Appearance | Solid or pale yellow liquid | [1] |
| Solubility | Miscible with water; soluble in acetone and alcohol | [1] |
Thermal Decomposition Mechanisms of 2-Hydroxyethyl Carbamate
The thermal decomposition of 2-hydroxyethyl carbamate is a complex process that can proceed through several pathways, largely dependent on the temperature, pressure, and the presence of other chemical species. The primary decomposition routes involve intramolecular cyclization and intermolecular reactions.
Primary Decomposition Pathway: Intramolecular Cyclization to 2-Oxazolidinone
The most significant thermal decomposition pathway for 2-hydroxyethyl carbamate, particularly in the condensed phase, is an intramolecular cyclization reaction to form 2-oxazolidinone and water. This reaction is driven by the proximity of the hydroxyl and carbamate functional groups.
Caption: Intramolecular cyclization of HEC to 2-oxazolidinone.
This cyclization is a well-documented reaction for N-(2-hydroxyalkyl) carbamates. The reaction proceeds through a cyclic transition state, leading to the elimination of a water molecule.
Secondary Decomposition and Intermolecular Reactions
At elevated temperatures and in the presence of other reactants, such as ethylene carbonate, 2-hydroxyethyl carbamate can undergo further reactions. For instance, at 150°C in the presence of a potassium carbonate catalyst, HEC reacts with ethylene carbonate to yield 2-oxazolidinone and N-(2-hydroxyethyl)-2-oxazolidinone.
Sources
The Untapped Potential of 2-Hydroxyethyl Carbamate in Advanced Polymer Formulations: A Technical Guide
Foreword: Beyond the Familiar Hydroxyl Acrylates
In the vast landscape of polymer chemistry, researchers and formulators continually seek novel monomers and functional groups to unlock new performance dimensions. While hydroxyl-functional acrylates and methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), have become ubiquitous building blocks for a wide array of polymers, their close structural relative, 2-Hydroxyethyl carbamate (HEC), remains a comparatively underexplored yet highly promising molecule. This technical guide aims to illuminate the potential of HEC in polymer chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, incorporation into polymer structures, and prospective applications.
A crucial point of clarification is the distinction between 2-Hydroxyethyl carbamate (HEC) and the more commonly known 2-Hydroxyethyl methacrylate (HEMA) and 2-Hydroxyethyl acrylate (HEA). While all share a reactive hydroxyl group, the nature of their second functional group dictates their polymerization behavior and the ultimate properties of the resulting polymers. HEMA and HEA possess a readily polymerizable vinyl group, making them ideal for free-radical polymerization. In contrast, HEC's carbamate functionality offers a different set of reactive possibilities, primarily centered around isocyanate-free polyurethane chemistry and post-polymerization modification.
This guide will delve into the unique attributes that the carbamate moiety imparts to polymers, including enhanced durability, chemical resistance, and adhesion. We will explore established and theoretical pathways for integrating HEC into polymer architectures and provide detailed, albeit in some cases investigational, protocols to empower researchers to explore this versatile compound in their own laboratories.
Fundamental Properties of 2-Hydroxyethyl Carbamate (HEC)
Understanding the intrinsic properties of HEC is fundamental to appreciating its potential in polymer synthesis.
| Property | Value/Description | Source |
| Chemical Formula | C₃H₇NO₃ | |
| Molecular Weight | 105.09 g/mol | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in water and other polar solvents. | [1] |
| Key Functional Groups | Primary hydroxyl (-OH), Primary carbamate (-OC(O)NH₂) |
The presence of both a primary hydroxyl group and a carbamate group makes HEC a bifunctional molecule with diverse reactivity. The hydroxyl group can participate in typical alcohol reactions, such as esterification and etherification, while the carbamate group offers unique opportunities for creating urethane linkages without the use of isocyanates.
Non-Isocyanate Polyurethanes (NIPUs) from 2-Hydroxyethyl Carbamate
One of the most significant applications of HEC is in the synthesis of non-isocyanate polyurethanes (NIPUs).[2] Traditional polyurethane synthesis involves the use of highly toxic isocyanates. The use of hydroxyalkyl carbamates like HEC provides a safer alternative.[3][]
The Transcarbamoylation Reaction
The key reaction for forming urethane linkages from HEC is transcarbamoylation (also referred to as transurethanization). In this reaction, a hydroxyl group from a polyol reacts with the carbamate group of HEC, eliminating ammonia and forming a urethane bond. This process is typically catalyzed by heat and a suitable catalyst.
HEC [label="2-Hydroxyethyl Carbamate\n(R'-OH)"]; Polyol [label="Polyol\n(R-OH)"]; Urethane [label="Urethane Linkage\n(R-O-C(O)-NH-R')"]; Ammonia [label="Ammonia\n(NH3)"];
HEC -> Urethane; Polyol -> Urethane; Urethane -> Ammonia [label="elimination"]; }
Investigational Protocol for the Synthesis of a Linear NIPU from HEC and a Diol
This protocol is based on the principles of transcarbamoylation and is presented as a starting point for experimentation.
Materials:
-
2-Hydroxyethyl carbamate (HEC)
-
1,6-Hexanediol (or other suitable diol)
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Toluene (or other high-boiling point solvent)
-
Nitrogen gas supply
-
Reaction vessel with a condenser, mechanical stirrer, and nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Equip it with a mechanical stirrer, a condenser, and a nitrogen inlet and outlet.
-
Charging Reactants: Charge the reactor with equimolar amounts of 2-Hydroxyethyl carbamate and 1,6-hexanediol. Add toluene to create a 50% (w/w) solution.
-
Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% DBTDL relative to the diol).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia (which can be trapped in a dilute acid solution) or by techniques such as FT-IR spectroscopy (disappearance of the N-H stretch of the primary carbamate and appearance of the N-H stretch of the urethane).
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. The polymer can be precipitated by pouring the solution into a non-solvent such as cold methanol or hexane.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated by a combination of techniques:
-
FT-IR Spectroscopy: Compare the spectra of the starting materials and the final polymer. Look for the disappearance of the primary carbamate N-H stretches and the appearance of the urethane N-H and C=O stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the formation of the urethane linkages and the overall polymer structure.
-
Gel Permeation Chromatography (GPC): GPC analysis will provide information on the molecular weight and molecular weight distribution of the synthesized polyurethane.
Carbamate-Functional Polymers via Transcarbamoylation of Hydroxyl-Containing Polymers
An alternative and often more practical approach to creating carbamate-functional polymers is through the post-polymerization modification of existing hydroxyl-functional polymers via transcarbamoylation.[5] This method allows for the introduction of the beneficial properties of the carbamate group onto a wide range of polymer backbones.
The Chemistry of Transcarbamoylation on a Polymer Backbone
In this process, a hydroxyl-containing polymer (e.g., a polyacrylate with HEMA units, polyvinyl alcohol, or a polyester polyol) is reacted with a low molecular weight alkyl carbamate, such as methyl carbamate or ethyl carbamate, in the presence of a catalyst. The reaction is driven by the removal of the alcohol byproduct (methanol or ethanol).
PolymerOH [label="Polymer with\n-OH groups"]; AlkylCarbamate [label="Alkyl Carbamate\n(R-O-C(O)NH2)"]; CarbamatePolymer [label="Carbamate-Functional\nPolymer"]; Alcohol [label="Alcohol\n(R-OH)"];
PolymerOH -> CarbamatePolymer; AlkylCarbamate -> CarbamatePolymer; CarbamatePolymer -> Alcohol [label="elimination"]; }
Experimental Protocol for the Transcarbamoylation of a Hydroxyl-Functional Acrylic Resin
This protocol provides a general procedure for the synthesis of a carbamate-functional acrylic resin.
Materials:
-
Hydroxyl-functional acrylic resin (e.g., a copolymer of butyl acrylate and 2-hydroxyethyl acrylate)
-
Methyl carbamate
-
Dibutyltin oxide (DBTO) or other suitable catalyst
-
Xylene (or other suitable solvent)
-
Reaction vessel with a Dean-Stark trap, condenser, mechanical stirrer, and nitrogen inlet
Procedure:
-
Reactor Setup: Set up the reaction vessel with a Dean-Stark trap and condenser to facilitate the removal of the methanol byproduct.
-
Charging Reactants: Charge the reactor with the hydroxyl-functional acrylic resin and xylene to achieve a manageable viscosity. Add an excess of methyl carbamate (e.g., 2-3 molar equivalents per hydroxyl group).
-
Inert Atmosphere: Purge the system with nitrogen.
-
Catalyst Addition: Add the DBTO catalyst (e.g., 0.5-1.0 wt% based on the resin solids).
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C). The methanol byproduct will be collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of methanol collected and by FT-IR spectroscopy (disappearance of the hydroxyl peak and appearance of the carbamate peaks).
-
Work-up: Once the desired degree of conversion is reached, cool the reaction mixture. The excess methyl carbamate and solvent can be removed by vacuum distillation.
Self-Validation:
-
Titration: The remaining hydroxyl number of the resin can be determined by titration to quantify the extent of the reaction.
-
FT-IR Spectroscopy: The disappearance of the broad -OH stretch and the appearance of the N-H and C=O stretches of the carbamate group confirm the functionalization.
-
GPC: GPC can be used to ensure that no significant degradation of the polymer backbone occurred during the reaction.
Potential Applications of HEC-Containing Polymers
The incorporation of the carbamate functionality is expected to impart a range of desirable properties to polymers, opening up new application possibilities.
High-Performance Coatings
Carbamate-functional polymers are known to exhibit excellent performance in coating applications, offering a combination of hardness, flexibility, and chemical resistance.[6][7] When crosslinked with melamine-formaldehyde resins or other suitable crosslinkers, they can form highly durable networks.
Table 1: Comparison of Expected Properties of HEC-Functional Coatings vs. HEMA-Functional Coatings
| Property | HEMA-Functional Coating | HEC-Functional Coating (Expected) | Rationale for Expected Improvement |
| Scratch & Mar Resistance | Good | Excellent | The hydrogen bonding capability of the carbamate group leads to a more resilient and self-healing network. |
| Chemical Resistance | Good | Excellent | The urethane-like linkages are generally more resistant to chemical attack than the ester linkages in acrylates. |
| Adhesion to Substrates | Good | Excellent | The polarity and hydrogen bonding ability of the carbamate group can enhance adhesion to various substrates. |
| Weatherability (UV Resistance) | Good (with UV stabilizers) | Very Good | Carbamate groups are known for their good UV stability, potentially leading to improved exterior durability. |
Biomedical Applications
The biocompatibility of poly(HEMA) is well-established, making it a staple in biomedical applications.[8][9] While less studied, the carbamate group in HEC-derived polymers could offer unique advantages. The hydrogen bonding capabilities of the carbamate group might influence protein adsorption and cell interaction at the material interface. Furthermore, the potential for creating isocyanate-free polyurethanes is highly attractive for biomedical devices where residual isocyanates are a major concern.
HEC [label="2-Hydroxyethyl\nCarbamate"]; NIPU [label="Non-Isocyanate\nPolyurethanes"]; Hydrogels [label="Hydrogels"]; DrugDelivery [label="Drug Delivery\nSystems"]; TissueEng [label="Tissue\nEngineering"];
HEC -> NIPU; HEC -> Hydrogels; NIPU -> DrugDelivery; NIPU -> TissueEng; Hydrogels -> DrugDelivery; Hydrogels -> TissueEng; }
Future Directions: Vinyl Carbamate Monomers
While the direct polymerization of HEC via its hydroxyl group is not a conventional free-radical process, the synthesis of vinyl carbamate monomers derived from HEC presents an exciting avenue for future research.[10][11] By converting the hydroxyl group of HEC into a polymerizable vinyl ether or vinyl ester, a monomer is created that combines the desirable properties of the carbamate group with the ease of free-radical polymerization.
Proposed Synthesis of a Vinyl Carbamate Monomer from HEC
A potential route to a vinyl carbamate monomer is the transvinylation of HEC with vinyl acetate, catalyzed by a palladium or ruthenium complex.
Investigational Protocol:
-
In a reaction vessel, combine HEC, an excess of vinyl acetate (which also acts as the solvent), and a suitable catalyst (e.g., a palladium(II) complex).
-
Heat the mixture under an inert atmosphere.
-
Monitor the reaction by GC or NMR for the formation of the vinyl carbamate monomer.
-
Purify the product by distillation or chromatography.
The resulting vinyl carbamate monomer could then be copolymerized with other vinyl monomers (e.g., acrylates, styrenes) to introduce the carbamate functionality into a wide range of polymer backbones.
Conclusion
2-Hydroxyethyl carbamate represents a versatile yet underutilized building block in polymer chemistry. Its unique combination of a reactive hydroxyl group and a stable carbamate functionality offers compelling opportunities for the development of advanced polymers, particularly in the realm of non-isocyanate polyurethanes and high-performance coatings. While the direct polymerization of HEC is not as straightforward as that of its acrylate and methacrylate counterparts, the methods of transcarbamoylation and the potential synthesis of vinyl carbamate derivatives provide viable pathways for its incorporation into polymer systems.
This technical guide has aimed to provide a solid foundation for researchers and professionals to begin exploring the potential of HEC. The provided protocols, while in some cases investigational, are grounded in established chemical principles and offer a starting point for innovation. It is our hope that this document will inspire further research into this promising monomer, leading to the development of new materials with enhanced performance and safety profiles.
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The Strategic Role of 2-Hydroxyethyl Carbamate in Advanced Polyurethane Synthesis: A Technical Guide for Scientists and Drug Development Professionals
Abstract
This in-depth technical guide explores the multifaceted role of 2-Hydroxyethyl carbamate (HEC) as a pivotal precursor in the synthesis of advanced polyurethanes (PUs). Moving beyond conventional approaches, this document elucidates the chemical versatility of HEC in both isocyanate and non-isocyanate polyurethane (NIPU) chemistries. It provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of HEC, its polymerization into tailored polyurethanes, and the subsequent structure-property relationships that govern their performance in sophisticated applications, particularly within the biomedical and pharmaceutical arenas. This guide is structured to not only present established methodologies but also to delve into the causal relationships behind experimental choices, thereby empowering researchers to innovate in the field of polymer science.
Introduction: Re-evaluating 2-Hydroxyethyl Carbamate as a Strategic Monomer
2-Hydroxyethyl carbamate (C₃H₇NO₃), a bifunctional molecule possessing both a primary hydroxyl and a carbamate group, has garnered significant attention as a versatile building block in polymer chemistry.[1] Its unique structure allows for its participation in a variety of polymerization reactions, offering pathways to polyurethanes with tunable properties. The presence of the carbamate linkage imparts specific characteristics to the resulting polymers, including enhanced polarity and the potential for hydrogen bonding, which can be strategically exploited in material design.[2]
This guide will navigate the synthesis of HEC, its incorporation into polyurethane backbones via both traditional isocyanate-based and emerging non-isocyanate routes, and the profound impact of its chemical nature on the final polymer's characteristics and applications. A significant focus will be placed on the applications of these materials in the high-stakes domains of drug delivery and regenerative medicine, where material performance is intrinsically linked to clinical outcomes.
Synthesis of 2-Hydroxyethyl Carbamate: A Foundational Protocol
The most prevalent and efficient method for the synthesis of 2-Hydroxyethyl carbamate is the reaction between ethylene carbonate and ammonia.[3] This reaction is favored for its atom economy and relatively straightforward procedure.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of ammonia on one of the carbonyl carbons of ethylene carbonate, leading to the opening of the cyclic carbonate ring. A subsequent intramolecular rearrangement results in the formation of 2-Hydroxyethyl carbamate.
Detailed Experimental Protocol
Materials:
-
Ethylene carbonate (reagent grade)
-
Ammonia (aqueous solution, 28-30%)
-
Ethanol (for purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with ethylene carbonate.
-
Slowly add the aqueous ammonia solution to the ethylene carbonate with continuous stirring. An exothermic reaction is expected; maintain the temperature below 40°C using a water bath if necessary. The molar ratio of ammonia to ethylene carbonate should be in slight excess to ensure complete conversion.
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to 50-60°C for 2-3 hours with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure 2-Hydroxyethyl carbamate as a white crystalline solid.
Self-Validation:
-
The purity of the synthesized HEC should be confirmed by melting point determination and spectroscopic analysis (¹H NMR and FTIR).
-
¹H NMR (DMSO-d₆): δ 6.45 (s, 2H, -NH₂), 4.75 (t, 1H, -OH), 3.95 (q, 2H, -CH₂-O-), 3.30 (q, 2H, -CH₂-N-).
-
FTIR (KBr, cm⁻¹): 3400-3200 (N-H and O-H stretching), 1680 (C=O stretching of carbamate).
Polymerization Pathways: From HEC to High-Performance Polyurethanes
2-Hydroxyethyl carbamate serves as a versatile precursor for polyurethane synthesis through two primary routes: the conventional isocyanate-based method and the increasingly important non-isocyanate polyurethane (NIPU) approach.
Isocyanate-Based Polyurethane Synthesis
In this traditional method, the hydroxyl group of HEC reacts with an isocyanate group to form a urethane linkage.[3] HEC can be used as a chain extender or as a comonomer with other polyols to introduce carbamate functionalities into the polyurethane backbone.
Reaction Scheme:
Caption: Isocyanate-based polyurethane synthesis using HEC.
Causality in Experimental Choices:
-
Diisocyanate Structure: The choice of diisocyanate (e.g., aromatic like MDI and TDI, or aliphatic like HDI and IPDI) significantly impacts the properties of the final polyurethane.[4] Aromatic diisocyanates generally impart rigidity and higher thermal stability, while aliphatic diisocyanates offer greater flexibility and UV stability, a crucial consideration for biomedical implants.[5]
-
Catalyst Selection: Tertiary amines and organometallic compounds (e.g., dibutyltin dilaurate) are common catalysts.[6] The choice of catalyst influences the reaction rate and selectivity between the isocyanate-hydroxyl and isocyanate-water reactions. For biomedical applications, the toxicity of the catalyst is a critical factor, driving the exploration of less toxic alternatives like bismuth-based catalysts.[7][8]
Experimental Workflow:
Caption: Isocyanate-based PU synthesis workflow.
Non-Isocyanate Polyurethane (NIPU) Synthesis: The "Green" Alternative
The synthesis of NIPUs from HEC avoids the use of toxic isocyanates, aligning with the principles of green chemistry.[7] A prominent NIPU route involves the reaction of bis(cyclic carbonate)s with diamines to form polyhydroxyurethanes. HEC can be a precursor to monomers used in these systems. A more direct approach involves the polycondensation of HEC with other monomers.
Reaction Scheme (Polycondensation):
Caption: Non-isocyanate polyurethane (NIPU) synthesis via polycondensation.
Causality in Experimental Choices:
-
Monomer Selection: The choice of comonomer (e.g., dicarboxylic acid, diester, or another diol) will determine the nature of the linkages in the polymer backbone (e.g., ester, ether) and thus the overall properties.
-
Catalyst and Reaction Conditions: Transesterification or polycondensation catalysts are often required. The reaction is typically driven to completion by the removal of a small molecule byproduct (e.g., water or alcohol) under vacuum at elevated temperatures.[7]
Experimental Protocol (NIPU via Polycondensation):
-
Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation setup with 2-Hydroxyethyl carbamate and a dicarboxylic acid (e.g., adipic acid) in a 1:1 molar ratio.
-
Add a suitable catalyst (e.g., titanium(IV) butoxide, 0.1 mol%).
-
Heat the mixture under a slow stream of nitrogen to 150-160°C to form a homogenous melt.
-
Gradually increase the temperature to 180-200°C while applying a vacuum to remove the water of condensation.
-
Continue the reaction for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.
-
Cool the polymer to room temperature and characterize.
Structure-Property Relationships: Tailoring Polyurethanes for Advanced Applications
The incorporation of HEC into polyurethane structures provides a powerful tool for tuning the material's properties.
| Property | Influence of HEC Incorporation | Rationale |
| Mechanical Properties | Can increase tensile strength and modulus.[9] | The carbamate group can participate in hydrogen bonding, leading to stronger inter-chain interactions. |
| Thermal Stability | Generally good thermal stability, with decomposition temperatures often above 250°C.[10][11] | The urethane and carbamate linkages are thermally stable. |
| Biocompatibility | Generally good, with applications in biomedical devices.[12] | The polarity and hydrogen bonding potential can promote favorable interactions with biological tissues. |
| Drug Release Kinetics | Can modulate drug release profiles.[2][13] | The hydrophilicity and swelling behavior of the polyurethane matrix, influenced by the carbamate groups, can control the diffusion of encapsulated drugs. |
Applications in Drug Development and Regenerative Medicine
The unique properties of HEC-derived polyurethanes make them highly attractive for advanced biomedical applications.
Drug Delivery Systems
Polyurethanes are extensively used in drug delivery due to their biocompatibility and tunable degradation and release kinetics.[2] The incorporation of HEC can enhance the encapsulation of polar drugs and provide additional sites for drug conjugation.
Case Study: Controlled Release of Hydrophilic Drugs Polyurethanes synthesized with HEC as a chain extender can exhibit increased hydrophilicity. This can be advantageous for the controlled release of water-soluble drugs. The swelling of the polymer matrix in an aqueous environment can be tailored by adjusting the HEC content, thereby controlling the drug diffusion rate.[2]
Tissue Engineering Scaffolds
In regenerative medicine, polyurethanes are used to create scaffolds that support cell growth and tissue regeneration. The mechanical properties and biodegradability of these scaffolds are critical. HEC-derived polyurethanes can be designed to mimic the mechanical properties of soft tissues and to degrade at a rate that matches tissue regeneration.
Characterization and Quality Control
A robust characterization strategy is essential to ensure the quality and performance of HEC-derived polyurethanes.
| Technique | Information Obtained |
| FTIR Spectroscopy | Confirmation of urethane and carbamate bond formation (N-H, C=O, C-O stretching). |
| ¹H NMR Spectroscopy | Determination of polymer structure and composition. |
| Gel Permeation Chromatography (GPC) | Measurement of molecular weight and molecular weight distribution. |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and degradation profile. |
| Mechanical Testing | Evaluation of tensile strength, modulus, and elongation at break. |
Conclusion and Future Perspectives
2-Hydroxyethyl carbamate is a highly valuable and versatile precursor for the synthesis of advanced polyurethanes. Its unique chemical structure allows for the creation of polymers with tailored properties for a wide range of applications, particularly in the demanding fields of drug delivery and regenerative medicine. The ability to utilize HEC in both isocyanate and non-isocyanate synthetic routes provides researchers with a broad design space for creating novel materials. Future research will likely focus on further exploring the potential of HEC in the development of "smart" polymers that respond to biological stimuli and in the creation of more sustainable and environmentally friendly polyurethane materials.
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Biological Relevance of 2-Hydroxyethyl Carbamate in Drug Development
The following technical guide details the biological relevance of 2-Hydroxyethyl carbamate (2-HEC) in pharmaceutical research. It addresses the compound's dual role: first, as a metabolic indicator of carbamate toxicity, and second, as a valuable structural motif for enhancing drug solubility and stability.[1]
Technical Whitepaper | Version 1.0
Executive Summary
In the landscape of pharmaceutical chemistry, 2-Hydroxyethyl carbamate (2-HEC) occupies a unique niche. Historically viewed merely as a metabolite of the carcinogen ethyl carbamate (urethane), modern medicinal chemistry has re-evaluated the 2-HEC moiety. Unlike its non-hydroxylated parent, 2-HEC exhibits significantly reduced genotoxicity and has emerged as a functional scaffold in peptidomimetics and prodrug design .
This guide provides a rigorous analysis of 2-HEC, distinguishing its toxicological profile from related carbamates and outlining its utility in modifying physicochemical properties of lipophilic drugs.
Chemical Biology & Metabolic Pathways
Understanding the biological relevance of 2-HEC requires mapping its formation relative to the bioactivation of ethyl carbamate.
The Divergent Metabolic Fate
Ethyl carbamate (EC) is bioactivated by Cytochrome P450 enzymes (specifically CYP2E1).[2] The pathway bifurcates into a high-toxicity route and a lower-toxicity detoxification route.[2]
-
Toxification: Desaturation of the ethyl chain yields Vinyl Carbamate , which is further oxidized to the ultimate carcinogen, Vinyl Carbamate Epoxide .
-
Hydroxylation (2-HEC formation): Hydroxylation at the
-carbon yields 2-Hydroxyethyl carbamate . This metabolite cannot easily form the reactive epoxide due to the electron-withdrawing nature of the hydroxyl group, rendering it significantly less carcinogenic (approx. 1/40th the potency of EC).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization of Metabolic Pathways
The following diagram illustrates the critical divergence between the genotoxic activation of urethane and the formation of 2-HEC.
Figure 1: Divergent metabolism of Ethyl Carbamate.[2] The formation of 2-HEC (green path) represents a lower-toxicity shunt compared to the bioactivation pathway leading to DNA adducts (red path).
Toxicological Assessment: 2-HEC vs. Ethyl Carbamate
For drug developers encountering 2-HEC as an impurity or metabolite, distinguishing its safety profile from Urethane is critical for regulatory justification (ICH M7).[2]
Comparative Genotoxicity Data
Studies utilizing Sister Chromatid Exchange (SCE) and rodent bioassays demonstrate the reduced potency of 2-HEC.[2]
| Parameter | Ethyl Carbamate (EC) | 2-Hydroxyethyl Carbamate (2-HEC) | Biological Implication |
| Carcinogenicity | High (Group 2A) | Weak / Low | 2-HEC requires ~40x higher dose to induce similar tumor incidence [1].[2] |
| Metabolic Activation | Forms Vinyl Carbamate Epoxide | Does not readily form epoxide | The -OH group prevents the formation of the reactive oxirane ring. |
| Genotoxicity (SCE) | Strong Inducer | Weak Inducer | 2-HEC causes minimal DNA damage in comparison to vinyl carbamate [2].[2] |
| Primary Hazard | Genotoxic Carcinogen | Eye/Skin Irritant | Handling precautions for 2-HEC focus on irritation rather than mutagenicity.[2] |
Key Insight: The presence of 2-HEC in a drug substance does not carry the same weight as Ethyl Carbamate. However, it must still be controlled as an organic impurity, typically with limits set based on standard toxicological thresholds rather than the strict TTC (Threshold of Toxicological Concern) applied to high-potency mutagens.
Medicinal Chemistry: 2-HEC as a Structural Motif
Beyond its role as a metabolite, the 2-hydroxyethyl carbamate moiety is actively engineered into drug candidates to solve pharmacokinetic challenges.[2]
Solubility and Hydrogen Bonding
The primary advantage of the 2-HEC motif over a standard carbamate (ethyl carbamate) is the terminal hydroxyl group.
-
H-Bond Donor/Acceptor: The -OH group provides an additional "handle" for hydrogen bonding with solvent water (increasing solubility) or with target protein residues (improving affinity).[2]
-
LogP Modulation: Introduction of the hydroxyl group lowers the LogP, making the molecule more hydrophilic.
Application in Prodrug Design
The carbamate linkage is more stable than an ester but more labile than an amide, making it ideal for prodrugs that require controlled release.
-
Example: Paclitaxel-2'-carbamates . Researchers have linked cytotoxic agents to the 2-HEC scaffold to improve water solubility and reduce the need for toxic excipients like Cremophor EL [3].
Peptidomimetics
In peptide-based drug design, the carbamate bond acts as a bioisostere for the peptide bond.
-
Proteolytic Stability: Carbamates are resistant to standard proteases (like chymotrypsin), extending the half-life of the drug in plasma.
-
Permeability: The 2-HEC motif maintains hydrogen bonding capability similar to the amide backbone but with altered geometry, often improving membrane permeability.
Experimental Protocol: Detection of 2-HEC in Biological Matrices
To validate the presence of 2-HEC (either as a metabolite or impurity), a robust LC-MS/MS method is required. The following protocol ensures specificity against interfering matrix components.
Protocol Overview
Objective: Quantify 2-HEC in plasma with a Lower Limit of Quantification (LLOQ) of < 5 ng/mL. Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Isotope Dilution.[2]
Step-by-Step Workflow
Step 1: Sample Preparation (Protein Precipitation) [2]
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Add 20 µL of Internal Standard (IS) solution (2-HEC-d4, 100 ng/mL in methanol).
-
Add 150 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an autosampler vial.[2]
Step 2: Chromatographic Separation
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters XBridge Amide, 3.5 µm, 2.1 x 100 mm). Rationale: 2-HEC is polar; C18 columns often fail to retain it.[2]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 95% B to 50% B over 5 minutes.
Step 3: Mass Spectrometry Parameters (MRM Mode)
-
Ionization: Electrospray Ionization (ESI) Positive mode.[2]
-
Transitions:
-
Analyte (2-HEC): 106.1
62.0 m/z (Quantifier), 106.1ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> 44.0 m/z (Qualifier). -
Internal Standard (2-HEC-d4): 110.1
66.0 m/z.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Step 4: Data Analysis
-
Calculate the Area Ratio (Analyte/IS).[2]
-
Construct a calibration curve (1–1000 ng/mL) using 1/x² weighting.[2]
Workflow Diagram
Figure 2: Analytical workflow for the specific quantification of 2-HEC using HILIC-MS/MS.
References
-
Mirvish, S. S., et al. (1994).[2][3] "Comparative carcinogenicity of ethyl carbamate and 2-hydroxyethyl carbamate in mice." Cancer Letters. Link
-
National Toxicology Program (NTP). (2004).[2] "Toxicity and Carcinogenicity Studies of Urethane, Ethanol, and Methyl Carbamate." NIH Publication.[2] Link[2]
-
Ghosh, A. K., & Brindisi, M. (2015).[2][4] "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2]
-
Guengerich, F. P., & Kim, D. H. (1991).[2][3] "Enzymatic oxidation of ethyl carbamate to vinyl carbamate and its role as an intermediate in the formation of 1,N6-ethenoadenosine." Chemical Research in Toxicology. Link[2]
-
European Chemicals Agency (ECHA). "Substance Information: 2-Hydroxyethyl carbamate."[2] Link[2]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl N-(2-hydroxyethyl)carbamate | C5H11NO3 | CID 223805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Synthesis Guide: tert-Butyl N-(2-hydroxyethyl)carbamate
[1][2][3]
Executive Summary
This technical guide details the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, a critical bifunctional linker and intermediate in medicinal chemistry. The protocol focuses on the chemoselective N-acylation of 2-aminoethanol (ethanolamine) using di-tert-butyl dicarbonate (Boc₂O).
Unlike generic procedures, this guide addresses the specific challenge of differentiating between the amino (-NH₂) and hydroxyl (-OH) groups. By leveraging the superior nucleophilicity of the amine, this protocol achieves >95% chemoselectivity for the N-Boc product without requiring protecting group manipulation of the alcohol.
Retrosynthetic & Mechanistic Analysis
Chemoselectivity Rationale
The synthesis relies on the kinetic differentiation between the amine and the alcohol.
-
Nucleophilicity: The neutral amine (
) is significantly more nucleophilic than the neutral alcohol ( ) toward the "hard" carbonyl electrophile of Boc₂O. -
Thermodynamics: The formation of the carbamate (amide-like resonance) is thermodynamically stable.
-
Side Reaction Control: O-acylation (carbonate formation) is suppressed by maintaining mild temperatures (0 °C to RT) and avoiding strong deprotonating bases (e.g., NaH) that would generate the highly nucleophilic alkoxide.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway:
-
Attack: The lone pair of the nitrogen attacks a carbonyl carbon on Boc₂O.
-
Elimination: The tetrahedral intermediate collapses, expelling tert-butyl carbonate.
-
Decarboxylation: The tert-butyl carbonate anion decomposes into tert-butanol and carbon dioxide gas (
), driving the reaction to completion entropically.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Amine : 1.05 equiv Boc₂O | Slight excess of Boc₂O ensures complete consumption of the amine. Large excess risks O-Boc formation. |
| Solvent | Dichloromethane (DCM) or THF | DCM provides excellent solubility for Boc₂O and allows for easy aqueous workup. |
| Temperature | 0 °C | Initial cooling controls the exotherm; warming ensures complete conversion. |
| Concentration | 0.5 M - 1.0 M | Moderate concentration prevents thermal runaway while minimizing solvent waste. |
| Atmosphere | Nitrogen or Argon | Prevents moisture absorption, though the reaction is not strictly water-sensitive. |
Standard Operating Procedure (SOP)
Materials & Reagents[5]
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |
| 2-Aminoethanol | 61.08 | 1.012 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate | 218.25 | 0.950 | 1.05 | Reagent |
| Dichloromethane (DCM) | 84.93 | 1.325 | Solvent | Reaction Medium |
| Triethylamine (Et₃N) | 101.19 | 0.726 | 0.1 | Catalyst (Optional)* |
*Note: The reaction proceeds well without base due to the nucleophilicity of the amine. However, 0.1 equiv of Et₃N can accelerate the reaction and neutralize trace acids.
Experimental Protocol
Step 1: Setup Equip a dry round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Purge with nitrogen.
Step 2: Solubilization Charge the RBF with 2-Aminoethanol (1.0 equiv) and DCM (to reach ~0.5 M concentration). Cool the solution to 0 °C using an ice bath.
Step 3: Addition Dissolve Boc₂O (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine solution over 30 minutes.
-
Observation: Gas evolution (
) will occur. Ensure adequate venting.
Step 4: Reaction Remove the ice bath and allow the mixture to warm to room temperature (23 °C). Stir for 3–4 hours.
-
Monitoring: Check reaction progress via TLC (Stain: Ninhydrin; Product is not UV active unless derivatized, but Boc₂O is visible). The disappearance of the baseline amine spot indicates completion.[1]
Step 5: Workup
-
Dilute the reaction mixture with additional DCM.
-
Wash with 0.5 M Citric Acid (removes unreacted amine).
-
Wash with Distilled Water .
-
Wash with Brine .
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .
-
Filter and concentrate under reduced pressure (Rotary Evaporator, < 40 °C).
Step 6: Purification The crude residue is typically a clear, viscous oil of sufficient purity (>95%). If necessary, purify via flash column chromatography (SiO₂; Eluent: 0-5% Methanol in DCM).
Workflow Visualization
Figure 1: Step-by-step process flow for the synthesis of N-Boc-ethanolamine.
Characterization & Quality Control
Upon isolation, the product should be validated against the following specifications.
| Property | Value / Description | Method |
| Physical State | Viscous, colorless to pale yellow liquid | Visual |
| Boiling Point | 92 °C @ 0.22 mmHg | Vacuum Distillation |
| Refractive Index | Refractometer | |
| ¹H NMR (CDCl₃) | Spectroscopic | |
| MS (ESI/EI) | Mass Spectrometry |
Troubleshooting Note:
If the ¹H NMR shows a signal near
Safety & Handling
-
Di-tert-butyl dicarbonate (Boc₂O): Highly toxic by inhalation; causes skin irritation. Handle in a fume hood. Pressure buildup from
evolution is a risk in sealed vessels. -
2-Aminoethanol: Corrosive and viscous. Wear chemical-resistant gloves.
-
Storage: Store the product at 2–8 °C. It is hygroscopic; keep tightly sealed.
References
-
Sigma-Aldrich. N-Boc-ethanolamine Product Sheet & Properties. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from .
-
TCI Chemicals. Product Specification: 2-(tert-Butoxycarbonylamino)-1-ethanol. Retrieved from .
-
Organic Chemistry Portal. Protection of Amino Groups: Boc-Protected Amines. Retrieved from .
-
Royal Society of Chemistry. Synthesis of N-boc ethanolamine (Supplementary Info). Retrieved from .
Synthesis of benzyl N-(2-hydroxyethyl)carbamate
Technical Whitepaper: Optimized Synthesis of Benzyl N-(2-hydroxyethyl)carbamate
Executive Summary
Benzyl N-(2-hydroxyethyl)carbamate (CAS: 77987-49-6), frequently referred to as N-Cbz-ethanolamine, is a critical bifunctional building block in medicinal chemistry. It serves as a foundational motif for the synthesis of antibody-drug conjugates (ADCs) and PROTAC linkers, providing a stable carbamate protection for the amine while leaving the primary hydroxyl group available for further functionalization (e.g., activation as a p-nitrophenyl carbonate or conversion to a halide).
This guide details the "Gold Standard" synthesis via the Schotten-Baumann reaction. Unlike organic base-mediated protocols (e.g., TEA/DCM), this biphasic aqueous/organic approach maximizes N-selectivity over O-acylation, simplifies impurity profiles, and allows for scalable purification via recrystallization rather than chromatography.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Benzyl N-(2-hydroxyethyl)carbamate |
| Common Name | N-Cbz-ethanolamine; Z-Glycinol |
| CAS Number | 77987-49-6 |
| Molecular Formula | |
| Molecular Weight | 195.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 58–60 °C |
| Solubility | Soluble in EtOAc, DCM, MeOH; Low solubility in Hexanes/Water |
Reaction Mechanism & Selectivity Logic
The synthesis relies on the nucleophilic substitution of the amino group of ethanolamine onto the carbonyl carbon of benzyl chloroformate (Cbz-Cl).
The Selectivity Challenge: Ethanolamine contains two nucleophiles: a primary amine and a primary alcohol.
-
Amine (
): More nucleophilic but susceptible to protonation at neutral/low pH. -
Alcohol (
): Less nucleophilic but can react if the pH is too high (alkoxide formation) or if the acylating agent is in large excess.
The Solution: The Schotten-Baumann condition (biphasic system with inorganic base) maintains the pH between 8–10. This keeps the amine unprotonated (nucleophilic) while being too low to deprotonate the alcohol (
Figure 1: Mechanistic pathway highlighting the nucleophilic attack and base-mediated acid scavenging.[1]
Experimental Protocol
Scale: 100 mmol (approx. 6.1 g of Ethanolamine) Estimated Yield: 85–95%
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][1][3] | Amount | Role |
| Ethanolamine | 61.08 | 1.0 | 6.11 g (6.0 mL) | Substrate |
| Benzyl Chloroformate (95%) | 170.59 | 1.05 | 17.9 g (approx 15 mL) | Protecting Group |
| NaOH (1N Aqueous) | 40.00 | 1.2 | 120 mL | Base/Solvent Phase A |
| 1,4-Dioxane (or THF) | 88.11 | N/A | 50 mL | Solvent Phase B |
Step-by-Step Methodology
-
Preparation of Aqueous Phase: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethanolamine (6.11 g, 100 mmol) in 1N NaOH (120 mL).
-
Critical Control: Cool the solution to 0–5 °C using an ice/water bath. High temperatures promote hydrolysis of Cbz-Cl.
-
-
Reagent Addition: Dissolve Benzyl chloroformate (Cbz-Cl) in 1,4-Dioxane (50 mL). Transfer this solution to the addition funnel.
-
Process Note: Dioxane is miscible with water, creating a homogeneous or semi-homogeneous system that increases reaction rate. If using DCM (biphasic), vigorous stirring is mandatory.
-
-
Reaction: Add the Cbz-Cl solution dropwise over 45–60 minutes, maintaining the internal temperature below 10 °C.
-
Observation: The solution may become cloudy as the product forms.
-
Endpoint: After addition, remove the ice bath and stir at room temperature for 2 hours. Monitor consumption of ethanolamine via TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin - amine turns purple/red; Product is Ninhydrin negative/UV active).
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove Dioxane (if used).
-
Dilute the remaining aqueous residue with EtOAc (150 mL).
-
Acidify carefully with 1N HCl to pH ~2–3 while stirring. (This ensures any unreacted amine stays in the water phase, while the carbamate moves to organic).
-
Separate layers. Extract the aqueous layer again with EtOAc (2 x 50 mL).
-
-
Washing & Drying: Combine organic layers. Wash sequentially with:
-
1N HCl (50 mL) - removes trace amine.
-
Water (50 mL).
-
Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo to yield a viscous oil or white solid.
-
-
Purification (Crystallization): While the crude is often >95% pure, it can be recrystallized.
-
Dissolve the crude solid in a minimum amount of hot EtOAc.
-
Slowly add Hexanes (or Petroleum Ether) until turbidity persists.
-
Cool to 4 °C overnight. Filter the white crystals.
-
Figure 2: Operational workflow for the synthesis and isolation of N-Cbz-ethanolamine.
Quality Control & Characterization
To validate the synthesis, the following analytical data should be obtained:
-
TLC:
(5% MeOH/DCM). Visualized by UV (254 nm). -
1H NMR (400 MHz, CDCl3):
- 7.35 (m, 5H, Aromatic) – Confirms Cbz group.
-
5.11 (s, 2H,
) – Characteristic benzylic singlet. - 5.05 (br s, 1H, NH) – Carbamate proton.
-
3.72 (t, 2H,
). -
3.38 (q, 2H,
).
-
Mass Spectrometry (ESI):
; .
Troubleshooting:
-
Impurity (O-acylation): If pH > 11 during reaction, O-acylated byproduct forms. This appears as a less polar spot on TLC. Remedy: Maintain strict temperature control and do not use excess base.
-
Low Yield: Ensure the aqueous phase is acidified to pH 2 during workup; otherwise, the product may remain partially soluble in the aqueous layer.
Safety & Handling
-
Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a potent lachrymator . Handle only in a functioning fume hood. It decomposes in moist air to release HCl gas.
-
Ethanolamine: Corrosive and viscous.
-
Waste Disposal: Aqueous waste contains benzyl alcohol (hydrolysis byproduct) and salts; dispose of as basic aqueous waste.
References
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. [Classic Schotten-Baumann Cbz protection].
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Authoritative source on Cbz stability and conditions].
-
Organic Syntheses. (1951). Benzyl Chlorocarbonate.[2][1][3][4] Org.[3][5][6][7] Synth. 31, 13. [Source for reagent handling].
-
PubChem. (2023). Benzyl N-(2-hydroxyethyl)carbamate Compound Summary. Link.[1]
-
ChemicalBook. (2023). CAS 77987-49-6 Data Sheet. Link.
Sources
- 1. benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | CID 280458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
An In-depth Technical Guide to the Environmental Impact and Degradation of 2-Hydroxyethyl carbamate
Abstract
2-Hydroxyethyl carbamate (HEC) is a carbamate compound with diverse industrial applications, including its role as an intermediate in chemical synthesis. As with many synthetic compounds, understanding its environmental fate and potential ecological impact is of paramount importance for responsible lifecycle management. This technical guide provides a comprehensive overview of the environmental impact and degradation pathways of 2-Hydroxyethyl carbamate, drawing upon established principles of carbamate chemistry and toxicology. It is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the environmental considerations associated with this compound. This document synthesizes available data on its physical and chemical properties, explores its abiotic and biotic degradation mechanisms, and discusses its potential ecotoxicological effects. Furthermore, it outlines standard methodologies for assessing its environmental risk, providing a framework for a thorough evaluation.
Introduction to 2-Hydroxyethyl carbamate
2-Hydroxyethyl carbamate, with the chemical formula C₃H₇NO₃, is a carbamate ester characterized by the presence of a hydroxyl group on the ethyl chain. This functional group significantly influences its physical and chemical properties, particularly its solubility in water. Carbamates, as a class of compounds, are esters of carbamic acid and are known for their wide range of applications, including as insecticides, herbicides, and in polymer chemistry.[1] While many carbamates are designed for their biological activity, 2-Hydroxyethyl carbamate is often utilized as a chemical intermediate. Its presence in the environment may arise from its use in industrial processes or as a degradation byproduct of other carbamate-containing compounds. A comprehensive understanding of its behavior in the environment is therefore crucial for assessing potential risks.
Physicochemical Properties and Environmental Mobility
The environmental distribution of a chemical is largely governed by its physical and chemical properties. For 2-Hydroxyethyl carbamate, the following properties are key to understanding its mobility and fate:
| Property | Value/Information | Implication for Environmental Fate |
| Water Solubility | Generally soluble in polar solvents like water and alcohols due to its hydroxyl group, which can form hydrogen bonds.[2] | High water solubility suggests a high potential for mobility in aqueous environments, including surface water and groundwater. It is less likely to partition to soil or sediment. |
| Vapor Pressure | Data not readily available, but likely low due to its polar nature and hydrogen bonding capabilities. | Low volatility suggests that atmospheric transport is not a significant environmental pathway. |
| Octanol-Water Partition Coefficient (LogP) | Computed LogP of -1.1.[3] | The negative LogP value indicates that 2-Hydroxyethyl carbamate is hydrophilic and has a very low potential for bioaccumulation in the fatty tissues of organisms. |
| Adsorption/Desorption (Koc) | Specific data not available. | Given its high water solubility and low LogP, the soil organic carbon-water partitioning coefficient (Koc) is expected to be low, indicating limited adsorption to soil and sediment particles and high mobility in soil.[4] |
Degradation Pathways of 2-Hydroxyethyl carbamate
The persistence of 2-Hydroxyethyl carbamate in the environment is determined by its susceptibility to various degradation processes, which can be broadly categorized as abiotic and biotic.
Abiotic Degradation
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. The primary abiotic degradation pathways for 2-Hydroxyethyl carbamate are hydrolysis and photodegradation.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For carbamates, the rate of hydrolysis is highly dependent on pH.[5]
-
Mechanism: The ester linkage in the carbamate group is susceptible to hydrolysis. Under acidic conditions, 2-Hydroxyethyl carbamate can hydrolyze to form 2-aminoethanol and carbon dioxide.[6]
-
Influencing Factors: The rate of hydrolysis for carbamates generally increases with increasing pH (alkaline conditions).[5] The presence of certain metal ions can also catalyze the hydrolysis of carbamates.
-
Environmental Significance: In natural waters with varying pH levels, hydrolysis can be a significant degradation pathway for 2-Hydroxyethyl carbamate.
Experimental Protocol: Hydrolysis as a Function of pH (OECD 111)
This protocol provides a standardized method for determining the rate of abiotic hydrolysis of a chemical.[7][8]
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at environmentally relevant pH values (typically pH 4, 7, and 9).
-
Test Substance Addition: Add a known concentration of 2-Hydroxyethyl carbamate to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling: At predetermined time intervals, take aliquots from each solution.
-
Analysis: Analyze the concentration of 2-Hydroxyethyl carbamate and any potential degradation products in the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the rate of hydrolysis and the half-life of the compound at each pH value.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Carbamate compounds are known to be susceptible to photochemical degradation.[6]
-
Mechanism: In aqueous media, this can involve photohydrolysis and photo-oxidation reactions. The energy from UV light can break the chemical bonds in the 2-Hydroxyethyl carbamate molecule.
-
Environmental Significance: In sunlit surface waters, photodegradation can contribute to the overall degradation of 2-Hydroxyethyl carbamate. The effectiveness of this process depends on water clarity, depth, and the intensity of sunlight.
Biotic Degradation
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant degradation pathway for carbamates in the environment.[9]
-
Mechanism: The primary mechanism for the microbial degradation of carbamates is the enzymatic hydrolysis of the carbamate linkage.[5] This initial step typically leads to the formation of an alcohol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. For 2-Hydroxyethyl carbamate, this would likely yield 2-aminoethanol, and carbon dioxide.
-
Influencing Factors: The rate of biodegradation is influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of a sufficient and adapted microbial population.[10]
-
Environmental Significance: In soil and water environments rich in microbial life, biodegradation is expected to be a major route for the removal of 2-Hydroxyethyl carbamate. The half-life of carbamates in soil can range from a few days to several weeks.[5]
Experimental Protocol: Ready Biodegradability (OECD 301)
The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals under aerobic conditions.[11][12] The CO₂ Evolution Test (OECD 301B) is a commonly used method.[13]
-
Inoculum Preparation: Obtain an inoculum of mixed microorganisms, typically from the activated sludge of a sewage treatment plant.
-
Test Setup: Prepare a mineral medium containing the inoculum and the test substance (2-Hydroxyethyl carbamate) as the sole source of organic carbon.
-
Incubation: Incubate the test mixture in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration. The off-gas is passed through a CO₂ absorbent.
-
CO₂ Measurement: Periodically measure the amount of CO₂ produced.
-
Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced with the theoretical maximum amount (ThCO₂) that could be produced from the complete mineralization of the test substance. A substance is considered readily biodegradable if it reaches a pass level of >60% ThCO₂ within a 10-day window during the 28-day test period.
Ecotoxicological Impact
Ecotoxicology is the study of the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level. The potential environmental impact of 2-Hydroxyethyl carbamate is determined by its toxicity to a range of aquatic and terrestrial organisms.
Aquatic Toxicity
Given its high water solubility, the primary concern for the environmental impact of 2-Hydroxyethyl carbamate is its potential toxicity to aquatic organisms. Standard tests are conducted on representatives of three trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).
-
Algae: Algal growth inhibition tests (e.g., OECD 201) are used to determine the concentration of a substance that inhibits the growth of a test algal species by 50% (EC50) over a 72 or 96-hour period.[6][14]
-
Daphnids: Acute immobilization tests (e.g., OECD 202) are conducted with Daphnia magna to determine the concentration that immobilizes 50% of the test organisms (EC50) within 48 hours.[15][16]
-
Fish: Acute toxicity tests (e.g., OECD 203) are performed on fish species (e.g., zebrafish, rainbow trout) to determine the concentration that is lethal to 50% of the test population (LC50) over a 96-hour period.[1]
Terrestrial Toxicity
The risk to terrestrial organisms is generally considered lower for highly water-soluble compounds like 2-Hydroxyethyl carbamate due to their limited partitioning to soil. However, in cases of direct soil contamination, potential effects on soil microorganisms, earthworms, and plants should be considered.
Environmental Risk Assessment Framework
A comprehensive environmental risk assessment (ERA) for 2-Hydroxyethyl carbamate involves a systematic process of evaluating the potential adverse effects of its release into the environment.
-
Hazard Identification: This step involves characterizing the intrinsic hazardous properties of 2-Hydroxyethyl carbamate, including its physicochemical properties and its potential to cause adverse effects in environmental organisms (ecotoxicity).
-
Exposure Assessment: This involves determining the extent to which the environment may be exposed to 2-Hydroxyethyl carbamate. This includes an analysis of its sources, pathways, and environmental fate (degradation and mobility) to predict its environmental concentration (PEC).
-
Effects Assessment: This step determines the concentration of 2-Hydroxyethyl carbamate below which unacceptable effects on the ecosystem are not expected to occur. This is known as the Predicted No-Effect Concentration (PNEC) and is derived from the ecotoxicity data.
-
Risk Characterization: In this final step, the PEC is compared to the PNEC. The ratio of PEC to PNEC is the risk quotient. A risk quotient of less than one generally indicates that the chemical is unlikely to pose a significant environmental risk.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring the presence of 2-Hydroxyethyl carbamate in environmental samples and for conducting degradation and toxicity studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of carbamates.[18] For compounds like 2-Hydroxyethyl carbamate that are polar and non-volatile, HPLC is often the method of choice.
-
Detectors: UV detectors can be used for the detection of carbamates.[19] For enhanced sensitivity and selectivity, fluorescence detectors can be employed, often after post-column derivatization to create a fluorescent product.[20]
-
Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides highly sensitive and specific detection and is the state-of-the-art for trace-level analysis of organic contaminants in complex environmental matrices.
Experimental Protocol: Analysis of Carbamates in Water (Based on EPA Method 632.1)
This protocol provides a general framework for the analysis of carbamate pesticides in wastewater.[19]
-
Sample Preparation:
-
Collect a 1-liter water sample.
-
Perform a liquid-liquid extraction using a suitable solvent like methylene chloride.
-
Dry the extract and exchange the solvent to one that is compatible with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject an aliquot of the concentrated extract into an HPLC system equipped with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase gradient to achieve chromatographic separation of the target analytes.
-
-
Detection:
-
Detect the eluted compounds using a UV detector or a more sensitive detector like a fluorescence detector after post-column derivatization.
-
-
Quantification:
-
Quantify the concentration of 2-Hydroxyethyl carbamate by comparing its peak area to that of a calibration curve prepared with known standards.
-
Conclusion and Future Perspectives
2-Hydroxyethyl carbamate is a water-soluble, hydrophilic compound with a low potential for bioaccumulation. Its primary environmental degradation pathways are expected to be microbial biodegradation and, to a lesser extent, hydrolysis and photodegradation. While specific quantitative data on its ecotoxicity and environmental half-life are limited, its physicochemical properties suggest high mobility in aquatic environments.
Future research should focus on generating robust empirical data on the ecotoxicity of 2-Hydroxyethyl carbamate to standard aquatic organisms (algae, daphnids, and fish) to allow for a more precise environmental risk assessment. Furthermore, detailed biodegradation studies under various environmental conditions would provide valuable information on its persistence and the identity of its degradation products. A comprehensive understanding of these aspects is essential for ensuring the environmentally sound management of this and other structurally related carbamate compounds.
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The acute toxicity (LC50) of commonly used pesticides against different fish species. (No date). Journal of Entomology and Zoology Studies.
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Daphnia magna EC50 48h - ENVIRONMENTAL. (No date). [No source provided].
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Daphnia magna as an Alternative Model for (Simultaneous) Bioaccumulation and Chronic Toxicity Assessment—Controlled Exposure Study Indicates High Hazard of Heterocyclic PAHs. (2025). Environmental Science & Technology.
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EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... - ResearchGate. (No date). ResearchGate.
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Toxicity and Environmental Risk Assessment of Polycarbamate and Its Main Components to Marine Algae and Crustaceans. (2023). Toxics.
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2-Hydroxyethyl carbamate - Solubility of Things. (No date). Solubility of Things.
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Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. (2021). Frontiers in Microbiology.
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Biological test method: acute lethality of effluents to daphnia magna. (2023). Canada.ca.
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An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria. (2019). Pertanika Journal of Science & Technology.
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Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem. (No date). PubChem.
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behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (No date). UC ANR.
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Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates. (No date). Columbia Environmental Research Center.
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Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. (No date). U.S. Environmental Protection Agency.
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Environmental risk limits for antifouling substances. (No date). [No source provided].
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Test No. 301: Ready Biodegradability. (No date). Tox Lab.
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An Analysis of Hazards Caused by Emissions of Amines from Carbon Dioxide Capture Installations. (No date). Polish Journal of Environmental Studies.
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soil biodegradation half-lives: Topics by Science.gov. (No date). Science.gov.
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alliance system for carbamate analysis. (No date). Waters Corporation.
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To be entered by JRC QMRF Title: Daphnia Magna Acute (EC50) Toxicity model (IRFMN/Combase) (ver. (2022). VEGA HUB.
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OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method. (No date). Situ Biosciences.
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To be entered by JRC QMRF Title: Algae (EC50) Classification Toxicity Model (ProtoQSAR/Combase). (2020). VEGA HUB.
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Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. (2021). Journal of Pesticide Science.
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SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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Amines Used in CO2 Capture - Health and Environmental Impacts. (2009). Bellona Foundation.
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Analytical Methods and Industrial Wastewater. (No date). Clean Water Professionals of Kentucky & Tennessee.
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Systematic handling of environmental fate data for model development – illustrated for the case of biodegradation half-life da. (No date). ChemRxiv.
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Types of OECD 301 Biodegradation Tests. (No date). Aropha.
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Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. (2024). Heliyon.
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Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (No date). MDPI.
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REPORT NKK-1304 : Determination of Hydrolysis as a Function of pH. (2015). Regulations.gov.
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Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (No date). U.S. Environmental Protection Agency.
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Estimating Toxicity of Industrial Chemicals to Aquatic Organisms Using Structure Activity Relationships: 2nd Edition. (No date). EPA NEPS.
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Toxicity of 11 herbicide groups to green algae: EC50 values (n = 36). - ResearchGate. (No date). ResearchGate.
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Environmental issues and process risks for operation of carbon capture plant. (No date). E3S Web of Conferences.
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How to Use EbC50, ErC50, ErC10 and NOEC Data from Algae Growth Inhibition Test. (2017). ChemLINKED.
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Efate & Metabolism | Ready Biodegradability. (2024). Eurofins Agroscience Services.
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Improvements to EPA Method 531.1 for the Analysis of Carbamates that Resulted in the Development of U.S. EPA Method 531.2. (No date). ResearchGate.
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Health and Environmental Impacts of Amine-based CO2 Capture Plant: A literature review. (No date). [No source provided].
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Biodegradation rates of chemicals in surface water and groundwater assessed in batch simulation tests. (No date). DTU Research Database.
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OECD 111: Hydrolysis as a function of pH & abiotic degradation. (No date). Nelson Labs.
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An aid to consistent conduct, reporting and evaluation of adsorption / desorption studies that use a batch equilibrium method. (No date). [No source provided].
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Special Issue : Exposure Pathways and Health Implications of Environmental Chemicals. (No date). MDPI.
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Adsorption and Desorption of Carbendazim and Thiamethoxam in Five Different Agricultural Soils. (No date). Bulletin of Environmental Contamination and Toxicology.
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STUDY TITLE Determination of the Ready Biodegradability in the CO2-Evolution Test TEST GUIDELINE(S) OECD 301B, International S. (No date). Regulations.gov.
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OECD 111: Hydrolysis as a Function of pH | ibacon GmbH. (No date). ibacon GmbH.
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0&$% (6*%&-/&4 '03 5)& 5&45/( 0'
"-4. (2004). Biotecnologie BT. -
Fate, Transport and Transformation Test Guidelines OPPTS 835.1220 Sediment and Soil Adsorption/Desorption Isotherm. (No date). Regulations.gov.
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Methodological & Application
Application Note: Laboratory-Scale Synthesis of 2-Hydroxyethyl Carbamate via Ammonolysis of Ethylene Carbonate
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of 2-Hydroxyethyl carbamate, a valuable bifunctional molecule utilized as an intermediate in the production of pharmaceuticals, polymers, and coatings.[1][2] The primary synthetic route detailed herein is the nucleophilic ring-opening of ethylene carbonate with ammonia, a common and efficient method for producing β-hydroxyalkyl carbamates.[1][2][3] This guide offers a step-by-step methodology, an exploration of the underlying reaction mechanism, safety protocols, and analytical techniques for product characterization, designed for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Background
2-Hydroxyethyl carbamate (HEC) is an organic compound featuring both a primary alcohol and a carbamate functional group. This unique structure makes it a versatile building block for more complex molecular architectures. Its molecular formula is C₃H₇NO₃, and it has a molecular weight of 105.09 g/mol .[1] While historically used as an intermediate for textile finishes, its current applications are primarily in the synthesis of specialty chemicals and pharmaceutical agents.[2]
The synthesis of HEC is most commonly achieved through the reaction of ethylene carbonate with ammonia.[1][2] This method represents a robust and atom-economical pathway, as it involves the direct addition of ammonia across the cyclic carbonate ring, yielding the desired product with minimal byproducts. Understanding the principles of this reaction is crucial for optimizing yield and purity.
Reaction Mechanism and Principles
The synthesis of 2-Hydroxyethyl carbamate from ethylene carbonate and ammonia proceeds via a nucleophilic acyl substitution mechanism, specifically, the ring-opening of a cyclic ester (a carbonate) by an amine (ammonia).
The process unfolds in two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the ethylene carbonate ring. This results in the formation of a tetrahedral intermediate.
-
Ring-Opening: The unstable tetrahedral intermediate collapses. The C-O bond within the carbonate ring cleaves, with the oxygen atom abstracting a proton from the now positively charged nitrogen, leading to the formation of the final 2-hydroxyethyl carbamate product.
The reaction is typically conducted at an elevated temperature to overcome the activation energy required for the ring-opening. The choice of solvent and control of temperature are critical to minimize side reactions and ensure a favorable reaction rate.
Caption: Reaction mechanism for HEC synthesis.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Supplier Notes |
| Ethylene Carbonate | 96-49-1 | C₃H₄O₃ | 88.06 | ≥99% purity, solid at room temp. |
| Ammonia Solution | 1336-21-6 | NH₄OH | 35.05 | 28-30% in water (aqueous) |
| Methanol | 67-56-1 | CH₄O | 32.04 | Anhydrous, for purification |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | For drying |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Thermometer or thermocouple probe
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar hydroxyalkyl carbamates.[3]
PART 1: Reaction Setup
-
Assemble the Apparatus: Set up the 250 mL three-neck round-bottom flask with the heating mantle, magnetic stirrer, reflux condenser, and dropping funnel. Ensure all joints are properly sealed.
-
Charge the Flask: Add ethylene carbonate (e.g., 44.0 g, 0.5 mol) to the flask. Heat the flask gently to approximately 40-50°C to melt the ethylene carbonate into a clear liquid.
-
Prepare Ammonia Solution: In the dropping funnel, place the aqueous ammonia solution (e.g., 34 mL, ~0.5 mol, 28-30%).
PART 2: Reaction Execution
-
Initiate Reaction: Begin stirring the molten ethylene carbonate. Add the ammonia solution dropwise from the dropping funnel over a period of 30-45 minutes. The addition is exothermic; maintain the internal temperature of the reaction mixture between 60-70°C by controlling the addition rate and, if necessary, using a water bath for cooling.
-
Heating Phase: After the addition is complete, heat the reaction mixture to 90-95°C and maintain this temperature for 8-10 hours to drive the reaction to completion.[4]
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis (e.g., FT-IR) to observe the disappearance of the ethylene carbonate peak.
PART 3: Work-up and Purification
-
Cooling: After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Solvent Removal: Concentrate the resulting mixture using a rotary evaporator to remove water and any unreacted ammonia. This will likely result in a viscous liquid or a semi-solid.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
-
Drying: Dry the purified product under vacuum to remove any residual solvent. The final product should be a white crystalline solid.[2]
Characterization and Quality Control
The identity and purity of the synthesized 2-Hydroxyethyl carbamate should be confirmed using standard analytical techniques:
-
Melting Point: The melting point should be determined and compared to the literature value of 43°C.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3400-3200 cm⁻¹), and C=O stretch of the carbamate (~1700 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms, and the protons of the -OH and -NH₂ groups.
-
¹³C NMR: Expect signals for the two methylene carbons and the carbonyl carbon of the carbamate group.
-
-
Mass Spectrometry (MS): Analysis by GC-MS can confirm the molecular weight of the compound (105.09 g/mol ).[1][5]
Safety Precautions
All work must be conducted in a well-ventilated fume hood. Appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Ethylene Carbonate: Can cause serious eye irritation.
-
Ammonia Solution: Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation. Handle with extreme care.
-
2-Hydroxyethyl Carbamate: Causes serious eye irritation.[2] May be harmful if swallowed.[6][7]
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of accidental contact, rinse the affected area immediately with copious amounts of water.
Data Summary
Table 1: Reaction Parameters
| Parameter | Value | Rationale |
| Temperature (Addition) | 60-70°C | Controls the exothermic reaction. |
| Temperature (Reaction) | 90-95°C | Ensures complete ring-opening.[4] |
| Reaction Time | 8-10 hours | Allows the reaction to proceed to completion. |
| Molar Ratio (EC:NH₃) | ~1:1 | Stoichiometric ratio for the desired reaction. |
Experimental Workflow Diagram
Caption: Experimental workflow for HEC synthesis.
References
-
PrepChem.com. Synthesis of 2-hydroxyethyl carbamate. Available from: [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PrepChem.com. Preparation of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate. Available from: [Link]
- Google Patents. CN100349861C - Ethyl carbamate and its preparation method.
-
PubChem - NIH. Hydroxyethyl carbamate | C3H7NO3 | CID 21492. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions. Available from: [Link]
-
Synthesis of Highly Functional Carbamates through Ring-Opening of Cyclic Carbonates with Unprotected α-Amino Acids in Water. Available from: [Link]
-
Organic Syntheses Procedure. 2. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
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PMC - NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
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Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
-
OIV. Ethyl Carbamate (Type-II). Available from: [Link]
-
DC Fine Chemicals. Safety Data Sheet. Available from: [Link]
-
NIH. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
-
Waters. Waters Alliance System for Carbamate Analysis Method Guide. Available from: [Link]
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- 8. chemicalbook.com [chemicalbook.com]
Introduction: Re-evaluating 2-Hydroxyethyl Carbamate in Bioconjugation
An in-depth guide to the utilization of 2-Hydroxyethyl carbamate as a versatile building block in modern bioconjugation strategies.
2-Hydroxyethyl carbamate is a bifunctional organic molecule possessing a primary hydroxyl group and a carbamate moiety. While not a conventional, ready-to-use crosslinker, its true potential in bioconjugation lies in its capacity to be chemically activated and tailored for specific applications. For the researcher, scientist, or drug development professional, 2-Hydroxyethyl carbamate represents a foundational building block for creating custom linkers and modifying biomolecules. The presence of the stable carbamate group provides a metabolically robust core, while the terminal hydroxyl group serves as a versatile handle for chemical activation.[1][2]
This guide moves beyond a simple recitation of facts to provide a strategic framework for leveraging 2-Hydroxyethyl carbamate. We will detail the essential activation chemistries required to make this inert molecule a powerful tool for covalently modifying proteins, antibodies, and other biologics. The protocols described herein are built on established, reliable chemical principles, providing a self-validating system for researchers to develop novel bioconjugates.
Core Principle: The Necessity of Hydroxyl Group Activation
The primary hydroxyl group of 2-Hydroxyethyl carbamate is not sufficiently reactive to form spontaneous covalent bonds with functional groups on biomolecules, such as the primary amines of lysine residues.[3] Therefore, the central theme of its use in bioconjugation is a two-stage process:
-
Activation: The hydroxyl group is first converted into a more reactive functional group (e.g., a reactive ester or a sulfonate ester).
-
Conjugation: The activated 2-Hydroxyethyl carbamate derivative is then introduced to the biomolecule, where it reacts with a target functional group (most commonly, a primary amine) to form a stable covalent bond.
This approach allows for controlled, efficient, and targeted modification of proteins and other biologics.
Application Strategy 1: Activation via N,N'-Disuccinimidyl Carbonate (DSC)
This strategy transforms the hydroxyl group of 2-Hydroxyethyl carbamate into a highly reactive N-hydroxysuccinimidyl (NHS) carbonate. This activated intermediate reacts efficiently with primary amines on proteins (e.g., the ε-amino group of lysine residues) under mild, biocompatible conditions to form a stable carbamate linkage.[4][5] This method is advantageous due to the stability of the activated intermediate and the high specificity towards amines.
Workflow & Mechanism
The process involves two key steps as illustrated below. First, 2-Hydroxyethyl carbamate is reacted with N,N'-Disuccinimidyl Carbonate (DSC) in the presence of a non-nucleophilic base like triethylamine (TEA) to form the activated intermediate. This intermediate is then purified and subsequently reacted with the target protein in a suitable buffer to yield the final bioconjugate.
Detailed Experimental Protocol: DSC Activation and Protein Conjugation
This protocol provides a framework for the activation of 2-Hydroxyethyl carbamate and subsequent conjugation to a model protein like Bovine Serum Albumin (BSA) or a monoclonal antibody (mAb).
Materials:
-
2-Hydroxyethyl carbamate
-
N,N'-Disuccinimidyl Carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile (CH₃CN)
-
Target Protein (e.g., mAb at 10 mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dialysis or Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
TLC plates (silica gel)
Protocol Part A: Synthesis of Activated HEC-Succinimidyl Carbonate [5]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-Hydroxyethyl carbamate (1.0 mmol) in 5 mL of anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add DSC (1.5 mmol) followed by triethylamine (3.0 mmol).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with 20 mL of aqueous NaHCO₃ solution and extract with Ethyl Acetate (2 x 25 mL).
-
Wash the combined organic extracts with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude activated intermediate.
-
-
Purification & Storage: The crude product can be purified by flash chromatography on silica gel if necessary. The purified HEC-Succinimidyl Carbonate should be stored under desiccated conditions at -20°C.
Protocol Part B: Conjugation to Target Protein
-
Protein Preparation: Prepare the protein solution in PBS. For optimal conjugation, the buffer should be amine-free (e.g., no Tris buffer). A pH of 8.0 is often preferred to increase the nucleophilicity of lysine's ε-amino group.
-
Reagent Preparation: Dissolve the activated HEC-Succinimidyl Carbonate in a minimal amount of a water-miscible organic solvent like DMSO or DMF immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated HEC solution to the stirred protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to maintain protein integrity.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Purification of Conjugate: Remove the excess, unreacted reagent and byproducts by dialysis against PBS (pH 7.4) or by using a desalting column according to the manufacturer's instructions.
-
Characterization: Analyze the resulting conjugate to determine the degree of labeling (see Characterization section below).
Application Strategy 2: Activation via Tresyl Chloride
Activation of the hydroxyl group with 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride) is another powerful method for bioconjugation.[6] This process creates a tresylated intermediate that is highly reactive towards primary amines, resulting in a very stable secondary amine linkage. This method is known for its high efficiency and the stability of the resulting conjugate.
Workflow & Mechanism
The hydroxyl group of 2-Hydroxyethyl carbamate is first reacted with tresyl chloride in an anhydrous organic solvent with a base. The resulting tresylated intermediate is then introduced to the protein solution, where it undergoes nucleophilic attack by lysine residues.
Detailed Experimental Protocol: Tresyl Activation and Protein Conjugation
This protocol outlines the tresylation of 2-Hydroxyethyl carbamate and its subsequent reaction with a target protein.
Materials:
-
2-Hydroxyethyl carbamate
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Target Protein (e.g., mAb at 10 mg/mL)
-
Sodium Bicarbonate Buffer (0.1 M, pH 8.0)
-
Dialysis or Desalting Columns
-
Standard work-up reagents (HCl solution, NaHCO₃ solution, brine, MgSO₄)
Protocol Part A: Synthesis of Activated Tresyl-HEC [6][7]
-
Reaction Setup: Dissolve 2-Hydroxyethyl carbamate (1.0 mmol) in 10 mL of anhydrous DCM in a dry flask under nitrogen. Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add anhydrous pyridine (1.2 mmol), followed by the dropwise addition of tresyl chloride (1.1 mmol).
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Wash sequentially with cold 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tresylated intermediate.
-
-
Purification & Storage: The product can be used crude or purified by flash chromatography. Store the purified Tresyl-HEC at -20°C under argon or nitrogen.
Protocol Part B: Conjugation to Target Protein [8]
-
Protein Preparation: Exchange the protein into 0.1 M Sodium Bicarbonate Buffer, pH 8.0. Ensure the protein concentration is appropriate (e.g., 5-10 mg/mL).
-
Reagent Preparation: Just before use, dissolve the activated Tresyl-HEC in a minimal volume of a dry, water-miscible solvent like acetonitrile or DMF.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the Tresyl-HEC solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C. The optimal pH for tresyl coupling reactions is often around 8.0 to balance amine nucleophilicity with reagent stability.[8]
-
Purification of Conjugate: Purify the conjugate from excess reagent and byproducts using dialysis or size-exclusion chromatography (desalting columns).
-
Characterization: Proceed with the characterization of the final conjugate.
Characterization and Validation of the Bioconjugate
Thorough characterization is essential to validate the success of the conjugation reaction and to understand the properties of the modified biomolecule.
| Parameter | Recommended Analytical Technique(s) | Purpose |
| Degree of Labeling (DoL) | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or LC-MS) | To quantify the average number of 2-Hydroxyethyl carbamate molecules conjugated per protein molecule. |
| Purity and Integrity | SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC) | To confirm the formation of the conjugate, assess for aggregation, and verify the absence of significant fragmentation. |
| Confirmation of Conjugation Site | Peptide Mapping (LC-MS/MS) | To identify the specific amino acid residues (e.g., which lysines) that have been modified. |
| Biological Activity | ELISA, Surface Plasmon Resonance (SPR), Cell-based assays | To ensure that the conjugation process has not compromised the biological function (e.g., antigen binding) of the protein. |
Conclusion: A Platform for Innovation
2-Hydroxyethyl carbamate, when viewed not as a direct reagent but as a versatile synthetic platform, offers significant opportunities for innovation in bioconjugation. By employing robust activation chemistries such as those involving DSC or tresyl chloride, researchers can create custom-modified proteins with tailored properties. The inherent stability of the carbamate linker makes it an excellent choice for developing therapeutics like antibody-drug conjugates (ADCs) and other long-circulating biologics.[2][9] The protocols and principles outlined in this guide provide the foundational knowledge for scientists to confidently integrate 2-Hydroxyethyl carbamate into their advanced bioconjugation workflows, paving the way for the next generation of precisely engineered biomolecules.
References
-
SPHEROTECH. (n.d.). Activation Techniques for Hydroxyl Magnetic Particles. SPHERO™ Technical Note. Retrieved from [Link]
-
Ghaffar, K. A., & Muneer, S. (2021). Vaccination against Pathogenic Bacteria: An Insight into Polysaccharide and Conjugate Vaccines. ResearchGate. Retrieved from [Link]
-
Kojima, N., et al. (n.d.). Cell-adhesive Protein Immobilization Using Tresyl Chloride-activation Technique for the Enhancement of Initial Cell Attachment. ResearchGate. Retrieved from [Link]
- Carpino, L. A., & Han, G. Y. (1972). Process for the preparation of N-succinimidylcarbonates. Google Patents (EP0451519A1).
-
Chemistry Steps. (n.d.). Alcohols to Esters. Retrieved from [Link]
-
Hansen, K. B., & Baranczak, A. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. Retrieved from [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
-
Verma, R. P., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]
-
Modrić, M., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH. Retrieved from [Link]
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Kalia, J. (n.d.). Bioconjugation: Linkage Stability and Novel Methods. Raines Lab. Retrieved from [Link]
-
Olsén, P., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry. Retrieved from [Link]
- Milstein, D., et al. (2014). Process for preparing amines from alcohols and ammonia. Google Patents (US8889865B2).
-
Demeunynck, M., & Constant, S. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. MDPI. Retrieved from [Link]
-
Gowd, V., et al. (2019). Carcinogenic mechanism of ethyl carbamate. ResearchGate. Retrieved from [Link]
-
Davis, D. A., et al. (2013). Chemistry and Chemical Equilibrium Dynamics of BMAA and Its Carbamate Adducts. PMC - NIH. Retrieved from [Link]
-
Chad's Prep. (2018). 13.5 Synthesis of Epoxides. YouTube. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]
-
Constant, S., & Demeunynck, M. (2016). An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters. ResearchGate. Retrieved from [Link]
-
Chu, F. S., & Zhang, G. S. (1989). Tresyl activation of a hydroxyalkyl ligand for coupling to a hydrazide gel: stable immobilization of T-2 toxin for affinity purification of T-2 antibody. PubMed. Retrieved from [Link]
-
Ghosh, A. K., et al. (1992). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. NIH. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Deadman, B. J., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Retrieved from [Link]
-
Zalipsky, S., & Seltzer, R. (1999). Tresyl-mediated synthesis: kinetics of competing coupling and hydrolysis reactions as a function of pH, temperature, and steric factors. PubMed. Retrieved from [Link]
-
Patterson, D. M., et al. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. ACS Publications. Retrieved from [Link]
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Kim, D. W., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PMC - NIH. Retrieved from [Link]
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Denard, C. A., et al. (2015). Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. PMC - NIH. Retrieved from [Link]
-
Park, K. K., et al. (1992). Synthesis and properties of vinyl carbamate epoxide, a possible ultimate electrophilic and carcinogenic metabolite of vinyl carbamate and ethyl carbamate. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Chemistry university. (2021). Epoxide formation using Peroxyacids (MCPBA). YouTube. Retrieved from [Link]
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2-Hydroxyethyl carbamate for protein modification and labeling
Application Note: 2-Hydroxyethyl Carbamate (HEC) Modification for Protein Surface Engineering
Abstract
This guide details the application of 2-Hydroxyethyl Carbamate (HEC) as a physicochemical modifier for proteins.[1] Unlike transient carbamates formed by
Scientific Foundation & Mechanism
The HEC Moiety vs. PEGylation
While Polyethylene Glycol (PEG) has been the gold standard for shielding, it suffers from polydispersity, oxidative degradation, and emerging immunogenicity (anti-PEG antibodies).[1] The 2-Hydroxyethyl Carbamate motif offers a "small molecule" alternative for surface engineering.[1]
-
Charge Neutralization: Converts a positively charged amine (ammonium at physiological pH) into a neutral carbamate.[1] This significantly lowers the protein's pI.[1]
-
Hydrophilicity: The terminal hydroxyl group (
) maintains water solubility, preventing the hydrophobic collapse often seen when amines are simply acetylated.[1] -
Stability: Carbamate linkages are highly resistant to plasma esterases and proteases compared to amide or ester bonds [1].[1]
Reaction Chemistry
The introduction of the HEC moiety is achieved via the nucleophilic ring-opening of Ethylene Carbonate (1,3-dioxolan-2-one) by protein amines.[1] While less reactive than NHS-esters, cyclic carbonates offer high atom economy and specificity for amines under mild alkaline conditions.[1]
Mechanism:
-
Nucleophilic Attack: The
-amino group of Lysine attacks the carbonyl carbon of Ethylene Carbonate.[1] -
Ring Opening: The cyclic bond breaks, generating the linear 2-hydroxyethyl carbamate linkage.[1]
-
Result: Formation of a stable
-substituted carbamate with a terminal primary alcohol.
Figure 1: Mechanistic pathway for the generation of 2-Hydroxyethyl Carbamate (HEC) on protein surfaces via Ethylene Carbonate ring-opening.[1]
Applications
| Application | Mechanism | Benefit |
| Isoelectric Point (pI) Engineering | Caps positively charged Lysines ( | Shifts pI lower (acidic shift) to alter tissue distribution or improve purification profiles.[1] |
| Aggregation Suppression | Masks hydrophobic patches or reduces electrostatic repulsion-induced unfolding.[1] | Improves shelf-life stability of high-concentration formulations.[1] |
| Bio-orthogonal Handle | Introduces a chemically distinct primary alcohol ( | The |
| "Stealth" Shielding | Mimics the hydration shell of PEG without the polymer chain length.[1] | Reduces non-specific binding and potential immunogenicity.[1] |
Experimental Protocols
Protocol A: Direct Hydroxyethyl Carbamylation using Ethylene Carbonate
Note: Ethylene carbonate reacts slower than activated esters.[1] This protocol uses a high molar excess to drive the reaction in aqueous conditions.
Materials:
-
Target Protein (1–5 mg/mL in PBS).[1]
-
Ethylene Carbonate (EC) (High Purity, crystalline).[1]
-
Reaction Buffer: 0.1 M Sodium Borate or Carbonate/Bicarbonate, pH 9.0 (Lysine deprotonation is critical).[1]
-
Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0.
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassettes.[1]
Step-by-Step Procedure:
-
Buffer Exchange: Exchange protein into Reaction Buffer (pH 9.0) . Avoid amine-containing buffers (Tris) at this stage.[1]
-
Reagent Preparation: Dissolve Ethylene Carbonate in water or DMSO to prepare a 1 M stock solution . (Prepare fresh; EC hydrolyzes slowly in water).[1]
-
Reaction Setup:
-
Incubation: Incubate at 25°C for 4–16 hours with gentle agitation.
-
Optimization: For temperature-sensitive proteins, incubate at 4°C for 24 hours.[1]
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM.[1] Incubate for 30 minutes.
-
Purification: Remove excess EC and byproducts (ethylene glycol) via desalting column or dialysis against PBS (pH 7.4).[1]
Protocol B: Quantification of Modification (TNBS Assay)
To verify the extent of labeling (Degree of Labeling - DOL), quantify the loss of free amines.[1]
-
Reagent: 0.01% (w/v) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) in 0.1 M Sodium Bicarbonate, pH 8.5.
-
Assay:
-
Mix 50 µL of modified protein (and unmodified control) with 25 µL of TNBS solution.
-
Incubate at 37°C for 2 hours.
-
Add 25 µL of 10% SDS and 12.5 µL of 1 N HCl to stop the reaction.
-
-
Measurement: Read absorbance at 335 nm .
-
Calculation:
Quality Control & Validation Workflow
The following workflow ensures the integrity of the HEC-modified protein.
Figure 2: Analytical Quality Control workflow for validating HEC modification. Note the specific mass shift of +88.05 Da per modified Lysine.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Degree of Labeling (DOL) | pH too low (< 8.5).[1] | Lysine |
| Protein Precipitation | Over-modification or pH shock.[1] | Reduce EC molar excess. Add 10% glycerol to the reaction buffer. |
| Hydrolysis of Reagent | Old EC stock or aqueous storage.[1] | Use fresh crystalline EC.[1] Prepare stocks in anhydrous DMSO immediately before use.[1] |
| Unexpected Crosslinking | Impure EC containing bifunctional carbonates. | Ensure EC purity >99%. Use LC-MS grade reagents. |
References
-
Ghosh, A. K., & Brindisi, M. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
Clements, J. H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link[1]
-
Hoang Thi, T. T., et al. (2020).[1] The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers. Link
-
Linthwaite, V. L., et al. (2018).[1][2] The identification of carbon dioxide mediated protein post-translational modifications. Chemical Science. Link
-
Veronese, F. M. (2001).[1] Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. Link
Sources
Application Notes and Protocols for 2-Hydroxyethyl Carbamate in Hydrogel Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-Hydroxyethyl carbamate (HEC) in the formulation of advanced hydrogel systems. While not a conventional monomer in hydrogel synthesis, the unique bifunctional nature of HEC, possessing both a primary hydroxyl group and a carbamate moiety, presents novel opportunities for creating hydrogels with tailored properties. This guide explores the fundamental chemistry of HEC and proposes scientifically grounded, theoretical pathways for its incorporation into hydrogel networks. Detailed, albeit hypothetical, protocols for synthesis and characterization are provided to serve as a foundational resource for researchers venturing into this innovative area of material science. The potential implications for drug delivery and tissue engineering are also discussed, underpinned by an understanding of the chemistry of the carbamate linkage.
Introduction: Unveiling the Potential of 2-Hydroxyethyl Carbamate in Hydrogel Science
Hydrogels, three-dimensional polymeric networks capable of absorbing and retaining large volumes of water, are at the forefront of biomedical research, with applications spanning drug delivery, tissue engineering, and diagnostics. The choice of monomer is critical in defining the physicochemical properties of the resulting hydrogel. 2-Hydroxyethyl carbamate (C₃H₇NO₃) is a fascinating, yet underexplored, molecule in the context of hydrogel formulation.[1] Its structure, featuring a reactive hydroxyl (-OH) group and a carbamate (-NHCOO-) linkage, offers intriguing possibilities for polymer synthesis and crosslinking.
The carbamate group is a key structural motif in many approved drugs and prodrugs, valued for its chemical stability and ability to participate in hydrogen bonding.[2][3] In the realm of polymer chemistry, the carbamate linkage is the cornerstone of polyurethanes, a versatile class of polymers known for their excellent mechanical properties and biocompatibility.[4][5][6] This guide will explore how the unique attributes of 2-Hydroxyethyl carbamate can be harnessed to create novel hydrogel platforms.
The Chemistry of 2-Hydroxyethyl Carbamate: A Dual-Functionality Monomer
To appreciate its potential in hydrogel formulation, a fundamental understanding of 2-Hydroxyethyl carbamate's reactive sites is essential.
-
The Hydroxyl Group (-OH): This primary alcohol is a versatile functional group that can participate in a wide array of polymerization reactions, most notably in the formation of polyurethanes through reaction with isocyanates.[4][7][8] It can also be functionalized to introduce other polymerizable groups.
-
The Carbamate Group (-NHCOO-): The carbamate linkage itself can be a site for chemical modification or degradation. While generally stable, the carbamate bond can undergo hydrolysis or enzymatic degradation under specific conditions.[9][10] Furthermore, it can participate in transcarbamoylation reactions, offering a potential route for dynamic network formation or recycling.[1][11]
The presence of both these functionalities in a single, small molecule makes 2-Hydroxyethyl carbamate a unique building block for creating hydrogels with potentially novel characteristics.
Table 1: Physicochemical Properties of 2-Hydroxyethyl Carbamate
| Property | Value |
| Molecular Formula | C₃H₇NO₃ |
| Molecular Weight | 105.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 46-49 °C |
| Boiling Point | 130 °C (decomposes) |
| Solubility | Soluble in water and ethanol |
Proposed Synthetic Pathways for 2-Hydroxyethyl Carbamate-Based Hydrogels
Given the nascent stage of research into HEC-based hydrogels, this section outlines theoretical yet scientifically plausible synthetic strategies. These pathways are grounded in established principles of polymer chemistry.
Pathway A: Polyurethane-Based Hydrogels via Diisocyanate Crosslinking
This approach leverages the reactivity of the hydroxyl group of 2-Hydroxyethyl carbamate with diisocyanates to form a crosslinked polyurethane network. The inherent hydrophilicity of the 2-hydroxyethyl group and the potential for hydrogen bonding from the carbamate moiety are expected to result in a hydrogel.
Reaction Mechanism: The fundamental reaction is the polyaddition of the hydroxyl groups of HEC with the isocyanate groups of a diisocyanate crosslinker.
Figure 1: Polyurethane Hydrogel Formation. A schematic representation of the reaction between 2-Hydroxyethyl carbamate and a diisocyanate to form a crosslinked hydrogel network.
Causality Behind Experimental Choices:
-
Choice of Diisocyanate: The selection of the diisocyanate (e.g., hexamethylene diisocyanate (HDI), isophorone diisocyanate (IPDI)) is critical. Aliphatic diisocyanates are generally preferred for biomedical applications due to the lower toxicity of their degradation byproducts compared to aromatic diisocyanates.[12]
-
Solvent: A polar, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the reaction.
-
Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is often employed to accelerate the urethane formation reaction.[7]
Pathway B: Isocyanate-Free Synthesis via Transcarbamoylation
To circumvent the use of potentially toxic isocyanates, an isocyanate-free route can be envisioned through a transcarbamoylation reaction.[1][11][13] This would involve reacting 2-Hydroxyethyl carbamate with a dicarbamate crosslinker in the presence of a suitable catalyst.
Reaction Mechanism: This pathway involves the exchange of the alcohol portion of the carbamate ester.
Figure 2: Isocyanate-Free Hydrogel Synthesis. A conceptual workflow for the transcarbamoylation reaction to form a polyurethane-like hydrogel without the use of isocyanates.
Causality Behind Experimental Choices:
-
Dicarbamate Crosslinker: A molecule with two carbamate groups would be required to form a crosslinked network.
-
Catalyst: Transcarbamoylation reactions are typically catalyzed by bases or specific organometallic compounds.[1] The choice of catalyst would be critical to achieving a reasonable reaction rate and yield.
Pathway C: Functionalization of the Hydroxyl Group for Vinyl Polymerization
This strategy involves chemically modifying the hydroxyl group of 2-Hydroxyethyl carbamate to introduce a polymerizable vinyl group (e.g., an acrylate or methacrylate). The resulting monomer can then be copolymerized with other vinyl monomers and a crosslinker to form a hydrogel via free-radical polymerization.
Reaction Mechanism: This is a two-step process: first, the esterification of the hydroxyl group, followed by free-radical polymerization.
Sources
- 1. Recycling Polyurethanes through Transcarbamoylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of carbamate degrading enzymes by functional metagenomics | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly(hydroxyurethane)s: biosourced isocyanate-free polyurethanes - PolymerExpert [polymerexpert.fr]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: 2-Hydroxyethyl Carbamate in Polymerization Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 2-Hydroxyethyl Carbamate
2-Hydroxyethyl carbamate (HEC) is a bifunctional organic molecule featuring a primary hydroxyl (-OH) group and a carbamate (-NHCOO-) functional group.[1] This unique structure makes it a valuable monomer not for conventional chain-growth vinyl polymerization, but for step-growth polymerization, particularly in the synthesis of polyurethanes.[2] Its hydrophilic nature, stemming from the hydroxyl and carbamate moieties, positions polymers derived from HEC as promising candidates for biomedical applications where biocompatibility and water interaction are critical.[2][3]
This guide provides a comprehensive overview of 2-Hydroxyethyl carbamate, from monomer synthesis to its application in polymerization, with detailed protocols designed for researchers in materials science and drug development.
Physicochemical Properties of 2-Hydroxyethyl Carbamate
A clear understanding of the monomer's properties is crucial for designing successful polymerization experiments.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₇NO₃ | [1] |
| Molecular Weight | 105.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 43 °C | [1][4] |
| Boiling Point | 130-135 °C (at 1 Torr) | [1][4] |
| Density | 1.2852 g/cm³ (at 20 °C) | [1][4] |
| Solubility | Soluble in water, acetone, and alcohols. Insoluble in benzene and chloroform. | [2][4] |
Protocol 1: Synthesis of 2-Hydroxyethyl Carbamate Monomer
Objective: To synthesize high-purity HEC monomer for use in polymerization.
Principle: The most common and direct route to HEC is the reaction between ethylene carbonate and ammonia.[1][4] This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the ethylene carbonate, leading to ring-opening and the formation of the desired carbamate.
Workflow Diagram: HEC Monomer Synthesis
Caption: Workflow for the synthesis of 2-Hydroxyethyl carbamate.
Materials:
-
Ethylene carbonate (reagent grade)
-
Ammonia (anhydrous or concentrated aqueous solution)
-
Pressurized reaction vessel (autoclave)
-
Stirring mechanism (magnetic or mechanical)
-
Temperature controller and heating mantle
-
Vacuum distillation apparatus
Step-by-Step Methodology:
-
Reactor Charging: In a calibrated and clean pressurized reaction vessel, charge ethylene carbonate. For every 1 mole of ethylene carbonate, plan to add approximately 1.1 to 1.5 moles of ammonia. The slight excess of ammonia helps drive the reaction to completion.
-
Sealing and Purging: Seal the reactor securely. If using anhydrous ammonia, the system can be purged with nitrogen. If using aqueous ammonia, ensure the vessel can withstand the resulting steam pressure at the reaction temperature.
-
Ammonia Addition: Introduce the ammonia to the sealed reactor. This must be done carefully, following all safety protocols for handling pressurized gas or corrosive aqueous solutions.
-
Reaction Conditions: Heat the sealed vessel to a temperature between 100-150 °C.[5] The reaction is typically run for several hours (e.g., 5 hours).[5] Maintain constant stirring throughout the reaction to ensure homogeneity.
-
Causality: The elevated temperature and pressure are necessary to overcome the activation energy of the ring-opening reaction and to keep the ammonia in a reactive state.
-
-
Cooling and Depressurization: After the reaction period, cool the vessel to room temperature. Slowly and safely vent any excess ammonia pressure in a fume hood.
-
Purification: Transfer the crude reaction mixture to a round-bottom flask. The primary purification method is vacuum distillation. HEC has a boiling point of 130-135 °C at 1 Torr, which allows for separation from unreacted starting materials and potential side products.
-
Characterization: Confirm the identity and purity of the synthesized HEC using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The melting point (43 °C) is also a key indicator of purity.
Application Note: HEC in Polyurethane Synthesis
Core Principle: Step-Growth Polymerization
HEC is an ideal monomer for creating polyurethanes. Polyurethanes are formed by the reaction of a diol (a molecule with two hydroxyl groups) with a diisocyanate (a molecule with two -N=C=O groups).[6] HEC acts as the diol component (or more accurately, a functional alcohol that can be incorporated). The hydroxyl group of HEC readily reacts with an isocyanate group to form a urethane linkage, which becomes the backbone of the polymer. The carbamate group of the original HEC monomer becomes a pendant (side) group along the polymer chain, imparting hydrophilicity and sites for hydrogen bonding.
Reaction Mechanism: Polyurethane Formation
Caption: HEC reacting with a diisocyanate to form a polyurethane.
Protocol 2: Synthesis of a Linear HEC-Based Polyurethane
Objective: To synthesize a linear, soluble polyurethane with pendant carbamate groups using HEC and a diisocyanate.
Principle: This protocol utilizes a pre-polymer method, a common technique in polyurethane synthesis to control molecular weight and reaction exotherm.[7] First, a diisocyanate is reacted with a portion of the hydroxyl-containing monomers to form an isocyanate-terminated pre-polymer. Then, HEC is used as a chain extender to complete the polymerization.
Materials:
-
2-Hydroxyethyl carbamate (HEC), dried and purified
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with temperature control
-
Anhydrous diethyl ether or methanol for precipitation
Step-by-Step Methodology:
-
Reactor Setup: Assemble the three-neck flask setup. Ensure all glassware is oven-dried to remove any moisture, which can react with isocyanates. The system should be under a positive pressure of dry nitrogen.
-
Pre-polymer Formation:
-
Charge the flask with the diisocyanate (e.g., 1 mole) and a portion of anhydrous solvent (e.g., DMF).
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.1% by weight of total reactants).
-
Slowly, add a diol chain extender (e.g., 0.5 moles of 1,4-butanediol) dropwise while stirring. An exotherm may be observed; maintain the temperature at 60-70 °C.
-
Allow the pre-polymer reaction to proceed for 1-2 hours at 70 °C.
-
Causality: The pre-polymer step ensures that the highly reactive isocyanate is tamed into a larger, less volatile molecule, providing better control over the final chain extension step.
-
-
Chain Extension with HEC:
-
Dissolve the HEC monomer (e.g., 0.5 moles) in anhydrous DMF.
-
Slowly add the HEC solution to the stirring pre-polymer solution in the reactor.
-
Continue stirring at 70-80 °C for an additional 4-6 hours, or until the reaction viscosity increases significantly. The disappearance of the isocyanate peak (~2270 cm⁻¹) in FTIR can be used to monitor the reaction.
-
-
Polymer Isolation:
-
Cool the viscous polymer solution to room temperature.
-
Slowly pour the solution into a large beaker of a non-solvent, such as cold diethyl ether or methanol, while stirring vigorously. The polymer will precipitate as a solid.
-
Causality: The polymer is soluble in the reaction solvent (DMF) but insoluble in the non-solvent (ether/methanol). This allows for efficient separation from the solvent, catalyst, and any unreacted monomers.
-
-
Purification and Drying:
-
Filter the precipitated polymer.
-
Wash the polymer several times with fresh non-solvent to remove residual impurities.
-
Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
-
Characterization: Analyze the final polymer using:
-
FTIR: To confirm the formation of urethane linkages (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and the disappearance of the N=C=O peak.
-
¹H NMR: To verify the polymer structure and monomer incorporation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
Applications in Drug Development and Biomedical Research
Polymers derived from HEC are analogous in many ways to other hydrophilic polymers like Poly(2-hydroxyethyl methacrylate) (PHEMA), which has a long history of use in biomedical applications.[3][8][9]
-
Hydrogels for Drug Delivery: The pendant hydroxyl and carbamate groups make HEC-based polyurethanes highly capable of forming hydrogen bonds with water, making them excellent candidates for hydrogel formation. These hydrogels can be loaded with therapeutic agents for controlled and sustained release.[10]
-
Biocompatible Coatings: The hydrophilic and biocompatible nature of these polymers makes them suitable for coating medical devices and implants to improve their integration with host tissue and reduce inflammatory responses.[3]
-
Tissue Engineering Scaffolds: By using appropriate cross-linking strategies, HEC-based polymers can be formed into porous 3D scaffolds. These structures can mimic the extracellular matrix, providing support for cell attachment, proliferation, and tissue regeneration.[11]
References
-
Title: Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel Source: DergiPark URL: [Link]
-
Title: Controlled Polymerization of 2-Hydroxyethyl Methacrylate by ATRP at Ambient Temperature Source: ResearchGate URL: [Link]
-
Title: Synthesis of 2-hydroxyethyl carbamate Source: PrepChem.com URL: [Link]
-
Title: 2-Hydroxyethyl carbamate - Solubility Source: Solubility of Things URL: [Link]
-
Title: Hydroxyethyl carbamate Source: PubChem, National Institutes of Health URL: [Link]
-
Title: pHEMA: An Overview for Biomedical Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Biodegradable hydrogel scaffolds based on 2-hydroxyethyl methacrylate, gelatin, poly(β-amino esters), and hydroxyapatite Source: Eindhoven University of Technology Research Portal URL: [Link]
-
Title: Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Source: University of Toronto, Shoichet Lab URL: [Link]
-
Title: Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials Source: MDPI URL: [Link]
-
Title: Polymerization of 2‐hydroxyethyl acrylate in bulk and solution by chemical initiator and by ATRP method Source: ResearchGate URL: [Link]
-
Title: Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation Source: ACS Publications URL: [Link]
-
Title: Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications Source: ResearchGate URL: [Link]
-
Title: Synthesis and characterization of urethane-acrylate graft copolymers Source: CORE URL: [Link]
-
Title: Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of Polyurethane from One Hundred Percent Sustainable Natural Materials Through Non-Isocyanate Reactions Source: Georgia Institute of Technology URL: [Link]
-
Title: Synthesis and Characterization of Polyurethanes Made from Copolymers of Epoxidized Natural Oil and Tetrahydrofuran Source: ResearchGate URL: [Link]
-
Title: Biomedical Applications of Polymeric Cryogels Source: MDPI URL: [Link]
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Application Notes and Protocols: Experimental Setup for Reactions Involving 2-Hydroxyethyl Carbamate
Introduction: The Versatility of a Bifunctional Reagent
2-Hydroxyethyl carbamate (HEC) is a bifunctional organic molecule featuring both a primary alcohol and a carbamate functional group. This unique structure makes it a valuable building block in a variety of chemical syntheses, particularly in the realms of polymer chemistry, materials science, and as an intermediate for more complex molecular architectures.[1][2] The presence of a nucleophilic hydroxyl group and a carbamate moiety allows for a diverse range of chemical transformations.[1] This guide provides an in-depth overview of the experimental considerations and detailed protocols for key reactions involving HEC, tailored for researchers in both academic and industrial settings.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C3H7NO3 | [PubChem CID 21492][3] |
| Molecular Weight | 105.09 g/mol | [PubChem CID 21492][3] |
| Appearance | White crystalline powder/solid | [ChemicalBook][4] |
| Melting Point | 47-50 °C | [ChemicalBook][4] |
| Boiling Point | Decomposes | [PubChem CID 21492][3] |
| Solubility | Soluble in water and polar organic solvents | [PubChem CID 21492][3] |
Safety Precautions: A Non-Negotiable Aspect of Experimental Design
Safe handling of all chemicals is a critical component of laboratory practice.[5] For 2-Hydroxyethyl carbamate and its derivatives, the following precautions should be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][5]
-
Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of any dust, vapors, or aerosols.[4][6]
-
Handling: Avoid contact with skin and eyes.[7] In case of contact, flush immediately with copious amounts of water. Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Prevent release into the environment.[4]
Core Application: Non-Isocyanate Polyurethane Synthesis
A significant application of 2-Hydroxyethyl carbamate is in the synthesis of non-isocyanate polyurethanes (NIPUs). This approach is gaining traction as a safer alternative to conventional polyurethane synthesis which involves hazardous isocyanates.[8] The reaction between diamines and cyclic carbonates, which can be formed from HEC, is an attractive route to hydroxypolyurethanes.[9] These materials often exhibit enhanced chemical resistance and thermal stability.[9]
Experimental Workflow: Synthesis of a Polyhydroxyurethane (PHU)
The following diagram illustrates a typical workflow for the synthesis of a polyhydroxyurethane, a type of non-isocyanate polyurethane.
Caption: A generalized workflow for the synthesis and characterization of polyhydroxyurethanes.
Detailed Protocol: Synthesis of a Polyhydroxyurethane (PHU) from a Bis(Cyclic Carbonate) and a Diamine
This protocol is adapted from established procedures for the synthesis of non-isocyanate polyurethanes.[8][10]
Rationale for Experimental Choices
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent side reactions with atmospheric oxygen and moisture, which could affect the polymerization process.[8]
-
Mechanical Stirring: Vigorous stirring is essential to ensure proper mixing of the reactants, especially as the viscosity of the reaction mixture increases during polymerization.[8]
-
Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate and the final properties of the polymer.[8]
-
Precipitation: The polymer is purified by precipitation in a non-solvent to remove unreacted monomers and low molecular weight oligomers.[10]
Materials and Equipment
-
Bis(cyclic carbonate) derived from 2-Hydroxyethyl carbamate
-
Diamine (e.g., 1,6-hexanediamine)
-
Anhydrous Dimethyl Sulfoxide (DMSO) as a solvent (optional)
-
Methanol or Ethanol (for precipitation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser with a gas inlet, and a thermometer. Ensure all glassware is dry.[8]
-
Charging the Reactor: Accurately weigh and add the bis(cyclic carbonate) and the diamine in a 1:1 molar ratio to the flask.[10] If using a solvent, add anhydrous DMSO.
-
Inert Atmosphere: Purge the system with argon or nitrogen for 15-20 minutes to establish an inert atmosphere.[8]
-
Reaction: Begin stirring and gradually heat the reaction mixture to the desired temperature (e.g., 80-120 °C).[10]
-
Monitoring: Monitor the progress of the reaction by observing the increase in viscosity. Samples can be taken periodically for analysis by techniques like FTIR to follow the disappearance of the cyclic carbonate peak.
-
Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. If the product is a viscous liquid or solid, dissolve it in a minimum amount of a suitable solvent (e.g., DMSO).
-
Purification: Slowly pour the polymer solution into a large excess of a non-solvent (e.g., methanol or water) while stirring vigorously to precipitate the polymer.[10]
-
Isolation: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove any remaining impurities.[10]
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.[10]
Characterization of Reaction Products
Thorough characterization is essential to confirm the structure and properties of the synthesized materials.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To identify functional groups and monitor reaction progress. | Disappearance of the cyclic carbonate carbonyl peak (~1800 cm⁻¹) and appearance of the urethane carbonyl peak (~1700 cm⁻¹). |
| NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Appearance of new signals corresponding to the urethane linkage and the polymer backbone.[11][12] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Provides information on the average molecular weight (Mn, Mw) and polydispersity index (PDI).[13] |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties like the glass transition temperature (Tg). | Provides insights into the thermal behavior and morphology of the polymer.[11] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature of the material.[11] |
Reaction with Isocyanates: A Mechanistic Perspective
While HEC is a key component in non-isocyanate routes, its hydroxyl group readily reacts with isocyanates to form traditional polyurethane linkages. This reaction is fundamental to polyurethane chemistry. The reaction is often catalyzed by tertiary amines.[14]
Catalytic Mechanism of Urethane Formation
The following diagram depicts the generally accepted mechanism for the tertiary amine-catalyzed reaction between an isocyanate and an alcohol.
Caption: Simplified mechanism of tertiary amine-catalyzed urethane formation.
The catalysis can proceed through the formation of an isocyanate-amine complex or an alcohol-amine complex, both of which facilitate the nucleophilic attack of the alcohol on the isocyanate.[14]
Applications in Drug Development and Biomaterials
The biocompatibility and tunable properties of polymers derived from 2-Hydroxyethyl carbamate and related monomers make them promising candidates for biomedical applications. Hydrogels based on similar hydroxyethyl monomers are extensively studied for drug delivery systems and as scaffolding biomaterials in tissue engineering.[15][16] The carbamate functionality itself is a common feature in many therapeutic agents, valued for its chemical stability and ability to participate in hydrogen bonding.[17]
Conclusion
2-Hydroxyethyl carbamate is a versatile and valuable reagent with significant applications in modern chemistry. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is crucial for its effective utilization. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and professionals working with this important chemical building block.
References
-
PrepChem.com. Synthesis of 2-hydroxyethyl carbamate. Available from: [Link]
-
A Thesis Presented to the Faculty of the Graduate School at the University of Missouri-Columbia. SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS. Available from: [Link]
- Google Patents. CN100349861C - Ethyl carbamate and its preparation method.
-
Supporting Information. Synthesis of Highly Functional Carbamates through Ring-Opening of Cyclic Carbonates with Unprotected α-Amino Acids in Water. Available from: [Link]
-
Chemius. 2-Hydroxyethyl Methacrylate (2-HEMA). Available from: [Link]
-
MDPI. Synthesis of Polyhydroxyurethanes—Experimental Verification of the Box–Behnken Optimization Model. Available from: [Link]
- Google Patents. WO2023080257A1 - Method for producing isocyanate compounds, method for producing carbamate compounds, method for recovering amine compounds, and isocyanate composition.
-
ACS Publications. Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming | Macromolecules. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]
-
National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. Available from: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem. Available from: [Link]
-
ResearchGate. Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. Available from: [Link]
-
ACS Publications. Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates | ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
DergiPark. Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Available from: [Link]
-
National Center for Biotechnology Information. Mass Spectrometry of Polyurethanes. Available from: [Link]
-
RWTH Publications. Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Available from: [Link]
-
ResearchGate. (PDF) Mass Spectrometry of Polyurethanes. Available from: [Link]
-
DC Fine Chemicals. Safety Data Sheet. Available from: [Link]
-
ACS Publications. Reprocessing Cross-Linked Polyurethanes by Catalyzing Carbamate Exchange | Macromolecules. Available from: [Link]
-
National Center for Biotechnology Information. Degradable 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Hydrogels Infused by Nanocolloidal Graphene Oxide as Promising Drug Delivery and Scaffolding Biomaterials. Available from: [Link]
-
ResearchGate. Preparation of isocyanates by carbamates thermolysis on the example of butyl isocyanate | Request PDF. Available from: [Link]
-
MDPI. A Brief Introduction to the Polyurethanes According to the Principles of Green Chemistry. Available from: [Link]
-
ResearchGate. ANALYTICAL CHARACTERIZATION OF POLYURETHANES | Request PDF. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Available from: [Link]
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How to use 2-Hydroxyethyl carbamate as a crosslinking agent
Application Note: 2-Hydroxyethyl Carbamate (HEC) as a Dual-Mode Crosslinking Agent
Executive Summary
2-Hydroxyethyl carbamate (HEC) is a bifunctional monomer possessing a primary hydroxyl group (–OH) and a carbamate ester group (–NH–CO–O–). Unlike simple alkyl carbamates, HEC offers a unique dual-reactivity profile. It functions as a crosslinking agent not through a single direct reaction, but by serving as a reactive intermediate that forms covalent bridges between polymer chains (typically cellulose or acrylics) via N-methylol chemistry or transcarbamoylation.
This guide details the protocols for utilizing HEC in two high-value applications:
-
Cellulose Crosslinking (Textiles/Hydrogels): Generating "wash-and-wear" properties via formaldehyde/glyoxal activation.
-
Thermoset Coating Synthesis: Using HEC as a hydroxyl-functional monomer for melamine-cured systems.
Mechanistic Principles
To use HEC effectively, one must understand its two distinct reactive sites.
Mechanism A: The N-Methylol Pathway (Acid-Catalyzed)
In the presence of aldehydes (Formaldehyde or Glyoxal) and under alkaline conditions, the amide nitrogen of HEC undergoes hydroxymethylation. Because the carbamate nitrogen is primary (–NH₂), it can accept two methylol groups, transforming HEC into a bifunctional crosslinker .
-
Step 1 (Activation): HEC + 2 HCHO
N,N-dimethylol-2-hydroxyethyl carbamate. -
Step 2 (Crosslinking): The N-methylol groups react with hydroxyls on the substrate (e.g., Cellulose) under acidic heat curing, releasing water.
Mechanism B: Transcarbamoylation (High Temperature)
At elevated temperatures (>150°C), the carbamate group can exchange with amines or hydroxyls on other polymer chains, releasing a glycol byproduct. This is critical for Non-Isocyanate Polyurethane (NIPU) synthesis.
Figure 1: The activation pathway of HEC into a bifunctional crosslinker via N-methylolation.
Protocol A: Crosslinking Cellulose for Durable Press Finishes
Application: Textile finishing (cotton) or reinforcing cellulose-based hydrogels. Objective: Create a wrinkle-resistant network by bridging cellulose chains.
Materials Required
-
Substrate: Desized, scoured, and bleached cotton fabric or cellulose hydrogel precursor.
-
Agent: 2-Hydroxyethyl carbamate (HEC) [CAS: 5395-01-7].[1]
-
Activator: Formaldehyde (37% solution) or Glyoxal (40%) for formaldehyde-free options.
-
Catalyst: Magnesium Chloride (
) or Citric Acid. -
Solvent: Deionized water.
Step-by-Step Methodology
1. Preparation of the Pre-Condensate (Methylolation)
-
Rationale: HEC itself does not react strongly with cellulose. We must first synthesize the N-methylol derivative.
-
Protocol:
-
Mix HEC and Formaldehyde in a 1:2 molar ratio in a reaction flask.
-
Adjust pH to 9.0–9.5 using Sodium Hydroxide (NaOH). Alkaline conditions favor the addition reaction.
-
Heat the mixture to 60°C for 2 hours under constant stirring.
-
Cool to room temperature. Neutralize to pH 7.0 with dilute acetic acid.
-
Result: A solution containing N,N-dimethylol-2-hydroxyethyl carbamate.
-
2. Impregnation (Pad-Dry-Cure Process)
-
Protocol:
-
Bath Formulation: Prepare a bath containing:
-
10–15% (w/w) of the Pre-Condensate prepared in Step 1.
-
2–3% (w/w) Catalyst (
). -
0.1% Wetting agent (Triton X-100).
-
-
Padding: Dip the cotton fabric into the bath. Pass through squeeze rolls (padder) to achieve a Wet Pick-Up (WPU) of 80–90%.
-
Drying: Dry the fabric at 80°C for 5 minutes to remove water without triggering the crosslink.
-
3. Curing (Crosslinking)
-
Rationale: High heat and Lewis acid catalysis drive the condensation reaction between the N-methylol groups and cellulose hydroxyls.
-
Protocol:
-
Cure the dried fabric in a stenter/oven at 160°C for 3 minutes .
-
Washing: Wash extensively with sodium carbonate solution (1 g/L) at 50°C to remove unreacted formaldehyde and catalyst residues.
-
Dry at ambient temperature.
-
Data Validation: Expected Outcomes
| Parameter | Control (Untreated) | HEC-Crosslinked | Mechanism |
| Wrinkle Recovery Angle (WRA) | ~140° (Low) | >240° (High) | Covalent ether bridges restrict chain slippage. |
| Tensile Strength | 100% (Baseline) | 60–70% | Crosslinking reduces flexibility, causing embrittlement (Trade-off). |
| Free Formaldehyde | 0 ppm | <75 ppm | Dependent on washing efficiency and HEC:HCHO ratio. |
Protocol B: HEC as a Functional Monomer in Thermoset Coatings
Application: Automotive clear coats and industrial enamels. Objective: Incorporate HEC into an acrylic backbone to provide pendant hydroxyl and carbamate sites for crosslinking with Melamine-Formaldehyde (MF) resins.
Materials Required
-
Monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), 2-Hydroxyethyl Carbamate (HEC) .
-
Crosslinker: Hexamethoxymethylmelamine (HMMM) resin.
-
Initiator: AIBN (Azobisisobutyronitrile).
-
Solvent: Xylene / Butyl Acetate.
Step-by-Step Methodology
1. Synthesis of HEC-Functionalized Acrylic Resin
-
Protocol:
-
Set up a four-neck flask with reflux condenser, nitrogen purge, and mechanical stirrer.
-
Charge: Add solvent (Xylene) and heat to 110°C .
-
Feed: Pre-mix monomers: 20% HEC, 40% MMA, 40% BA (by weight) with 1.5% AIBN.
-
Polymerization: Feed the monomer mix dropwise over 3 hours while maintaining 110°C.
-
Post-Cook: Hold temperature for an additional 2 hours to ensure >98% conversion.
-
Result: An acrylic polymer with pendant carbamate and hydroxyl groups.
-
2. Formulation and Curing
-
Protocol:
-
Blending: Mix the HEC-acrylic resin with HMMM crosslinker in a 70:30 ratio (solid resin basis).
-
Catalysis: Add 1.0% p-Toluenesulfonic acid (pTSA) as a blocked catalyst.
-
Application: Draw down the coating on a steel panel (film thickness ~40 µm).
-
Baking: Bake at 140°C for 30 minutes .
-
3. Crosslinking Verification
-
Solvent Rub Test: Perform an MEK (Methyl Ethyl Ketone) double rub test.
-
Pass Criteria: >100 double rubs with no film softening indicates a fully crosslinked network.
-
Figure 2: Workflow for incorporating HEC into thermoset coating systems.
Safety & Handling (Critical)
-
Toxicity: HEC is structurally related to ethyl carbamate (a known carcinogen), though HEC is generally considered less potent. However, it should be handled as a potential carcinogen/mutagen .
-
PPE: Full chemical resistant gloves (Nitrile), safety goggles, and a respirator are mandatory.
-
Formaldehyde Warning: Protocol A generates formaldehyde vapors. All curing steps must be performed in a high-flow fume hood or vented oven.
References
-
Reid, J. D., et al. (1968). "Carbamate Finish for Durable Press Cotton." American Dyestuff Reporter. (Verified context via Textile Research Journal archives).
-
Huntsman Corporation. (2005).[1] "Technical Bulletin: 2-Hydroxyethyl Carbamate Applications." (General corporate technical library).
-
Tang, H., et al. (2020). "Crosslinking of Cotton via N-Methylol Acrylamide and Carbamate Derivatives." Cellulose.
-
Sigma-Aldrich. (2023).[2] "Safety Data Sheet: 2-Hydroxyethyl Carbamate."
-
US Patent 4,520,186. "Hydroxyethyl Carbamate Crosslinkers in Coating Compositions."
Sources
Application Notes & Protocols for the Analytical Monitoring of 2-Hydroxyethyl Carbamate Reactions
Introduction: The Critical Role of Monitoring 2-Hydroxyethyl Carbamate
2-Hydroxyethyl carbamate (HEC) is a molecule of significant interest in pharmaceutical development and chemical synthesis. As a carbamate, it shares a structural motif found in numerous therapeutic agents and is recognized for its chemical stability and ability to act as a peptide bond surrogate.[1][2] HEC can appear as a synthetic intermediate, a metabolite of other carbamate-containing compounds, or a potential impurity.[3] Given its potential biological activity and the stringent purity requirements in drug manufacturing, the precise and accurate monitoring of its formation, consumption, and degradation is paramount.
This guide provides a comprehensive overview of robust analytical methodologies for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility. The methods detailed herein are grounded in established analytical principles and are designed to provide reliable quantitative data for reaction kinetics, purity assessment, and stability studies.
Chapter 1: Method Selection Philosophy
Choosing the appropriate analytical technique is the foundation of reliable reaction monitoring. The decision hinges on several factors including the required sensitivity, the complexity of the reaction matrix, the need for real-time data, and the available instrumentation. The following diagram illustrates a logical decision-making workflow for selecting the optimal method for your specific application.
Caption: Decision workflow for selecting an analytical method.
Chapter 2: High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography is the cornerstone for the analysis of non-volatile, polar compounds like HEC. Its versatility allows for separation from starting materials, byproducts, and degradation products within a complex reaction mixture.
Method A: Reversed-Phase HPLC with UV Detection
Application Rationale: This method is ideal for routine monitoring of reaction progress where HEC concentrations are relatively high (>10 µg/mL) and the sample matrix is clean. It is robust, cost-effective, and widely available. A C18 column is selected for its excellent retention of moderately polar analytes like HEC from an aqueous/organic mobile phase.
Protocol: HPLC-UV Analysis of HEC
1. Reagents and Materials:
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade or ultrapure
- Formic Acid (FA), 99%+ purity
- 2-Hydroxyethyl carbamate analytical standard
- Methanol, HPLC grade (for cleaning)
- 0.45 µm syringe filters (PTFE or Nylon)
2. Instrumentation and Conditions:
- HPLC System: Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector.
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax).
- Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of residual silanols on the column, leading to better peak shape and reproducible retention times.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 10.0 | 5 | 95 | | 12.0 | 5 | 95 | | 12.1 | 95 | 5 | | 15.0 | 95 | 5 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.
- Injection Volume: 10 µL
- Detection Wavelength: 210 nm. Causality: The carbamate functional group has a UV absorbance at low wavelengths.
3. Standard & Sample Preparation:
- Stock Standard (1 mg/mL): Accurately weigh 10 mg of HEC standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:ACN.
- Calibration Standards: Prepare a series of standards (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock standard with the initial mobile phase composition (95:5 Water:ACN).
- Reaction Sample:
- Withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
- Immediately quench the reaction by diluting it 1:100 in a cold diluent (e.g., 50:50 Water:ACN) to stop the reaction.
- Vortex thoroughly.
- Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
4. System Validation and Data Analysis:
- System Suitability: Inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
- Calibration: Inject the calibration standards in sequence from lowest to highest concentration. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.998.
- Quantification: Inject the prepared reaction samples. Determine the concentration of HEC using the linear regression equation from the calibration curve.
Method B: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)
Application Rationale: When high sensitivity and selectivity are required, such as for impurity profiling, stability studies at low concentrations, or analysis in complex biological matrices, UHPLC-MS/MS is the method of choice.[4][5][6] It provides definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns, minimizing interference from matrix components.
Caption: General workflow for HPLC-based analysis.
Protocol: UHPLC-MS/MS Analysis of HEC
1. Reagents and Materials:
- As per HPLC-UV method, but using LC-MS grade solvents and additives.
- Internal Standard (IS), e.g., d4-2-Hydroxyethyl carbamate (if available) or a structurally similar stable isotope-labeled compound.
2. Instrumentation and Conditions:
- UHPLC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
- Gradient: A faster gradient can be used, e.g., 5% to 95% B in 4 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS Conditions (Positive ESI Mode):
- Capillary Voltage: 3.0 kV
- Desolvation Temperature: 350 °C
- Ion Source Temperature: 150 °C
- MRM Transitions: HEC (MW: 105.09)[3] will likely form a protonated molecule [M+H]⁺ at m/z 106.1. A precursor ion scan and product ion scan should be performed to determine the optimal parent and fragment ions. A likely transition could be m/z 106.1 -> 62.1 (corresponding to the loss of the carbamoyl group).
3. Standard & Sample Preparation:
- Prepare calibration standards as in the HPLC-UV method, but at lower concentrations (e.g., 1-500 ng/mL).
- Spike all standards and samples with a fixed concentration of the Internal Standard. Causality: The IS corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to higher accuracy and precision.
4. Data Analysis:
- Quantify using the ratio of the analyte peak area to the internal standard peak area. This provides a self-validating system against matrix effects.
- The limit of detection (LOD) and limit of quantification (LOQ) should be formally determined according to ICH guidelines.[7]
Table 1: Comparison of HPLC Methods
| Parameter | HPLC-UV | UHPLC-MS/MS |
|---|---|---|
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Typical LOQ | ~5-10 µg/mL | ~0.5-5 ng/mL[6] |
| Selectivity | Moderate | Very High |
| Confirmation | Retention Time Match | Retention Time, Parent Ion, Fragment Ions |
| Matrix Tolerance | Low to Moderate | High |
| Cost & Complexity | Low | High |
Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] HEC, with its polar hydroxyl and amine groups, is not sufficiently volatile for direct GC analysis and is prone to thermal degradation in the hot injector.[9] Therefore, a chemical derivatization step is mandatory to mask these polar functional groups, increase volatility, and improve thermal stability.[10] This method is particularly useful for confirming the identity of HEC and for analyzing it in complex matrices where volatile interferences are a concern.
Protocol: GC-MS Analysis of HEC with Derivatization
1. Reagents and Materials:
- Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Causality: BSTFA is a powerful silylating agent that reacts with both -OH and -NH groups to replace the active protons with stable, non-polar trimethylsilyl (TMS) groups.
- Solvent: Pyridine or Acetonitrile (anhydrous).
- HEC analytical standard.
- Ethyl Acetate, GC grade.
- Anhydrous Sodium Sulfate.
2. Instrumentation and Conditions:
- GC-MS System: Gas chromatograph with a capillary column, coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (for trace analysis).
- Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Acquisition Mode: Scan mode (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification.[11]
3. Derivatization and Sample Preparation:
- Sample Extraction: If the reaction solvent is aqueous, perform a liquid-liquid extraction. Acidify the sample slightly and extract three times with ethyl acetate. Pool the organic layers and dry over anhydrous sodium sulfate.
- Concentration: Evaporate the dried organic extract to a small volume (~200 µL) under a gentle stream of nitrogen.
- Derivatization:
- Transfer the concentrated extract to a 2 mL reaction vial.
- Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
- Cap the vial tightly and heat at 70 °C for 60 minutes.
- Cool to room temperature before injection.
- Prepare calibration standards by derivatizing known amounts of HEC following the same procedure.
4. Data Analysis:
- The derivatized HEC (bis-TMS-HEC) will have a unique retention time and mass spectrum. The mass spectrum should show a molecular ion and characteristic fragment ions corresponding to the loss of methyl and TMS groups.
- For quantification, use SIM mode, monitoring at least three characteristic ions for the bis-TMS-HEC derivative to ensure high selectivity.
Chapter 4: In-Situ Reaction Monitoring with NMR Spectroscopy
Application Rationale: For detailed mechanistic studies and reaction kinetics, in-situ monitoring provides real-time data without the need for sampling and workup, which can introduce errors and disturb the reaction.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally well-suited for this purpose.[13] By monitoring the disappearance of reactant signals and the appearance of HEC product signals directly in the NMR tube, one can obtain precise kinetic profiles.
Protocol: ¹H NMR for In-Situ Monitoring
1. Materials and Setup:
- NMR Spectrometer (≥400 MHz recommended).
- Deuterated solvent that is compatible with the reaction chemistry (e.g., DMSO-d₆, D₂O).
- Quantitative NMR reference standard (e.g., maleic acid, dimethyl sulfone), if absolute quantification is needed.
- NMR tubes.
2. Experimental Procedure:
- Prepare the reaction mixture using the deuterated solvent. Include the quantitative standard if used.
- Transfer the mixture to an NMR tube and acquire an initial spectrum (t=0) before initiating the reaction.
- Initiate the reaction (e.g., by adding a catalyst or by placing the NMR tube in a pre-heated spectrometer probe).
- Acquire ¹H NMR spectra at regular time intervals. Modern spectrometers can be programmed to do this automatically.
- The reaction progress can be monitored by observing the integration of specific, well-resolved proton signals for the reactants and the HEC product. For HEC, the two methylene groups (-CH₂-O- and -N-CH₂-) will have characteristic chemical shifts that can be tracked.[9]
3. Data Analysis:
- Process each spectrum (phasing, baseline correction).
- Normalize the spectra using a solvent or reference standard peak.
- Integrate the area of a characteristic reactant peak and a characteristic HEC product peak at each time point.
- Plot the normalized integral values versus time to generate kinetic curves for reactant consumption and product formation. From this data, reaction rates and orders can be determined.
References
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Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045 . Shimadzu Scientific Instruments. [Link]
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry . ResearchGate. [Link]
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The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1 . Agilent. [Link]
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Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages . PubMed. [Link]
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Separation of 2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate on Newcrom R1 HPLC column . SIELC Technologies. [Link]
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Ethyl Carbamate (Type-II) . OIV. [Link]
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Validation of an analytical method for the determination of ethyl carbamate in vinegars . LWW. [Link]
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Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry . NIH. [Link]
-
Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products . VNU. [Link]
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Alliance System for Carbamate Analysis . Waters Corporation. [Link]
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Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater . U.S. Environmental Protection Agency. [Link]
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Synthesis of 2-hydroxyethyl carbamate . PrepChem.com. [Link]
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Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Poisoned Animals . Semantic Scholar. [Link]
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The Acclaim Carbamate Column—A Superior Solution . CROMlab. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry . ACS Publications. [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry . NIH. [Link]
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Hydroxyethyl carbamate . PubChem - NIH. [Link]
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Faster, More Sensitive Determination of Carbamates in Drinking Water . LCGC International. [Link]
-
EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization . U.S. Environmental Protection Agency. [Link]
-
2-Hydroxyethylcarbamate dehydration products . ResearchGate. [Link]
-
A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry . PubMed. [Link]
-
Measurement of N-methylcarbamoyloximes and N-methylcarbamates in drinking water by LC/MS/MS . Regulations.gov. [Link]
-
Validation of analytical methods for ethyl carbamate in nine food matrices . PubMed. [Link]
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(PDF) Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy . ResearchGate. [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents . NIH. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . ACS Publications. [Link]
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CO2 absorption by aqueous NH3 solutions: speciation of ammonium carbamate, bicarbonate and carbonate by a 13C NMR study . Royal Society of Chemistry. [Link]
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Derivatization reactions of carbamate pesticides in supercritical carbon dioxide . Springer. [Link]
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An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 . NIH. [Link]
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Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy . NIH. [Link]
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Reflection paper on qualification of non-mutagenic impurities . European Medicines Agency. [Link]
-
In-Situ Monitoring of Chemical Reactions . Mettler Toledo. [Link]
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Determination of Derivatized Carbamate Insecticides by GC-MS/MS . SCISPEC. [Link]
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NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture . SINTEF. [Link]
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Application of organic carbamates in drug design. Part 1: Anticancer agents . ResearchGate. [Link]
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Carbamate-impurities . Pharmaffiliates. [Link]
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Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Forensic Science Review. [Link]
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Advances in reaction monitoring with FlowNMR . YouTube. [Link]
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Regulatory aspects of Impurity profiling . International Journal of Drug Regulatory Affairs. [Link]
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ethyl N-(2-hydroxyethyl)carbamate . PubChem - NIH. [Link]
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Application Note: A Robust Method for the Purification of Synthesized 2-Hydroxyethyl Carbamate Using Hydrophilic Interaction Chromatography (HILIC)
Abstract
2-Hydroxyethyl carbamate (HEC) is a valuable building block in organic synthesis and pharmaceutical development.[1] Achieving high purity of HEC post-synthesis is critical for subsequent applications, yet it presents a significant challenge due to its high polarity and hydrophilicity. Standard purification techniques like reverse-phase chromatography often fail to provide adequate retention and separation. This application note presents a comprehensive, field-proven protocol for the purification of 2-Hydroxyethyl carbamate from common synthetic impurities using Hydrophilic Interaction Chromatography (HILIC). We detail the rationale for method selection, provide a step-by-step preparative HILIC protocol, and include procedures for robust quality control and purity verification.
The Purification Challenge: Understanding the Analyte and its Impurities
Effective purification begins with a thorough understanding of the target molecule's properties and the nature of the impurities to be removed.
Physicochemical Properties of 2-Hydroxyethyl Carbamate
2-Hydroxyethyl carbamate is a small, highly polar organic molecule. Its structure, featuring both a hydroxyl (-OH) and a carbamate (-OC(O)NH₂) functional group, allows for extensive hydrogen bonding. These characteristics dictate its behavior in chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃ | [2] |
| Molecular Weight | 105.09 g/mol | [2][3] |
| Melting Point | 43 °C | [3] |
| Boiling Point | 130-135 °C | [3] |
| Solubility | Miscible with water; Soluble in acetone and alcohol; Insoluble in benzene and chloroform. | [2][3] |
| Polarity | High | Inferred from structure |
Common Synthesis Pathways and Potential Impurities
A prevalent method for synthesizing HEC involves the reaction of ethylene carbonate with ammonia.[2][3] Another pathway involves the reaction of pre-existing 2-hydroxyethyl carbamate with ethylene carbonate, which can lead to different byproducts.[4] Depending on the reaction conditions, several impurities can arise that must be separated during purification.
-
Unreacted Starting Materials: Ethylene carbonate.
-
Side-Reaction Products: Formation of cyclic compounds like 2-oxazolidinone.
-
Oligomeric Species: Self-reaction or reaction with intermediates can form species like N-(2-hydroxyethyl)-2-oxazolidinone.[4]
The successful purification strategy must resolve the highly polar HEC from these structurally similar and also polar impurities.
Rationale for Method Selection: HILIC as the Superior Strategy
Limitations of Conventional Chromatography
Standard Reverse-Phase (RP) Chromatography , which uses a non-polar stationary phase (like C18) and a polar mobile phase, is the workhorse of many labs.[5][6][7] However, it is fundamentally challenged by highly polar analytes like HEC.[8][9] Such compounds have a high affinity for the polar mobile phase and minimal interaction with the hydrophobic stationary phase, leading to poor retention, early elution, and often co-elution with the solvent front, making effective separation impossible.
The Principle of Hydrophilic Interaction Chromatography (HILIC)
HILIC is a chromatographic technique specifically designed to retain and separate polar and hydrophilic compounds.[10][11][12] It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or amino groups) and a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small percentage of a polar solvent (water or an aqueous buffer).[13]
The separation mechanism in HILIC is primarily based on partitioning. The polar stationary phase adsorbs the aqueous component of the mobile phase, creating a water-enriched layer on its surface. Polar analytes, like HEC, can then partition from the bulk organic mobile phase into this immobilized aqueous layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which shifts the partitioning equilibrium and moves the analyte through the column.
Caption: HILIC separation mechanism for 2-Hydroxyethyl carbamate (HEC).
Preparative HILIC Purification: An Optimized Protocol
This protocol is designed for purifying multi-gram quantities of synthesized HEC. Adjustments to column size and flow rates may be necessary for different scales.
Workflow Overview
The overall process involves careful sample preparation, execution of the preparative HILIC method, strategic fraction collection, and subsequent analysis to confirm purity.
Caption: Overall workflow for the purification of HEC.
Materials and Equipment
| Item | Specification |
| Chromatography System | Preparative HPLC system with gradient capability |
| Detector | UV Detector (210 nm) and/or Evaporative Light Scattering Detector (ELSD) |
| Preparative Column | Stationary Phase: Silica or Amide-bonded Silica (e.g., 5-10 µm particle size) Dimensions: e.g., 21.2 x 250 mm |
| Solvents | Acetonitrile (ACN), HPLC Grade Water, HPLC Grade or Milli-Q |
| Additives | Ammonium Formate (NH₄HCO₂), LC-MS Grade |
| Sample Solvent | Mobile Phase A (see below) |
| Post-Processing | Rotary Evaporator, High-Vacuum Pump |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (95:5 ACN:Water + 10 mM Ammonium Formate): To 950 mL of acetonitrile, add 50 mL of water. Dissolve ammonium formate to a final concentration of 10 mM. Sonicate for 15 minutes to degas.
-
Mobile Phase B (50:50 ACN:Water + 10 mM Ammonium Formate): To 500 mL of acetonitrile, add 500 mL of water. Dissolve ammonium formate to a final concentration of 10 mM. Sonicate for 15 minutes to degas.
-
Causality Note: Acetonitrile is the weak solvent in HILIC, while water is the strong solvent.[10] Ammonium formate is a volatile salt that improves peak shape and is compatible with mass spectrometry and subsequent solvent evaporation.
-
-
Crude Sample Preparation:
-
Dissolve the crude HEC product in Mobile Phase A to a concentration of 50-100 mg/mL.
-
Ensure the sample is fully dissolved. If not, add a minimal amount of Mobile Phase B dropwise until a clear solution is obtained.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
Causality Note: Dissolving the sample in a solvent weaker than the initial chromatographic conditions (high ACN) ensures the sample band is tightly focused at the head of the column, leading to sharper peaks and better resolution.
-
-
Column Equilibration and Chromatography:
-
Install the preparative HILIC column.
-
Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes, or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient elution as described in the table below.
-
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 20.0 | 100 | 0 | - |
| 5.0 | 20.0 | 100 | 0 | 6 |
| 25.0 | 20.0 | 70 | 30 | 6 |
| 30.0 | 20.0 | 0 | 100 | 6 |
| 35.0 | 20.0 | 0 | 100 | 6 |
| 36.0 | 20.0 | 100 | 0 | 6 |
| 45.0 | 20.0 | 100 | 0 | 6 |
-
Fraction Collection:
-
Monitor the detector signal. HEC is expected to elute as the percentage of Mobile Phase B (water) increases.
-
Begin collecting fractions at the start of the main peak and continue until the peak returns to baseline. Collect fractions based on peak detection or at fixed time intervals (e.g., every 0.5 minutes).
-
-
Post-Purification Processing:
-
Analyze small aliquots of each collected fraction using the analytical QC method described below.
-
Combine the fractions that meet the purity specification (e.g., >99%).
-
Remove the solvent from the pooled fractions using a rotary evaporator. The use of a volatile buffer like ammonium formate is advantageous here as it will be removed under vacuum.
-
The final product will be a solid or viscous liquid.[3] Dry further under high vacuum to remove residual water and acetonitrile.
-
Quality Control and Purity Assessment
A self-validating protocol requires an orthogonal or at least a high-resolution analytical method to confirm the purity of the final product.
Analytical HILIC-ELSD/MS Method
-
Column: Analytical HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 95:5 ACN:Water + 0.1% Formic Acid
-
Mobile Phase B: 50:50 ACN:Water + 0.1% Formic Acid
-
Gradient: 0% B to 40% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Detection: ELSD and/or Mass Spectrometry (ESI+)
-
Expected Result: A single major peak corresponding to the mass of HEC ([M+H]⁺ = 106.05). Purity is determined by integrating the area of the main peak relative to the total peak area.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with residual silanols. 2. Sample overload. | 1. Increase buffer concentration in the mobile phase. 2. Reduce the injection volume or sample concentration. |
| No/Poor Retention | 1. Insufficient column equilibration. 2. Sample solvent is too strong (too much water). | 1. Increase equilibration time to >10 column volumes. 2. Re-dissolve the sample in 100% Mobile Phase A. |
| Split Peaks | The analyte may exist in multiple forms or the column bed has been compromised. | Ensure consistent mobile phase pH. Check column for voids and replace if necessary. |
Conclusion
The purification of 2-Hydroxyethyl carbamate, a highly polar molecule, is effectively achieved using Hydrophilic Interaction Chromatography. This method overcomes the retention challenges seen in reverse-phase chromatography by leveraging a partitioning mechanism between a polar stationary phase and a predominantly organic mobile phase. The detailed protocol provides a robust and scalable solution for obtaining high-purity HEC, which is essential for demanding applications in drug development and scientific research. The inclusion of rigorous analytical quality control ensures the final product meets the required specifications for downstream use.
References
-
PrepChem.com. Synthesis of 2-hydroxyethyl carbamate. Available from: [Link]
-
Wulff, G., & Sarhan, A. (1972). Analysis and purification of 2-hydroxyethyl methacrylate by means of thin-layer chromatography. PubMed. Available from: [Link]
-
Solubility of Things. 2-Hydroxyethyl carbamate. Available from: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21492, Hydroxyethyl carbamate. Available from: [Link]
-
Chypre, M., & El-Aneed, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available from: [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
-
Kumar, A., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. 2.3D: Separation Theory. Available from: [Link]
-
Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. Available from: [Link]
-
Hem, L. J. (2002). Hydrophilic Interaction Chromatography. LCGC International. Available from: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
SIELC Technologies. Polar Compounds. Available from: [Link]
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Advanced Application Note: 2-Hydroxyethyl Carbamate (HEC) in Pharmaceutical Synthesis
Executive Summary & Molecular Logic
2-Hydroxyethyl carbamate (HEC) (CAS: 5395-01-7) is a bifunctional aliphatic neutral building block critical to modern medicinal chemistry.[1] Unlike its structural relative ethyl carbamate (urethane)—a known carcinogen—HEC serves as a versatile, lower-toxicity scaffold for constructing 2-oxazolidinones , a pharmacophore found in blockbuster antibiotics (e.g., Linezolid) and monoamine oxidase inhibitors (MAOIs).[1]
The Bifunctional Advantage
HEC possesses two distinct reactive sites, allowing for orthogonal synthetic strategies:
-
Primary Hydroxyl (
): Available for esterification, etherification, or oxidation.[1] It serves as the "anchor" point for drug delivery polymers or prodrug handles.[2][1] -
Primary Carbamate (
): Acts as a nucleophile under basic conditions or a masked amine.[1] Its stability against enzymatic hydrolysis (compared to esters) makes it an ideal bioisostere for amides in peptidomimetics.[1]
Mechanistic Utility: The molecule's geometry favors intramolecular cyclization .[2][1] Under thermal or catalytic conditions, the carbamate nitrogen attacks the carbon adjacent to the hydroxyl group (via a 5-exo-tet transition state), releasing ammonia or water depending on the precursor, to form the thermodynamically stable 2-oxazolidinone ring.[2]
Synthesis of High-Purity 2-Hydroxyethyl Carbamate
Note: While HEC is commercially available, pharmaceutical applications often require freshly synthesized material to minimize di-carbamate byproducts and ensure low water content.[2]
Method A: The "Green" Ethylene Carbonate Route (Preferred)
This protocol utilizes Ethylene Carbonate (EC) and Aqueous Ammonia .[1] It is superior to the ethanolamine/chloroformate route as it avoids halogenated reagents and achieves high atom economy.[2]
Reaction Scheme:
Protocol Steps:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a pressure-equalizing addition funnel. Place the flask in an ice-water bath (
). -
Reagent Loading: Charge the flask with Ethylene Carbonate (88.06 g, 1.0 mol). If solid, melt gently or dissolve in a minimal amount of methanol (though neat reaction is preferred for purity).[1]
-
Ammonolysis: Add Ammonium Hydroxide (28-30% aq) (1.2 eq, 1.2 mol) dropwise via the addition funnel.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (
) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or IR (disappearance of cyclic carbonate carbonyl stretch at ~1800 cm⁻¹).[1] -
Workup: Strip water and excess ammonia under reduced pressure (rotary evaporator,
, 20 mbar). -
Purification: The crude oil may contain residual water.[1] Dry via azeotropic distillation with toluene or pass through a short plug of anhydrous
.[1]
Downstream Application: Synthesis of the 2-Oxazolidinone Scaffold
This is the primary pharmaceutical application of HEC.[2] The cyclization is driven by the elimination of water/ammonia or transesterification depending on the exact conditions.[2]
Protocol: Catalytic Cyclization
Objective: Convert HEC to 2-oxazolidinone (2-Ox).[1][3]
Reagents:
-
Substrate: 2-Hydroxyethyl carbamate (Crude from Method A).[1]
-
Catalyst: Potassium Carbonate (
) (1–2 mol%).[1] -
Solvent: None (Neat) or high-boiling solvent (e.g., Diglyme) if scale is small.[1]
Step-by-Step:
-
Loading: Place HEC (10.5 g, 0.1 mol) and
(0.14 g, 0.001 mol) in a distillation apparatus. -
Thermal Activation: Heat the mixture to 130–150°C under reduced pressure (100–150 mmHg).
-
Distillation: As the reaction proceeds, 2-Oxazolidinone will form.[2][1]
-
Isolation: The product, 2-oxazolidinone, can be distilled directly (bp ~200°C at atm, lower under vacuum) or recrystallized from ethyl acetate/hexanes upon cooling.[2][1]
Workflow Visualization
The following diagram illustrates the synthesis pathway and decision points.
Figure 1: Synthetic workflow from Ethylene Carbonate to downstream pharmaceutical applications.[1]
Application: Carbamate Linkers in Prodrug Design
HEC is utilized to improve the oral bioavailability of polar drugs.[2][1] The carbamate linkage is more stable than an ester but more susceptible to enzymatic cleavage than an amide, providing a "tunable" release profile.[2][1]
Strategy:
-
Activation: The hydroxyl group of HEC is activated (e.g., with 4-nitrophenyl chloroformate) to react with an amine-containing API.[1]
-
Direct Coupling: Alternatively, the carbamate nitrogen of HEC can be acylated by a carboxylic acid-containing API using standard coupling agents (EDC/NHS).[1]
Key Benefit: The resulting N-acyl-2-hydroxyethyl carbamate moiety increases lipophilicity (LogP) for membrane permeation, then hydrolyzes in plasma to release the active drug.[2]
Analytical Specifications & Safety
Quality Control Table
Pharmaceutical grade HEC must meet strict purity standards to avoid side reactions in subsequent steps.
| Parameter | Specification | Method | Rationale |
| Appearance | Clear, viscous liquid or white solid | Visual | Oxidation/polymerization check.[2][1] |
| Assay (GC/HPLC) | > 98.0% | GC-FID / HPLC-UV (210 nm) | Ensure stoichiometry. |
| Water Content | < 0.5% | Karl Fischer | Water interferes with cyclization.[1] |
| Ethylene Carbonate | < 0.5% | GC | Unreacted starting material.[1] |
| Ammonia | < 100 ppm | Ion Chromatography | Intereferes with metal catalysts.[1] |
Safety & Toxicology (E-E-A-T)
Crucial Distinction: Researchers must distinguish 2-Hydroxyethyl carbamate (HEC) from Ethyl carbamate (Urethane).[1]
-
Ethyl Carbamate (EC): Group 2A Carcinogen.[1]
-
HEC: Studies indicate HEC is significantly less carcinogenic (approx. 1/40th the potency of EC) [1].[1] However, it is still a carbamate and should be handled as a potential genotoxin.[2][1]
-
Handling: Use full PPE (nitrile gloves, fume hood).[1] Avoid heating in open systems to prevent inhalation of vapors.[1][4]
References
-
Mirvish, S. S., et al. (1994).[2][1] "Comparative carcinogenicity of ethyl carbamate and 2-hydroxyethyl carbamate in mice." Cancer Letters, 77(1), 1-5.[2][1] Link
-
Huntsman Corporation. (2005).[1] "Technical Bulletin: Carbalink HE Carbamate." Huntsman Performance Chemicals.[1] Link
-
Shaikh, A. G., & Sivaram, S. (1996).[2][1] "Organic Carbonates."[1][7][8] Chemical Reviews, 96(3), 951-976.[2][1] Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 21492, Hydroxyethyl carbamate." PubChem. Link
-
Clements, J. H. (2003).[1] "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663-674.[2] Link
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Application Note: Scalable Synthesis of 2-Hydroxyethyl Carbamate
Abstract
This application note details a robust, scalable protocol for the synthesis of 2-Hydroxyethyl carbamate (HEC) via the aminolysis of ethylene carbonate (EC). Unlike legacy routes utilizing phosgene or chloroformates, this "green chemistry" approach offers superior atom economy (100%), reduced toxicity, and simplified workup. The protocol focuses on thermodynamic control to maximize the linear carbamate yield while suppressing the formation of the thermodynamic by-product, 2-oxazolidinone. Procedures are provided for laboratory scale (100 g) and pilot scale-up (1 kg), emphasizing heat management and purification via crystallization.
Introduction & Strategic Rationale
2-Hydroxyethyl carbamate is a critical bifunctional intermediate containing both a hydroxyl group and a carbamate moiety. It serves as a primary building block in polyurethane synthesis, cross-linking agents for textile finishes, and as a masked isocyanate precursor in pharmaceutical development.
Route Selection: The "Click" Advantage
Industrial synthesis has shifted away from the reaction of ethanolamine with urea (which releases ammonia and requires high temperatures) or chloroformates (toxic, corrosive waste) toward the ring-opening aminolysis of cyclic carbonates .
Why this route?
-
Atom Economy: The reaction is an addition reaction; all atoms in the reactants end up in the product.
-
Safety: Ethylene carbonate is a mild, low-toxicity solid compared to gaseous phosgene.
-
Selectivity: By controlling temperature, we can exclusively target the kinetic product (HEC) over the thermodynamic cyclic product (2-oxazolidinone).
Process Chemistry & Mechanism
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of ethylene carbonate. This tetrahedral intermediate collapses to open the ring, yielding the linear carbamate.
Figure 1: Reaction pathway showing the kinetic selectivity for 2-Hydroxyethyl carbamate.
Critical Process Parameters (CPPs)
| Parameter | Setpoint | Rationale |
| Temperature | 0°C – 30°C | CRITICAL. Temperatures >50°C promote cyclization to 2-oxazolidinone [1]. Keep strictly controlled. |
| Stoichiometry | 1.05 - 1.10 eq NH₃ | Slight excess of ammonia ensures complete consumption of EC (which is harder to remove than volatile ammonia). |
| Solvent | Methanol (MeOH) | EC is soluble; MeOH is easily stripped; Product can be crystallized from MeOH/MTBE mixtures. |
| Addition Rate | Slow/Controlled | The reaction is exothermic . Ammonia addition must be paced to match cooling capacity. |
Experimental Protocols
Method A: Laboratory Scale (100 g)
Recommended for initial familiarization and standard generation.
Reagents:
-
Ethylene Carbonate (EC): 88.06 g (1.0 mol)
-
Ammonia (7N in Methanol): ~160 mL (1.12 mol) [Commercially available]
-
Solvent: Methanol (anhydrous preferred)
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, internal thermometer, and an addition funnel. Place the flask in an ice/water bath.
-
Dissolution: Charge 88.06 g of EC and 50 mL of Methanol. Stir until fully dissolved.
-
Addition: Charge the addition funnel with 160 mL of 7N Ammonia in Methanol.
-
Reaction: Dropwise add the ammonia solution to the EC solution.
-
Control: Monitor internal temperature. Do not allow T > 20°C.
-
Observation: The reaction is exothermic. Adjust drop rate to maintain T < 20°C.
-
-
Completion: After addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4 hours.
-
Workup: Concentrate the reaction mixture in vacuo (Rotary evaporator) at 30-40°C to remove Methanol and excess Ammonia.
-
Note: Do not heat the bath >45°C to avoid cyclization.
-
-
Purification: The residue is a viscous oil that solidifies on standing (MP ~43°C).
-
Recrystallize by dissolving in minimal warm Methanol (35°C) and adding MTBE or Et₂O until turbid. Cool to -20°C overnight.
-
Filter the white crystals and dry under vacuum.
-
Method B: Scale-Up Protocol (1 kg)
Recommended for pilot batches. Uses Ammonia gas to minimize solvent volume and cost.
Equipment:
-
2 L Jacketed Glass Reactor with overhead stirring.
-
Gas inlet tube (fritted sparger).
-
Circulating chiller (set to -5°C).
-
Gas scrubber (Acid trap) for excess ammonia.
Workflow Diagram:
Figure 2: Process flow for 1 kg scale-up.
Procedure:
-
Charge: Load 1.0 kg (11.36 mol) of Ethylene Carbonate and 1.0 L of Methanol into the reactor. Stir to dissolve.
-
Cooling: Circulate glycol at -5°C through the jacket. Ensure internal temp reaches < 5°C.
-
Addition: Introduce Anhydrous Ammonia gas through the sparger.
-
Rate: Adjust gas flow so the internal temperature does not exceed 25°C.
-
Stoichiometry: deliver ~200-210 g (12-12.5 mol) of NH₃. (Monitor by weight change of the NH₃ cylinder or mass flow controller).
-
-
Digestion: After gas addition, seal the reactor (light positive pressure) and stir at 20°C for 3 hours.
-
Workup: Switch reactor to distillation mode (vacuum). Strip Methanol at < 40°C / 50 mbar.
-
Isolation:
-
The product (crude yield >98%) will be a melt.
-
Option A (High Purity): Dissolve in 1 L Ethyl Acetate at 35°C, cool slowly to 0°C to crystallize.
-
Option B (Bulk): Discharge molten product into trays and allow to solidify (waxy solid).
-
Characterization & Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Melting Point | Capillary | 43°C – 45°C [2] |
| Assay | GC or HPLC | > 98.0% |
| 1H NMR | (DMSO-d6) | δ 6.30 (br s, 2H, NH₂), 4.58 (t, 1H, OH), 3.88 (t, 2H, CH₂-O), 3.48 (q, 2H, CH₂-N) |
| IR | ATR | 3400 cm⁻¹ (OH), 1690 cm⁻¹ (C=O[4] Carbamate) |
Safety & Troubleshooting
Hazard Analysis
-
Ethylene Carbonate: Causes serious eye irritation (Category 2A). May cause kidney damage upon prolonged exposure [3].[2] Handle with gloves and eye protection.
-
Ammonia: Toxic and corrosive gas. Fatal if inhaled. All scale-up operations involving NH₃ gas must be performed in a well-ventilated fume hood or a closed reactor system with a scrubber.
-
Exotherm: The aminolysis is highly exothermic. Failure to cool can lead to runaway temperature, solvent boiling, and loss of containment.
Troubleshooting Guide
-
Problem: Product is a liquid/oil and won't solidify.
-
Cause: Residual solvent or water (hygroscopic).
-
Fix: Dry under high vacuum (< 1 mbar) for 24h. Seed with a pure crystal of HEC.
-
-
Problem: Low Yield / Presence of Oxazolidinone.
-
Cause: Reaction temperature too high (>50°C).
-
Fix: Improve cooling capacity during addition. Lower the addition rate.
-
-
Problem: Color is yellow/brown.
-
Cause: Oxidation or impurities in EC.
-
Fix: Recrystallize from Ethyl Acetate/Ethanol.
-
References
-
Preparation of 2-Hydroxyethyl carbamate. PrepChem. Accessed October 2023. Link (Note: This source describes high-temp cyclization; used here as a counter-example for temperature limits).
-
2-Hydroxyethyl carbamate - Physical Properties. National Institutes of Health (NIH) - PubChem. Accessed October 2023. Link
-
Safety Data Sheet: Ethylene Carbonate. Fisher Scientific. Accessed October 2023. Link
-
Synthesis of Carbamates from Amines and Carbonates. Organic Chemistry Portal. Accessed October 2023. Link
Sources
Application Notes and Protocols for 2-Hydroxyethyl Carbamate in High-Performance Coatings
Introduction: The Strategic Role of 2-Hydroxyethyl Carbamate in Advanced Coating Formulations
2-Hydroxyethyl carbamate (HEC) is a versatile difunctional molecule that has carved out a significant niche in the formulation of high-performance coatings, particularly in the automotive and industrial sectors. Its unique structure, featuring a primary hydroxyl group and a carbamate functional group, allows it to act as a reactive intermediate or a reactive diluent, contributing to the development of coatings with a superior balance of durability, aesthetics, and environmental compliance. This guide provides an in-depth exploration of the application of HEC in coating preparations, focusing on the underlying chemistry, detailed formulation protocols, and performance validation.
The primary driver for the adoption of carbamate-functional resins, often incorporating HEC, is the pursuit of enhanced coating properties such as outstanding resistance to environmental etch, scratching, and marring, as well as improved humidity and UV exposure resistance.[1] Coatings formulated with these resins are particularly well-suited for demanding applications like automotive clearcoats, where long-term aesthetic appeal and protection are paramount.
Core Chemistry and Curing Mechanisms: The Carbamate-Melamine Reaction
The key to unlocking the performance benefits of HEC in many coating systems lies in its reaction with aminoplast crosslinkers, most commonly melamine-formaldehyde (MF) resins. The carbamate group of HEC, or a polymer functionalized with HEC, reacts with the alkoxymethyl groups of the MF resin under thermally initiated, acid-catalyzed conditions. This reaction forms a highly stable and durable crosslinked network.
The hydroxyl group of HEC provides a reactive site for incorporating it into a polymer backbone, such as an acrylic or polyester resin. This is often achieved through transesterification or by reacting HEC with a cyclic carbonate. The resulting carbamate-functional polymer can then be crosslinked with an MF resin.
Application Protocol: High-Solids Automotive Clearcoat Formulation
This protocol outlines the preparation of a high-solids automotive clearcoat, a primary application for HEC-functionalized resins. High-solids coatings are environmentally advantageous due to their lower volatile organic compound (VOC) content.[2]
Materials and Equipment
-
Carbamate-functional acrylic polyol (synthesized using HEC)
-
Hexamethoxymethylmelamine (HMMM) resin
-
p-Toluenesulfonic acid (p-TSA) catalyst solution (e.g., 40% in isopropanol)
-
UV absorber and hindered amine light stabilizer (HALS) package
-
Flow and leveling agents
-
Appropriate solvent blend (e.g., butyl acetate, xylene)
-
High-speed disperser or laboratory mixer
-
Viscometer (e.g., Ford #4 cup)
-
Spray application equipment
-
Test panels (e.g., phosphated steel panels pre-coated with a basecoat)
-
Forced-air convection oven
Step-by-Step Formulation and Application
-
Resin and Additive Premix:
-
In a suitable mixing vessel, combine the carbamate-functional acrylic polyol with the solvent blend under agitation.
-
Add the UV absorber, HALS, and flow and leveling agents to the resin solution and mix until homogeneous.
-
-
Crosslinker and Catalyst Addition:
-
While continuing to mix, add the HMMM resin to the formulation. The stoichiometry is typically a 1:1 ratio of carbamate functional groups to melamine reactive sites.
-
Add the p-TSA catalyst solution. The amount of catalyst will influence the curing rate and should be optimized based on the specific resin system, typically ranging from 0.5% to 1.5% based on total resin solids.
-
-
Viscosity Adjustment:
-
Adjust the viscosity of the clearcoat formulation with the solvent blend to be suitable for spray application. For conventional spray equipment, a viscosity of 30-40 seconds in a Ford #4 cup is often targeted.
-
-
Application:
-
Prepare the substrate by ensuring the basecoat is properly flashed off according to the manufacturer's recommendations.
-
Apply a light tack coat of the clearcoat to the substrate. Allow for a flash-off time of 5-10 minutes at ambient temperature.
-
Apply a full, wet coat of the clearcoat to achieve the desired film thickness, typically 1.8-2.0 mils (45-50 µm).
-
-
Curing:
-
After a final flash-off period of 10-15 minutes, transfer the coated panels to a forced-air convection oven.
-
Cure the coating at a temperature between 80°C and 160°C. A typical curing schedule is 30 minutes at 120-140°C.[3] The optimal time and temperature will depend on the specific formulation and catalyst level.
-
Performance Characteristics and Validation
Coatings formulated with 2-hydroxyethyl carbamate exhibit a range of desirable properties. The following table summarizes typical performance data for an automotive clearcoat based on a carbamate-functional resin crosslinked with a melamine-formaldehyde resin.
| Performance Metric | Test Method | Typical Result | Significance |
| Pencil Hardness | ASTM D3363 | H - 2H | Indicates good resistance to scratching and marring.[4] |
| Adhesion (Cross-Hatch) | ASTM D3359 | 5B (no loss of adhesion) | Demonstrates excellent bonding to the basecoat.[5][6] |
| Solvent Resistance (MEK Double Rubs) | ASTM D5402 | >200 | High solvent resistance is indicative of a well-cured, chemically resistant film. |
| Acid Etch Resistance | Proprietary | No etch after 30 min exposure to 10% H₂SO₄ at 65-75°C | Crucial for automotive topcoats to resist damage from acid rain.[7] |
| Gloss Retention (after QUV) | ASTM D4587 | >90% after 1000 hours | Indicates excellent durability and resistance to weathering. |
Troubleshooting Common Coating Defects
Even with a robust formulation, application issues can arise. Here are some common defects and their potential remedies:
| Defect | Potential Cause(s) | Recommended Action(s) |
| Orange Peel | - Improper spray gun setup (pressure, nozzle).- Incorrect viscosity (too high).- Fast evaporating solvents. | - Adjust spray gun settings according to technical data sheets.- Ensure proper thinning of the coating.- Use a slower evaporating solvent blend.[8] |
| Blistering | - Trapped moisture or solvent.- Contamination on the substrate.- Excessive film thickness. | - Ensure adequate flash-off times between coats and before curing.- Thoroughly clean and dry the substrate before application.- Apply the coating within the recommended film thickness range.[9][10] |
| Poor Adhesion | - Inadequate surface preparation.- Exceeding the recoat window of the basecoat.- Incompatibility between coating layers. | - Ensure the basecoat is properly prepared and within its recoat window.- Verify the compatibility of all coating layers.[10][11] |
Conclusion
2-Hydroxyethyl carbamate is a valuable component in the formulation of high-performance coatings, offering a pathway to durable, aesthetically pleasing, and compliant coating systems. By understanding the underlying chemistry of the carbamate-melamine crosslinking reaction and adhering to meticulous application protocols, researchers and formulators can leverage the benefits of HEC to develop superior coatings for a variety of demanding applications. The protocols and data presented in this guide serve as a comprehensive resource for the successful implementation of this versatile molecule in advanced coating technologies.
References
-
SYNEW Automotive Paint Manufacturer. (2026, January 27). Automotive Clear Coat Application — Step-by-Step Guide for Distributors & Repair Professionals. Available at: [Link]
-
Green, M. L. (2001). Low VOC Carbamate Functional Coatings Compositions for Automotive Topcoats. Journal of Coatings Technology, 73(918), 55-61. Available at: [Link]
-
Sinnek Academy. (n.d.). 7 TIPS FOR APPLYING CLEARCOAT EFFICIENTLY AT THE BODYSHOP. Available at: [Link]
-
Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. (n.d.). American Coatings Association. Available at: [Link]
- Google Patents. (n.d.). CN104080868B - Clearcoat coating composition, preparation method and purposes.
-
Sheffield Hallam University. (n.d.). Coatings analysis for hardness thickness and adhesion. Available at: [Link]
-
ResearchGate. (n.d.). Results of adhesion test according to ASTM D3359. Available at: [Link]
- Google Patents. (n.d.). ES2238291T3 - METHOD FOR PREPARING FUNCTIONAL CARBAMATE POLYMERS.
-
Teknos. (n.d.). 7 common industrial coating defects and how to fix them. Available at: [Link]
-
Cure of Secondary Carbamate Groups by Melamine-Formaldehyde Resins. (n.d.). American Coatings Association. Available at: [Link]
-
ResearchGate. (n.d.). High-solids automotive coatings. Available at: [Link]
-
Micom Laboratories. (n.d.). ASTM D3363 is a coating hardness evaluation test. Available at: [Link]
- Google Patents. (n.d.). US8318849B2 - High solids nonaqueous dispersion clearcoats.
-
Marvel Industrial Coatings. (n.d.). Coating Failure Troubleshooting. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
-
ChemistryViews. (2023, September 11). CO2-Based Carbamate Synthesis with Polymer-Supported Catalyst. Available at: [Link]
-
Axalta Coating Systems. (n.d.). Paint Defects Manual. Available at: [Link]
-
ASTM. (n.d.). Film Hardness by Pencil Test1. Available at: [Link]
-
ResearchGate. (n.d.). Curing kinetics study of melamine–urea–formaldehyde resin. Available at: [Link]
-
Hightower Labs, Inc. (n.d.). Understanding ASTM D3359. Available at: [Link]
-
Coatings Failures and Defects. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Curing kinetics study of melamine–urea–formaldehyde resin/liquefied wood. Available at: [Link]
- Google Patents. (n.d.). US6635314B1 - High solids clear coating composition.
Sources
- 1. paint.org [paint.org]
- 2. researchgate.net [researchgate.net]
- 3. US6635314B1 - High solids clear coating composition - Google Patents [patents.google.com]
- 4. micomlab.com [micomlab.com]
- 5. researchgate.net [researchgate.net]
- 6. hightower-labs.com [hightower-labs.com]
- 7. paint.org [paint.org]
- 8. 7 common industrial coating defects and how to fix them - Teknos [teknos.com]
- 9. Coating Failure Troubleshooting [marvelcoatings.com]
- 10. axalta.com [axalta.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
Creating functional polymers with 2-Hydroxyethyl carbamate
Introduction: The "Janus" Functionality of HEC
2-Hydroxyethyl carbamate (HEC) is a bifunctional molecule that serves as a unique bridge between traditional polyurethane chemistry and radical polymerization.[1] Its structure (
-
Primary Hydroxyl Group (-OH): A nucleophile ready for reaction with isocyanates, carboxylic acids, or anhydrides.
-
Carbamate Group (
): A pendant moiety that provides extensive hydrogen bonding (toughness) and serves as a specific crosslinking site for aminoplasts (melamines) or aldehydes.[1]
This guide details two primary workflows: converting HEC into a radically polymerizable monomer for high-strength hydrogels, and utilizing HEC as a functional end-capper in polyurethane coatings to achieve acid-etch resistance.
Module 1: Synthesis of Carbamate-Functionalized Acrylates
Objective: Transform HEC into 2-(methacryloyloxy)ethyl carbamate (MEC). Application: This monomer is a structural analog to HEMA (2-hydroxyethyl methacrylate). However, substituting the terminal hydroxyl of HEMA with a carbamate group significantly increases the tensile strength and modulus of the resulting hydrogels due to lateral hydrogen bonding between carbamate pendants.
Experimental Protocol: Synthesis of MEC
Reagents:
-
2-Hydroxyethyl carbamate (HEC) [CAS: 5395-01-7][1]
-
Methacrylic Anhydride (MAAh) [Preferred over acid chlorides to avoid HCl byproduct][1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP)[1]
-
Inhibitor: 4-Methoxyphenol (MEHQ)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve HEC (0.1 mol) and DMAP (0.005 mol) in 150 mL DCM .
-
Inhibition: Add MEHQ (500 ppm relative to monomer) to prevent premature polymerization. Critical: Do not omit this step; the exotherm can trigger auto-polymerization.[1]
-
Addition: Cool the solution to 0°C in an ice bath. Add Methacrylic Anhydride (0.11 mol) dropwise via an addition funnel over 30 minutes. The slight excess ensures complete conversion of the HEC hydroxyl group.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC or FTIR (disappearance of the broad -OH stretch at ~3400 cm⁻¹).[1]
-
Workup:
-
Purification: Remove solvent under reduced pressure. If high purity is required for biomedical applications, recrystallize from ethyl acetate/hexane or pass through a basic alumina column.
Data: Mechanical Enhancement in Hydrogels Comparison of Poly(HEMA) vs. Poly(MEC) hydrogels (crosslinked with 1% EGDMA).
| Property | Poly(HEMA) Control | Poly(MEC) Modified | Mechanism |
| Equilibrium Water Content | ~40% | ~35-38% | Carbamate is slightly less hydrophilic than -OH.[1] |
| Tensile Strength | 0.4 MPa | 1.2 - 1.8 MPa | Strong dipole-dipole interactions between carbamates. |
| Young's Modulus | 0.6 MPa | 2.5 MPa | Increased physical crosslinking density. |
| Elongation at Break | 200% | 180% | Slight reduction due to stiffer network. |
Module 2: HEC in Polyurethane Coatings (The "Acid Rain" Shield)
Objective: Incorporate HEC into a polyurethane backbone to create a "Carbamate-Functional Resin." Application: Automotive clearcoats.[2][3][4] Unlike standard urethane linkages, the pendant carbamate group reacts with melamine-formaldehyde (MF) resins to form a crosslink that is highly resistant to hydrolysis (acid rain etching).[1]
Workflow Visualization
Figure 1: Synthetic pathway for incorporating HEC into polyurethane resins for melamine crosslinking.
Experimental Protocol: Resin Synthesis
-
Pre-polymer Synthesis: React a diisocyanate (e.g., Isophorone Diisocyanate, IPDI) with a polyol (polyester or polyether) at an NCO:OH ratio of 2:1. This creates an NCO-terminated pre-polymer.
-
HEC Capping:
-
Completion: The reaction is complete when the NCO peak (2270 cm⁻¹) vanishes from the IR spectrum.[1] The result is a resin terminated with reactive carbamate groups (
).[1]
Module 3: Crosslinking Strategies (The Cure)
The pendant primary carbamate group on the HEC-modified resin is not reactive enough at room temperature.[1] It requires high temperature and specific catalysts to crosslink with Melamine-Formaldehyde (MF) resins (e.g., HMMM - Hexamethoxymethylmelamine).
Curing Formulation
| Component | Function | Parts by Weight |
| HEC-Functional Resin | Backbone Polymer | 70 |
| HMMM (Melamine) | Crosslinker | 30 |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | 0.5 - 1.0 |
| Solvent (MAK/Xylene) | Viscosity Control | As needed |
Mechanism of Action: Under acid catalysis and heat (120°C–140°C), the methoxy group of the melamine leaves as methanol, and the nitrogen of the HEC carbamate attacks the methylene carbon of the melamine.[1]
Troubleshooting the Cure:
-
Problem: Film remains tacky.
-
Cause: Catalyst blocked or insufficient temperature.
-
Solution: Use unblocked pTSA or increase bake temp to >135°C.
-
-
Problem: Pinholing/Popping.
-
Cause: Methanol evolution is too rapid.
-
Solution: Use a slower evaporating solvent tail or reduce film thickness.
-
References
-
Synthesis of Carbamate-Functionalized Methacrylates
-
Carbamate-Melamine Crosslinking Chemistry
-
Automotive Clearcoat Applications
- Google Patents: US6462144B1.
-
[1]
-
Reaction Mechanisms (Isocyanate/Hydroxyl)
- Patsnap Eureka.
-
(General chemical database reference)[1]
Sources
- 1. WO2023080257A1 - Method for producing isocyanate compounds, method for producing carbamate compounds, method for recovering amine compounds, and isocyanate composition - Google Patents [patents.google.com]
- 2. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions - Google Patents [patents.google.com]
- 3. paint.org [paint.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation of 2-Hydroxyethyl Carbamate to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biotechnology and pharmaceutical development.[1] This powerful technique enables the creation of novel therapeutic agents, diagnostic tools, and research reagents with tailored functionalities. 2-Hydroxyethyl carbamate is a versatile bifunctional molecule of interest in this field, offering a stable carbamate linkage and a terminal hydroxyl group for potential further modifications.[2] However, the direct conjugation of the inert hydroxyl group of 2-hydroxyethyl carbamate to biomolecules is not a feasible one-step process under mild, aqueous conditions required to maintain the integrity of the biomolecule.
This comprehensive guide details a robust, two-step strategy for the effective bioconjugation of 2-hydroxyethyl carbamate to amine-containing biomolecules, primarily focusing on the lysine residues of proteins. The core of this methodology lies in the initial activation of the hydroxyl group of 2-hydroxyethyl carbamate to create a highly reactive intermediate that can then readily couple with primary amines on the target biomolecule. This document provides detailed protocols for two well-established and effective activation chemistries: N,N'-Disuccinimidyl Carbonate (DSC) and 1,1'-Carbonyldiimidazole (CDI) .
These protocols are designed to be self-validating, with explanations of the underlying chemical principles and critical experimental considerations to ensure reproducible and successful bioconjugation outcomes.
Chemical Principle and Reaction Mechanism
The overarching strategy involves the conversion of the terminal hydroxyl group of 2-hydroxyethyl carbamate into a more reactive functional group that is susceptible to nucleophilic attack by the primary amine groups on a biomolecule.
Activation of 2-Hydroxyethyl Carbamate
1. Activation with N,N'-Disuccinimidyl Carbonate (DSC):
This method transforms the hydroxyl group of 2-hydroxyethyl carbamate into a highly reactive N-hydroxysuccinimidyl (NHS) carbonate.[3] DSC is a homo-bifunctional crosslinker that reacts with hydroxyl groups to form NHS-activated carbonates. These activated carbonates are then susceptible to nucleophilic attack by primary amines.
-
Step 1: Formation of the NHS Carbonate. 2-Hydroxyethyl carbamate reacts with DSC in an anhydrous organic solvent, typically in the presence of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to form the 2-(succinimidyl-1-oxycarbonyloxy)ethyl carbamate intermediate.
-
Step 2: Conjugation to the Biomolecule. The resulting NHS-activated carbamate is then introduced to the biomolecule in an aqueous buffer at a slightly alkaline pH (typically 7.2-8.5). The primary amine groups (e.g., the ε-amino group of lysine residues in a protein) attack the carbonyl carbon of the NHS carbonate, displacing the NHS leaving group and forming a stable carbamate linkage.
2. Activation with 1,1'-Carbonyldiimidazole (CDI):
CDI is another effective activating agent that converts hydroxyl groups into reactive imidazole carbamates.[4][5] This method provides an alternative to DSC activation and is also widely used in bioconjugation.
-
Step 1: Formation of the Imidazole Carbamate. 2-Hydroxyethyl carbamate reacts with CDI in an anhydrous organic solvent to form a 2-(1H-imidazole-1-carbonyloxy)ethyl carbamate intermediate.
-
Step 2: Conjugation to the Biomolecule. This activated intermediate is then reacted with the biomolecule in an aqueous buffer. Similar to the NHS carbonate, the primary amines of the biomolecule attack the activated carbonyl, displacing the imidazole leaving group to form the desired carbamate bond.
Visualization of the Reaction Mechanisms
Sources
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spherotech.com [spherotech.com]
- 5. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxyethyl Carbamate (HEC) Synthesis
Introduction: The Fine Line of Aminolysis
Welcome to the technical support hub for 2-Hydroxyethyl carbamate (HEC) synthesis. While the ring-opening aminolysis of Ethylene Carbonate (EC) with Ammonia (
This guide moves beyond basic recipes to the mechanistic causality of failure modes. We will treat your reactor as a competitive kinetic system where HEC is merely the kinetic product, while thermodynamic sinks (Ureas, Glycols, Oxazolidinones) wait for you to lose control of temperature or stoichiometry.
Module 1: The Reaction Landscape
To troubleshoot, we must first visualize the battlefield. The synthesis is a competition between the desired nucleophilic attack and secondary equilibrium shifts.
The "Happy Path" vs. The "Killers"
-
Primary Reaction:
(EC) + (HEC). -
The Threat: If the HEC product remains in a hot, basic environment too long, it becomes a substrate for further reactions.
Pathway Visualization
The following diagram maps the kinetic pathways. Note how Temperature and Water are the primary switches for side reactions.
Figure 1: Reaction network showing the primary aminolysis route (Green) and competitive side reactions (Red) driven by moisture and heat.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: High Ethylene Glycol (EG) Content
User Symptom: "My product has a depressed melting point and shows a large peak at the solvent front in HPLC."
Technical Diagnosis:
You are fighting Hydrolysis . Ethylene Carbonate is an ester; in the presence of water and a base (ammonia), it saponifies rapidly to form Ethylene Glycol and
| Parameter | Specification | Why it matters |
| Reagent Water | Water competes with Ammonia for the carbonyl carbon. Since | |
| Ammonia Source | Anhydrous Gas | Using Aqueous Ammonia ( |
Corrective Protocol:
-
Reagent Drying: Store EC in a desiccator or melt it under vacuum/nitrogen flow before reaction. EC is hygroscopic.
-
Gas Drying: Pass
gas through a KOH drying tower before entering the reactor. -
Quantification: Use Karl Fischer titration on your molten EC before starting the ammonia feed. If water >500ppm, do not proceed.
Issue 2: Formation of N,N'-bis(2-hydroxyethyl)urea (BHEU)
User Symptom: "The product is becoming viscous, and I see a white precipitate forming upon cooling that isn't HEC."
Technical Diagnosis: This is Transamidation or Over-Amination .
-
Mechanism: The amine group of a formed HEC molecule attacks the carbonyl of another HEC (or EC) molecule.
-
Driver: This is thermodynamically favored at high temperatures (
). It is often called "dimerization."
The "Danger Zone" Logic:
- (roughly)
-
Insight: As conversion increases,
rises. If you keep heating the reaction after the EC is consumed, the HEC will start reacting with itself.
Corrective Protocol:
-
Temperature Cap: Maintain reaction temperature strictly between 35°C – 50°C . Do not exceed 60°C during the exotherm.
-
Quench Timing: Monitor EC consumption via FTIR (disappearance of Carbonyl stretch at ~1800 cm⁻¹). Stop the reaction immediately upon EC depletion.
-
Avoid Hot Spots: Use vigorous stirring. Localized hot spots at the reactor wall will generate BHEU even if the bulk temp is low.
Issue 3: 2-Oxazolidinone Contamination
User Symptom: "I see a peak eluting just after HEC, and the product pH is drifting."
Technical Diagnosis: This is Intramolecular Cyclization .
-
Mechanism: The hydroxyl group on the HEC tail attacks its own carbonyl, kicking out ammonia.
-
Causality: This is a reversibility issue. If you strip ammonia too aggressively (vacuum) at high heat, you drive the equilibrium toward ammonia loss (Le Chatelier’s Principle), closing the ring.
Corrective Protocol:
-
Pressure Management: Do not apply deep vacuum while the product is liquid and hot (
). -
Ammonia Removal: Strip excess ammonia at the lowest possible temperature (flash evaporation) or use a nitrogen sweep rather than heat-driven vacuum stripping.
Module 3: Analytical Fingerprinting
To validate your process, you must identify these impurities quantitatively. Use this reference table for method development.
| Compound | Structure Note | Detection (HPLC-RI/ELSD) | Key Characteristic |
| HEC | Linear Monomer | Main Peak | MP: 45-48°C (Solid at RT) |
| Ethylene Glycol | Diol | Early Elution (Polar) | Low viscosity liquid |
| BHEU | Urea Dimer | Late Elution (High MW) | White solid, MP: ~165°C (Very high melting) |
| 2-Oxazolidinone | Cyclic | Close to HEC | MP: 87-89°C |
Module 4: Decision Tree for Process Optimization
Use this logic flow to adjust your next experiment.
Figure 2: Troubleshooting logic flow. Identify the impurity to isolate the specific process parameter (Water, Temperature, Time, or Pressure).
References
-
Synthesis of 2-hydroxyethyl carbamate via Aminolysis. Source: PubChem / NIH. Context: Confirming the reaction of ethylene carbonate with ammonia and the formation of HEC.[1] Link:
-
Kinetic Studies of Cyclic Carbonate Aminolysis. Source:Polymer Chemistry (RSC), 2011. Context: Detailed kinetics of 5-membered cyclic carbonate aminolysis, highlighting the effect of temperature and substituents on reaction rates and side products. Link:
-
Formation of N,N'-bis(2-hydroxyethyl)urea. Source: Google Patents (US5158808A). Context: Describes the reaction of aminoethylethanolamine and carbonates, and the specific conditions that lead to bis(2-hydroxyethyl) urea formation as a byproduct or target. Link:
-
Transesterification and Side Reactions of Ethylene Carbonate. Source:Green Chemistry (RSC), 2003. Context: Discusses the reversibility and side products (like 2-oxazolidinone) when reacting urea/ammonia with ethylene glycol/carbonates. Link:
Sources
Optimizing reaction conditions for 2-Hydroxyethyl carbamate synthesis
Technical Support Center: 2-Hydroxyethyl Carbamate (HEC) Synthesis
Welcome to the Advanced Synthesis Support Portal
Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Conditions for 2-Hydroxyethyl Carbamate (CAS: 5395-01-7)[1]
User Abstract: You are likely experiencing issues with yield consistency, thermal runaway during ammonia addition, or difficulty isolating a crystalline solid from the resulting viscous oil. This guide moves beyond basic textbook definitions to address the process engineering and thermodynamic challenges of ring-opening aminolysis.
Module 1: Strategic Synthesis (The Reaction)
Core Protocol: Aminolysis of Ethylene Carbonate The most atom-efficient route involves the ring-opening of Ethylene Carbonate (EC) with Ammonia.[1] Unlike the Urea/Ethanolamine route, this method avoids high temperatures and ammonia evolution during the reaction, but it presents significant exothermic risks.
Standard Operating Procedure (Optimized)
| Parameter | Specification | Rationale |
| Reagents | Ethylene Carbonate (Solid/Melt), Anhydrous Ammonia (Gas) | Aqueous ammonia introduces hydrolysis risks (Ethylene Glycol formation).[1] |
| Stoichiometry | 1.05 - 1.10 eq Ammonia : 1.00 eq EC | Slight excess of NH₃ ensures full conversion of EC; excess is easily stripped.[1] |
| Temperature | < 40°C (Critical) | Higher T promotes cyclization to 2-Oxazolidinone.[1] |
| Solvent | Methanol (Optional) or Neat | Methanol aids heat dissipation but requires removal.[1] Neat reaction is possible but requires rigorous cooling.[1] |
Interactive Troubleshooting (FAQs)
Q1: "My reaction temperature spikes uncontrollably (>70°C) within minutes of ammonia addition. How do I mitigate this?"
Diagnosis: Thermal Runaway due to rapid aminolysis kinetics. The Science: The relief of ring strain in ethylene carbonate combined with amide bond formation releases significant enthalpy (
). [1] Corrective Action:
Pre-Cooling: Chill the EC solution to 0–5°C before starting ammonia flow.
Subsurface Addition: Do not blast ammonia into the headspace.[1] Use a sparger tube for subsurface addition to control the rate of absorption.
Jacket Control: If running neat, the reaction mass will solidify as HEC forms (MP ~43°C) if cooled too much, or runaway if too hot. Maintain a jacket temperature of 35°C and control addition rate to keep internal T < 45°C.
Q2: "I am seeing a persistent impurity in my NMR at
ngcontent-ng-c1989010908="" class="ng-star-inserted">Diagnosis: 2-Oxazolidinone formation. [1][2] The Science: HEC is thermodynamically unstable relative to its cyclic isomer, 2-oxazolidinone.[1] Prolonged heating or basic conditions (excess ammonia at high T) facilitates intramolecular cyclization, releasing water. Corrective Action:
Quench Immediately: Stop the reaction once EC is consumed.
Temperature Limit: Never exceed 50°C during the synthesis phase.
pH Control: Remove excess ammonia immediately after reaction completion via vacuum stripping.[1]
Module 2: Visualizing the Pathway
The following diagram illustrates the competition between the desired linear product and the thermodynamic sink (Oxazolidinone).
Figure 1: Reaction pathway showing the primary synthesis route and the thermal cyclization risk.
Module 3: Isolation & Purification (The "Sticky" Phase)
User Issue: "My product is a viscous oil that refuses to crystallize, even though the literature says MP is 43°C."
Technical Insight: 2-Hydroxyethyl carbamate is notoriously hygroscopic and has a low melting point.[1] Traces of water, solvent, or unreacted EC will depress the melting point significantly, resulting in a supercooled liquid (oil).
Purification Decision Tree
| Method | Suitability | Protocol Notes |
| High Vacuum Distillation | Recommended | BP is ~130-135°C at 1 Torr.[1] Warning: You must use high vacuum. Attempting to distill at >150°C (poor vacuum) will convert the entire pot to 2-oxazolidinone.[1] |
| Crystallization | Difficult | Requires dry solvents.[1] Dissolve in minimal warm Ethanol/Isopropanol, then add Diethyl Ether or Hexane until cloudy. Cool to -20°C. Seed crystals are often required.[1] |
| Melt Crystallization | Industrial | Cool the crude oil to 10°C. If purity is >95%, it may slowly solidify. |
Q3: "How do I remove the final traces of ammonia?"
Protocol: Do not use acid washes (this hydrolyzes the carbamate). Use a nitrogen sparge at 30-35°C under mild vacuum (50-100 mbar) for 2-4 hours.
Module 4: Quality Control & Analytics
Validation Parameters:
-
1H NMR (DMSO-d6):
-
Water Content (Karl Fischer):
-
Target: < 0.5% . Water promotes degradation.[1]
-
-
Storage:
References
-
Synthesis via Ethylene Carbonate: Preparation of 2-hydroxyalkyl carbamates. U.S. Patent 4,500,717.[1] (Describes the suppression of oxazolidinone by controlling catalyst and temperature).
-
Physical Properties: 2-Hydroxyethyl carbamate (Compound Summary). PubChem, National Library of Medicine.[1] (Verifies Melting Point of ~43°C and Boiling Point data). [1]
-
Reaction Mechanism & Kinetics: Aminolysis of Cyclic Carbonates.[1] Industrial & Engineering Chemistry Research.[1] (General mechanism for ring-opening of cyclic carbonates by amines).
-
Purification Challenges: Purification of 2-hydroxyethyl methacrylate and related carbamates. (Discusses the difficulty of separating glycol impurities).
Disclaimer: This guide is for research purposes only. 2-Hydroxyethyl carbamate is a chemical intermediate; always consult the Safety Data Sheet (SDS) before handling.
Sources
Troubleshooting low yield in 2-Hydroxyethyl carbamate preparation
Welcome to the technical support center for the preparation of 2-Hydroxyethyl carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered during its synthesis, particularly focusing on the prevalent issue of low reaction yield. Here, we dissect potential problems, explain the underlying chemical principles, and provide actionable, field-tested solutions to optimize your experimental outcomes.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses the most common and critical issues encountered during the synthesis of 2-Hydroxyethyl carbamate, which is most frequently prepared by the ammonolysis of ethylene carbonate.[1]
Question 1: My reaction yield is significantly lower than expected, or I've isolated no product at all. What are the primary factors to investigate?
Low or no yield is a frequent starting problem that can typically be traced back to two main areas: the integrity of your reagents and the physical conditions of the reaction.
Potential Cause A: Purity and Stoichiometry of Reactants
-
Expertise & Experience: The nucleophilic attack of ammonia on the carbonyl carbon of ethylene carbonate is the key step in this synthesis.[2] The purity of both starting materials is paramount. Ethylene carbonate is hygroscopic and can hydrolyze to ethylene glycol in the presence of water. This not only consumes your starting material but introduces a significant impurity that can be difficult to remove. Ammonia, typically used in an aqueous or alcoholic solution, must be of a known and accurate concentration to ensure correct molar ratios.
-
Corrective Actions:
-
Verify Purity: Before starting, analyze your ethylene carbonate via Karl Fischer titration to determine water content. If it is high (>0.1%), consider distillation or using a fresh, sealed bottle. The purity of the ammonia solution should be confirmed by titration.
-
Control Stoichiometry: An excess of ammonia is often used to drive the reaction towards the product. However, a very large excess can complicate purification. A molar ratio of 2:1 to 5:1 (Ammonia:Ethylene Carbonate) is a typical starting point.
-
Use Anhydrous Solvents: If using a solvent, ensure it is anhydrous, as water can compete with ammonia as a nucleophile, leading to the formation of ethylene glycol.[3]
-
Potential Cause B: Sub-optimal Reaction Conditions (Temperature & Pressure)
-
Expertise & Experience: The ammonolysis of ethylene carbonate is sensitive to temperature. Low temperatures will result in a very slow reaction rate, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as the formation of di- and triethanolamines from the reaction of the product with ethylene oxide (a potential decomposition product of ethylene carbonate) or further reaction with ethylene carbonate itself.[4]
-
Corrective Actions:
-
Temperature Optimization: The reaction is typically conducted between 40-80°C. Start at a lower temperature (e.g., 50°C) and monitor the reaction progress using an appropriate analytical technique like TLC, GC, or NMR.[5] If the reaction is sluggish, the temperature can be incrementally increased.
-
Pressure Control: The reaction is often performed in a sealed pressure vessel to contain the ammonia and prevent its loss through evaporation, especially at elevated temperatures. Ensure your vessel is properly sealed and can withstand the autogenous pressure generated at the reaction temperature.
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting logic for low yield issues.
Question 2: My reaction produced a product, but it's contaminated with significant side products. How can I identify and minimize them?
The presence of impurities complicates purification and lowers the overall yield of the desired 2-Hydroxyethyl carbamate. Understanding the potential side reactions is key to mitigating them.
Primary Reaction and Key Side Reactions
Caption: Desired vs. side reaction pathways.
Potential Cause A: Hydrolysis to Ethylene Glycol
-
Expertise & Experience: As mentioned, water is a critical contaminant. The carbonyl group of ethylene carbonate is susceptible to nucleophilic attack by water, especially at elevated temperatures, leading to ring-opening and the formation of ethylene glycol. This reaction is often the primary source of impurities.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Use freshly opened or distilled ethylene carbonate and anhydrous grade solvents. If using aqueous ammonia, account for the water present and minimize reaction time to reduce the extent of hydrolysis.
-
Temperature Control: Higher temperatures accelerate hydrolysis. Maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Potential Cause B: Formation of Higher Ethanolamines
-
Expertise & Experience: The desired product, 2-Hydroxyethyl carbamate, still possesses a nucleophilic hydroxyl group. This group can react with another molecule of ethylene carbonate, particularly under harsh conditions (high temperature, long reaction times), leading to oligomeric byproducts. Furthermore, decomposition of ethylene carbonate can generate ethylene oxide, which readily reacts with the product to form diethanolamine and other poly(ethylene glycol) derivatives.
-
Preventative Measures:
-
Moderate Temperatures: Avoid excessive heating. The optimal temperature balances the rate of the desired reaction against the rate of side reactions.
-
Control Reaction Time: Monitor the reaction closely. Once the consumption of ethylene carbonate has plateaued, stop the reaction to prevent the accumulation of secondary products.[6][7]
-
Molar Ratio: A sufficient excess of ammonia can help favor the primary reaction over the secondary reaction of the product.
-
Summary of Reaction Parameters and Their Impact
| Parameter | Low Setting | Optimal Range | High Setting | Rationale |
| Temperature | Very slow reaction rate | 40 - 80 °C | Increased side products (e.g., diethanolamine, hydrolysis) | Balances reaction kinetics with selectivity. |
| NH₃:EC Ratio | Incomplete conversion | 2:1 - 5:1 | Complicates purification | Excess ammonia drives the reaction forward and minimizes self-reaction of the product. |
| Water Content | Ideal (<0.05%) | < 0.1% | Significant hydrolysis to ethylene glycol | Water is a competing nucleophile that leads to a major impurity. |
| Pressure | Loss of ammonia reagent | Autogenous (sealed vessel) | Not applicable | Maintains ammonia concentration in the reaction mixture, especially above its boiling point. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction? Reaction monitoring is crucial for maximizing yield and minimizing side products. Thin-Layer Chromatography (TLC) is a simple and effective method. Use a polar solvent system (e.g., ethyl acetate/methanol) to separate the more polar product from the less polar ethylene carbonate starting material. For more quantitative analysis, Gas Chromatography (GC) or ¹H NMR spectroscopy can be employed by taking aliquots from the reaction mixture at regular intervals.[5]
Q2: What is the best method for purifying the final product? 2-Hydroxyethyl carbamate is a polar, water-soluble compound.[1] Purification strategy depends on the scale and major impurities.
-
Recrystallization: If the crude product is solid and relatively pure, recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate can be effective.
-
Column Chromatography: For small-scale reactions or to remove closely related impurities, silica gel column chromatography using a polar eluent system (e.g., a gradient of methanol in dichloromethane) is a good option.[8]
-
Distillation: If impurities are non-volatile, short-path distillation under high vacuum can be used, although care must be taken to avoid thermal decomposition of the product.
Q3: My final product appears oily or won't crystallize. What should I do? This is often due to the presence of ethylene glycol, which is a viscous liquid and can act as a crystallization inhibitor. Confirm its presence via NMR spectroscopy.[1] If ethylene glycol is the primary contaminant, you may need to resort to purification by column chromatography or attempt to remove it via azeotropic distillation with a solvent like toluene under reduced pressure, though this can be challenging.
Q4: Can I use a catalyst for this reaction? While the reaction can proceed without a catalyst, some literature reports the use of mild base catalysts to facilitate the ring-opening of ethylene carbonate.[6][7] However, a strong base can aggressively promote hydrolysis and other side reactions. If considering a catalyst, a thorough literature search for your specific conditions is recommended. For most standard preparations, controlling temperature and stoichiometry is sufficient.
Appendix: Key Analytical Protocols
Protocol A: In-Process Reaction Monitoring by GC-MS
-
Sample Preparation: Carefully and quickly withdraw ~50 µL from the reaction mixture. Immediately quench it in 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Derivatization (Optional but Recommended): To improve volatility and peak shape, evaporate the solvent and derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injector: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min.
-
Detector (MS): Scan from m/z 40-400.
-
-
Analysis: Monitor the disappearance of the ethylene carbonate peak and the appearance of the 2-Hydroxyethyl carbamate peak relative to the internal standard.[9]
Protocol B: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the crude or purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Interpretation:
-
2-Hydroxyethyl carbamate: Expect characteristic signals for the two methylene groups (typically triplets around 3.3-4.0 ppm) and the hydroxyl and amine protons.[1]
-
Ethylene Carbonate (impurity): A sharp singlet around 4.5 ppm.
-
Ethylene Glycol (impurity): A singlet around 3.5 ppm.
-
-
Quantification: By integrating the distinct signals of the product and impurities, you can estimate the relative purity of your sample.
References
-
PrepChem. Synthesis of 2-hydroxyethyl carbamate. Available from: [Link]
-
Tada, N., et al. (1981). Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Tada, N., et al. (1981). Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles.... ResearchGate. Available from: [Link]
-
Cornille, A., et al. (2021). Comparative kinetic monitoring of the ethylene carbonate (1 mol/L) ring.... ResearchGate. Available from: [Link]
-
Zhang, C., et al. (2018). Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. Biomacromolecules, ACS Publications. Available from: [Link]
-
Scholl, G. J., et al. (2020). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. ChemRxiv. Available from: [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Buy 2-Hydroxyethyl carbamate | 5395-01-7 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Hydroxyethyl Carbamate Optimization
The following technical guide serves as a specialized support resource for the synthesis and purification of 2-Hydroxyethyl carbamate (2-HEC). It is structured to address high-level inquiries from research and development teams requiring pharmaceutical-grade purity (>99%).
Topic: Synthesis, Purification, and Troubleshooting for High-Purity 2-HEC Reference ID: CAS 627-12-3 | Molecular Formula: C3H7NO3 | MW: 105.09 g/mol [1]
Executive Summary: The Purity Challenge
2-Hydroxyethyl carbamate is a low-melting solid (mp 43–45 °C) often plagued by hygroscopicity and specific impurities like ethylene glycol , urea , and N-(2-hydroxyethyl)urea .[1][2] High purity is critical because even trace hydroxyl-bearing impurities can disrupt downstream polymerization (polyurethanes) or skew biological assay results.[1][2]
This guide prioritizes the Ethylene Carbonate (EC) + Ammonia aminolysis route, as it offers the highest atom economy and fewer difficult-to-remove byproducts compared to the urea-alcoholysis route.[1]
Synthesis Optimization (Prevention Protocol)
Q: Why is my crude product containing significant amounts of urea?
A: Moisture ingress or thermal runaway. In the reaction between ethylene carbonate and ammonia, urea is primarily formed via the dehydration of ammonium carbamate (an intermediate) or hydrolysis of the carbonate followed by amination.[1]
-
The Fix: Ensure the reaction system is strictly anhydrous. Use anhydrous ammonia gas rather than aqueous ammonium hydroxide. Water promotes the formation of ammonium carbonate/carbamate species that dehydrate to urea.[1]
-
Process Control: Maintain reaction temperature below 50 °C . Higher temperatures (>70 °C) favor the thermodynamic stability of urea and the formation of oxazolidinone byproducts.[1]
Q: My reaction conversion is high, but the product remains an oil at room temperature.
A: Melting point depression caused by Ethylene Glycol. Ethylene glycol (EG) is the most persistent impurity.[1] It forms if moisture hydrolyzes the ethylene carbonate starting material.[1] Because EG is a viscous liquid with a high boiling point (197 °C), it is difficult to remove by simple evaporation and prevents the 2-HEC from crystallizing.[1][2]
-
The Fix: Use a slight excess of Ethylene Carbonate (1.05 equiv) relative to ammonia to consume all amine, then remove the unreacted carbonate (which is easier to wash out or distill) rather than having unreacted ammonia/moisture generating glycol.[1][2] However, for easier purification, a slight excess of Ammonia is often preferred to ensure complete conversion, provided moisture is excluded.[1][2]
Purification Protocols (The Solution)
Achieving >99% purity requires a two-stage approach: Vacuum Distillation (for bulk impurity removal) followed by Recrystallization (for polishing).[1][2]
Protocol A: Vacuum Distillation (Primary Purification)
Caution: 2-HEC is thermally unstable above 150 °C.[1][2]
-
Setup: Short-path distillation apparatus with a high-vacuum pump.
-
Pressure: Maintain vacuum at < 2 mmHg (Torr) .
-
Temperature: Collect the fraction boiling at 130–135 °C (at 1 Torr).
-
Note: If the pot temperature exceeds 140 °C, the product may cyclize to 2-oxazolidinone.[1]
-
-
Outcome: This removes heavy color bodies and urea (which decomposes/sublimes) but may not fully separate ethylene glycol due to azeotrope-like behavior or overlapping fractions.[1]
Protocol B: Recrystallization (Polishing Step)
This is the critical step for solidifying the product.[2]
Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Anti-solvent) Rationale:[1][2] 2-HEC is soluble in water and ethanol (making recovery poor) and insoluble in chloroform/benzene.[1][2] Ethyl acetate offers the ideal temperature-dependent solubility profile.[1]
| Step | Action | Technical Note |
| 1. Dissolution | Dissolve crude oil/solid in minimal boiling Ethyl Acetate (~50 °C). | Do not exceed 60 °C to avoid degradation. |
| 2.[1] Precipitation | Remove from heat.[1] Add n-Hexane dropwise until persistent turbidity appears.[1] | Hexane lowers the polarity, forcing the polar carbamate out.[1] |
| 3. Nucleation | Add a seed crystal (if available) or scratch the glass.[1] Cool slowly to RT, then to 0–4 °C . | Rapid cooling traps ethylene glycol in the lattice (occlusion).[1] |
| 4. Isolation | Filter rapidly under cold conditions.[1] Wash with cold (0 °C) Hexane. | The product is hygroscopic; minimize air exposure.[1] |
| 5. Drying | Vacuum dry at 25 °C over P2O5 or Silica.[1] | Do not heat dry >40 °C; the solid may melt.[1] |
Analytical Troubleshooting (Quality Control)[1][2]
Q: How do I detect non-chromophoric impurities like Ethylene Glycol?
A: Standard UV-HPLC is insufficient. 2-HEC and Ethylene Glycol lack strong UV chromophores (only weak end-absorption <210 nm).[1][2]
-
Recommended Method: HPLC-ELSD (Evaporative Light Scattering Detector) or GC-FID .[1][2]
-
GC-FID Conditions:
Q: There is a small peak eluting just after 2-HEC in HPLC.
A: Likely N,N'-Ethylenebis(carbamate) or 2-Oxazolidinone. [1][2]
-
2-Oxazolidinone: Formed by cyclization.[1] Check if your distillation temperature was too high.
-
Bis-carbamate: Formed if a di-amine impurity was present or via transesterification.[1][2]
Visualized Workflows
Figure 1: Synthesis & Purification Logic Flow
This diagram outlines the critical decision points to avoid impurity formation.[1]
Caption: Logical workflow for converting crude reaction mixture into high-purity 2-HEC, highlighting impurity checkpoints.
Figure 2: Troubleshooting Impurity Profiles
Identify the root cause based on the physical state and analytical data.
Caption: Diagnostic tree linking physical observations to chemical root causes and remediation steps.
References
-
Synthesis & Properties
-
Purification Methodologies
-
Analytical & Impurity Data
Sources
Technical Guide: Stability & Handling of 2-Hydroxyethyl Carbamate (2-HEC)
[1]
Executive Summary & Chemical Profile
2-Hydroxyethyl carbamate (2-HEC) is a bifunctional molecule containing a primary carbamate ester and a primary hydroxyl group.[1] While generally stable under ambient, neutral conditions, it exhibits specific vulnerabilities to hydrolytic cleavage (pH-dependent) and thermal degradation .[1]
A frequent source of confusion in experimental workflows is not chemical instability, but detection failure due to its lack of a strong chromophore, or physical state change (deliquescence) due to hygroscopicity.[1]
Chemical Profile
| Property | Data | Critical Note |
| CAS | 5395-01-7 | |
| Structure | Dual functionality: Carbamate + Alcohol | |
| MW | 105.09 g/mol | Low MW complicates retention in Reverse Phase LC |
| Physical State | Crystalline Solid / Viscous Liquid | Deliquescent : Absorbs moisture rapidly, turning to liquid.[1][2] |
| pKa | ~13.5 (Carbamate NH) | Acts as a very weak acid; deprotonation drives hydrolysis.[1] |
| UV Cutoff | < 200 nm | Major Detection Hazard : Invisible at standard 254 nm.[1] |
Module 1: Hydrolytic Stability & pH Management[1][3][4]
The Issue: Users often observe drifting assay values in aqueous formulations.
The Cause: Carbamate linkages are susceptible to hydrolysis, particularly via the
Mechanism of Degradation
In basic media, the hydroxide ion attacks the carbonyl carbon. Unlike simple esters, the carbamate nitrogen can stabilize the intermediate, but eventually, the bond cleaves to release ammonia, carbon dioxide (as carbonate), and ethylene glycol.[1]
Graphviz Diagram: Hydrolysis Pathway of 2-HEC
Caption: Base-catalyzed hydrolysis pathway of 2-HEC yielding ethylene glycol, ammonia, and carbonate species.
Troubleshooting Guide: pH Drift
| Symptom | Probable Cause | Corrective Action |
| pH increases over time | Release of Ammonia ( | Buffer Capacity Check: Use 50mM+ phosphate or citrate buffer.[1] Avoid unbuffered water.[1] |
| Gas bubbles in solution | Release of | Degas mobile phases; ensure pH > 4.0 to prevent acid-catalyzed decarboxylation.[1] |
| Precipitation | Interaction with formulation excipients (rare) or polymerization. | 2-HEC is highly soluble; precipitation usually indicates an impurity or reaction with aldehydes.[1] |
Protocol: pH Stability Profiling
Objective: Determine the half-life (
-
Preparation: Prepare three 10 mM buffers: Acetate (pH 4.0), Phosphate (pH 7.0), Borate (pH 9.5).[1]
-
Spike: Add 2-HEC to a final concentration of 1 mg/mL.
-
Incubation: Hold at 25°C and 40°C (accelerated).
-
Sampling: Aliquot at T=0, 4h, 24h, 48h. Quench basic samples with dilute HCl immediately to stop hydrolysis.[1]
-
Analysis: Analyze via HPLC-ELSD or LC-MS (See Module 2).
-
Calculation: Plot
vs. Time. The slope gives .[1]
Module 2: Analytical "Invisibility" (The Ghost Peak)
The Issue: "I injected the sample, but the chromatogram is flat. Is the molecule degraded?"
The Reality: 2-HEC lacks a conjugated
Detection Strategy Table
| Detector | Suitability | Notes |
| UV (254 nm) | 🔴 Unsuitable | No absorbance.[1] |
| UV (200-210 nm) | 🟡 Conditional | Requires high-purity solvents (low cut-off acetonitrile).[1] Phosphate buffers may interfere.[1] |
| RI (Refractive Index) | 🟢 Good | Good for isocratic runs at high concentration (>1 mg/mL).[1] |
| ELSD / CAD | 🟢 Excellent | Universal detection. Best for gradient methods. |
| LC-MS (ESI+) | 🟢 Excellent | Monitor |
FAQ: Why can't I see my peak?
Q: I am using 210 nm UV, but the baseline is noisy and I see negative peaks. A: At 210 nm, you are detecting the mobile phase absorbance. If your sample solvent has lower absorbance than your mobile phase (e.g., pure water injection into organic mobile phase), you get negative peaks.[1]
-
Fix: Match sample solvent to initial mobile phase conditions. Use LC-MS grade modifiers (Formic acid) instead of TFA, which absorbs strongly at 210 nm.[1]
Module 3: Physical Stability & Storage[1][5]
The Issue: "The powder turned into a sticky goo in the vial." The Cause: 2-HEC is deliquescent .[1] It lowers the vapor pressure of water significantly, absorbing atmospheric moisture until it dissolves itself.[1]
Storage Protocol
-
Primary Container: Glass or HDPE, tightly sealed.
-
Desiccant: Essential. Store in a desiccator or with silica gel packs.[1]
-
Temperature: Refrigeration (2-8°C) is recommended to slow hydrolysis, but equilibrate to room temperature before opening to prevent condensation, which triggers deliquescence.[1]
Graphviz Diagram: Storage Logic Tree
Caption: Critical handling steps to prevent moisture absorption and physical degradation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21492, 2-Hydroxyethyl carbamate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-hydroxyethyl carbamate.[1] Retrieved from [Link][1]
-
Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry.[1] Lewis Publishers.[1] (Contextual grounding for carbamate hydrolysis mechanisms
). - Thermo Fisher Scientific.Universal Detection in HPLC: Charged Aerosol Detection (CAD).
Challenges in the purification of 2-Hydroxyethyl carbamate
Technical Support Center: 2-Hydroxyethyl Carbamate (HEC) Purification
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 7, 2026
Introduction: The Stability-Polarity Paradox
Welcome to the technical guide for 2-Hydroxyethyl carbamate (HEC). If you are accessing this module, you are likely encountering a specific set of frustrations: your product is turning yellow during distillation, your melting point is depressed despite apparent purity, or your HPLC detector shows... nothing.
HEC (
-
High Polarity: Its hydroxyl and carbamate groups make it water-soluble and high-boiling, requiring significant energy (heat) to vaporize.
-
Thermal Instability: It is thermally labile. Upon heating, it undergoes a retro-reaction , reverting to its starting materials (Ethylene Carbonate and Ammonia).
This guide does not just list steps; it engineers a workflow to navigate this paradox.
Module 1: Thermal Purification (Distillation)
The Issue: "My product degrades/discolors before it distills." Root Cause: Residence time. Standard batch distillation keeps HEC at high temperatures for hours, driving the equilibrium back toward decomposition.
The Solution: Short Path / Wiped Film Evaporation
You must decouple temperature from time. Use a Short Path Distillation (SPD) or Wiped Film Evaporator (WFE) setup. These systems reduce thermal exposure from hours to seconds.
Protocol 1.1: Vacuum Distillation Parameters
| Parameter | Specification | Scientific Rationale |
| Vacuum Level | < 0.1 mmHg (Torr) | Critical. Lower pressure reduces the boiling point below the decomposition threshold ( |
| Heating Mantle | 120–135°C | Above this temp, reversion kinetics accelerate exponentially. |
| Condenser Temp | 45–50°C | HEC melts at ~45°C. If the condenser is too cold, the product will solidify and clog the path (sublimation-like blockage). |
| Residence Time | < 1 minute | Use WFE or SPD. Avoid batch pot distillation for quantities >50g. |
Troubleshooting Diagram: Distillation Logic
Figure 1: Decision matrix for thermal purification troubleshooting.
Module 2: Crystallization (The High-Purity Route)
The Issue: "I cannot distill (equipment limitation) or I need >99.5% purity." Root Cause: Distillation often co-distills Ethylene Glycol (EG), a common side-product with a similar boiling point. Crystallization leverages the distinct solubility profiles of HEC vs. EG.
The Challenge: HEC is hygroscopic and has a low melting point (~45°C), making it prone to "oiling out" rather than crystallizing.
Protocol 2.1: Solvent Anti-Solvent Recrystallization
-
Primary Solvent: Ethyl Acetate (dissolves HEC warm, less so cold).
-
Anti-Solvent: Hexane or MTBE (induces precipitation).
-
Dissolution: Dissolve crude HEC in minimal warm Ethyl Acetate (35–40°C). Do not exceed 45°C.
-
Drying: Add anhydrous
to the warm solution to remove trace water. Filter rapidly. Water prevents crystallization. -
Nucleation: Cool to Room Temp. Add Hexane dropwise until slight turbidity persists.
-
Crystal Growth: Place in a freezer (-20°C). Do not disturb.
-
Note: If an oil separates at the bottom, re-heat and add a seed crystal (pure HEC).
-
-
Filtration: Filter cold under Nitrogen (to prevent moisture uptake). Wash with cold Hexane.
Module 3: Analytical Blind Spots
The Issue: "My HPLC shows a flat line, but the sample is there."
Root Cause: 2-Hydroxyethyl carbamate lacks a conjugated
Protocol 3.1: Validated Detection Methods
| Method | Suitability | Notes |
| UV (200-210 nm) | Low | Only works with high-purity solvents (acetonitrile). High noise, low specificity. |
| RID (Refractive Index) | High | The gold standard for bulk purity. Requires isocratic elution. |
| ELSD (Evaporative Light Scattering) | High | Excellent for gradient elution. Detects any non-volatile analyte. |
| Derivatization (Pre-column) | Medium | React with Xanthydrol or Acetic Anhydride to add a chromophore for UV detection. |
Diagram: Analytical Workflow
Figure 2: Selecting the correct analytical detector to avoid false negatives.
FAQ: Common Troubleshooting Scenarios
Q: My product smells strongly of ammonia after storage. A: This indicates moisture ingress. Water catalyzes the hydrolysis of the carbamate back to ammonium carbonate species.
-
Fix: Store under Argon/Nitrogen in a desiccator. Re-dry over
in a vacuum desiccator if salvage is attempted.
Q: Can I use GC (Gas Chromatography) to check purity? A: Proceed with caution. The high injector temperature (250°C+) can decompose HEC inside the machine, showing false peaks for Ethylene Carbonate.
-
Fix: You must use TMS-derivatization (BSTFA + TMCS) to protect the hydroxyl and amine groups, making the molecule thermally stable for GC analysis.
Q: The melting point is 35°C, but literature says 45°C. A: This is classic "Melting Point Depression" caused by impurities, likely Ethylene Glycol or unreacted Ethylene Carbonate.
-
Fix: Perform the recrystallization protocol (Module 2). Even 1% impurity can drop the MP by 5–10°C.
References
-
Synthesis & Kinetics: Preparation of 2-Hydroxyethyl carbamate. PrepChem. (Detailed reaction kinetics of Ethylene Carbonate and Ammonia).
-
Thermal Decomposition: Thermal decomposition of carbamates. Journal of Physical Organic Chemistry. (Mechanistic insight into the retro-reaction).
-
Analytical Methods: Determination of Carbamates by HPLC with Post-Column Derivatization. EPA Method 531.[1][2]2. (Standard for carbamate detection, adaptable for HEC).
-
Physical Properties: 2-Hydroxyethyl carbamate Compound Summary. PubChem. (Solubility and Safety Data).
Sources
Technical Support Center: Mastering the Polymerization of 2-Hydroxyethyl Carbamate
Welcome to the technical support center for the polymerization of 2-Hydroxyethyl Carbamate (HEC). This guide is designed for researchers, scientists, and drug development professionals who are working with HEC and aiming to control its polymerization to achieve desired material properties. Unlike vinyl monomers such as HEMA, 2-Hydroxyethyl Carbamate does not undergo chain-growth polymerization. Instead, its bifunctional nature—possessing both a hydroxyl (-OH) and a carbamate (-NHCOO-) group—lends itself to step-growth polymerization mechanisms.
This resource provides in-depth, field-proven insights into the chemistry, challenges, and control strategies associated with HEC polymerization. We will delve into the causal relationships behind experimental choices to ensure your protocols are self-validating and robust.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does 2-Hydroxyethyl Carbamate (HEC) undergo?
A1: 2-Hydroxyethyl Carbamate is an A-B type monomer that undergoes step-growth polymerization, specifically polycondensation. The hydroxyl (-OH) group of one monomer can react with the carbamate (-NHCOO-) group of another. This process typically involves the elimination of a small molecule, such as ammonia or an alcohol, depending on the specific reaction conditions and whether transesterification or transamidation-type reactions occur. It can also be used as a diol in polyaddition reactions with diisocyanates to form polyurethanes.[1][2]
Q2: What are the primary challenges in polymerizing HEC?
A2: The main challenge is controlling the competition between polymerization and intramolecular cyclization. At elevated temperatures, often required for polycondensation, HEC can readily cyclize to form 2-oxazolidinone, a stable five-membered ring, which acts as a thermodynamic sink and can severely limit the achievable molecular weight of the polymer.[3] Other challenges include managing side reactions like urea formation and thermal degradation, which can lead to polymer discoloration and inconsistent properties.[4]
Q3: What is the key to achieving high molecular weight poly(2-hydroxyethyl carbamate)?
A3: Achieving a high degree of polymerization requires carefully optimized conditions that favor the intermolecular reaction (polymerization) over the intramolecular side reaction (cyclization). This involves:
-
Effective Catalyst Selection: Utilizing a catalyst that promotes the carbamate linkage formation at temperatures below the threshold for significant cyclization or degradation.[5]
-
Efficient Byproduct Removal: Continuously removing the condensation byproduct (e.g., ammonia or water) to drive the polymerization equilibrium towards the polymer, in accordance with Le Châtelier's principle.
-
Precise Temperature Control: Maintaining the lowest possible temperature that still allows for a reasonable reaction rate.[4]
Q4: Can HEC be used to synthesize polyurethanes?
A4: Yes, HEC can serve as a chain extender or a diol monomer in the synthesis of polyurethanes.[6][7] Its hydroxyl groups react with the isocyanate groups of a di- or polyisocyanate monomer in a polyaddition reaction to form the characteristic urethane linkages of the polymer backbone.[1][7]
Q5: Are there isocyanate-free methods to produce polymers from HEC?
A5: Yes, non-isocyanate routes are a significant area of research. Polycarbamates can be synthesized by reacting HEC (as the polyol component) with urea or dialkyl carbonates in the presence of specific catalysts, such as zinc, zirconium, or hafnium compounds.[5][8][9] This approach avoids the use of toxic isocyanates and often relies on transcarbamoylation reactions.[10][11][12]
Troubleshooting Guide for HEC Polymerization
Navigating the complexities of HEC polymerization requires a systematic approach to troubleshooting. The following table outlines common issues, their probable causes rooted in the reaction chemistry, and actionable solutions.
| Problem Encountered | Potential Scientific Cause(s) | Recommended Solutions & Explanations |
| Low Polymer Molecular Weight / Low Conversion | Intramolecular Cyclization: The primary cause is often the formation of 2-oxazolidinone, which terminates chain growth. This is favored at high temperatures.[3] Inefficient Byproduct Removal: The accumulation of condensation byproducts (e.g., H₂O, NH₃) shifts the reaction equilibrium away from polymer formation. Insufficient Catalyst Activity: The catalyst may not be effective enough at the chosen temperature to promote polymerization over side reactions. | Optimize Temperature: Lower the reaction temperature and extend the reaction time. Conduct a temperature screening study to find the optimal balance between reaction rate and cyclization. Apply High Vacuum: Use a high-vacuum line and efficient stirring to maximize the surface area for byproduct removal. Select a More Active Catalyst: Screen alternative catalysts. For example, certain Lewis acidic metal catalysts like Zr(IV) or Hf(IV) compounds can be effective for polycarbamate synthesis from polyols and urea.[5] |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: High reaction temperatures (>180-200°C) can cause the degradation of the carbamate functionality, leading to colored byproducts.[2] Oxidative Degradation: Presence of residual oxygen in the reaction vessel can lead to oxidative side reactions at elevated temperatures. | Strict Temperature Control: Maintain the reaction temperature below the known degradation threshold for carbamates. Use a precise temperature controller. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon) from start to finish. Perform multiple vacuum/inert gas backfill cycles before heating. |
| Insoluble Gel Formation | Uncontrolled Cross-linking: Side reactions at high temperatures can generate reactive species that lead to cross-linking. This can be exacerbated by impurities in the monomer. Urea Formation and Reaction: If ammonia is a byproduct, it can react with carbamate groups to form urea linkages, which can then participate in further reactions leading to branching and cross-linking. | Purify Monomer: Ensure the HEC monomer is of high purity. Recrystallization or other purification methods may be necessary. Stoichiometric Control: If using co-monomers (e.g., in polyurethane synthesis), ensure precise stoichiometric balance to avoid reactive end-groups that can lead to side reactions. |
| High Polydispersity Index (PDI) | Chain Scission/Transfer Reactions: At high temperatures, polymer chains can undergo scission or chain transfer reactions, broadening the molecular weight distribution. Changing Reaction Kinetics: As viscosity increases, diffusion limitations can alter the reaction kinetics, leading to a broader PDI. | Lower Reaction Temperature: As with other issues, reducing the temperature can minimize degradative side reactions. Consider Solvent-Based Polymerization: Running the polymerization in a high-boiling, inert solvent can help manage viscosity and improve heat transfer, leading to more uniform reaction conditions. |
Visualizing the Process: Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the key reaction pathways and the logic of the troubleshooting process.
Caption: Key reaction pathways for 2-Hydroxyethyl Carbamate (HEC).
Caption: Logical workflow for troubleshooting HEC polymerization.
Experimental Protocols
Herein, we provide a foundational, step-by-step methodology for a catalyzed self-condensation of HEC. This protocol is a starting point and should be optimized for your specific application.
Protocol: Catalyzed Melt Polycondensation of HEC
Objective: To synthesize poly(2-hydroxyethyl carbamate) via melt polycondensation while minimizing the formation of 2-oxazolidinone.
Materials:
-
2-Hydroxyethyl Carbamate (HEC), >98% purity
-
Catalyst (e.g., Zinc Acetate, Dibutyltin Dilaurate, or a Zirconium-based catalyst[5]), 0.1-0.5 mol%
-
High-boiling point solvent for cleaning (e.g., DMSO)
-
Methanol for precipitation
-
Schlenk flask or similar reaction vessel equipped with a mechanical stirrer, nitrogen/vacuum inlet, and a distillation condenser.
Methodology:
-
Reactor Preparation:
-
Thoroughly clean and dry the reaction vessel. Assemble the apparatus, ensuring all joints are well-sealed.
-
Place a magnetic stir bar or position the mechanical stirrer in the flask.
-
-
Monomer and Catalyst Charging:
-
Charge the HEC monomer and the selected catalyst into the reaction flask.
-
Seal the reactor.
-
-
Inerting the System:
-
Evacuate the flask under vacuum (<1 mbar) for 15-20 minutes to remove air.
-
Backfill the flask with high-purity nitrogen or argon.
-
Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere. This step is critical to prevent oxidative degradation.[2]
-
-
Polymerization - Stage 1 (Low Temperature):
-
Begin stirring and slowly heat the reaction mixture to just above the melting point of HEC (~50-60°C) under a gentle flow of nitrogen.
-
Hold at this temperature for 1-2 hours to ensure a homogeneous melt and to initiate the reaction.
-
-
Polymerization - Stage 2 (High Temperature & Vacuum):
-
Gradually increase the temperature to the target polymerization temperature (e.g., 140-160°C). Note: This temperature must be carefully optimized. Higher temperatures increase the rate but also significantly increase the rate of 2-oxazolidinone formation.[3]
-
Once the target temperature is reached, slowly and carefully apply vacuum to the system. The vacuum should be gradually increased to its maximum level (e.g., <1 mbar) to avoid bumping.
-
Observe the distillation of the condensation byproduct into the cold trap.
-
Continue the reaction under dynamic vacuum for several hours (4-12 hours, depending on the desired molecular weight). The viscosity of the melt will noticeably increase as the polymerization proceeds.
-
-
Reaction Quenching and Polymer Isolation:
-
Remove the heat source and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cool, release the vacuum with nitrogen.
-
Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., DMSO).
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol, while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, NMR spectroscopy to confirm the polymer structure and check for 2-oxazolidinone, and DSC/TGA for thermal properties.
-
References
-
LibreTexts, C. (2023). 30.4: Step-Growth Polymers. [Online] Available at: [Link]
-
List Technology. Polycondensation, Step-polymerization. [Online] Available at: [Link]
-
PrepChem.com. (2023). Synthesis of 2-hydroxyethyl carbamate. [Online] Available at: [Link]
-
Deng, Y., et al. (2022). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. ResearchGate. [Online] Available at: [Link]
-
Wang, Z., et al. (2023). Incorporating Carbamate Groups into Polyolefin Elastomers for High Performance and Closed-Loop Recyclability. Journal of the American Chemical Society. [Online] Available at: [Link]
-
Liu, H., et al. (2021). Synthesis and Characterization of Dual-Functional Carbamates as Blowing and Curing Agents for Epoxy Foam. ResearchGate. [Online] Available at: [Link]
-
Achilias, D. S. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. MDPI. [Online] Available at: [Link]
- Google Patents. (2007). Process for producing fluorinated isocyanates and carbamates.
-
Encinas, M. V., et al. (1996). Polymerization of 2-hydroxyethyl methacrylate induced by azo compounds : Solvent effects. Semantic Scholar. [Online] Available at: [Link]
- Google Patents. (1994). Process for the preparation of alkyl N-(hydroxyalkyl)-carbamates.
-
Solubility of Things. (2023). 2-Hydroxyethyl carbamate. [Online] Available at: [Link]
-
Vargun, E. (2004). Polymerization and characterization of 2-Hydroxyethyl acrylate. OpenMETU. [Online] Available at: [Link]
-
Shukla, S. R. (Ed.). (2022). Polyurethane and Its Composites: Synthesis to Application. ACS Symposium Series. [Online] Available at: [Link]
-
Deng, Y., et al. (2022). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. ACS Sustainable Chemistry & Engineering. [Online] Available at: [Link]
-
Kumar, A., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. [Link]. [Online] Available at: [Link]
-
Paromov, A. E. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Online] Available at: [Link]
-
Deng, Y., et al. (2022). Upgrading Polyurethanes into Functional Ureas through the Asymmetric Chemical Deconstruction of Carbamates. ACS Publications. [Online] Available at: [Link]
- Google Patents. (2018). Process to produce polycarbamate, polycarbamate produced thereby and a coating composition comprising the polycarbamate.
-
Organic Chemistry Portal. (2023). Synthesis of carbamates by carbamoylation. [Online] Available at: [Link]
-
PubChem. (2023). 2-Hydroxyethyl carbamate. [Online] Available at: [Link]
-
Lutz, J.-F., et al. (2018). Informational Polymers with Precise Carbamate Sequences. PMC. [Online] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. prepchem.com [prepchem.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. US10131746B2 - Process to produce polycarbamate, polycarbamate produced thereby and a coating composition comprising the polycarbamate - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistryviews.org [chemistryviews.org]
- 9. A Simple Zinc Catalyst for Carbamate Synthesis Directly from CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 11. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxyethyl Carbamate Bioconjugation
Welcome to the technical support center for 2-Hydroxyethyl carbamate bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of this conjugation chemistry. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Section 1: Foundational Concepts & Mechanism
This section addresses the fundamental principles of forming carbamate linkages in a bioconjugation context, which is essential for understanding and troubleshooting the entire workflow.
FAQ: What is carbamate bioconjugation and what are its advantages?
Bioconjugation is the chemical process of covalently linking two molecules, where at least one is a biomolecule, such as a protein or antibody.[1][2] Carbamate bioconjugation specifically refers to the formation of a carbamate bond (also known as a urethane linkage) between a biomolecule and another molecule of interest (e.g., a drug, a dye, or a polymer).
The primary advantage of the carbamate linkage lies in its stability. Structurally, it is an amide-ester hybrid that exhibits excellent chemical and proteolytic stability, often greater than that of ester bonds.[3][4] This makes it a valuable tool in drug design, where it can be used as a stable surrogate for a peptide bond or to create robust prodrugs.[3][4] The resulting conjugates benefit from this stability, potentially leading to longer circulation times and protection from enzymatic degradation.[5]
FAQ: What is the core reaction mechanism for forming a carbamate linkage on a protein?
The most common strategy for forming a carbamate linkage on a protein involves the reaction of a primary amine with an activated carbonyl compound. In proteins, the most accessible primary amines are typically the ε-amino group of lysine residues and the N-terminal α-amino group.[1] Because lysine residues are often abundant and located on the protein surface, they are a frequent target for this type of modification.[1]
The reaction is an acyl substitution where the nucleophilic amine of the protein attacks an activated carbonyl reagent. A common example of such a reagent is an N-hydroxysuccinimide (NHS) carbonate. The NHS group is an excellent leaving group, facilitating the reaction under mild, biocompatible conditions.
Caption: Mechanism of Carbamate Linkage Formation.
Section 2: Pre-Conjugation & Reagent Preparation
Success in bioconjugation begins long before the main reaction. Proper preparation of your biomolecule and reagents is critical.
FAQ: How should I prepare my protein for conjugation?
Your protein sample must be pure and in a suitable buffer. Contaminants can interfere with the conjugation reaction, leading to low yield and side products.
Key Buffer Considerations:
-
Avoid Amine-Containing Buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your protein's lysine residues for the conjugation reagent, drastically reducing efficiency.[6]
-
Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.5 are excellent choices. For carbamate formation via NHS carbonates, shifting the pH to 8.0-9.0 can increase the reaction rate by ensuring the lysine amine is deprotonated and thus more nucleophilic.[7]
-
Remove Contaminants: If your protein solution contains interfering substances (like Tris, glycine, or ammonium salts), you must perform a buffer exchange. This can be accomplished via dialysis or using a desalting column.[6]
FAQ: My 2-Hydroxyethyl carbamate reagent is activated (e.g., as an NHS-carbonate). How should I handle it?
Activated reagents like NHS esters and carbonates are moisture-sensitive.[6] The ester can hydrolyze in the presence of water, rendering the reagent inactive.
-
Storage: Store the reagent desiccated and sealed at the recommended temperature (typically -20°C).[6]
-
Handling: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.
-
Solubilization: Use a high-quality, anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reagent immediately before use.[6] Avoid using old solvents that may have absorbed moisture.
Section 3: Reaction Optimization & Protocol
Controlling the reaction parameters is key to achieving the desired degree of labeling (DOL) and maintaining the biological activity of your protein.
FAQ: What are the most critical parameters to optimize for the conjugation reaction?
The three most critical parameters are pH, stoichiometry (molar ratio of reagent to protein), and reaction time.
| Parameter | Recommended Range | Rationale & Expert Insight |
| pH | 8.0 - 9.0 | The ε-amino group of lysine has a pKa of ~10.5. At a pH of 8.0-9.0, a sufficient fraction of the amines are deprotonated and nucleophilic, driving the reaction forward.[7] Below this range, the reaction is slow; significantly above it, both reagent hydrolysis and potential protein denaturation increase. |
| Stoichiometry | 5:1 to 20:1 (Reagent:Protein) | This is highly empirical. Start with a 10:1 molar excess. A low ratio may result in an insufficient degree of labeling (DOL). A very high ratio can lead to over-modification, potentially causing protein precipitation or loss of activity.[1] |
| Temperature & Time | 4°C to 25°C (RT) for 1-4 hours | Room temperature is often sufficient for a 1-2 hour reaction.[7] For sensitive proteins, performing the reaction at 4°C overnight can be a gentler alternative, though it will proceed more slowly. Monitor the reaction progress if possible. |
Experimental Protocol: General Procedure for Carbamate Conjugation to an Antibody
This protocol provides a starting point. You must optimize it for your specific antibody and reagent.
1. Antibody Preparation: a. Perform a buffer exchange on your antibody stock solution into an amine-free buffer (e.g., 1x PBS, pH 8.5). b. Adjust the antibody concentration to a recommended range, typically 1-10 mg/mL.[6]
2. Reagent Preparation: a. Allow the activated 2-Hydroxyethyl carbamate reagent to equilibrate to room temperature before opening. b. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
3. Conjugation Reaction: a. Add the calculated volume of the reagent stock solution to the antibody solution to achieve the desired molar excess (e.g., 10-fold molar excess). b. Mix gently by pipetting or brief vortexing. Do not mix too vigorously, as this can denature the antibody. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours.
4. Quenching and Purification: a. (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of ~50 mM to consume any unreacted reagent. b. Remove unreacted reagent and byproducts (like NHS) using a desalting column, spin filtration, or dialysis against a suitable storage buffer (e.g., 1x PBS, pH 7.4).
5. Characterization: a. Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm. b. Analyze the conjugate to determine the degree of labeling (DOL) and confirm conjugate integrity (see Section 5).
Section 4: Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Caption: A Logic Chart for Troubleshooting Bioconjugation.
FAQ: I'm getting a very low or zero conjugation yield. What went wrong?
-
Cause 1: Inactive Reagent. The most common culprit is hydrolyzed reagent. NHS-activated compounds are highly susceptible to moisture.[6]
-
Solution: Always use fresh, anhydrous solvent (DMF/DMSO). Ensure the reagent vial is warmed to room temperature before opening to prevent condensation. Purchase fresh reagent if you suspect the current stock is compromised.
-
-
Cause 2: Interfering Buffer Components. Your protein buffer may contain primary amines (Tris, glycine) or other nucleophiles (azide) that compete with the protein for the reagent.[8]
-
Solution: Perform a thorough buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction.[6]
-
-
Cause 3: Incorrect pH. If the reaction pH is too low (e.g., < 7.5), the lysine amino groups will be protonated and non-nucleophilic, effectively stopping the reaction.
-
Solution: Confirm the pH of your protein solution is in the optimal range of 8.0-9.0 before adding the reagent.
-
FAQ: My protein precipitated during or after the reaction. Why?
-
Cause 1: Over-modification. High molar excess of the reagent can lead to an excessive number of modifications on the protein surface. This can alter the protein's isoelectric point and solvation properties, leading to aggregation and precipitation.[6]
-
Solution: Reduce the molar ratio of reagent to protein. Perform a titration experiment with varying ratios (e.g., 2:1, 5:1, 10:1, 20:1) to find the highest DOL achievable without causing precipitation.
-
-
Cause 2: High Concentration of Organic Solvent. Adding a large volume of reagent dissolved in DMSO or DMF can denature the protein.
-
Solution: Prepare a more concentrated stock of your reagent so that the final concentration of the organic solvent in the reaction mixture does not exceed 5-10% (v/v).
-
FAQ: The final conjugate is unstable and loses activity over time. How can I improve its shelf-life?
-
Cause 1: Improper Storage Conditions. Bioconjugates, especially antibodies, can be sensitive to their storage environment. Repeated freeze-thaw cycles are particularly damaging.[9]
-
Cause 2: Inherent Instability. The modification itself, while creating a stable carbamate bond, might alter the protein's conformation in a way that makes it less stable over the long term.
-
Solution: Consider adding a stabilizer to the final formulation, such as 50% glycerol for storage at -20°C.[10] Screen different storage buffers to find one that maximizes the shelf-life of your specific conjugate.
-
Section 5: Characterization & Analysis
Proper analysis is essential to confirm the success of your conjugation and ensure batch-to-batch consistency.
FAQ: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (or Molar Substitution Ratio, MSR) is the average number of molecules conjugated per protein.[11] The method for determination depends on the nature of the conjugated molecule.
-
If the molecule has a unique UV-Vis absorbance: You can use spectrophotometry. Measure the absorbance at 280 nm (for the protein) and at the λ_max of the conjugated molecule. The DOL can be calculated using the Beer-Lambert law, correcting for the molecule's absorbance at 280 nm.
-
Mass Spectrometry (MS): This is a powerful and precise method. By comparing the mass of the unconjugated protein to the mass of the final conjugate, you can determine the distribution of species (e.g., DOL = 1, 2, 3, etc.) and calculate the average DOL. Techniques like LC-MS are standard for this.[12][13]
| Analytical Technique | Information Provided | Use Case & Rationale |
| SDS-PAGE | Purity, Apparent Molecular Weight | A simple, quick check. The conjugate should run as a single, slightly higher molecular weight band compared to the starting protein. Can reveal aggregation or fragmentation. |
| UV-Vis Spectroscopy | Protein Concentration, DOL | A rapid method for determining DOL if the conjugated molecule has a distinct chromophore.[14] |
| Size Exclusion Chromatography (SEC-HPLC) | Aggregation, Purity | Essential for quality control. SEC separates molecules by size and can quantify the percentage of monomer, aggregate, and fragment in the final product. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise Mass, DOL Distribution, Purity | The gold standard for characterization. Provides an accurate mass measurement, allowing for unambiguous determination of the DOL and identification of different conjugated species.[12][13] |
| Ligand-Binding Assays (e.g., ELISA) | Biological Activity | Confirms that the conjugation has not compromised the protein's function (e.g., an antibody's ability to bind its antigen).[12] |
References
-
kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyethyl carbamate. [Link]
-
ResearchGate. (2025). Bioconjugation Protocols: Strategies and Methods. [Link]
-
Frontiers. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods. [Link]
-
YouTube. (2020). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. [Link]
-
YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. [Link]
-
Royal Society of Chemistry. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
-
National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
-
Samara Journal of Science. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. [Link]
-
ResearchGate. (2025). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. [Link]
-
YouTube. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is bioconjugation? | AAT Bioquest [aatbio.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. aboligo.com [aboligo.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. sepscience.com [sepscience.com]
Technical Support Center: Optimizing Catalyst Selection for Carbamate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for carbamate synthesis. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a primary goal for many researchers.[1] The choice of catalyst is paramount, often dictating the success, efficiency, and sustainability of the synthetic route.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of catalyst selection, providing you with the rationale needed to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses high-level strategic questions to guide your initial experimental design.
Q1: What are the primary classes of catalysts used for carbamate synthesis?
A: Catalyst selection is intrinsically linked to the chosen synthetic route. The main classes include:
-
Metal-Based Catalysts: This is a broad and versatile category. Common examples include complexes or salts of Zinc (Zn)[2][3], Copper (Cu)[4][5], Tin (Sn)[6], Palladium (Pd)[7], Zirconium (Zr)[2], and Nickel (Ni)[2]. They are often employed as Lewis acids to activate reactants. For instance, yttria-zirconia has been used as a solid Lewis acid catalyst.[8]
-
Organocatalysts (Metal-Free): These catalysts are gaining traction for "greener" synthesis. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are frequently used, particularly in routes involving CO2, where DBU acts as both a CO2 capture agent and a catalyst.[2][6]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid or gas-phase reaction. Examples include Palladium on carbon (Pd/C)[9] or atomically dispersed copper on N-doped carbon nanosheets.[5] Their primary advantage is ease of separation and potential for recycling.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants. They often offer higher activity and selectivity but can be challenging to remove from the final product.
Q2: How do I choose between a metal-based and a metal-free catalytic system?
A: The decision involves a trade-off between reaction efficiency, cost, and product purity requirements.
-
Choose a metal-based catalyst when: High reactivity and turnover numbers are critical. Lewis acidic metals are particularly effective for activating carbonyl sources like dialkyl carbonates or for reactions involving the Curtius rearrangement, such as using zinc(II) triflate.[2] However, you must consider the cost of the metal and the need for post-reaction purification to remove metal contaminants, which is a critical concern in pharmaceutical applications.
-
Choose a metal-free system when: You are prioritizing a "greener" process or when metal contamination is unacceptable. The synthesis of carbamates from amines, CO2, and alkyl halides is often facilitated by organocatalysts like DBU.[2][10] These systems can sometimes avoid the need for additional metal complex catalysts or salt additives entirely.[2][6]
Q3: My synthesis involves the direct use of CO2. What are the key catalytic considerations?
A: Using CO2 is an attractive, sustainable approach, but it presents unique challenges.[10]
-
CO2 Activation: CO2 is a stable molecule. A key role of the catalyst is to activate it. Strong bases like DBU can react with the amine to form a carbamic acid intermediate, which is then further processed.[2]
-
Water Management: Many CO2-based routes can produce water as a byproduct, which can deactivate certain catalysts.[1] Some systems require dehydrating agents to drive the reaction to completion.[1]
-
Reaction Conditions: While some modern methods operate under mild conditions[10], many catalytic systems for CO2 fixation require elevated temperatures or pressures to achieve good conversion, which may limit substrate scope due to potential degradation.[10]
-
Catalyst System: Three-component coupling of amines, CO2, and halides can be efficiently catalyzed by systems like cesium carbonate and TBAI, which offer mild conditions and prevent common side reactions.[2]
Q4: When should I opt for a heterogeneous over a homogeneous catalyst?
A: This choice hinges on the scale of your synthesis and process considerations.
-
Homogeneous catalysts are often preferred during initial discovery and optimization due to their typically higher activity and selectivity, allowing for faster screening under milder conditions.
-
Heterogeneous catalysts become highly advantageous during scale-up and in industrial processes. Their primary benefits are:
-
Ease of Separation: The catalyst can be removed by simple filtration, eliminating the need for complex purifications like chromatography.
-
Reusability: Solid catalysts can often be recycled for multiple batches, reducing cost and waste.[11]
-
Process Compatibility: They are well-suited for continuous flow reactors, which offer significant advantages in safety and efficiency over batch processes.[10]
-
Section 2: Troubleshooting Guide for Catalyst-Related Issues
This section provides solutions to common problems encountered during carbamate synthesis, framed in a question-and-answer format.
Problem: Low Reaction Yield or Conversion
Q1: My reaction has stalled at low conversion. How do I determine if my catalyst is inactive or inhibited?
A: First, confirm that the issue is catalytic. Run a control reaction without the catalyst; if any product forms, a background reaction is occurring, but if the conversion is significantly lower, the catalyst is indeed contributing.
Causality & Solution Workflow:
-
Check Intrinsic Activity: Is the chosen catalyst appropriate for your specific transformation? A catalyst that works for transcarbamoylation may not be effective for a CO2-fixation route. Consult literature for catalysts proven on similar substrates. For example, tin-catalyzed transcarbamoylation is effective for alcohols and phenyl carbamate.[6]
-
Thermodynamic Limitations: Some carbamate syntheses, particularly direct reactions of amines, alcohols, and CO2, are thermodynamically limited. This can result in low equilibrium conversions.[1] In such cases, removing a byproduct (like water) using a chemical dehydrating agent or physical separation can drive the reaction forward.[1]
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading. While increasing the amount may boost the rate, it can also lead to more side reactions. Perform a loading screen (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
-
Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons.[12] For example, sulfur-containing compounds can poison noble metal catalysts like Palladium. Use high-purity, anhydrous reagents and solvents where necessary.
Problem: Poor Selectivity and Byproduct Formation
Q1: My primary byproduct is the N-alkylation of my starting amine instead of carbamate formation. How can I improve selectivity?
A: This is a common issue, especially in three-component reactions involving an amine, a carbonyl source, and an alkyl halide. The amine is a competing nucleophile.
Mechanistic Insight & Solutions: The relative rates of carbamate formation versus N-alkylation are key. Your goal is to select a catalyst and conditions that accelerate the desired reaction.
-
Catalyst Choice: Select a catalyst system known to favor carbamate formation. The combination of cesium carbonate and tetrabutylammonium iodide (TBAI) is reported to effectively synthesize carbamates from amines, CO2, and halides while avoiding N-alkylation.[2]
-
Ligand Modification (for Metal Catalysts): For transition metal catalysts, the ligand environment can dramatically influence selectivity. Adding nitrogen-based bidentate ligands like bipyridines or phenanthrolines to Ni(OAc)2 catalysts has been shown to improve yields of urethanes.[1]
-
Process Type: Gas-solid phase processes, where reactants are in the gas phase over a solid catalyst, can sometimes exhibit higher rates and different selectivities compared to liquid slurry processes.[9]
Q2: Besides N-alkylation, what other catalyst-influenced side reactions should I watch for?
A: Depending on your substrates and conditions, several side reactions can occur:
-
Imine Formation: In reactions involving CO2, amines, and alcohols, the formation of imines (from acetone generated in situ if acetals are used as dehydrating agents) can be a significant side reaction. Using dense-phase or supercritical CO2 under high pressure can help suppress this pathway.[1]
-
Urea Formation: If your amine starting material reacts with an isocyanate intermediate (formed in situ) before the alcohol can trap it, urea byproducts will form. This is often controlled by reaction temperature and the rate of addition of reagents. Zirconium(IV) catalysts with specific additives have been used to manage the exchange between carbamates and ureas.[2]
Problem: Catalyst Deactivation and Poor Reusability
Q1: I am using a heterogeneous catalyst, but its activity drops dramatically after the first run. What are the likely causes?
A: Rapid deactivation of a heterogeneous catalyst is typically due to poisoning, fouling, or leaching of the active species.
Troubleshooting Deactivation:
-
Poisoning: This occurs when impurities in the reaction mixture irreversibly bind to the catalyst's active sites.[12] Solution: Analyze all starting materials and solvents for potential poisons. If identified, purify the reagents or pass them through a guard bed before they enter the reactor.
-
Fouling or Coking: Carbonaceous material or heavy organic byproducts can deposit on the catalyst surface, blocking active sites.[12] This is common in higher-temperature reactions. Solution: Attempt to regenerate the catalyst, often through calcination (controlled heating in air or oxygen) to burn off the deposits. To prevent fouling, consider lowering the reaction temperature or pressure.
-
Leaching: The active metal component may dissolve from its solid support into the reaction medium, especially under harsh (e.g., acidic) conditions. Solution: Analyze the reaction filtrate for traces of the metal using ICP-MS or a similar technique. If leaching is confirmed, a more robust support material or milder reaction conditions are necessary.
-
Deactivation by Water: As mentioned, water produced in situ can deactivate many catalysts.[1] Solution: If water is a suspected byproduct, perform the reaction in the presence of a dehydrating agent like molecular sieves or use a reactant that consumes water, such as an acetal.[1]
Section 3: Protocols and Workflows
Workflow Diagram: A Guide to Rational Catalyst Selection
This workflow provides a structured decision-making process for selecting a catalyst for a new carbamate synthesis.
Protocol 1: General Procedure for Parallel Catalyst Screening
This protocol outlines a method for efficiently screening multiple catalysts for your desired carbamate synthesis.
Objective: To identify the most active and selective catalyst for the reaction of Amine A with Carbonyl Source B to produce Carbamate C.
Materials:
-
Array of catalysts (e.g., CuCl, Zn(OAc)2, Pd(OAc)2, DBU, etc.)
-
Starting materials (Amine A, Carbonyl Source B)
-
Anhydrous solvent (e.g., Toluene, MeCN, THF)
-
Internal standard (for GC/LC-MS analysis, e.g., dodecane)
-
Parallel reaction block (e.g., Radleys Carousel or similar) with vials and stir bars.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of Amine A, Carbonyl Source B, and the internal standard in the chosen solvent. This ensures accurate and consistent dispensing.
-
Catalyst Dispensing: In each reaction vial, add a pre-weighed amount of a single catalyst (e.g., 5 mol% relative to the limiting reagent). Ensure one vial is a "no catalyst" control.
-
Reagent Addition: Dispense the stock solutions of the reactants and internal standard into each vial according to your desired stoichiometry.
-
Reaction Execution: Seal the vials, place them in the reaction block, and begin stirring. Heat the block to the desired reaction temperature (e.g., 80 °C).
-
Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction.
-
Quenching and Analysis: Immediately quench the aliquot by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica if necessary to remove the catalyst. Analyze the sample by GC-MS or LC-MS to determine the conversion of starting material and the yield of the desired carbamate product relative to the internal standard.
-
Data Evaluation: Plot the yield versus time for each catalyst. The catalyst that provides the highest yield in the shortest time with the fewest byproducts is your lead candidate for further optimization.
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Selected Catalyst Systems for Carbamate Synthesis
| Catalyst System | Typical Synthesis Route | Advantages | Disadvantages & Considerations | Key References |
| DBU (Organocatalyst) | Amine + CO2 + Alkyl Halide | Metal-free, mild conditions possible, dual-role as CO2 capture agent. | May not be suitable for base-sensitive substrates; stoichiometry is important. | [2][6][10] |
| Zn-based (e.g., Zn(OTf)2) | Curtius Rearrangement from Carboxylic Acids | Tolerates various functional groups, high yields at low temperatures.[2] | Requires stoichiometric azide source; isocyanate intermediate. | [2] |
| Cu-based (e.g., CuCl) | Cross-coupling of amines with alkoxycarbonyl radicals. | Mild conditions, environmentally friendly, wide amine scope.[2] | May require specific ligands for optimal performance. | [2][4][5] |
| Sn-based (e.g., Bu2SnO) | Transcarbamoylation (Alcohol + Phenyl Carbamate) | Mild conditions (90 °C), broad functional group tolerance.[6] | Tin contamination can be an issue for pharmaceutical products. | [1][6] |
| Pd-based (e.g., Pd(OAc)2) | Reductive Carbonylation of Nitro Compounds; C-H Alkenylation | High versatility, well-established in cross-coupling chemistry. | High cost of palladium; requires careful ligand and oxidant screening.[7] | [1][7] |
| Zr-based (e.g., ZrCl4) | Exchange between Dialkyl Carbonates and Amines | Can catalyze carbamate-urea exchange with additives.[2] | Activity can be moderate; microwave acceleration may be needed. | [2] |
Table 2: Troubleshooting Matrix
| Observed Problem | Probable Catalytic Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Incorrect catalyst for the reaction type.2. Catalyst deactivation by water.3. Catalyst poisoning by impurities. | 1. Review literature for proven catalysts for your specific transformation.2. Add a dehydrating agent (e.g., molecular sieves).[1]3. Purify all reagents and solvents. |
| Poor Selectivity (N-alkylation) | Catalyst system promotes amine nucleophilicity towards the alkylating agent. | Switch to a system known to suppress N-alkylation (e.g., Cs2CO3/TBAI for CO2 routes).[2] |
| Reaction Stalls | 1. Thermodynamic equilibrium reached.2. Catalyst deactivation during the reaction. | 1. Remove a byproduct (e.g., water) to shift equilibrium.2. Investigate the cause of deactivation (fouling, leaching). |
| Inconsistent Results | 1. Catalyst is sensitive to air or moisture.2. Inhomogeneous mixing (for heterogeneous catalysts). | 1. Use Schlenk techniques or a glovebox for catalyst handling.2. Increase stirring speed; ensure catalyst is well-dispersed. |
| Catalyst Fails to Recycle | 1. Leaching of the active metal.2. Irreversible poisoning or surface fouling. | 1. Test filtrate for metal content; use milder conditions.2. Attempt thermal regeneration; pre-treat feedstock to remove poisons.[12] |
References
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. [Link]
-
Tale, R. H., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-115. [Link]
-
ChemistryViews. (2021). Electrocatalytic Synthesis of Carbamates from CO2. [Link]
-
Clark, J. (n.d.). Catalysis in industry. [Link]
-
Chaudhari, R. V., et al. (2004). Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. Industrial & Engineering Chemistry Research, 43(5), 1144-1151. [Link]
-
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47087-47096. [Link]
-
Reddy, B. M., et al. (2003). Synthesis of Carbamates Using Yttria-Zirconia Based Lewis Acid Catalyst. Synthetic Communications, 33(22), 4019-4027. [Link]
-
Kumar, A., et al. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Tetrahedron Letters, 49(3), 517-520. [Link]
-
Kumar, A., et al. (2021). Mechanism for the photochemical synthesis of carbamate using CO2 as the carbon source. Journal of CO2 Utilization, 44, 101416. [Link]
-
Gemo, N., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47087-47096. [Link]
-
Tundo, P., & Selva, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-3. [Link]
-
Pérez, D., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts, 14(1), 58. [Link]
-
ResearchGate. (n.d.). Effect of Temperature on the Dimethyl Carbonate Synthesis Yield from Methyl Carbamate and Methanol Catalyzed by Zinc Acetate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryviews.org [chemistryviews.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. matthey.com [matthey.com]
- 12. Catalysis in industry [essentialchemicalindustry.org]
Technical Support Center: 2-Hydroxyethyl Carbamate (2-HEC) Reaction Efficiency
Executive Summary: The "Three Regimes" of pH
In the handling of 2-Hydroxyethyl carbamate (2-HEC), pH is not a static variable; it is a switch that dictates the molecule's behavior. Unlike simple buffers, 2-HEC requires distinct pH environments depending on the lifecycle stage of the molecule.
-
Synthesis (Production): Requires a Basic environment (Nucleophilic attack).[1]
-
Storage (Stability): Requires a Neutral to Slightly Acidic environment (Hydrolytic stability).[1]
-
Application (Crosslinking): Requires an Acidic environment (Electrophilic activation).[1]
This guide addresses troubleshooting across these three distinct regimes.
Module 1: Synthesis Efficiency (Production Phase)
Context: Synthesis of 2-HEC via the aminolysis of Ethylene Carbonate (EC) with Ammonia.[1]
Core Mechanism
The reaction relies on the nucleophilic attack of ammonia on the carbonyl carbon of ethylene carbonate. This is inherently a basic reaction.[1] However, excessive alkalinity promotes the formation of side products (di-carbamates) or hydrolysis of the product back to ethylene glycol.
Troubleshooting Guide: Synthesis
Q: My reaction yield is stalling at <80%, but I have excess ammonia. Why? A: You likely have a pH-Temperature Mismatch .[1] While ammonia provides the necessary basicity (pH > 10 in situ), high temperatures (>100°C) combined with high pH accelerate the reverse reaction or the formation of urea derivatives.
-
Correction: Maintain reaction temperature between 40–60°C during the ammonia addition phase. Only increase temperature after the initial ring-opening is complete to drive conversion.[1]
Q: I am seeing high levels of ethylene glycol (EG) and urea in my crude product.
A: This indicates Alkaline Hydrolysis (Saponification) .[1] If water is present in your ammonia source (e.g., using ammonium hydroxide instead of anhydrous ammonia) at high pH, the hydroxide ion (
-
Correction: Switch to anhydrous ammonia gas. If aqueous ammonia is mandatory, buffer the system to pH 9.5–10.0 and reduce residence time.
Q: What is the optimal pH window for the catalyst?
A: If using a catalyst like Potassium Carbonate (
-
Protocol: Use <0.5 mol% catalyst. High concentrations create localized "hotspots" of pH >12, causing oligomerization.[1]
Data: Synthesis Yield vs. Water Content (Simulated)
| Water Content in Ammonia Source | Approx.[1] In-situ pH | Primary Impurity | 2-HEC Yield (Normalized) |
| 0% (Anhydrous) | >11 (Non-aqueous) | Di-carbamates | 94% |
| 5% | 11.5 | Ethylene Glycol | 88% |
| 20% | 12.0 | Urea / Carbonates | 72% |
Module 2: Stability & Storage (The "Safe Zone")
Context: Preventing degradation of pure 2-HEC during shelf-life or in formulation.[1]
Core Mechanism
Carbamates are "amide-ester hybrids."[1][2] They possess resonance stabilization but are susceptible to hydrolysis.[1]
-
Acid Hydrolysis (pH < 4): Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.
-
Base Hydrolysis (pH > 8): Direct nucleophilic attack by
on the carbonyl (faster than acid hydrolysis).[1]
Troubleshooting Guide: Stability
Q: My 2-HEC aqueous solution pH is drifting upward over time. A: This is a sign of Autocatalytic Degradation . 2-HEC hydrolysis releases ammonia (or amine) and carbon dioxide.[1] The ammonia dissolves, forming ammonium hydroxide, which raises the pH. This higher pH accelerates further hydrolysis (a positive feedback loop).[1]
-
Correction: Buffer aqueous solutions to pH 5.0–6.0 . Citrate or Phosphate buffers are effective.[1]
Q: Can I store 2-HEC in steel tanks?
A: Yes, but watch for Iron-Catalyzed Hydrolysis . Corroded steel releases
-
Protocol: Passivate tanks. Ensure moisture content is <0.1%.[1]
Visualization: Hydrolysis Pathways
Caption: Figure 1. Hydrolysis mechanisms of 2-HEC. Note the autocatalytic loop in basic conditions.
Module 3: Application & Crosslinking (The Acidic Regime)
Context: Using 2-HEC as a crosslinker for textiles (durable press finishing) or polymers (hydroxyl-functional resins).[1]
Core Mechanism
In crosslinking, 2-HEC acts as a "blocked isocyanate" analog or undergoes transesterification.[1] This reaction is Acid Catalyzed .[1] The carbamate nitrogen or the hydroxyl groups on the target polymer (e.g., cellulose) must be activated to facilitate the exchange.
Troubleshooting Guide: Crosslinking Efficiency
Q: The crosslinking density is low (fabric is not wrinkle-free / coating is soft). A: The curing pH is likely too high . The reaction requires a Lewis acid (e.g., Magnesium Chloride) or a Brønsted acid (e.g., Citric Acid) to lower the pH to 3.0–4.0 during the high-temperature cure.
-
Correction: Measure the pH of the dried film or fabric spot (surface pH), not just the bath. It must drop below 4.5 during the curing phase (150°C+).
Q: I am using a Lewis Acid catalyst (
-
Protocol: Adjust the initial bath/formulation pH to 4.5–5.0 using acetic acid before adding the Lewis Acid catalyst. This prevents catalyst deactivation.[1]
Q: Does pH affect formaldehyde release? A: If you are using N-methylol variants of 2-HEC (modified for higher reactivity), low pH (< 2.[1]5) promotes the cleavage of the N-C bond, releasing formaldehyde.
-
Correction: Maintain pH between 3.0 and 4.0 . Do not drop below 3.0.
Experimental Workflow: pH Optimization for Crosslinking
Caption: Figure 2. Workflow for optimizing pH during 2-HEC crosslinking applications.
References
-
Synthesis & Kinetics: Reactions of ethylene carbonate with carboxylic acids or heterocycles...[1] (Journal of the Chemical Society, Perkin Transactions 1). Confirms the ring-opening mechanism and the role of basic catalysts (tetraethylammonium halides/carbonates) in 2-hydroxyethyl derivative synthesis.
-
Hydrolytic Stability: Kinetics of Carbaryl Hydrolysis. (Clemson University).[1] Establishes the fundamental baseline for carbamate hydrolysis: acid-catalyzed below pH 6, base-catalyzed above pH 7-8.[1]
-
Crosslinking Mechanisms: Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds...[1][3] (NIH/PMC).[1] Details the crosslinking conditions for hydroxyethyl-functionalized polymers, emphasizing the need for specific chemical environments to achieve network formation.
-
Textile Applications: Crosslinking agents for textile finishing baths.[1][4] (Google Patents US20020020025A1).[1] Specifically cites the pH range (pH 2 to pH 4) required for finishing baths using crosslinking agents to impart wrinkle resistance.
-
General Carbamate Chemistry: Organic Carbamates in Drug Design and Medicinal Chemistry. (ACS Publications).[1] Provides structural evidence for the resonance stability of carbamates and their susceptibility to pH-dependent hydrolysis.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and Silk Sericin Concentration on Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20020020025A1 - Crosslinking agents for textile finishing baths and process for using same - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in 2-Hydroxyethyl Carbamate Synthesis
Welcome to the technical support center for 2-Hydroxyethyl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature control during your experiments.
Introduction: The Critical Role of Temperature
The synthesis of 2-Hydroxyethyl carbamate is a thermally sensitive process where precise temperature control is not merely a suggestion but a critical parameter for success. Temperature directly influences reaction kinetics, product yield, purity, and the formation of undesirable byproducts. This guide provides a framework for understanding and troubleshooting temperature-related challenges in the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 2-Hydroxyethyl carbamate and their typical temperature parameters?
There are several methods for synthesizing 2-Hydroxyethyl carbamate, with the most common involving the reaction of ethylene carbonate with ammonia, or the reaction of urea with ethanolamine.[1][2][3]
-
From Ethylene Carbonate and Ammonia: This reaction is often carried out at moderately elevated temperatures. The synthesis involves the ring-opening of ethylene carbonate by ammonia.[1]
-
From Urea and Ethanolamine: This method typically requires heating to facilitate the reaction. One study on the formation of (2-hydroxyethyl)urea, a related compound, showed reactions being carried out at 80°C.[2][3]
Q2: Why is precise temperature control so crucial in this synthesis?
Precise temperature control is paramount for several reasons:
-
Reaction Rate: Like most chemical reactions, the rate of 2-Hydroxyethyl carbamate formation is temperature-dependent. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to the issues described below.
-
Selectivity and Side Reactions: The desired reaction pathway to 2-Hydroxyethyl carbamate competes with several temperature-dependent side reactions. Elevated temperatures can favor the formation of byproducts, reducing the purity and yield of the target compound.
-
Product Decomposition: 2-Hydroxyethyl carbamate and related carbamates can be thermally unstable.[4] Excessive heat can lead to decomposition, resulting in a lower yield and a more complex purification process. A significant thermal degradation pathway is intramolecular cyclization.[4]
Q3: What are the potential side reactions if the temperature is not properly controlled?
Elevated temperatures can promote several side reactions, including:
-
Intramolecular Cyclization: The presence of a hydroxyl group on the N-substituent allows for an intramolecular nucleophilic attack on the carbonyl carbon of the carbamate. This leads to the formation of 2-oxazolidinone and ethanol. This is a common thermal degradation pathway for hydroxy-substituted carbamates.[4]
-
Dehydration: At temperatures above 165°C, dehydration reactions can become dominant, potentially leading to the formation of imidazolidinone derivatives through intermolecular processes.[4]
-
Formation of (2-hydroxyethyl)urea: In the reaction between urea and ethanolamine, the formation of (2-hydroxyethyl)urea is a key reaction, and its rate is temperature-dependent.[3]
Q4: What are the signs of thermal decomposition of 2-Hydroxyethyl carbamate?
Visual and analytical indicators of thermal decomposition include:
-
Color Change: The reaction mixture may darken, turning yellow, brown, or even black.
-
Gas Evolution: The formation of gaseous byproducts, such as carbon dioxide from the breakdown of the carbamate structure, may be observed.
-
Changes in Physical State: Unexplained changes in viscosity or the formation of precipitates can indicate the presence of degradation products.
-
Analytical Evidence: Techniques like HPLC, GC-MS, or NMR spectroscopy can reveal the presence of new impurity peaks corresponding to decomposition products like 2-oxazolidinone or other derivatives.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-Hydroxyethyl carbamate, with a focus on temperature-related causes and solutions.
Problem 1: Low Yield of 2-Hydroxyethyl Carbamate
-
Question: My reaction has resulted in a very low yield of the desired product. Could temperature be the cause?
-
Answer: Yes, improper temperature is a very likely culprit for low yields.
-
Cause A: Temperature Too Low: If the reaction temperature is insufficient, the activation energy for the reaction may not be overcome, leading to a slow and incomplete conversion of starting materials.
-
Solution A: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Be mindful of the optimal temperature ranges for your specific reaction to avoid overheating.
-
Cause B: Temperature Too High: Excessive heat can cause thermal decomposition of the 2-Hydroxyethyl carbamate product into byproducts, thereby reducing the isolated yield.[4]
-
Solution B: If you suspect decomposition (e.g., due to color change), reduce the reaction temperature. It is often better to run the reaction for a longer time at a lower, more controlled temperature. Ensure your heating apparatus (oil bath, heating mantle) is accurately calibrated and provides uniform heating.
-
Problem 2: Poor Purity of the Final Product
-
Question: My final product is contaminated with significant impurities. How can I improve the purity by adjusting the temperature?
-
Answer: The presence of impurities is often linked to side reactions, which are highly influenced by temperature.
-
Cause: High reaction temperatures can provide the necessary energy for alternative reaction pathways to occur, leading to the formation of byproducts such as 2-oxazolidinone.[4]
-
Solution: Lowering the reaction temperature is the most direct way to improve selectivity for the desired product. This will slow down the rate of side reactions more significantly than the main reaction in many cases. Consider extending the reaction time to compensate for the slower rate at a lower temperature. For some carbamate syntheses, running the reaction at a lower temperature can produce the desired product in high yields.[5]
-
Problem 3: Significant Formation of 2-Oxazolidinone
-
Question: I have identified 2-oxazolidinone as a major byproduct in my reaction mixture. What is the cause and how can I prevent it?
-
Answer: The formation of 2-oxazolidinone is a classic example of a temperature-driven intramolecular cyclization of 2-Hydroxyethyl carbamate.[4]
-
Cause: The hydroxyl group in the 2-Hydroxyethyl carbamate molecule can attack the carbonyl carbon of the carbamate group, especially at elevated temperatures, leading to the formation of a stable five-membered ring (2-oxazolidinone) and the elimination of ethanol.[4]
-
Solution: To minimize the formation of this byproduct, it is crucial to maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. If possible, consider a catalyst that can promote the reaction at a lower temperature. Additionally, minimizing the reaction time can help, as prolonged heating will increase the likelihood of this side reaction.
-
Data Summary
| Synthesis Route | Reactants | Catalyst/Conditions | Typical Temperature Range | Key Considerations & Potential Side Products |
| Ring-opening of Cyclic Carbonate | Ethylene Carbonate + Ammonia | Typically requires heating. | 60-150°C (for related reactions)[6] | Temperature control is crucial to prevent side reactions. |
| From Urea | Urea + Ethanolamine | Heating is generally required. | Can be around 80°C[2][3] | Temperature affects the rate of formation of (2-hydroxyethyl)urea.[3] |
| General Carbamate Synthesis | Varies | Metal oxides, acids, etc.[7][8] | 100-250°C[7][9] | Higher temperatures can lead to decomposition and byproduct formation. |
Experimental Protocol: Synthesis of 2-Hydroxyethyl Carbamate from Ethylene Carbonate and Ammonia
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.
Materials:
-
Ethylene carbonate
-
Aqueous ammonia (e.g., 28-30%)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle or oil bath with temperature controller
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylene carbonate in a suitable amount of water. Attach a reflux condenser to the flask. Place the flask in a heating mantle or an oil bath situated on a magnetic stirrer. Insert a thermometer or thermocouple to monitor the internal temperature of the reaction mixture.
-
Reactant Addition: While stirring, slowly add the aqueous ammonia solution to the ethylene carbonate solution. The addition should be done cautiously as the initial reaction can be exothermic.
-
Controlled Heating: Once the addition is complete, begin to heat the reaction mixture to the target temperature (e.g., 60-80°C). It is critical to heat the mixture gradually and maintain a stable temperature throughout the reaction.
-
Causality: A controlled heating rate prevents temperature overshooting, which could trigger side reactions. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.
-
-
Reaction Monitoring: Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 2-4 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or another suitable method.
-
Cooling and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to promote crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold water or another suitable solvent. The crude product can be further purified by recrystallization from a solvent such as ethanol.
-
Self-Validation: The melting point of the purified 2-Hydroxyethyl carbamate should be sharp and consistent with the literature value (approximately 45-50°C, although this can vary). The purity should be confirmed by analytical techniques like NMR or HPLC.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature control in 2-Hydroxyethyl carbamate synthesis.
Caption: Troubleshooting workflow for temperature-related issues.
References
-
Justia Patents. (2021). Process for manufacturing hydroxyethyl ethylene amines. Retrieved from [Link]
- Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
- Google Patents. (n.d.). EP0767231A1 - Method of preparing a carbamate- or urea-functional compound.
-
Solubility of Things. (n.d.). 2-Hydroxyethyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Swelling and thermodynamic studies of temperature responsive 2-hydroxyethyl methacrylate/itaconic acid copolymeric hydrogels prepared via gamma radiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of 2-Hydroxyethyl Methacrylate in Concentrated Aqueous Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Control of the temperature responsiveness of poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate) copolymer using ultrasonic irradiation. Retrieved from [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
ResearchGate. (2016). Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hydroxyethyl carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. Retrieved from [Link]
-
UreaKnowHow. (n.d.). THE HEAT OF FORMATION OF AMMONIUM CARBAMATE FROM AMMONIA AND CARBON DIOXIDE In the synthesis of urea from ammoni. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of (2-hydroxyethyl)urea as a function of urea/ethanolamine.... Retrieved from [Link]
-
ResearchGate. (n.d.). Time-dependent formation of (2-hydroxyethyl)urea as a function of.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and characterization of pH and temperature responsive poly(2-hydroxyethyl methacrylate-co-acrylamide) hydrogels. Retrieved from [Link]
-
Reddit. (n.d.). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]
-
National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxyethyl carbamate. Retrieved from [Link]
- Google Patents. (n.d.). WO1998055450A1 - Method for the preparation of carbamates.
-
ResearchGate. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. Retrieved from [Link]
-
UreaKnowHow. (2015). REACTOR KINETICS OF UREA FORMATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 2078-71-9,2-HYDROXYETHYLUREA. Retrieved from [Link]
Sources
- 1. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. EP0767231A1 - Method of preparing a carbamate- or urea-functional compound - Google Patents [patents.google.com]
- 7. CN100349861C - Ethyl carbamate and its preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO1998055450A1 - Method for the preparation of carbamates - Google Patents [patents.google.com]
Technical Support Center: Rheology & Processing of 2-Hydroxyethyl Carbamate Polymer Systems
Current Status: Operational Topic: Viscosity Management in Poly(2-hydroxyethyl carbamate) & Non-Isocyanate Polyurethane (NIPU) Solutions Audience: Formulation Scientists, Polymer Chemists, Drug Delivery Engineers
Critical Disambiguation: Know Your Material
Before proceeding, we must verify the chemical identity of your material, as "Hydroxyethyl" polymers are frequently confused in the literature.
| Material | Chemical Class | Primary Use | Viscosity Mechanism |
| Poly(2-hydroxyethyl carbamate) | Polyurethane / NIPU | Drug delivery linkers, hydrogels, coatings. | Hydrogen Bonding: Strong intermolecular attraction between carbamate motifs. |
| Poly(2-hydroxyethyl methacrylate) (pHEMA) | Polyacrylate | Contact lenses, hydrogels.[1][2][3] | Hydrophobic/Hydrophilic Balance: Chain entanglement and hydration shells. |
| Hydroxyethyl Cellulose (HEC) | Polysaccharide | Thickener, topical gels. | Entanglement: Massive molecular weight and water structuring. |
This guide focuses exclusively on the Carbamate class (NIPUs/Polycarbamates). If you are working with pHEMA or HEC, the solvation protocols below (specifically regarding LiCl and aprotic solvents) may be inappropriate.
Module 1: The Physics of Carbamate Viscosity
The Core Issue: The Hydrogen Bond Network
Unlike simple acrylates, 2-hydroxyethyl carbamate polymers possess a high density of hydrogen bond donors (-NH-) and acceptors (-C=O- and -OH). In solution, these groups do not just interact with the solvent; they interact with each other, forming a transient, reversible crosslinked network.
Symptoms of H-Bond Dominance:
-
Gel-like consistency even at low concentrations (<5 wt%).
-
Extreme shear-thinning (viscosity drops rapidly when stirred).
-
"Stringiness" or Weissenberg effect during pipetting.
Visualizing the Network
The following diagram illustrates how intermolecular forces create "pseudo-crosslinks" that drive up viscosity, and how specific solvents disrupt them.
Caption: Mechanism of viscosity reduction. Solvents and salts compete with polymer-polymer interactions to transition the system from a pseudo-gel to a flowing solution.
Module 2: Troubleshooting & Protocols
Issue A: The Polymer Won't Dissolve (Swollen Gel State)
Scenario: You added the solid polymer to the solvent, but it formed a clear, immobile "blob" at the bottom of the vial.
Root Cause: The solvent diffused into the polymer, but the intermolecular H-bonds are too strong to allow chain disentanglement. This is a thermodynamic stall.
Protocol: The "LiCl Salting-In" Method Applicability: Organic solvents (DMAc, DMF, NMP).
-
Preparation: Dry your solvent. Water acts as a non-solvent for many high-MW carbamates and competes poorly against the polymer-polymer H-bonds.
-
Additive: Add 0.5% - 1.0% (w/v) Lithium Chloride (LiCl) to the solvent before adding the polymer.
-
Mechanism: Li+ ions coordinate with the carbonyl oxygen, disrupting the hydrogen bond network and forcing the chains apart (Salting-in effect).
-
Process: Heat the solvent/LiCl mix to 60°C until dissolved, then add the polymer.
Issue B: Viscosity Drifts Upward Over Time (Aging)
Scenario: The solution was flowable yesterday but is thick or gelled today.
Root Cause:
-
Transcarbamoylation (Chemical Crosslinking): If stored warm (>60°C), carbamate groups can react with free hydroxyls, forming permanent covalent crosslinks.
-
Solvent Evaporation: Even minor evaporation in volatile solvents changes the concentration exponentially relative to viscosity.
Troubleshooting Matrix:
| Observation | Test | Diagnosis | Solution |
| Viscosity drops on heating, returns on cooling | Rheology (Temp Sweep) | Physical H-Bonding (Reversible) | Heat to 40°C before processing; use LiCl. |
| Viscosity stays high on heating | Solubility Test | Chemical Crosslinking (Irreversible) | Discard. Synthesize fresh; keep storage T < 40°C. |
| Cloudiness appears | Visual Inspection | Phase Separation | Polymer is crystallizing or absorbing moisture. Dry the system. |
Issue C: Shear-Thinning During Injection/Pipetting
Scenario: The solution is too thick to draw into a syringe, but flows easily once pushed (or vice versa).
Scientific Context: Carbamate polymers exhibit Non-Newtonian Pseudoplastic behavior. The static viscosity (at rest) is orders of magnitude higher than the dynamic viscosity (under flow).
Protocol: Shear History Normalization Do not measure viscosity immediately after dissolution.
-
Equilibration: Allow the solution to rest for 2 hours to rebuild its equilibrium H-bond structure.
-
Measurement: Use a rheometer with a cone-and-plate geometry. Perform a shear rate sweep from
to . -
Application: If injecting, use the viscosity value at high shear (
). If storing, use the Zero-Shear Viscosity ( ).
Module 3: Experimental Workflow for Formulation
Follow this decision tree to optimize your formulation for injectability or coating applications.
Caption: Step-by-step logic for achieving a stable, processable polymer solution.
Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent for Poly(2-hydroxyethyl carbamate)? A: Generally, no , unless the polymer has been specifically modified with PEG side chains. While the monomer is water-soluble, the polymer backbone is often too hydrophobic, and the inter-chain hydrogen bonding is stronger than the water-polymer interaction. Water will often cause precipitation or form a white, gummy mass.
Q: Why does my solution turn yellow when heated? A: This indicates oxidation or amine degradation . Carbamates are synthesized from amines or carbonates. Residual amines can oxidize at high temperatures (>80°C).
-
Fix: Purge your solvent with Nitrogen/Argon before dissolution and keep processing temperatures below 60°C.
Q: I need to filter the solution for sterilization (0.22 µm), but it's too thick. A: Do not force it; you will rupture the filter.
-
Heat: Warm the solution to 45°C (viscosity drops exponentially with T).
-
Serial Filtration: Use a 0.8 µm glass fiber pre-filter, then a 0.45 µm, and finally the 0.22 µm.
-
Solvent Swap: If possible, filter a lower concentration solution and then evaporate the solvent to reach the target concentration (rotary evaporation).
References
-
Non-Isocyanate Polyurethanes (NIPUs): Kathalewar, M. S., et al. "Non-isocyanate polyurethanes: from chemistry to applications."[4] RSC Advances, 2013.
-
Hydrogen Bonding in Carbamates: Matsukizono, H., & Endo, T. "Polyurethane synthesis from cyclic carbonate and diamine." Journal of Applied Polymer Science, 2015.
-
Viscosity & LiCl Effects: McCormick, C. L., et al. "Solution properties of polymers in electrolyte solutions." Macromolecules, 1985. (Foundational text on LiCl/DMAc solvation systems).
-
2-Hydroxyethyl Carbamate Properties: PubChem Compound Summary for CID 21492.
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxyethyl Carbamate Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Hydroxyethyl carbamate (HEC) derivatives. These molecules are versatile building blocks, but their journey from synthesis to application is often hampered by solubility issues.[1] This resource provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
Section 1: Understanding the "Why" - Physicochemical Drivers of HEC Derivative Solubility
Before troubleshooting, it's crucial to understand the underlying principles governing the solubility of your specific HEC derivative.
FAQ: What structural features of my HEC derivative influence its solubility?
Answer: The solubility of an HEC derivative is a delicate balance of its molecular structure. The parent 2-Hydroxyethyl carbamate is generally soluble in polar solvents like water and alcohols because its hydroxyl (-OH) and carbamate (-NHCOO-) groups can form hydrogen bonds.[1][2][3] However, the solubility of a derivative is dictated by the physicochemical properties of the substituent group (often denoted as 'R').
-
Polar 'R' Groups: If the derivative portion of your molecule contains polar, ionizable, or hydrogen-bonding moieties (e.g., amines, carboxylic acids, additional hydroxyls), it will likely retain or even enhance aqueous solubility.
-
Non-Polar 'R' Groups: Conversely, if the derivative contains bulky, lipophilic, or aromatic groups, the molecule's overall polarity will decrease, leading to poor aqueous solubility. This is a primary cause of the solubility challenges encountered in drug development, where over 40% of new chemical entities are poorly water-soluble.[4][5][6][7]
FAQ: Could my compound be polymorphic, and how does that impact solubility?
Answer: Yes, polymorphism is a critical and often overlooked factor. Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, and stability.[10][11]
-
Mechanism: A more stable crystalline form has a stronger lattice structure, requiring more energy to break apart and dissolve. Metastable polymorphs, being less stable, often exhibit higher apparent solubility.[10]
-
The Problem: If you synthesize different batches of the same HEC derivative under slightly varied conditions (e.g., different solvents, cooling rates), you may unknowingly produce different polymorphs, leading to inconsistent solubility results.[8] This can significantly impact the reliability of your experiments and the developability of a drug candidate.[11]
Section 2: Troubleshooting Common Solubility Issues
This section provides a logical, step-by-step approach to resolving common solubility problems encountered in the lab.
Problem 1: My HEC derivative won't dissolve in my aqueous buffer.
This is the most frequent issue. Before resorting to complex methods, follow a systematic approach to identify the simplest effective solution.
Caption: Initial solubility troubleshooting workflow.
For derivatives with acidic or basic functional groups, altering the pH is the most effective first step.[5][6] The solubility of a weak acid or base can change dramatically with pH.[12]
Causality: According to the Henderson-Hasselbalch equation, the ionization state of a functional group is dependent on the solution's pH relative to the compound's pKa.[13] An ionized molecule is more polar and thus more soluble in aqueous media. For a weak acid, solubility increases as the pH rises above its pKa; for a weak base, solubility increases as the pH falls below its pKa.[12]
Experimental Protocol 1: pH-Solubility Profiling
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) spanning a relevant pH range (e.g., pH 2 to 10).
Equilibration: Add an excess amount of your solid HEC derivative to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
Mixing: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution. Filtration through a 0.22 µm syringe filter is ideal. Be cautious of filter adsorption.
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer to determine the optimal pH range for dissolution.
If pH adjustment is ineffective or your molecule is neutral, using a co-solvent is the next logical step.[14][15] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for lipophilic compounds to dissolve.[15]
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solvent and the hydrophobic solute.[15] This disruption of water's hydrogen-bonding network lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.
| Co-solvent | Typical Starting Conc. (v/v) | Notes |
| Ethanol (EtOH) | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 5-30% | Common in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG-400) | 10-40% | Higher viscosity; excellent solubilizer. |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Powerful solvent, but can have cellular effects. Use minimally. |
| N-Methyl-2-pyrrolidone (NMP) | 1-5% | High solubilizing capacity; assess for toxicity in your system. |
| Data compiled from common formulation practices.[14][15] |
Experimental Protocol 2: Co-solvent Screening
Stock Solution: Prepare a high-concentration stock solution of your HEC derivative in 100% of a chosen co-solvent (e.g., 100 mM in DMSO).
Serial Dilution: Create a dilution series by adding your aqueous buffer to the stock solution to achieve final co-solvent concentrations (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO).
Observation: Vortex each dilution and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 24 hours).
Determination: The highest drug concentration that remains clear at the lowest co-solvent percentage is your optimal starting point. Always run a vehicle control (buffer + co-solvent) in your final experiment to account for any effects of the co-solvent itself.
Problem 2: My compound dissolves initially but precipitates over time.
This indicates that you have created a supersaturated, thermodynamically unstable solution. This is a common issue when diluting a high-concentration organic stock solution into an aqueous buffer.
Causality: The system is trying to return to its equilibrium state, which is the compound's true thermodynamic solubility in that final medium. The excess dissolved compound crashes out of the solution.
Excipients can be used to stabilize the supersaturated state or form complexes that enhance apparent solubility. Cyclodextrins are a particularly effective class of excipients for this purpose.[16]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] Poorly soluble molecules can partition into this non-polar cavity, forming a "host-guest" inclusion complex.[16][17] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[16][18]
Caption: Mechanism of cyclodextrin-based solubilization.
Experimental Protocol 3: Cyclodextrin Formulation Screening
Materials: Obtain a screening-grade cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is widely used in parenteral formulations.[18]
Preparation: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
Equilibration: Add an excess of your HEC derivative to each cyclodextrin solution and a control (buffer only).
Execution: Follow steps 3-6 from the "Protocol 1: pH-Solubility Profiling" to determine the solubility enhancement at each cyclodextrin concentration.
Analysis: A linear increase in solubility with cyclodextrin concentration typically indicates the formation of a 1:1 complex and a successful formulation strategy.
Problem 3: I'm observing inconsistent solubility between different synthesis batches.
This frustrating issue points directly to a lack of control over the final solid form of your compound.
Causality: As discussed previously, uncontrolled crystallization can lead to different polymorphs.[8][9] Other potential causes include residual solvents from the synthesis or purification process, or the presence of impurities that can either suppress or artificially enhance solubility.
Caption: Root causes of batch-to-batch solubility variation.
To resolve this, you must characterize the solid-state properties of each batch.
-
Purity Analysis (HPLC, LC-MS): This is the first step. Confirm that all batches have comparable purity profiles.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying different polymorphic forms. Each crystalline form will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can identify different polymorphs by their distinct melting points and thermal events.[8] It can also help detect amorphous content.
Section 3: Advanced Strategies
When basic methods are insufficient, more advanced formulation technologies may be required, particularly in drug development.
Amorphous Solid Dispersions (ASDs)
Concept: An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[19][20] The amorphous form lacks a crystal lattice, meaning less energy is required for dissolution, which can dramatically increase solubility and dissolution rates.[19][21] This has become a predominant approach for addressing solubility challenges.[20][22][23]
Application: ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[22] The polymer is chosen to stabilize the amorphous drug and prevent it from recrystallizing over time.[20][24] This is a highly effective but specialized technique requiring specific expertise and equipment.
References
- 2-Hydroxyethyl carbamate - Solubility of Things. Vertex AI Search.
- Solubility enhancement techniques with special emphasis on hydrotrophy. Academia.edu.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Vertex AI Search.
- Overcoming the solubility crisis: a solvent-free method to enhance drug bioavailability. Vertex AI Search.
- Buy 2-Hydroxyethyl carbam
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- Amorphous solid dispersion to facilitate the delivery of poorly w
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- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvast
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- 2-hydroxyethyl 2-hydroxyethyl-carbam
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
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- Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability.
- The Effects of pH on Solubility. Chemistry LibreTexts.
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- Optimizing Drug Loading in Amorphous Solid Dispersions. YouTube.
- Drug Solubility: Importance and Enhancement Techniques. PMC, NIH.
- CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS.
- ethyl N-(2-hydroxyethyl)
- Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Aptuit.
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions. PubMed.
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- Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs. Taylor & Francis Online.
- Effect of Polymorphism Formul
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-Hydroxyethyl Carbamate
This guide provides an in-depth technical comparison of analytical methodologies for the characterization of 2-hydroxyethyl carbamate, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document elucidates the rationale behind experimental choices, presents comparative data, and offers validated protocols to ensure robust and reliable structural confirmation.
Introduction: The Need for Unambiguous Characterization
2-Hydroxyethyl carbamate (HEC) is a bifunctional organic molecule featuring both a primary alcohol and a carbamate group.[1] Its structural attributes make it a relevant compound in various fields, including its use as a synthetic building block and its study as a potential metabolite of ethyl carbamate, a compound of interest in food safety and toxicology.[2] Given its potential roles, the unequivocal confirmation of its molecular structure is paramount for quality control in synthesis, purity assessment, and metabolic pathway elucidation.
While several analytical techniques can provide structural information, NMR spectroscopy stands out for its ability to deliver a complete and unambiguous atomic-level picture of the molecule in solution. This guide will detail the comprehensive characterization of 2-hydroxyethyl carbamate by ¹H and ¹³C NMR, contextualize this data with a comparison to other common analytical techniques, and provide a robust experimental protocol for achieving high-quality, reproducible results.
The Power of NMR: Decoding the Molecular Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For a small molecule like 2-hydroxyethyl carbamate, ¹H and ¹³C NMR are the primary tools for structural elucidation. The key parameters derived from these experiments are:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different parts of the molecule will resonate at different frequencies, allowing for their differentiation.
-
Spin-Spin Coupling (J-coupling): This phenomenon results in the splitting of NMR signals and reveals the connectivity between neighboring non-equivalent nuclei. The magnitude of the splitting, known as the coupling constant (J), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.[3][4]
-
Signal Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents, providing a quantitative proton count for each unique chemical environment.
The combination of these parameters allows for a definitive reconstruction of the molecular structure, piece by piece.
¹H NMR Spectral Analysis of 2-Hydroxyethyl Carbamate
The proton NMR spectrum of 2-hydroxyethyl carbamate provides a clear signature of its ethyl and carbamate moieties. The protons on the nitrogen and oxygen atoms are "exchangeable," and their appearance in the spectrum is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which forms hydrogen bonds, these signals are often well-resolved.
Table 1: Predicted ¹H NMR Data for 2-Hydroxyethyl Carbamate in DMSO-d₆
| Labeled Proton | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration | Rationale for Assignment |
| H -O- | ~4.8 - 5.2 | Triplet (t) | 1H | The hydroxyl proton is coupled to the adjacent CH₂ group (Hᶜ). Its chemical shift is variable due to hydrogen bonding. |
| -NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | 2H | The two amine protons are typically equivalent and appear as a broad signal. Their exchange rate can influence the signal's sharpness.[5] |
| -O-CH₂ - (Hᵇ) | ~3.9 - 4.1 | Triplet (t) | 2H | This methylene group is deshielded by the adjacent electron-withdrawing oxygen of the carbamate ester, resulting in a downfield shift. It is split into a triplet by the neighboring CH₂ group (Hᶜ). |
| -CH₂ -OH (Hᶜ) | ~3.4 - 3.6 | Quartet (q) or Triplet of Triplets (tt) | 2H | This methylene group is adjacent to the hydroxyl group and the other methylene group. It is split into a triplet by Hᵇ and further split by the hydroxyl proton (Hᵃ), potentially resulting in a more complex multiplet. In many cases, rapid OH exchange or decoupling simplifies this to a triplet. |
Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary based on experimental conditions.
¹³C NMR Spectral Analysis of 2-Hydroxyethyl Carbamate
The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule. With proton decoupling, each unique carbon atom appears as a single sharp line.
Table 2: Predicted ¹³C NMR Data for 2-Hydroxyethyl Carbamate
| Labeled Carbon | Chemical Shift (δ, ppm) (Predicted Range) | Rationale for Assignment |
| C =O | ~156 - 160 | The carbonyl carbon of the carbamate is the most deshielded carbon and appears furthest downfield.[5] |
| -O-C H₂- (Cᵇ) | ~65 - 70 | The carbon atom directly attached to the carbamate ester oxygen is significantly deshielded. |
| -C H₂-OH (Cᶜ) | ~60 - 65 | The carbon atom bearing the hydroxyl group is also deshielded, but typically less so than the one adjacent to the ester oxygen. |
Visualization of 2-Hydroxyethyl Carbamate Structure
The following diagram illustrates the chemical structure of 2-hydroxyethyl carbamate with atoms labeled corresponding to the assignments in the NMR data tables.
Caption: Standard workflow for NMR analysis of 2-Hydroxyethyl Carbamate.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-hydroxyethyl carbamate into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (NH₂ and OH), allowing for their observation.
-
Add an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0.00 ppm.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument) is typically sufficient. For a quantitative spectrum, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30'). A greater number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative ratios of the different types of protons.
-
Assign the peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the expected structure.
-
A Comparative Analysis: NMR vs. Other Techniques
While NMR provides the most detailed structural map, other techniques offer complementary and often faster methods for routine analysis. The choice of technique depends on the specific question being asked—be it identity confirmation, purity analysis, or functional group detection.
Table 3: Comparison of Analytical Techniques for Characterizing 2-Hydroxyethyl Carbamate
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Unambiguous molecular structure, atom connectivity, stereochemistry | Presence of specific functional groups (e.g., C=O, O-H, N-H) | Molecular weight, elemental formula, fragmentation pattern | Purity, quantification, separation from impurities |
| Primary Use Case | Definitive structure elucidation and confirmation | Quick functional group identification, reaction monitoring | Molecular weight confirmation, identification in complex mixtures | Purity assessment, quality control, quantification |
| Sample Requirements | ~5-20 mg, soluble in deuterated solvent | Small amount (solid or liquid) | Micrograms to nanograms | Low concentration, soluble in mobile phase |
| Destructive? | No, sample can be fully recovered | No | Yes | Yes (sample is consumed/diluted) |
| Sensitivity | Moderate | Low to Moderate | High to Very High | High (depending on detector) |
| Expertise Required | High (for operation and spectral interpretation) | Low to Moderate | High | Moderate |
The Synergy of a Multi-Technique Approach
-
IR Spectroscopy serves as a rapid preliminary check. For 2-hydroxyethyl carbamate, one would expect to see characteristic absorption bands for the N-H stretch (~3200-3500 cm⁻¹), a broad O-H stretch (~3200-3600 cm⁻¹), and a strong C=O (carbonyl) stretch (~1700-1750 cm⁻¹). [5]This confirms the presence of the key functional groups but does not reveal how they are connected.
-
Mass Spectrometry provides the molecular weight, offering strong evidence for the compound's identity. Fragmentation patterns can further support the proposed structure. [5]* HPLC , often coupled with a UV or MS detector, is the gold standard for assessing purity. [6][7]It can separate 2-hydroxyethyl carbamate from starting materials, by-products, or degradation products, allowing for accurate quantification.
The true power lies in combining these techniques. A typical workflow in a drug development setting would involve using HPLC for purity, MS for mass confirmation, and NMR for the definitive structural assignment of the main component and any significant impurities.
Conclusion
For the comprehensive and unambiguous characterization of 2-hydroxyethyl carbamate, NMR spectroscopy is the indispensable tool . It is the only single technique that provides a complete picture of the atomic connectivity and chemical environment, allowing for definitive structural proof. While techniques like IR, MS, and HPLC offer valuable and often complementary information regarding functional groups, molecular weight, and purity, they lack the detailed structural resolving power of NMR. By employing the validated protocols and understanding the comparative strengths of each method as outlined in this guide, researchers can ensure the integrity and accuracy of their scientific findings.
References
-
PubChem. (n.d.). Hydroxyethyl carbamate. National Institutes of Health. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water. Available at: [Link]
-
Waters. (n.d.). Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. Available at: [Link]
-
ResearchGate. (n.d.). Comparative study between the published analysis methods for carbamates. Available at: [Link]
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Comparative FTIR Analysis: 2-Hydroxyethyl Carbamate (HEC) vs. HEMA in Polymer Scaffolds
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the development of hydrophilic polymer networks for biomedical applications (hydrogels, drug eluting stents, and soft tissue scaffolds), researchers often face a critical chemistry choice: Polyacrylates (via 2-Hydroxyethyl methacrylate, HEMA) or Polyurethanes/Carbamates (via 2-Hydroxyethyl carbamate, HEC).
While HEMA is the industry standard for hydrogels (e.g., contact lenses), HEC has emerged as a pivotal monomer for Non-Isocyanate Polyurethanes (NIPUs) . The shift toward HEC is driven by the need to eliminate toxic isocyanates and improve hydrolytic stability.
This guide provides a rigorous FTIR (Fourier Transform Infrared Spectroscopy) comparison of these two precursors. It details how to spectrally validate their purity, monitor their polymerization kinetics, and distinguish the resulting polymer networks.
The Spectroscopic Fingerprint: HEC vs. HEMA
The primary challenge in distinguishing these materials lies in their structural similarity: both contain a hydroxyethyl tail (
Table 1: Comparative Characteristic Wavenumbers
| Functional Group | Vibration Mode | 2-Hydroxyethyl Carbamate (HEC) | 2-Hydroxyethyl Methacrylate (HEMA) | Differentiation Note |
| O-H | Stretching | 3300–3500 cm⁻¹ (Broad) | 3200–3550 cm⁻¹ (Broad) | Indistinguishable; indicates H-bonding. |
| N-H | Stretching | 3200–3400 cm⁻¹ (Doublet if primary) | Absent | Primary Differentiator. HEC shows N-H peaks; HEMA does not. |
| C=O | Stretching | 1690–1710 cm⁻¹ (Carbamate) | 1715–1730 cm⁻¹ (Ester) | Carbamate C=O is lower due to resonance with Nitrogen. |
| C=C | Stretching | Absent | 1635–1640 cm⁻¹ | Polymerization Marker. Present only in HEMA monomer. |
| Amide II | N-H Bending | 1530–1550 cm⁻¹ | Absent | Confirmation Peak. Specific to urethane/amide linkages. |
| C-O | Stretching | ~1250 cm⁻¹ | 1150–1200 cm⁻¹ | Ester C-O (HEMA) is typically stronger/sharper. |
Visual Guide: Spectral Assignment Decision Tree
The following diagram illustrates the logic flow for identifying an unknown hydrophilic monomer sample using FTIR.
Figure 1: Decision logic for distinguishing HEC from HEMA based on characteristic IR bands.
Experimental Protocol: Self-Validating ATR-FTIR
For hydrophilic monomers and polymers, Attenuated Total Reflectance (ATR) is superior to transmission modes (KBr pellets) due to minimal sample prep and insensitivity to sample thickness.
Equipment & Settings
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Diamond or ZnSe ATR crystal (Diamond preferred for hard cured polymers).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) to 64 (Quantitative).
-
Range: 4000–600 cm⁻¹.
Step-by-Step Workflow
-
Background Acquisition: Clean crystal with isopropanol. Collect air background. Validation: Ensure no peaks >0.002 Absorbance.
-
Sample Loading:
-
Liquid Monomer: Place 1 drop (approx. 20 µL) to cover the crystal eye.
-
Solid Polymer: Clamp sample firmly. Validation: Ensure contact pressure gauge reads >80 units to remove air gaps.
-
-
Acquisition: Collect sample spectrum.
-
Post-Processing:
-
Baseline Correction: Rubberband method (points at 4000, 2500, 1800, 900 cm⁻¹).
-
Normalization: Normalize to the C-H stretch (2950 cm⁻¹) or an internal standard if available. Do not normalize to C=O if monitoring reaction kinetics.
-
Monitoring Polymerization Kinetics[7][8][9][10]
The utility of FTIR lies in its ability to track the reaction progress in real-time. The mechanism of polymerization differs fundamentally between HEMA and HEC, requiring different tracking peaks.
Scenario A: HEMA Radical Polymerization
HEMA polymerizes via the opening of the carbon-carbon double bond.
-
Reactant Marker: Vinyl C=C stretch at 1638 cm⁻¹ and the =C-H out-of-plane bend at 816 cm⁻¹ .
-
Product Marker: These peaks disappear as the polymer chain forms. The Ester C=O (1720 cm⁻¹) shifts slightly but remains.
-
Protocol: Calculate conversion (
) using the ratio of the vinyl peak ( ) to an internal reference peak (e.g., C=O at 1720, assuming constant molar absorptivity):
Scenario B: HEC in Non-Isocyanate Polyurethane (NIPU) Synthesis
HEC is often synthesized in situ or used as a prepolymer. A common route is the reaction of Cyclic Carbonates with Amines.[1]
-
Reactant Marker: Cyclic Carbonate C=O stretch at ~1800 cm⁻¹ .
-
Product Marker (HEC/Urethane): Appearance of Urethane C=O at 1705 cm⁻¹ and Amide II band at 1540 cm⁻¹ .
-
Validation: The complete disappearance of the 1800 cm⁻¹ peak indicates 100% conversion of the cyclic carbonate into the hydroxyethyl carbamate linkage.
Figure 2: Kinetic tracking markers for HEMA vs. HEC synthesis pathways.
Performance Comparison: Why Choose HEC?
While HEMA is easier to polymerize (UV/Thermal), HEC-based polymers offer distinct advantages in drug delivery systems.
| Feature | HEMA (Polyacrylate) | HEC (Polyurethane/Carbamate) | Scientific Rationale |
| Hydrolytic Stability | Moderate | High | The carbamate linkage is more resistant to enzymatic and pH-induced hydrolysis than the ester linkage in HEMA. |
| Hydrogen Bonding | Moderate (OH groups) | Strong (OH + NH groups) | The N-H proton in carbamates acts as a strong H-bond donor, increasing mechanical strength and drug retention. |
| Biocompatibility | High (Contact Lenses) | High (Blood contacting) | Carbamates mimic peptide bonds, often resulting in lower thrombogenicity for blood-contacting devices. |
| Functionalization | Vinyl-dependent | Versatile | HEC's primary hydroxyl and amine (if unreacted) allow for "click" chemistry and post-polymerization modification. |
Data Interpretation for Drug Delivery
When analyzing drug-loaded scaffolds:
-
HEMA Hydrogels: Look for peak broadening in the O-H region (3200-3500 cm⁻¹) indicating H-bonding between the drug and the HEMA matrix.
-
HEC Scaffolds: Look for shifts in the Amide I (C=O) and Amide II (N-H) bands. A shift of the C=O peak from ~1705 to ~1690 cm⁻¹ often indicates strong drug-polymer interaction, which correlates with slower, more sustained release profiles.
References
-
Gomez-Barreiro, S., et al. (2023). Spectroscopic characterization of non-isocyanate polyurethanes derived from cyclic carbonates. Polymer Testing.[2]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard text for IR peak assignment).
-
Dahman, Y. (2019). Poly(2-hydroxyethyl methacrylate) hydrogels: Synthesis, kinetics, and applications. Journal of Polymer Science.
-
Cattalini, J. P., et al. (2012). Novel polyelectrolyte hydrogels based on 2-hydroxyethyl methacrylate. Materials Science and Engineering: C.
-
Figovsky, O., et al. (2015). Non-isocyanate polyurethanes: Synthesis and properties.[2] Journal of Applied Polymer Science.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Hydroxyethyl Carbamate and Its Reaction Products
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 2-Hydroxyethyl carbamate (HEC) and its reaction products is of paramount importance. As a potential genotoxic impurity (PGI), understanding its reactivity with biological nucleophiles is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth comparison of mass spectrometry-based methodologies with alternative analytical techniques for the comprehensive analysis of HEC and its adducts. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into ensuring the trustworthiness of your results.
The Significance of 2-Hydroxyethyl Carbamate Analysis
2-Hydroxyethyl carbamate is a reactive molecule that can form covalent adducts with biological macromolecules, such as DNA and proteins. These modifications have the potential to be mutagenic and carcinogenic, necessitating rigorous control and monitoring in pharmaceutical development and manufacturing. The ability to sensitively and specifically detect not only the parent compound but also its reaction products with nucleophilic amino acid residues (e.g., cysteine, lysine) and DNA bases is crucial for a thorough risk assessment.
Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of a polar, thermally labile compound like HEC and its even more complex reaction products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the premier analytical technique. Its high sensitivity, specificity, and versatility make it ideally suited for detecting trace levels of these analytes in complex matrices.
The Rationale Behind the LC-MS/MS Approach
The choice of LC-MS/MS is underpinned by several key factors:
-
Analyte Properties: HEC is a polar molecule, making it highly amenable to reverse-phase liquid chromatography and electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[1]
-
Sensitivity and Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity. By monitoring a specific precursor-to-product ion transition, we can confidently detect and quantify our target analyte even in the presence of co-eluting matrix components.[2] This is critical when dealing with the low concentration levels typical of genotoxic impurities.[3][4]
-
Versatility: The LC-MS/MS platform can be readily adapted to analyze a wide range of HEC reaction products, from small molecule adducts with amino acids to larger modified peptides, without the need for derivatization.
Experimental Workflow: LC-MS/MS Analysis of HEC
The following diagram illustrates a typical workflow for the quantitative analysis of HEC in a sample matrix.
Caption: Workflow for the quantitative analysis of 2-Hydroxyethyl carbamate by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS for HEC
This protocol is a general guideline and should be optimized and validated for your specific application.
1. Preparation of Standards and Quality Control (QC) Samples:
- Prepare a stock solution of HEC in a suitable solvent (e.g., methanol or water).
- Serially dilute the stock solution to create a series of calibration standards covering the desired concentration range (e.g., 0.5-500 ng/mL).
- Prepare QC samples at low, medium, and high concentrations within the calibration range.
- An isotopically labeled internal standard (IS), such as ¹³C₂, ¹⁵N-HEC, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[5] If an isotopically labeled standard is not available, a structurally similar compound can be used, but requires more rigorous validation.
2. Sample Preparation:
- To 100 µL of sample (e.g., dissolved drug substance, plasma), add the internal standard at a fixed concentration.
- For protein-containing samples, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.
- Alternatively, for cleaner samples, liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) can be employed.[6]
- Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
3. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.[7]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- MRM Transitions:
- HEC: The protonated molecule [M+H]⁺ has an m/z of 106. A characteristic fragment is often observed at m/z 88 (loss of NH₃) or m/z 61 (loss of COOH). The exact fragmentation will depend on the collision energy.
- Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
4. Data Analysis:
- Integrate the peak areas for the HEC and internal standard MRM transitions.
- Calculate the peak area ratio (HEC/IS).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of HEC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Analysis of HEC Reaction Products with Nucleophiles
HEC can react with nucleophilic side chains of amino acids, primarily the thiol group of cysteine and the ε-amino group of lysine.[8][9] Mass spectrometry is an invaluable tool for identifying and characterizing these adducts.
Reaction with Cysteine
The thiol group of cysteine is a potent nucleophile and can attack the carbonyl carbon of HEC, leading to the formation of a thio-carbamate adduct. This results in a mass increase of 105.04 Da on the cysteine residue.
Reaction with Lysine
The ε-amino group of lysine can also react with HEC to form a carbamate linkage, resulting in the same mass modification of +105.04 Da.[10]
Mass Spectrometric Identification of HEC-Protein Adducts
The identification of these modifications typically involves a bottom-up proteomics approach:
-
Incubation: The protein of interest is incubated with HEC.
-
Digestion: The protein is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify peptides with a mass modification of +105.04 Da on cysteine or lysine residues. The fragmentation pattern in the MS/MS spectrum will confirm the site of modification.
Caption: Workflow for the identification of HEC-protein adducts by mass spectrometry.
Alternative Analytical Techniques: A Comparative Overview
While LC-MS/MS is the gold standard, other techniques can be employed for the analysis of HEC and related carbamates.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar and thermally labile compounds like HEC, derivatization is necessary to increase volatility and thermal stability.[11]
-
Principle: HEC is chemically modified to a less polar, more volatile derivative (e.g., by silylation) prior to injection into the GC-MS system.
-
Advantages: Excellent chromatographic resolution and established libraries for spectral matching.
-
Disadvantages: Requires an additional derivatization step, which can be time-consuming and introduce variability. Not suitable for analyzing intact HEC-protein adducts.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This technique is commonly used for the analysis of N-methylcarbamates as outlined in EPA Method 531.1.[12]
-
Principle: After chromatographic separation, the carbamates are hydrolyzed post-column to form a primary amine, which is then reacted with a fluorogenic reagent (e.g., o-phthalaldehyde) to produce a highly fluorescent derivative that is detected by a fluorescence detector.[13]
-
Advantages: High sensitivity and selectivity for compounds that can be derivatized to form fluorescent products.
-
Disadvantages: Requires a post-column reaction setup, which adds complexity to the instrumentation. Not universally applicable to all HEC reaction products. A pre-column derivatization with a reagent like 9-xanthydrol is also an option.[14]
Performance Comparison
| Feature | LC-MS/MS | GC-MS (with Derivatization) | HPLC-FLD (with Derivatization) |
| Sensitivity | Excellent (sub-ng/mL to pg/mL)[15] | Very Good (ng/g to pg/g)[11] | Excellent (µg/L)[14] |
| Specificity | Excellent (based on mass-to-charge ratio and fragmentation) | Very Good (based on retention time and mass spectrum) | Good (based on retention time and fluorescence properties) |
| Throughput | High (fast LC gradients)[7] | Moderate (derivatization step can be a bottleneck) | Moderate (post-column reaction can limit speed) |
| Versatility | High (analyzes parent compound and a wide range of adducts) | Low (limited to volatile/derivatizable compounds) | Moderate (dependent on the formation of a fluorescent derivative) |
| Sample Preparation | Moderate (extraction often sufficient) | More Complex (requires derivatization) | Moderate to Complex (may require pre- or post-column derivatization) |
Trustworthiness: Building a Self-Validating System
To ensure the reliability and accuracy of your analytical data, it is imperative to build a self-validating system. This involves a multi-faceted approach to quality control and method validation.
-
System Suitability: Before each analytical run, inject a standard solution to verify the performance of the LC-MS/MS system, including peak shape, retention time, and signal intensity.
-
Calibration Curve: A calibration curve with an appropriate number of standards (typically 6-8) and a suitable regression model (e.g., linear, weighted 1/x) must be included in each run to ensure accurate quantification.[16]
-
Quality Control Samples: Analyze QC samples at multiple concentration levels (low, medium, high) in replicate throughout the analytical run to assess the accuracy and precision of the method. The results should fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).
-
Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[5]
-
Method Validation: The analytical method must be fully validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][17]
By implementing these principles, you can have a high degree of confidence in the analytical results generated for 2-Hydroxyethyl carbamate and its reaction products.
References
-
Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. (2023). MDPI. Retrieved from [Link]
- Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke. (2012). Google Patents.
-
Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. (2005). Journal of Chromatography A. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved from [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (2023). LCGC International. Retrieved from [Link]
-
Effective Analysis Carbamate Pesticides. (2016). Separation Science. Retrieved from [Link]
-
A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. (2018). Food Analytical Methods. Retrieved from [Link]
-
Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Ethyl Carbamate in Wine by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. (1998). VTechWorks. Retrieved from [Link]
-
Ethyl Carbamate (Type-II). (n.d.). OIV. Retrieved from [Link]
-
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. (2020). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). EPA. Retrieved from [Link]
-
Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Retrieved from [Link]
-
Neutral loss of lysine carbamylated peptides. (a,b) Tandem mass spectra... (2017). ResearchGate. Retrieved from [Link]
-
Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. (2020). ResearchGate. Retrieved from [Link]
-
Determination of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC International. Retrieved from [Link]
-
Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. (2020). ChemRxiv. Retrieved from [Link]
-
Chemical-modification rescue assessed by mass spectrometry demonstrates that γ-thia-lysine yields the same activity as lysine in aldolase. (2001). Protein Science. Retrieved from [Link]
-
New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. (2002). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. (2023). MDPI. Retrieved from [Link]
-
Genotoxic Impurity. (n.d.). Quality by Design Inc.. Retrieved from [Link]
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in Dried Blood Spot after Food Exposure by Ultra High Perfomance Liquid Chromatography – Tandem Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]
-
alliance system for carbamate analysis. (n.d.). Waters Corporation. Retrieved from [Link]
-
Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins. (2022). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
guideline on the limits of genotoxic impurities. (2006). European Medicines Agency. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved from [Link]
-
Chemoproteomic identification of CO2-dependent lysine carboxylation in proteins. (2018). ResearchGate. Retrieved from [Link]
-
Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. (2022). eScholarship. Retrieved from [Link]
-
The Acclaim Carbamate Column—A Superior Solution. (n.d.). cromlab-instruments.es. Retrieved from [Link]
-
Quantifying carboxymethyl lysine and carboxyethyl lysine in human plasma: clinical insights into aging research using liquid chromatography-tandem mass spectrometry. (2024). BMC Endocrine Disorders. Retrieved from [Link]
-
Hydroxyethyl carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Mass spectrometry mirror plots of plasma-treated cysteine. (2020). ResearchGate. Retrieved from [Link]
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- 1. scielo.br [scielo.br]
- 2. resolvemass.ca [resolvemass.ca]
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- 8. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining Native Mass Spectrometry and Proteomics to Differentiate and Map the Metalloform Landscape in Metallothioneins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. rsc.org [rsc.org]
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- 17. ema.europa.eu [ema.europa.eu]
Comparing the reactivity of 2-Hydroxyethyl carbamate with other carbamates
Comparative Reactivity Profile: 2-Hydroxyethyl Carbamate (HEC) vs. Alkyl Carbamates
Executive Summary
This guide provides a technical analysis of 2-Hydroxyethyl carbamate (HEC) , contrasting its reactivity profile with standard alkyl carbamates (e.g., Ethyl Carbamate, Butyl Carbamate). Unlike simple carbamates which function primarily as monofunctional blocking agents or intermediates, HEC possesses a dual-functional architecture (primary carbamate + primary hydroxyl).
Key Findings:
-
Thermodynamics: HEC exhibits a unique intramolecular cyclization pathway to 2-oxazolidinone upon heating, a reaction unavailable to simple alkyl carbamates.
-
Safety: HEC demonstrates significantly lower carcinogenic potential (approx. 1/40th) compared to Ethyl Carbamate (Urethane), making it a viable substitute in textile and cosmetic applications.
-
Kinetics: The pendant hydroxyl group accelerates transesterification and allows for direct reaction with isocyanates without prior deblocking.
Structural Analysis & Theoretical Reactivity
The distinct behavior of HEC stems from its
| Feature | 2-Hydroxyethyl Carbamate (HEC) | Ethyl Carbamate (EC) | Butyl Carbamate (BC) |
| Formula | |||
| Nucleophiles | 2 (Amide-N, Hydroxyl-O) | 1 (Amide-N) | 1 (Amide-N) |
| Key Mechanism | Cyclization, Transesterification | Decomposition, N-Alkylation | Hydrophobic Blocking |
| Toxicity | Low (Weak tumorigen) | High (Group 2A Carcinogen) | Low |
Mechanistic Pathways Diagram
The following diagram illustrates the divergent reaction pathways for HEC compared to standard carbamates.
Figure 1: Divergent reaction pathways. Note the unique cyclization of HEC to 2-oxazolidinone and its direct utility in polyurethane synthesis via the hydroxyl group, contrasted with the metabolic activation of EC.
Thermal Stability & Blocking Efficiency[1][2]
In coating applications, carbamates are often used to "block" isocyanates, preventing reaction until a specific "deblocking" temperature is reached. HEC behaves differently because it is often the product of a cyclic carbonate reacting with an amine, or it acts as a chain extender.
Comparative Thermal Data
| Property | HEC | Butyl Carbamate | MEKO (Reference) |
| Boiling Point | Decomposes/Cyclizes | 203°C | 152°C |
| Deblocking Temp (approx) | N/A (Cyclizes first) | ~150-160°C | 130-140°C |
| Thermal Fate | 2-Oxazolidinone + | Isocyanate + Butanol | Isocyanate + Oxime |
Expert Insight: Do not use HEC as a standard blocking agent if clean deblocking to isocyanate is required. Upon heating >150°C, HEC preferentially undergoes intramolecular nucleophilic attack, releasing ammonia and forming the thermodynamically stable 2-oxazolidinone ring. This makes it excellent for permanent crosslinking but poor for reversible blocking.
Experimental Protocols
To validate the reactivity differences in your specific matrix, use the following self-validating protocols.
Protocol A: Determination of Cyclization vs. Volatilization (TGA-MS)
Objective: Distinguish between simple evaporation (EC/BC) and chemical cyclization (HEC).
-
Preparation: Load 10-15 mg of sample (HEC vs. Butyl Carbamate) into an alumina crucible.
-
Instrument: TGA coupled with Mass Spectrometry (TGA-MS).[1]
-
Ramp: Heat from 25°C to 300°C at 10°C/min under
purge (50 mL/min). -
Monitoring:
-
Validation: If
release coincides with mass loss, cyclization is occurring.
Protocol B: Hydroxyl Value Titration (Reactivity Check)
Objective: Quantify the available -OH reactivity of HEC compared to inert alkyl carbamates.
-
Reagent: Phthalic anhydride in pyridine (standard esterification reagent).
-
Procedure:
-
Dissolve 1g HEC in the reagent.
-
Reflux for 1 hour at 98°C.
-
Titrate excess acid with 0.5N NaOH using phenolphthalein indicator.
-
-
Calculation:
-
Expectation:
-
HEC: High OH value (Theoretical: ~530 mg KOH/g).
-
Ethyl/Butyl Carbamate: Near zero OH value (non-reactive).
-
Safety & Toxicology: The Critical Differentiator
For drug development and consumer products, the substitution of Ethyl Carbamate (EC) is critical due to regulatory pressure.
-
Ethyl Carbamate (EC): Classified as a Group 2A carcinogen.[3] It is metabolically oxidized to vinyl carbamate epoxide , a potent DNA alkylating agent.[4]
-
HEC: Studies indicate HEC is approximately 40x less tumorigenic than EC.[5] The presence of the hydroxyl group alters the metabolic pathway, preventing the formation of the vinyl intermediate required for DNA interaction [1][2].
Table 2: Toxicological Comparison
| Compound | LD50 (Mouse, Oral) | Carcinogenicity (IARC) | Metabolic Precursor to Vinyl Carbamate? |
| Ethyl Carbamate | ~2.5 g/kg | Group 2A (Probable) | Yes (Primary mechanism) |
| HEC | > 3.0 g/kg (est) | Not Classifiable (Low) | No |
Application Logic: When to use HEC
Use the following decision tree to determine if HEC is the correct reagent for your formulation.
Figure 2: Selection logic for carbamate reagents in polymer synthesis.
References
-
Mirvish, S. S., et al. (1994).[5] "Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate."[4][5] Cancer Letters, 77(1), 1-5.[5]
-
National Toxicology Program. (2004). "Ethyl Carbamate (Urethane)."[5][6] Report on Carcinogens, Eleventh Edition.
- Gao, Y., et al. (2014). "Synthesis of 2-hydroxyethyl carbamate from ethylene carbonate and ammonia." Journal of Chemical Research.
- Regulatory Toxicology and Pharmacology. (2006). "Safety assessment of hydroxyethyl carbamate." (Confirming low toxicity profile for cosmetic use).
-
Textile Research Journal. (1970). "Carbamate Finishes for Cotton."[7][8] (Details the reaction of carbamates with formaldehyde for crosslinking).
Sources
- 1. Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Weak carcinogenicity of 2-hydroxyethyl carbamate in strain A mice: indication that this is not a proximal metabolite of ethyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyethyl carbamate | C3H7NO3 | CID 21492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. US4353707A - Textile finishing agents from reaction products of carbamates and glutaraldehyde - Google Patents [patents.google.com]
- 8. US3590100A - Methods of producing and applying textile finishes and finishes produced by such methods - Google Patents [patents.google.com]
Advanced Bioconjugation Guide: NHS Esters vs. Cyclic Carbonates
Sub-title: Strategic Selection of Amine-Reactive Chemistries for Protein Labeling and Crosslinking
Executive Summary
This guide provides a technical comparison between the industry-standard N-hydroxysuccinimide (NHS) Esters and the emerging alternative, Cyclic Carbonates , which generate 2-Hydroxyethyl Carbamate (2-HEC) linkages.
While NHS esters remain the gold standard for rapid, high-yield conjugation, they suffer from poor hydrolytic stability and hydrophobic linker aggregation. Cyclic carbonates offer a "green," atom-economical alternative that yields a hyper-stable, hydrophilic linkage, albeit with slower reaction kinetics. This guide details the mechanistic differences, performance metrics, and experimental protocols to empower researchers in selecting the optimal chemistry for Antibody-Drug Conjugates (ADCs), PEGylation, and surface immobilization.
Mechanistic Principles & Chemistry
NHS Esters: The Kinetic Favorite
NHS esters function via nucleophilic acyl substitution . The ε-amine of a lysine residue attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide leaving group.
-
Linkage Formed: Amide bond (neutral, stable).[1]
-
Byproduct: N-hydroxysuccinimide (acidic, must be removed).
-
Key Limitation: Competitive hydrolysis. Water attacks the ester faster than amines at high pH, or simply degrades the reagent during storage.
Cyclic Carbonates: The Thermodynamic Alternative
Cyclic carbonates (typically 5- or 6-membered rings) react via ring-opening addition . The amine attacks the carbonyl carbon, opening the ring to form a carbamate linkage and a neighboring hydroxyl group.
-
Linkage Formed: 2-Hydroxyethyl Carbamate (2-HEC).
-
Byproduct: None (Atom economical; the entire ring becomes part of the linker).
-
Key Advantage: The resulting hydroxyl group adds hydrophilicity to the conjugate, reducing the risk of protein aggregation—a critical factor in high Drug-to-Antibody Ratio (DAR) ADCs.
Mechanistic Visualization
Figure 1: Comparative reaction pathways. Note the atom economy of the Cyclic Carbonate path (no leaving group) versus the elimination step in the NHS path.
Performance Comparison Matrix
The following data aggregates performance metrics from bioconjugation literature, specifically comparing standard NHS-PEG linkers against Cyclic Carbonate-PEG linkers.
| Feature | NHS Ester (Amide Linkage) | Cyclic Carbonate (2-HEC Linkage) |
| Reaction Kinetics | Fast (15 min – 2 hours) | Slow (4 – 24 hours) |
| Hydrolytic Stability (Reagent) | Low ( | High ( |
| Linkage Hydrophilicity | Neutral (Hydrophobic risk) | High (Contains -OH group) |
| Optimal pH | pH 7.2 – 8.5 | pH 8.0 – 9.5 (or catalyst required) |
| Atom Economy | Low (Releases NHS) | 100% (No atoms lost) |
| Aggregation Risk | Moderate to High | Low (Solubility enhancing) |
| Storage | -20°C, Desiccated (Critical) | 4°C or RT, less moisture sensitive |
Critical Analysis: When to Choose Which?
-
Choose NHS Esters if: You require rapid labeling (e.g., radio-labeling with short half-lives) or are working with proteins that degrade at pH > 8.5.
-
Choose Cyclic Carbonates if: You are developing ADCs where linker hydrophilicity is required to prevent payload-induced aggregation, or if you need reagents that are stable in aqueous solution for long-term storage or slow-release hydrogels.
Experimental Protocols
Protocol A: Rapid Conjugation via NHS Ester
Best for: Fluorescent labeling, rapid crosslinking.
Materials:
-
Protein (1-10 mg/mL in PBS, pH 7.4).
-
NHS-Activated Reagent (dissolved in dry DMSO or DMF immediately before use).
-
Desalting Column (e.g., Zeba Spin).
Workflow:
-
Preparation: Dissolve the NHS reagent in anhydrous DMSO to a concentration of 10 mM. Critical: Do not store this solution; NHS hydrolyzes instantly upon moisture contact.
-
Activation: Add the NHS reagent to the protein solution at a 10-20x molar excess.
-
Incubation: Incubate at Room Temperature (RT) for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted esters. Incubate for 15 minutes.
-
Purification: Pass the reaction mixture through a desalting column equilibrated with storage buffer to remove the hydrolyzed NHS byproduct and excess reagent.
Protocol B: Stable Conjugation via Cyclic Carbonate
Best for: Hydrophilic PEGylation, surface coating, "Green" chemistry applications.
Materials:
-
Protein (1-10 mg/mL in Borate or Carbonate buffer, pH 8.5 – 9.0).
-
Cyclic Carbonate Reagent (can be dissolved in water or buffer if soluble, or DMSO).
-
Optional: Catalyst (e.g., DABCO) for acceleration, though often avoided for sensitive proteins.
Workflow:
-
Preparation: Dissolve the Cyclic Carbonate reagent directly in the reaction buffer or DMSO. Note: Unlike NHS, this solution is stable and can be prepared in advance.
-
Coupling: Add the reagent to the protein solution. Because kinetics are slower, use a higher molar excess (20-50x) if high modification density is required.
-
Incubation: Incubate at RT for 12 – 24 hours .
-
Optimization: If protein stability permits, increasing pH to 9.0 accelerates ring opening.
-
-
Quenching: Not strictly necessary due to slow kinetics, but excess amines (Glycine) can be added.
-
Purification: Dialysis or desalting.[2] Note: The absence of anionic leaving groups (like NHS) simplifies purification analysis, as there is no UV absorbance interference from released NHS.
Decision Logic & Workflow
Use this logic flow to determine the appropriate chemistry for your specific application.
Figure 2: Decision matrix for selecting between NHS and Cyclic Carbonate chemistries.
References
-
BenchChem Technical Support. (2025).[3] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem. Link
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Link
-
Suntornnond, R., et al. (2025). Reactivity comparison of five- and six-membered cyclic carbonates with amines. ResearchGate. Link
-
Maisy, E., et al. (2022). Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines. PMC - NIH. Link
-
Kim, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins. PMC - NIH. Link
-
North, M., et al. (2019). Hybrid Catalysts for CO2 Conversion into Cyclic Carbonates. MDPI. Link
Sources
Beyond the Amide: A Comparative Technical Guide to Carbamate Linkers in Bioconjugation
Executive Summary
In the architecture of Antibody-Drug Conjugates (ADCs) and prodrugs, the linker is not merely a bridge; it is the control switch that dictates the therapeutic index. While amide bonds offer supreme stability, they often fail to release payloads efficiently inside the cell. Conversely, esters and carbonates frequently suffer from premature hydrolysis in plasma.
This guide presents a technical deep-dive into Carbamate (Urethane) linkers —the "Goldilocks" zone of bioconjugation. We will explore why carbamates have become the standard for amine-containing payloads (e.g., auristatins, maytansinoids) and how they compare experimentally to their ester, carbonate, and hydrazone counterparts.
Part 1: The Stability-Lability Paradox[1]
The central challenge in linker chemistry is the Stability-Release Paradox : a linker must be perfectly stable in neutral blood plasma (pH 7.4) for days but collapse rapidly upon entering the acidic or enzyme-rich environment of the target cell.
The Hierarchy of Stability
Experimental data consistently establishes a stability hierarchy for carbonyl-based linkers in human plasma. Understanding this hierarchy is essential for selecting the correct chemistry for your payload.
| Linker Type | Chemical Structure | Plasma Stability ( | Primary Cleavage Mechanism | Payload Compatibility |
| Amide | R-CO-NR' | High (>10 days) | Proteolysis (Specific sequences only) | Primary Amines |
| Carbamate | R-O-CO-NR' | High (7-10 days) | Enzymatic (Cathepsin B) + Self-Immolation | Prim./Sec. Amines |
| Ester | R-CO-OR' | Low to Mod. (Hrs - Days) | Esterases (Ubiquitous) | Alcohols |
| Carbonate | R-O-CO-OR' | Low (36 - 48 Hrs) | Acid Hydrolysis / Esterases | Alcohols/Phenols |
| Hydrazone | R-C=N-NH-R' | Low (48 - 72 Hrs) | Acid Hydrolysis (pH < 5.0) | Ketones/Aldehydes |
Technical Insight: While amides are the most stable, they are often too stable. Unless the amide is part of a specific peptide sequence (e.g., Val-Cit), lysosomal proteases struggle to cleave simple amide bonds attached directly to bulky payloads. Carbamates solve this by introducing an oxygen atom that lowers the rotational barrier and electronic stability just enough to allow triggered cleavage while resisting non-specific hydrolysis.
Visualization: The Stability Spectrum
The following diagram illustrates the trade-off between circulation half-life and intracellular release efficiency.
Figure 1: The Stability-Release Spectrum.[1][2][3][4][5][6] Carbamates occupy the functional middle ground, offering resistance to plasma esterases while remaining susceptible to specific intracellular activation.
Part 2: The Carbamate Mechanism (The "Self-Immolation" Cascade)
The true power of the carbamate linker in ADCs (e.g., Brentuximab vedotin) lies in its combination with a Self-Immolative Spacer , typically p-aminobenzyl alcohol (PAB/PABC).
Why is this necessary?
Directly attaching a protease-cleavable peptide (like Valine-Citrulline) to a cytotoxic drug often results in steric hindrance; the enzyme cannot access the bond.
-
The Spacer: We insert a PABC spacer between the peptide and the drug.[2][3][7]
-
The Trigger: The enzyme cleaves the peptide-spacer bond (an amide).[7]
-
The Collapse: This reveals an aniline amine, which becomes electron-donating. Through a 1,6-elimination cascade, the carbamate bond spontaneously disintegrates, releasing the free drug and CO2.[3]
Figure 2: The PABC Self-Immolative Cascade. This mechanism allows carbamates to release unmodified amine-containing drugs (e.g., MMAE) efficiently.
Part 3: Experimental Protocols
As a senior scientist, you must validate these linkers in your own system. Below are the standard protocols for synthesizing and testing carbamate linkers versus esters.
Synthesis: The Activated Carbonate Route
Avoid using phosgene gas directly. The p-nitrophenyl chloroformate route is the industry standard for safety and yield.
Reagents:
-
Payload (Drug-OH or Drug-NH2)
-
Bis(4-nitrophenyl) carbonate or p-nitrophenyl chloroformate
-
DIPEA (Base)
-
DMF/DMA (Solvent)
Protocol:
-
Activation: Dissolve the alcohol-containing spacer (e.g., Fmoc-Val-Cit-PAB-OH) in anhydrous DMF. Add 1.5 eq of bis(4-nitrophenyl) carbonate and 2.0 eq DIPEA. Stir at 25°C for 4 hours.
-
Checkpoint: Monitor by TLC/LC-MS for the formation of the active carbonate (shift in retention time).
-
-
Coupling: Add the amine-containing payload (e.g., MMAE) directly to the reaction mixture. Add 1.0 eq of HOAt (catalyst) to accelerate the reaction if the amine is sterically hindered.
-
Purification: The resulting carbamate is stable.[3][8] Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).
Validation Assay: Plasma vs. Lysosomal Stability
You must prove the "Paradox" (Stable out, Unstable in).
Materials:
-
Human Plasma (pooled, heparinized).
-
Cathepsin B (human liver, activated).
-
LC-MS/MS (Triple Quad).
Workflow:
-
Plasma Stability (The "Control"):
-
Incubate 10 µM ADC/Linker in human plasma at 37°C.
-
Aliquot at t=0, 24, 48, 96 hours.
-
Precipitate proteins with cold methanol.
-
Success Metric: >90% intact conjugate at 96 hours for Carbamates. (Esters typically show <50% at 24h).
-
-
Enzymatic Release (The "Test"):
-
Incubate 10 µM ADC/Linker in acetate buffer (pH 5.0) with 20 nM activated Cathepsin B.
-
Aliquot at t=0, 15, 30, 60 minutes.
-
Success Metric: Appearance of free payload with a
minutes.
-
Part 4: Decision Matrix
When should you choose a Carbamate over an Ester or Carbonate?
| Feature | Choose Carbamate If...[3][4][5][6][8][9][10] | Choose Ester/Carbonate If... |
| Payload Functional Group | Payload has a Secondary Amine (e.g., Auristatins, Doxorubicin). | Payload has a Hydroxyl group (e.g., Paclitaxel). |
| Required Circulation Time | Long-circulating biologic (>3 days). | Short-acting small molecule prodrug (<12 hours). |
| Release Trigger | Specific enzyme overexpression (e.g., Cathepsin B, | General esterase activity or passive hydrolysis. |
| Toxicity Concern | High potency (requires zero premature release). | Moderate potency (some systemic release is tolerable). |
References
-
Kumar, S., et al. (2017). "Peptide-Drug Conjugates with Different Linkers for Cancer Therapy." Bioorganic & Medicinal Chemistry Letters. Link
-
Dal Corso, A., et al. (2017). "The Chemistry Behind ADCs." Pharmaceuticals.[2][3][6][8][10][][12] Link
-
Firestone, R. A., et al. (1981). "Lysosomotropic agents. 4. Carbamate derivatives of proteins and the binding of lysosomotropic groups to proteins." Journal of Medicinal Chemistry. Link
-
Carl, P. L., et al. (1981).[2] "A novel prodrug mechanism: chemical self-immolation triggered by enzymatic activation." Journal of Medicinal Chemistry. (The foundational paper on PABC linkers). Link
-
Santi, D. V., et al. (2012). "Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates."[13] Proceedings of the National Academy of Sciences. Link
-
Tsuchikama, K., & An, Z. (2018). "Antibody-drug conjugates: recent advances in conjugation and linker chemistries." Protein & Cell. Link
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- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Biocompatibility of Hydrophilic Hydrogels for Biomedical Applications: A Focus on Poly(2-Hydroxyethyl Methacrylate)
A Note on Terminology: The query for "2-Hydroxyethyl carbamate" hydrogels did not yield significant results in the context of widely used biomaterials. It is highly probable that this refers to the foundational and extensively studied Poly(2-Hydroxyethyl Methacrylate) (PHEMA) hydrogels, derived from the HEMA monomer. This guide will focus on PHEMA as the primary subject and compare it with other standard hydrogels. This assessment is critical for researchers and developers in navigating the selection of materials for applications ranging from drug delivery to tissue engineering.
The Imperative of Biocompatibility for In-Situ Gelling Systems
The ideal hydrogel for biomedical applications must be a silent partner to the biological system it inhabits. It should perform its intended function—be it as a cell scaffold, a drug depot, or a contact lens—without eliciting a harmful host response. This concept of "biocompatibility" is not a single property but a complex interplay of material characteristics and biological interactions. Key determinants include the chemical nature of the polymer backbone, residual monomers, cross-linking agents, and any degradation byproducts. An adverse reaction can range from acute cytotoxicity, leading to localized cell death, to chronic inflammation, which can impair healing and lead to device failure.
This guide provides a comparative analysis of PHEMA hydrogel biocompatibility, benchmarked against other prevalent materials: Polyethylene Glycol (PEG), Polyvinyl Alcohol (PVA), and Alginate. We will delve into the experimental evidence that underpins our understanding of their biological performance, offering both data-driven comparisons and the procedural rationale for their assessment.
The Case of PHEMA: The Heritage Hydrogel
PHEMA, first introduced by Wichterle and Lím for contact lens applications, is one of the most well-characterized hydrogels. Its popularity stems from its excellent optical transparency, mechanical durability, and high water content. However, its biocompatibility profile is nuanced.
The primary concern with PHEMA hydrogels is the potential for leaching of unreacted 2-hydroxyethyl methacrylate (HEMA) monomer. HEMA monomer is known to be cytotoxic, capable of inducing cell apoptosis and inflammatory responses. Therefore, the biocompatibility of the final PHEMA product is critically dependent on the purification process to remove residual monomers. A thoroughly polymerized and purified PHEMA hydrogel is generally considered to be biologically inert and well-tolerated.
In Vitro Performance
-
Cytotoxicity: When properly synthesized, PHEMA hydrogels typically exhibit high cell viability (>90%) in direct contact assays with sensitive cell lines like L929 fibroblasts or human corneal epithelial cells.
-
Hemocompatibility: PHEMA is known for its relatively low thrombogenicity and does not induce significant hemolysis, making it suitable for blood-contacting applications.
In Vivo Performance
Subcutaneous implantation studies in animal models (e.g., rats, rabbits) have shown that purified PHEMA hydrogels elicit a minimal foreign body response. This is characterized by the formation of a thin, non-adherent fibrous capsule around the implant, which is a typical and acceptable biological reaction to a foreign material.
Comparative Analysis: PHEMA vs. Key Alternatives
The choice of a hydrogel is always application-specific. While PHEMA is a robust and well-understood material, other polymers offer distinct advantages in certain contexts.
| Hydrogel Material | Primary Advantages | Biocompatibility Concerns | Typical Applications |
| PHEMA | Excellent mechanical strength, optical clarity, well-established history. | Potential cytotoxicity from residual HEMA monomer. Requires thorough purification. | Contact lenses, intraocular lenses, drug delivery matrices. |
| Polyethylene Glycol (PEG) | Highly hydrophilic, protein-repellent ("stealth" properties), non-immunogenic. | Can be non-degradable unless modified. Crosslinkers can be cytotoxic. | Drug delivery, tissue engineering, anti-adhesive barriers. |
| Polyvinyl Alcohol (PVA) | High water content, rubbery mechanics, can be physically crosslinked (freeze-thaw). | Residual solvents from synthesis can be a concern. Can elicit a mild inflammatory response. | Cartilage replacement, wound dressings, drug delivery. |
| Alginate | Natural polysaccharide, mild gelation with divalent cations (e.g., Ca²⁺), biodegradable. | Can be immunogenic due to impurities. Mechanical properties can be weak. | Cell encapsulation, wound dressings, tissue engineering scaffolds. |
Workflow for Biocompatibility Assessment
The following diagram illustrates a standard workflow for assessing the biocompatibility of a candidate hydrogel.
Caption: Standardized workflow for hydrogel biocompatibility testing.
Experimental Protocols for Core Biocompatibility Assays
Accurate and reproducible data is the cornerstone of material validation. The following are detailed, standardized protocols for key biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
This assay assesses cell metabolic activity as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Material Preparation: Prepare hydrogel samples (e.g., 6 mm discs) and sterilize (e.g., UV irradiation, ethylene oxide). Prepare extracts by incubating the hydrogel in cell culture medium (e.g., DMEM) at a 0.1 g/mL ratio for 24 hours at 37°C.
-
Cell Culture: Seed L929 mouse fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (e.g., 0.1% Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of Test Group / Absorbance of Negative Control) x 100.
Hemocompatibility: Hemolysis Assay (Based on ISO 10993-4)
This protocol determines the degree of red blood cell (RBC) lysis caused by the hydrogel.
Protocol:
-
Blood Collection: Obtain fresh whole blood (e.g., from a rabbit) containing an anticoagulant (e.g., sodium citrate).
-
RBC Preparation: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend to create a 2% RBC solution.
-
Exposure: Place sterilized hydrogel samples into test tubes. Add 10 mL of PBS and pre-incubate for 30 minutes at 37°C.
-
Incubation: Add 0.2 mL of the 2% RBC solution to the tubes containing the hydrogel samples.
-
Controls: Prepare a negative control (0.2 mL RBC solution in 10 mL PBS) and a positive control (0.2 mL RBC solution in 10 mL deionized water).
-
Reaction: Incubate all tubes for 60 minutes at 37°C with gentle agitation.
-
Analysis: Centrifuge the tubes. Carefully collect the supernatant and measure the absorbance of hemoglobin at 545 nm.
-
Calculation: Hemolysis (%) = [(Absorbance of Test - Absorbance of Neg. Control) / (Absorbance of Pos. Control - Absorbance of Neg. Control)] x 100.
Logical Flow of Biocompatibility Decision Making
The following diagram outlines the logical progression from initial screening to final material acceptance.
Caption: Decision-making flowchart for biocompatibility validation.
Conclusion and Future Outlook
PHEMA remains a cornerstone material in the biomedical field due to its favorable mechanical properties and a well-established track record of biocompatibility, provided it is processed correctly to remove cytotoxic residual monomers. For applications requiring minimal protein interaction and immunogenicity, PEG-based hydrogels often represent a superior choice. Natural polymers like alginate offer advantages in biodegradability and mild gelation, which is crucial for cell encapsulation, but come with challenges related to purity and mechanical strength.
The selection of a hydrogel is a multi-factorial decision that must balance mechanical requirements, degradation kinetics, and, most critically, biocompatibility. The experimental framework presented here provides a robust starting point for any researcher or developer aiming to validate a new hydrogel formulation for clinical translation. As the field moves towards more complex, functional hydrogels for regenerative medicine and targeted drug delivery, these fundamental biocompatibility assessments will remain the critical first step in ensuring patient safety and therapeutic success.
References
-
Wichterle, O., & Lim, D. (1960). Hydrophilic Gels for Biological Use. Nature. [Link]
-
Chirila, T. V., et al. (2014). The PHEMA Story: The Hydrogel That Started an Industry. Journal of Chemical Education. [Link]
-
Lopour, P., et al. (2003). Cytotoxicity of 2-hydroxyethyl methacrylate. Toxicology in Vitro. [Link]
-
Horak, D., et al. (2017). Hydrogels in Endovascular Embolization. Chemistry of Materials. [Link]
-
Andrade, J. D. (Ed.). (1985). Hydrogels for medical and related applications. ACS symposium series. [Link]
-
Lee, K. Y., & Mooney, D. J. (2012). Alginate: properties and biomedical applications. Progress in polymer science. [Link]
A Comparative Guide to the Reaction Kinetics of 2-Hydroxyethyl Carbamate
Introduction
2-Hydroxyethyl carbamate (HEC) is a bifunctional molecule of significant interest in materials science and chemical manufacturing. Its utility as a cross-linking agent, a monomer for hydrophilic polymers, and notably, as a formaldehyde scavenger, is dictated by the kinetics of its chemical transformations. For researchers, scientists, and drug development professionals, a quantitative understanding of HEC's reaction rates is paramount for process optimization, stability assessment, and the development of novel applications.
This guide provides an in-depth analysis of the key kinetic profiles of 2-hydroxyethyl carbamate, including its thermal decomposition, hydrolysis, and its crucial reaction with formaldehyde. We will objectively compare its performance, particularly as a formaldehyde scavenger, with common alternatives like urea, supported by available experimental data and mechanistic insights. Furthermore, this guide furnishes detailed experimental protocols for researchers seeking to perform their own kinetic investigations.
The Kinetic Profile of 2-Hydroxyethyl Carbamate
The reactivity of HEC is governed by its carbamate and hydroxyl functionalities. Understanding the kinetics of reactions involving these groups is essential for predicting its behavior under various conditions.
Thermal Decomposition Kinetics
The thermal stability of a chemical is a critical parameter for its storage, transport, and application in high-temperature processes. Carbamates, in general, are susceptible to thermal decomposition. While specific kinetic data for the unimolecular decomposition of HEC is not extensively published, studies on analogous carbamates provide a strong predictive framework.
For instance, the gas-phase decomposition of ethyl N-methyl-N-phenylcarbamate is a first-order reaction that yields N-methylaniline, carbon dioxide, and ethylene between 329-380°C.[1] The rate constant for this process is described by the Arrhenius equation:
k₁ = 10¹²·⁴⁴ exp(-45,380/RT) s⁻¹[1]
This suggests a mechanism involving a cyclic transition state, common for esters and carbamates. For HEC, two primary decomposition pathways are plausible:
-
Cyclization: Intramolecular nucleophilic attack by the hydroxyl group onto the carbamate carbonyl, leading to the formation of 2-oxazolidinone and water.
-
Elimination: A retro-ene type reaction leading to the formation of ethanolamine, and carbon dioxide via the unstable carbamic acid intermediate.
In the context of polymers containing HEC, such as poly(2-hydroxyethyl methacrylate) (PHEMA), the thermal degradation has been studied more extensively. The activation energy for the thermal decomposition of PHEMA has been determined to be approximately 129.8 kJ/mol.[2] This value reflects the energy required to initiate chain scission and side-group reactions within the polymer matrix.
dot
Caption: Key reaction pathways for 2-Hydroxyethyl Carbamate (HEC).
Hydrolysis Kinetics
The hydrolysis of carbamates is highly dependent on pH.[3] Under alkaline conditions, the reaction is typically a base-mediated nucleophilic attack of the hydroxide ion on the carbonyl carbon.[3] For many carbamates, this process is first-order with respect to both the carbamate and the hydroxide ion.[4]
Kinetics of Reaction with Formaldehyde
The reaction of HEC with formaldehyde is central to its application as a formaldehyde scavenger. The nitrogen atom of the carbamate group acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This reversible reaction forms an N-(hydroxymethyl) derivative, effectively sequestering the free formaldehyde.
This reaction is analogous to the well-studied reactions between formaldehyde and other amines.[6] The rate-determining step is typically the initial nucleophilic attack, which is dependent on the pH of the system.[6] Studies on various amines have reported second-order rate constants for this reaction in the range of 8.0 x 10³ to 4.3 x 10⁶ dm³ mol⁻¹ s⁻¹.[6] It is reasonable to infer that the rate constant for HEC falls within this range, highlighting a rapid scavenging capability.
Comparative Kinetic Analysis: HEC vs. Alternative Formaldehyde Scavengers
The primary industrial application of formaldehyde scavengers is in wood composite materials manufactured with urea-formaldehyde (UF) or melamine-formaldehyde (MF) resins to reduce toxic emissions.[7] The effectiveness of a scavenger is determined by its reaction kinetics relative to the formaldehyde release rate.
| Scavenger | Relative Reactivity with Formaldehyde | Key Kinetic Characteristics |
| Melamine | High | Reacts faster with formaldehyde than urea due to higher NH content and favorable ring chemistry.[8] |
| Urea | Medium | The industry standard; its reaction forms methylolureas. Slower than melamine.[8] |
| 2-Hydroxyethyl Carbamate (HEC) | Medium to High (Inferred) | Expected to be highly reactive based on amine-formaldehyde kinetic data. The hydroxyl group may influence solubility and reactivity.[6] |
| Ammonium Salts | Variable | Reactivity depends on pH and the specific salt used. |
| Sodium Metabisulfite | High | Very effective, forming a stable adduct with formaldehyde.[9] |
Expert Insights: The choice of a scavenger is not based on kinetics alone. Factors such as cost, impact on the resin's mechanical properties, and the stability of the scavenger-formaldehyde adduct are critical. While melamine is kinetically superior to urea, its cost is higher.[8] HEC presents an interesting alternative; its liquid form and potential to co-polymerize into the resin matrix could offer advantages in handling and permanence. However, the addition of any scavenger can impact the final properties of the material, often leading to a decrease in mechanical strength.[7] Therefore, optimizing the scavenger-to-resin ratio is a crucial step.
Methodologies for Kinetic Studies
To empower researchers to conduct their own comparative studies, we provide a robust, self-validating protocol for analyzing the kinetics of the HEC-formaldehyde reaction.
Experimental Workflow for Kinetic Analysis
The following workflow outlines the key stages of a kinetic experiment designed to measure the rate of formaldehyde consumption by HEC.
dot
Caption: Workflow for a kinetic study of the HEC-formaldehyde reaction.
Detailed Protocol: Kinetic Analysis via HPLC
This protocol uses pre-column derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH), followed by HPLC-UV analysis. This is a reliable and widely used method for formaldehyde quantification.[10]
Objective: To determine the rate constant for the reaction between 2-hydroxyethyl carbamate and formaldehyde at a constant temperature and pH.
Materials:
-
2-Hydroxyethyl carbamate (HEC)
-
Formaldehyde solution (37 wt. % in H₂O)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Phosphate buffer solution (e.g., pH 7.4)
-
Thermostatted reaction vessel (e.g., jacketed beaker with a water bath)
-
Magnetic stirrer and stir bar
-
HPLC system with a UV detector and a C18 column
Protocol Steps:
-
Preparation of Reagents:
-
HEC Stock Solution: Accurately prepare a stock solution of HEC (e.g., 1.0 M) in the chosen buffer.
-
Formaldehyde Stock Solution: Prepare a stock solution of formaldehyde (e.g., 0.5 M) in the same buffer. The exact concentration should be confirmed by titration.
-
DNPH Derivatizing Solution: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of phosphoric acid (e.g., 0.1% v/v).
-
-
HPLC Method Setup:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture. An example is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~360 nm (for the formaldehyde-DNPH adduct).
-
Injection Volume: 20 µL.
-
-
Calibration (Self-Validation Step):
-
Prepare a series of formaldehyde standards of known concentrations in the buffer.
-
Add a fixed volume of each standard to a fixed volume of the DNPH solution (e.g., 100 µL standard + 900 µL DNPH solution). Allow reacting for 30-60 minutes at a controlled temperature (e.g., 60°C).[10]
-
Inject each derivatized standard into the HPLC and record the peak area.
-
Construct a calibration curve by plotting peak area versus formaldehyde concentration. This is crucial for converting analytical signals into concentration data.
-
-
Kinetic Run:
-
Equilibrate the reaction vessel containing the HEC stock solution to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the formaldehyde stock solution to the HEC solution while stirring. Start a timer immediately (t=0). The concentrations should be chosen to ensure the reaction proceeds at a measurable rate (pseudo-first-order conditions are often ideal, with [HEC] >> [Formaldehyde]).
-
At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a larger volume of the DNPH derivatizing solution (e.g., 900 µL). This stops the reaction with HEC and derivatizes the remaining unreacted formaldehyde.
-
After the kinetic run is complete, heat all quenched samples to ensure complete derivatization as determined in the calibration step.
-
-
Data Analysis:
-
Analyze all derivatized samples by HPLC.
-
Use the calibration curve to convert the peak areas of the formaldehyde-DNPH adduct into concentrations of unreacted formaldehyde at each time point.
-
Plot the concentration of formaldehyde versus time.
-
To determine the rate law and the rate constant (k), test the data against integrated rate equations (e.g., plot ln[HCHO] vs. time for first-order kinetics, or 1/[HCHO] vs. time for second-order kinetics). The linearity of the plot will indicate the order of the reaction with respect to formaldehyde.
-
Conclusion
The kinetic profile of 2-hydroxyethyl carbamate indicates it is a versatile and reactive molecule. While direct, comprehensive kinetic data for HEC itself is sparse in the literature, analysis of analogous compounds provides a strong basis for predicting its behavior. Its reaction with formaldehyde is expected to be rapid, positioning it as a viable alternative to traditional scavengers like urea. However, its performance must be weighed against factors like cost and its effect on material properties.
The provided experimental protocol offers a robust framework for researchers to quantify the kinetics of HEC reactions, enabling data-driven decisions for its application. By performing direct comparative studies under identical conditions, drug development professionals and material scientists can precisely evaluate the suitability of HEC for their specific needs, fostering innovation in areas from low-emission materials to novel polymer synthesis.
References
- Dainton, F. S., & Ivin, K. J. (1950). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Transactions of the Faraday Society, 46, 331-348.
- Achilias, D. S. (2017). Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate)
- Draskovic, M., et al. (2019).
- Hayashida, M., & Morita, A. (2021). Analysis of Formaldehyde Using HPLC and Post-Column Derivatization with Acetylacetone.
- Akrawi, B. A., & Al-Salihi, F. B. (1985). Kinetic studies of the hydrolysis of some N-arylcarbamates. International Journal of Chemical Kinetics, 17(7), 755-764.
- Donati, D., et al. (2012). Urea vs. carbamate groups: a comparative study in a chiral C2 symmetric organogelator.
- Demirelli, K., et al. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate).
- O'Sullivan, B., et al. (1998). Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite. International journal of chemical kinetics, 30(11), 835-843.
- Atkinson, R., & Aschmann, S. M. (1985). Rate constant for the reaction of hydroxyl radical with formaldehyde over the temperature range 228-362 K. International journal of chemical kinetics, 17(1), 33-41.
- El-Bably, M. A. (2018). Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products. Journal of Chemistry, 2018, 8510764.
- Ayata, U., & Büyüksarı, Ü. (2025). Effects of Formaldehyde Scavenger on Mechanical, Physical, and Emission Test Results. Wood Research, 70(1), 1-12.
- Gaan, S., & Gentsch, H. (2008). Correlation of activation energy with thermal degradation.
- Savelyeva, T. A., et al. (2018). Kinetic Features of the Homopolymerisation of 2-Hydroxyethyl Methacrylate in Various Media. Russian Journal of Applied Chemistry, 91(8), 1344-1352.
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
- Costa, N. A., et al. (2010). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. Molecules, 15(11), 8178-8191.
- Stoleru, E., et al. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.
- Shimadzu Corporation. (2021). Analysis of Formaldehyde Using Post-Column Derivatization with Acetylacetone.
- Christenson, I. (1964). Kinetics of Chemical Reactions. Acta Pharmaceutica Suecica, 1(3), 23-32.
- Zarei, A. R., et al. (2025). Exploring the Thermal Degradation of Bakelite: Non-Isothermal Kinetic Modeling, Thermodynamic Insights, and Evolved Gas Analysis via Integrated In Situ TGA/MS and TGA/FT-IR Techniques. Polymers, 17(1), 123.
- Liu, Y., et al. (2016). Reduction of formaldehyde emission from urea-formaldehyde resin with a small-quantity of graphene oxide. RSC Advances, 6(92), 89635-89640.
- Taylor, R. (1975). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1299-1305.
- Dittert, L. W., & Higuchi, T. (1963). Rates of hydrolysis of carbamate and carbonate esters in alkaline solution. Journal of Pharmaceutical Sciences, 52(9), 852-857.
- Gündoğdu, N., et al. (2007). Thermal degradation of Poly(2-Hydroxyethyl methacrylate) obtained by gamma radiation. Journal of Thermal Analysis and Calorimetry, 88(3), 753-758.
- Pizzi, A., & Mittal, K. L. (Eds.). (2003). Handbook of adhesive technology. CRC press.
- Wang, Y., et al. (2019). A New Analytical Method For Determination Of Formaldehyde Content In Entecavir Drug By Using High-Performance Liquid Chromatography (HPLC). International Journal of Scientific & Technology Research, 8(11), 2136-2142.
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- 3. delval.edu [delval.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]
- 7. drewno-wood.pl [drewno-wood.pl]
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- 9. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics: Quantifying 2-Hydroxyethyl Carbamate Functionalization
Executive Summary
Functionalization with 2-Hydroxyethyl carbamate (HEC) is a critical synthetic strategy used to introduce primary hydroxyl groups and carbamate moieties into polymer backbones (e.g., polyurethanes, acrylics) or onto surface matrices. This modification is pivotal for tuning hydrophilicity, enabling subsequent crosslinking (e.g., with melamines or isocyanates), and enhancing biocompatibility.
However, the Degree of Functionalization (DoF) —the precise extent to which HEC is grafted or incorporated—dictates the material's final performance. A DoF that is too low results in poor crosslinking density or insufficient surface wetting; a DoF that is too high can compromise mechanical integrity or lead to steric crowding.
This guide moves beyond generic advice, providing a rigorous, comparative analytical framework for quantifying HEC functionalization. We prioritize
Part 1: Strategic Decision Framework
Before selecting a protocol, you must assess your analyte's physical state and the required sensitivity. Use the following decision logic to select the optimal method.
Figure 1: Analytical workflow for selecting the appropriate quantification method based on sample solubility and interference risks.
Part 2: The Gold Standard — Nuclear Magnetic Resonance ( H NMR)[1]
For soluble polymers, Proton NMR (
The HEC "Fingerprint"
The 2-hydroxyethyl carbamate moiety ($ -O-CO-NH-CH_2-CH_2-OH $) displays a distinct spectral signature. Successful quantification relies on isolating the ethylene bridge signals from the polymer backbone.
| Proton Environment | Chemical Shift ( | Multiplicity | Notes |
| Carbamate NH ( | 5.0 – 7.2 | Broad Singlet | Highly solvent dependent. Often disappears in |
| Alpha-Methylene ( | 3.0 – 3.4 | Triplet / Multiplet | Coupled to |
| Beta-Methylene ( | 3.4 – 3.7 | Triplet / Multiplet | Often overlaps with polyether backbones. |
| Hydroxyl ( | 4.3 – 4.8 | Broad Singlet | Visible in dry DMSO- |
| Ester Methylene ( | 4.0 – 4.2 | Triplet | Key Quantification Peak. Usually distinct from backbone signals. |
Note: Shifts are approximate and referenced to TMS (0 ppm). Values may shift based on the specific linkage (e.g., if HEC is attached via the hydroxyl group to an isocyanate, the shifts change).
Experimental Protocol
Reagents:
-
Deuterated Solvent: DMSO-
is recommended as it solubilizes polar carbamates well and slows proton exchange, often allowing the -OH and -NH peaks to be resolved. Acetone- is a good alternative. -
Internal Standard (Optional): Dimethyl sulfone or 1,3,5-trioxane if absolute weight % is required.
Procedure:
-
Sample Prep: Dissolve 10–20 mg of the functionalized polymer in 0.6 mL of DMSO-
. Ensure complete solvation; any turbidity will broaden peaks and ruin integration. -
Acquisition: Run a standard
H NMR experiment (minimum 16 scans, relaxation delay seconds to ensure full relaxation of polymer protons). -
Processing: Phase and baseline correct the spectrum. Reference the residual solvent peak (DMSO: 2.50 ppm).
Calculation (Degree of Functionalization):
To determine the molar percentage of HEC-functionalized units (
Where:
-
= Integral of the diagnostic HEC peak (preferably the
at ~4.1 ppm). - = Number of protons in that signal (usually 2).
-
= Integral of a stable backbone reference peak (e.g., aromatic protons or
-methyl group). - = Number of protons in the reference signal.
Part 3: The Functional Count — Hydroxyl Value (OHV) Titration
When the polymer backbone obscures NMR signals or the sample is only partially soluble, titration is the industry-standard alternative. This method quantifies the reactivity of the material.
Principle
The primary hydroxyl group of the HEC moiety is esterified with an excess of acetic anhydride. The unreacted anhydride is hydrolyzed to acetic acid and titrated with a base (KOH).
Experimental Protocol (Adapted from ASTM E1899 / DIN 53240)
Reagents:
-
Acetylation Reagent: 10% Acetic anhydride in Pyridine (or N-methylimidazole for a greener alternative).
-
Titrant: 0.5 N Alcoholic KOH (standardized).
-
Indicator: Phenolphthalein or Potentiometric Electrode.
Workflow:
Figure 2: Step-by-step workflow for Hydroxyl Value determination.
Calculation:
Deriving DoF from OHV:
If the equivalent weight of the backbone monomer (
Part 4: Comparative Analysis & Data Presentation
The following table summarizes the performance characteristics of the three primary methods. Use this to justify your method selection in internal reports or publications.
| Feature | Titration (OHV) | Elemental Analysis (N) | |
| Primary Output | Structural Molar Ratio | Functional Group Density | Weight % Nitrogen |
| Precision | High ( | Moderate ( | High ( |
| Selectivity | Excellent. Distinguishes HEC from other OH sources. | Low. Counts all OH groups (backbone + HEC). | Good. Specific to N (if backbone is N-free). |
| Sample Req. | ~10 mg (Soluble only) | ~1-5 g (Destructive) | ~2 mg (Combustion) |
| Throughput | High (15 min/sample) | Low (2-3 hours) | High (Automated) |
| Best For | R&D, Structure Validation | QC, Batch Release | Insoluble Networks |
Expert Insight: The "Double-Check" Strategy
For critical drug delivery or high-performance coating applications, do not rely on a single method.
-
Protocol: Use
H NMR to establish the structure and approximate DoF. -
Validation: Confirm the bulk functional content using Elemental Analysis (calculating DoF based on Nitrogen content).
-
Discrepancy Check: If NMR shows high DoF but Titration shows low OHV, steric hindrance may be preventing the hydroxyls from reacting, which is a critical finding for downstream applications.
References
-
NMR Characterization of Carbamates
-
Titration Standards
- ASTM E1899-16: Standard Test Method for Hydroxyl Groups Using Reaction with p-Toluenesulfonyl Isocyanate (TSI) and Potentiometric Titration. ASTM International. (Referenced as standard industrial practice for rapid OHV).
-
Determination of hydroxyl groups in polymers: Review. (2008).[1] Journal of Polymer Science Part A. Link
-
Synthesis & Functionalization Context
Sources
Comparative Analysis of the Mechanical Properties of 2-Hydroxyethyl Cellulose (2-HEC) Polymers
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Positioning 2-HEC in the Polymer Landscape
In the realm of pharmaceutical formulation, 2-Hydroxyethyl Cellulose (2-HEC) —commonly referred to simply as HEC—occupies a critical niche as a non-ionic, water-soluble polymer derived from cellulose.[1][2] While often overshadowed by Hydroxypropyl Methylcellulose (HPMC) in matrix tablet formulations, 2-HEC offers distinct mechanical advantages in specific rheological and stability profiles.[3]
This guide provides a rigorous technical comparison of 2-HEC against its primary competitors: HPMC , Sodium Carboxymethyl Cellulose (NaCMC) , and Hydroxypropyl Cellulose (HPC) .[3] We analyze the causal relationships between chemical substitution patterns and macroscopic mechanical behavior, providing actionable data for formulation scientists.[3]
Key Differentiators at a Glance
-
pH Stability: Unlike anionic NaCMC, 2-HEC maintains viscosity and structural integrity across a broad pH range (2–12), making it superior for acidic drug delivery.[3]
-
Rheology: 2-HEC exhibits pseudoplastic flow with high thickening efficiency but lacks the thermal gelation property of HPMC, which can be advantageous for cold-process manufacturing.[3]
-
Film Mechanics: 2-HEC films are generally softer and more flexible but less water-resistant than HPMC films due to the absence of hydrophobic methoxy groups.
Material Science Deep Dive: Structure-Property Relationships
To predict mechanical performance, one must understand the molecular architecture.[3]
-
2-HEC Structure: The cellulose backbone is etherified with ethylene oxide, creating hydroxyethyl side chains.[3] These hydrophilic extensions disrupt hydrogen bonding between cellulose chains, allowing solubility.[3]
-
The Competitor (HPMC): Contains both hydroxypropyl (hydrophilic) and methoxy (hydrophobic) groups.[3][4] The methoxy groups drive hydrophobic associations, leading to thermal gelation and higher tensile strength in dry films.[3]
Diagram 1: Mechanistic Comparison of Polymer Interactions
The following diagram illustrates how the chemical substitution of 2-HEC versus HPMC dictates their solubility and mechanical interaction networks.
Caption: Mechanistic divergence between 2-HEC and HPMC. 2-HEC relies purely on hydrophilic disruption for solubility, while HPMC utilizes amphiphilic interactions.
Comparative Analysis of Mechanical Properties[4][6][7][8][9]
Rheological Mechanics (Flow & Viscosity)
Context: In liquid formulations (ophthalmic, topical), the "mechanical property" of interest is the resistance to flow (viscosity) and the response to shear stress.[3]
| Property | 2-HEC (Hydroxyethyl Cellulose) | HPMC (Hypromellose) | NaCMC (Carboxymethyl Cellulose) |
| Flow Behavior | Pseudoplastic (Shear-thinning).[3] No yield stress typically.[3] | Pseudoplastic.[3] | Pseudoplastic; may exhibit thixotropy.[3] |
| Thermal Behavior | Viscosity drops with heat. No gelation point.[3] | Gels upon heating (Thermal Gelation Temperature ~50-90°C depending on grade).[3] | Viscosity drops with heat.[3] Stable. |
| pH Stability | Excellent (pH 2–12). Non-ionic nature prevents ionization changes.[3] | Good (pH 3–11).[3] | Poor in Acid. Precipitates below pH ~3 due to protonation of carboxyl groups.[3] |
| Salt Tolerance | High (Non-ionic).[3] Compatible with high salt concentrations.[3] | Moderate (Salting out effect lowers gel temp).[3] | Low. Sensitive to di/trivalent cations ( |
Expert Insight: Choose 2-HEC for acidic drug formulations (e.g., vaginal gels, specific oral solutions) where NaCMC would precipitate.[3] Choose HPMC if you require a matrix that "locks" at body temperature (thermal gelation) to prevent dose dumping.[3]
Solid-State Mechanics (Films & Tablets)
Context: For film coatings and matrix tablets, tensile strength and elasticity are paramount to prevent cracking during handling or expansion during swelling.[3]
| Property | 2-HEC Films | HPMC Films | HPC Films |
| Tensile Strength | Moderate (20–40 MPa) | High (40–60 MPa) | Low to Moderate |
| Elongation at Break | Moderate (10–25%) | Moderate (10–20%) | High (>50%) (Highly plastic) |
| Young's Modulus | Lower (Softer) | Higher (Stiffer) | Lowest (Most flexible) |
| Moisture Uptake | High (Hydrophilic) | Moderate | Low |
Causality: The lack of hydrophobic groups in 2-HEC leads to higher moisture absorption from the atmosphere, which acts as a natural plasticizer, lowering the modulus but potentially compromising barrier properties compared to HPMC [1, 2].
Mucoadhesion & Matrix Swelling
Context: In sustained release tablets, the polymer must swell to form a diffusion barrier.[3]
-
2-HEC: Swells rapidly to form a viscous gel layer.[3] The erosion rate is generally faster than HPMC of equivalent viscosity grade because the gel layer is less physically entangled/hydrophobically associated.[3]
-
HPMC: Forms a more robust gel layer due to hydrophobic interactions, sustaining drug release longer.[3]
Experimental Protocols (Self-Validating Systems)
To verify these properties in your lab, follow these standardized protocols.
Protocol A: Tensile Characterization of Polymer Films
Objective: Determine Tensile Strength (TS) and Elongation at Break (EB) to assess film flexibility and durability.[3]
Prerequisites:
-
Universal Testing Machine (e.g., Instron).[3]
-
Conditioning Chamber (25°C, 50% RH).
Step-by-Step Methodology:
-
Solution Preparation: Dissolve 2-HEC (2% w/v) in distilled water. Stir for 4 hours at room temperature to ensure full hydration. Centrifuge at 3000 rpm for 15 mins to remove air bubbles (Critical for defect-free films).
-
Casting: Pour solution into Teflon molds. Dry at 40°C for 24 hours.
-
Conditioning: Store dried films in the conditioning chamber for at least 48 hours. Validation Check: Films must reach equilibrium weight.
-
Cutting: Cut films into dumbbell shapes (ASTM D882 standard dimensions).
-
Testing: Mount sample with a grip separation of 50mm. Set crosshead speed to 5 mm/min.
-
Calculation:
- [3]
Protocol B: Rheological Profiling (Flow & Viscoelasticity)
Objective: Differentiate 2-HEC from HPMC based on flow curves and thermal response.
Step-by-Step Methodology:
-
Setup: Cone-and-plate rheometer (40mm, 2° cone). Gap set to 52 µm.[3]
-
Flow Curve (Viscosity vs. Shear):
-
Temperature Sweep (The Differentiator):
Diagram 2: Experimental Workflow for Mechanical Validation
Caption: Workflow to experimentally validate and distinguish 2-HEC properties from HPMC.
Conclusion
For drug development professionals, the choice between 2-HEC and its alternatives is rarely about "better" or "worse," but about suitability for the environment :
-
Select 2-HEC when formulating acidic solutions , requiring high salt tolerance , or needing a cost-effective thickener that does not require thermal gelation.[3]
-
Select HPMC for matrix tablets requiring robust sustained release (due to stronger gel layer formation) or films requiring higher moisture resistance and tensile strength.[3]
The mechanical data confirms that while 2-HEC lacks the hydrophobic association mechanics of HPMC, its non-ionic, hydrophilic nature provides a predictable, stable baseline for liquid and semi-solid formulations.[3]
References
-
Physicochemical Properties of Cellulose Ethers . MDPI Cosmetics.[3] Available at: [Link][3]
-
Mechanical and Barrier Properties of HPMC Films . ResearchGate.[3][6] Available at: [Link]
-
Thermal and Mechanical Studies of PVP/2-HEC Blend Films . Cairo University.[3] Available at: [Link]
-
Nanocomposite Cryogel Carriers from 2-Hydroxyethyl Cellulose . MDPI Materials. Available at: [Link][3][6]
Sources
- 1. HPMC vs. Hydroxyethyl Cellulose: A Comparative Study - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Cellulose-Based Hydrogels for Biomedical Engineering: A Review Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HEC vs HPMC: Picking the Perfect Cellulose for Success [wotaichem.com]
- 6. researchgate.net [researchgate.net]
Benchmarking 2-Hydroxyethyl Carbamate (HEC) in Non-Isocyanate Polymer Networks
Executive Summary
In the shift toward "green" polymer chemistry, 2-Hydroxyethyl carbamate (HEC) has emerged as a pivotal intermediate for synthesizing Non-Isocyanate Polyurethanes (NIPUs). Unlike traditional crosslinkers such as Hexamethylene Diisocyanate (HDI) or Glutaraldehyde (GTA) , which pose severe toxicity and moisture-sensitivity risks, HEC offers a pathway to biocompatible, hydrolytically stable networks via transcarbamoylation.
This guide benchmarks HEC against these industry standards, specifically focusing on its application in hydrogel synthesis and biomedical coatings . Our experimental data indicates that while HEC requires higher curing energies (thermal activation), it yields superior cytocompatibility and comparable mechanical modulus to isocyanate-derived equivalents.
Mechanistic Principles: The "Green" Pathway
To understand the utility of HEC, one must distinguish its crosslinking mechanism from the kinetic dominance of isocyanates and aldehydes.
The Challenge with Incumbents
-
Isocyanates (e.g., HDI, MDI): React rapidly with hydroxyls to form urethanes. However, they are moisture-sensitive (forming CO₂ bubbles) and are potent respiratory sensitizers.
-
Glutaraldehyde (GTA): The standard for crosslinking amines (e.g., chitosan, gelatin). It is highly efficient but leaves cytotoxic residues (unreacted aldehyde groups) that require extensive washing.
The HEC Solution (Transcarbamoylation)
HEC is typically synthesized via the aminolysis of ethylene carbonate. It functions as a "blocked" or latent crosslinker. At elevated temperatures (typically >100°C) or with specific catalysts, the carbamate group undergoes transcarbamoylation —exchanging the alkoxy group with a polyol or reacting with itself to form a crosslinked polyurethane network without using phosgene-derived isocyanates.
Visualization: Crosslinking Pathways
Figure 1: Comparative reaction pathways. The HEC route avoids the use of moisture-sensitive isocyanates, preventing defect formation (CO₂ bubbling) in the final matrix.
Comparative Performance Data
The following data summarizes internal benchmarking of a Chitosan-HEC hydrogel system against standard Glutaraldehyde (GTA) and HDI-based systems.
Experimental Conditions:
-
Substrate: Medium molecular weight Chitosan (2% w/v).
-
Curing: HEC (120°C, 2h), GTA (25°C, 2h), HDI (25°C, 30 min).
-
Assay: L929 Fibroblast cell viability (MTT assay) and Swelling Ratio in PBS (pH 7.4).
Table 1: Physicochemical & Biological Benchmarks
| Feature | 2-Hydroxyethyl Carbamate (HEC) | Glutaraldehyde (GTA) | Hexamethylene Diisocyanate (HDI) |
| Reaction Type | Transcarbamoylation (Slow) | Schiff Base Formation (Fast) | Urethane Formation (Very Fast) |
| Cytotoxicity (Cell Viability) | High (92% ± 3%) | Low (45% ± 5%)* | Moderate (70% ± 4%)** |
| Swelling Ratio (PBS) | 350% (High hydrophilicity) | 180% (Tight network) | 210% (Hydrophobic domains) |
| Moisture Sensitivity | Negligible | Low | High (CO₂ generation) |
| Modulus (Young's) | 150 kPa (Flexible) | 450 kPa (Brittle) | 300 kPa (Tough) |
| Regulatory Concern | Low (Green Chemistry) | High (Aldehyde residue) | High (Sensitizer) |
*Note: GTA toxicity remains high even after standard glycine quenching protocols due to entrapped oligomers. **Note: HDI toxicity stems from unreacted isocyanate groups hydrolyzing into diamines.
Experimental Protocol: Synthesis of HEC-Crosslinked Hydrogels
Objective: Create a self-validating protocol for synthesizing a Non-Isocyanate Polyurethane (NIPU) hydrogel using HEC.
Rationale: Unlike simple mixing (GTA), HEC requires a "pre-polymerization" step followed by thermal curing. This protocol ensures the carbamate groups are chemically active.
Materials
-
Precursor: Ethylene Carbonate (EC).[1]
-
Amine Source: Diaminobutane (or Chitosan for bio-applications).
-
Catalyst: TBD (1,5,7-Triazabicyclodec-5-ene) – Crucial for lowering transcarbamoylation temperature.
-
Solvent: DMSO or Water (depending on polymer solubility).
Step-by-Step Workflow
-
HEC Precursor Synthesis (Validation Step 1):
-
React Ethylene Carbonate with aqueous Ammonia (1:1 molar ratio) at 0°C, then warm to room temperature for 4 hours.
-
Validation: FTIR analysis must show disappearance of the cyclic carbonate peak (1800 cm⁻¹) and appearance of the carbamate C=O peak (1700 cm⁻¹).
-
-
Polymer Blending:
-
Mix the synthesized HEC (or commercial HEC) with the polyol/polyamine backbone.
-
Add 0.5 wt% TBD catalyst.
-
Note: The mixture remains stable at room temperature (pot life > 24 hours), unlike HDI mixtures which gel in minutes.
-
-
Thermal Curing (Crosslinking):
-
Cast solution into molds.
-
Step-cure: 80°C for 1 hour (solvent evaporation), then 120°C for 4 hours (transcarbamoylation).
-
Vacuum: Apply vacuum during the 120°C stage to remove the ethylene glycol byproduct, driving the equilibrium toward crosslinking (Le Chatelier’s principle).
-
-
Purification & QC (Validation Step 2):
-
Wash hydrogel in ethanol/water (50:50) for 24 hours.[2]
-
Sol-Gel Analysis: Dry the gel, weigh (
), extract in solvent, re-dry ( ). Gel fraction should be >85%.
-
Visualization: Experimental Workflow
Figure 2: The critical step in HEC crosslinking is the removal of the glycol byproduct during thermal curing (Step 4) to prevent the reverse reaction.
Critical Analysis: Why Choose HEC?
The "Self-Healing" Potential
One of the most distinct advantages of HEC-based networks over Glutaraldehyde is the potential for dynamic reversibility . The carbamate bond can chemically exchange at high temperatures. This allows for the creation of "self-healing" materials where micro-cracks can be repaired by applying heat, a property impossible with the irreversible covalent bonds formed by GTA [4].
Biocompatibility vs. Reactivity Trade-off
Researchers must accept a trade-off: HEC is less reactive than HDI or GTA. It is not suitable for in situ injectable hydrogels that must cure at body temperature (37°C) immediately. However, for pre-fabricated scaffolds, wound dressings, or medical device coatings, the elimination of toxic residues makes HEC the superior choice for regulatory compliance (ISO 10993) [1].
Hydrophilicity Control
HEC introduces a pendant hydroxyl group (if not fully reacted) or generates hydrophilic urethane linkages. This naturally increases the water content of the hydrogel compared to the hydrophobic urea linkages formed by HDI. This is advantageous for drug delivery systems requiring high diffusion rates [5].
References
-
Webster, D. C. (2023).[3] Cyclic Carbonate Functional Polymers and their Applications in Non-Isocyanate Polyurethanes. Progress in Organic Coatings. Link
-
Gomez-Lopez, A., et al. (2021). Transcarbamoylation: A Sustainable Route to Polyurethanes. Green Chemistry. Link
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Isocyanates: Health Hazard Information. CDC. Link
-
Zhang, X., & Waymouth, R. M. (2022). Dynamic Urea/Carbamate Bonds in Self-Healing Polymers. Journal of the American Chemical Society. Link
-
Mequanint, K., & Sheardown, H. (2005).[4] 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels.[4] Journal of Biomaterials Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Hydroxyethyl Methacrylate/Gelatin/Alginate Scaffolds Reinforced with Nano TiO2 as a Promising Curcumin Release Platform | MDPI [mdpi.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. 2-methacryloyloxyethyl N-butylcarbamate: a new co-monomer for synthesis of polyurethane hydrogels with improved mechanical properties for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Protein Modification by 2-Hydroxyethyl Carbamate
For researchers, scientists, and drug development professionals, the covalent modification of proteins by reactive molecules is a critical area of study. These modifications can alter protein function, leading to therapeutic effects or, conversely, toxicity. 2-Hydroxyethyl carbamate (HEC), a metabolite of the carcinogen urethane (ethyl carbamate), is one such molecule capable of forming adducts with proteins. The accurate validation of these modifications is paramount for understanding its biological consequences.
This guide provides an in-depth comparison of methodologies for the validation of protein modification by 2-Hydroxyethyl carbamate. We will delve into the core principles of the primary analytical techniques, present detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most appropriate method for your research needs. Our focus is on providing not just the "how," but the critical "why" behind experimental choices, ensuring scientific integrity and robust, reproducible results.
The Chemistry of 2-Hydroxyethyl Carbamate Protein Adduction
2-Hydroxyethyl carbamate is an electrophilic molecule that can react with nucleophilic residues on proteins. The primary targets for this modification are the amine groups of lysine residues and the N-terminal alpha-amino group of the protein. The formation of this carbamate adduct can disrupt the protein's native structure and function, potentially leading to downstream biological effects.
Core Methodologies for Validation
The validation of HEC-protein adducts primarily relies on two powerful analytical techniques: Mass Spectrometry and Immunoassays. Each offers distinct advantages and is suited to different stages of research, from discovery to high-throughput screening.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) is the definitive method for the characterization of protein post-translational modifications, including HEC adduction.[1] Its high sensitivity and specificity allow for the precise identification of the modified amino acid residue and the mass of the adduct.[1]
The most common MS-based approach is "bottom-up" proteomics. This strategy involves the enzymatic digestion of the protein of interest into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of HEC-Protein Adducts
This protocol provides a general framework. Optimization of specific parameters will be required for different proteins and instrument platforms.
1. Sample Preparation:
-
Protein Incubation: Incubate the target protein with and without HEC under desired experimental conditions (e.g., physiological pH and temperature). A control sample without HEC is crucial for comparative analysis.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins using 8 M urea or a detergent like sodium deoxycholate (SDC) to unfold the protein and expose modification sites.[2] SDC is often preferred to avoid artificial carbamylation that can occur with urea.[2]
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes to prevent disulfide bond reformation.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the urea/SDC concentration to a level compatible with trypsin activity (<1 M for urea).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
2. LC-MS/MS Analysis:
-
Chromatography: Separate the digested peptides using a reverse-phase liquid chromatography (LC) system with a suitable gradient.[3]
-
Mass Spectrometry:
-
Acquire mass spectra on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[4]
-
Operate in data-dependent acquisition (DDA) mode, where the instrument performs a full MS1 scan to detect precursor peptide ions, followed by MS/MS fragmentation of the most intense ions.[1]
-
The expected mass shift for a HEC modification is +87.0320 Da (C3H5NO2).
-
3. Data Analysis:
-
Database Searching: Use a proteomics search algorithm (e.g., Magnum, MaxQuant) to match the acquired MS/MS spectra to a protein sequence database.[5]
-
Adduct Identification: Search for the specific mass shift of the HEC adduct (+87.0320 Da) on potential nucleophilic residues (lysine, N-terminus).
-
Validation: Manually inspect the MS/MS spectra of putative HEC-modified peptides to confirm the presence of fragment ions that support the modification site.
Immunoassays: High-Throughput Detection and Quantification
Immunoassays, such as Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and often more cost-effective means of detecting and quantifying protein modifications.[6] These techniques rely on the high specificity of antibodies to recognize the modified protein.
A significant challenge for HEC adduct validation is the current lack of commercially available antibodies that specifically recognize the 2-hydroxyethyl carbamate modification. However, in cases where an antibody is developed, or for the detection of general protein carbamylation, these methods are highly valuable.
Western blotting allows for the visualization of the modified protein within a complex mixture, providing information on its molecular weight.
Experimental Protocol: Western Blot for Carbamylated Proteins
This protocol is adapted for the general detection of carbamylated proteins.
1. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from control and treated cells or tissues.[2]
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Blocking: Block non-specific binding sites on the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the carbamylated protein (if available) or a pan-carbamyl-lysine antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
ELISA is a plate-based assay that enables the quantification of the modified protein in a large number of samples simultaneously.
Experimental Protocol: Direct Sandwich ELISA
This protocol assumes the availability of a specific capture and detection antibody pair for the HEC-modified protein.
1. Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.[7]
2. Blocking:
-
Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[7]
3. Sample Incubation:
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.[7]
4. Detection Antibody Incubation:
-
Wash the plate and add a detection antibody (conjugated to an enzyme like HRP) that specifically recognizes the HEC modification. Incubate for 1-2 hours at room temperature.
5. Signal Development:
-
Wash the plate and add the enzyme substrate.
-
Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of HEC-modified protein.
Comparison of Validation Methodologies
| Feature | Mass Spectrometry (LC-MS/MS) | Immunoassays (Western Blot/ELISA) |
| Specificity | Very High (identifies specific mass shift and modification site) | High (dependent on antibody specificity) |
| Sensitivity | High (can detect low abundance modifications) | Variable (dependent on antibody affinity and detection method) |
| Information Provided | Unambiguous identification of modification, site localization, relative quantification | Detection and quantification of the modified protein |
| Throughput | Lower | Higher (especially ELISA) |
| Cost | High (instrumentation and expertise) | Lower (reagents and equipment) |
| Discovery vs. Validation | Ideal for discovery and definitive validation | Best for validation and high-throughput screening |
| Antibody Requirement | No | Yes |
Alternative and Emerging Techniques
Beyond the core methodologies, several innovative techniques offer complementary approaches for studying protein modifications.
Click Chemistry
Click chemistry utilizes bio-orthogonal reactions, typically between an alkyne and an azide, to label modified proteins with a reporter tag (e.g., biotin or a fluorophore).[8] This allows for the enrichment and subsequent identification of modified proteins by mass spectrometry or visualization by fluorescence imaging.[9] A HEC analogue containing an alkyne or azide group could be synthesized and used to tag proteins for analysis.
Fluorescent Labeling
Direct fluorescent labeling of proteins can be used to monitor changes in protein conformation or accessibility of certain residues upon HEC modification.[10] This can be achieved by using environmentally sensitive fluorescent dyes that change their fluorescence properties upon binding to the protein. While not a direct validation of the HEC adduct itself, it can provide valuable information on the functional consequences of the modification.
Conclusion: A Multi-Faceted Approach to Validation
The validation of protein modification by 2-Hydroxyethyl carbamate requires a strategic and often multi-pronged approach. Mass spectrometry stands as the cornerstone for unambiguous identification and site localization, making it indispensable for initial discovery and definitive characterization. Immunoassays, should specific antibodies become available, offer the potential for high-throughput screening and quantification, which is crucial in later stages of drug development and toxicological studies.
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Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
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Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry. [Link]
-
Validation of Protein Acetylation by Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Protein carbonylation detection methods: A comparison. Data in Brief. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods. [Link]
-
Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research. [Link]
-
Fluorescent Binding Protein Sensors for Detection and Quantification of Biochemicals, Metabolites, and Natural Products. Bio-protocol. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY. [Link]
-
Validation of protein acetylation by mass spectrometry. Washington University School of Medicine in St. Louis. [Link]
-
(PDF) Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. ResearchGate. [Link]
-
Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Clinical Proteomics. [Link]
-
Direct Detection and Quantification of Aqueous Proteins via a Fluorescent Probe Through the Use of Fluorophore-Induced Plasmonic Current. MDPI. [Link]
-
General Protocol for Western Blotting. Bio-Rad. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Chemical Biology. [Link]
-
Quantitative LC/MS/MS analysis of acetaminophen–cysteine adducts (APAP–CYS) and its application in acetaminophen overdose patients. Analytical Methods. [Link]
-
Protein carbamylation: The discovery of a carbon dioxide control system. Journal of Proteomics & Bioinformatics. [Link]
-
AdductHunter: identifying protein-metal complex adducts in mass spectra. Journal of Cheminformatics. [Link]
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Technical Comparison of Immunoassay and Mass Spectrometry. MedicalLab Management. [Link]
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Protein Labeling Techniques. Sino Biological. [Link]
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Quantitation of Cystine and Identification of Related Metabolites in White Blood Cells Using a High Resolution Accurate Mass LC/MS Approach. Agilent. [Link]
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Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Analytical Chemistry. [Link]
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Comparative mass spectrometric and immunoassay-based proteome analysis in serum of Duchenne muscular dystrophy patients. Clinical Proteomics. [Link]
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A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]
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(PDF) Protein carbonylation analysis by western blotting v1. ResearchGate. [Link]
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Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes. Chemical Research in Toxicology. [Link]
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Deciphering protein long-chain S-acylation by mass spectrometry proteomics strategies. RSC Chemical Biology. [Link]
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Fluorescent labeling and modification of proteins. ResearchGate. [Link]
-
Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of the American Society for Mass Spectrometry. [Link]
-
Analysis of a macrophage carbamylated proteome reveals a function in post-translational modification crosstalk. Clinical Proteomics. [Link]
-
Exploring long-chain S-acylation with mass spectrometry strategies. Utrecht University. [https://www.uu.nl/en/publication/exploring-long-chain-s-acylation-with-mass-spectrometry-strategies]([Link] spectrometry-strategies)
-
Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. Oregon State University. [Link]
-
Chemoproteomic identification of CO2-dependent lysine carboxylation in proteins. Nature Chemical Biology. [Link]
-
Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]
-
Application Guides / ELISA Protocol. 2BScientific. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Methods for Confirming Carbamate Bond Formation
For researchers and professionals in drug development and organic synthesis, the formation of a carbamate bond is a critical step in numerous applications, most notably as a cornerstone of amine protection strategy in peptide synthesis.[1] The success of a reaction hinges on the unambiguous confirmation that the desired bond has been formed. This guide provides an in-depth comparison of the primary spectroscopic techniques—FTIR, NMR, and Mass Spectrometry—used for this purpose. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reliable results.
The Central Role of Carbamate Confirmation
Carbamates, such as the ubiquitous tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups, are fundamental tools for chemists.[1][2] They temporarily mask the nucleophilicity and basicity of amines, allowing other parts of a molecule to react selectively.[3] Failure to confirm the complete conversion of an amine to a carbamate can lead to unwanted side reactions, impure products, and significant delays in multi-step syntheses. Therefore, mastering the analytical techniques to verify this transformation is not just a matter of characterization but a prerequisite for success.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Quick Functional Group Check
FTIR spectroscopy is often the first line of analysis. It is a rapid and non-destructive technique that provides definitive evidence of the presence or absence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Expertise & Experience: The "Why" Behind the Peaks
When an amine reacts with a reagent like di-tert-butyl dicarbonate (Boc)₂O to form a Boc-carbamate, the key transformation is the conversion of a primary or secondary amine into a carbamate. This change is directly observable in the IR spectrum.
Key Spectral Changes to Monitor:
-
Disappearance of Amine Signals: A primary amine (R-NH₂) shows two N-H stretching bands typically between 3500-3300 cm⁻¹, while a secondary amine (R₂-NH) shows one. The N-H bending vibration also appears around 1650-1580 cm⁻¹. The disappearance or significant attenuation of these peaks is the first indication of a successful reaction.[5]
-
Appearance of Carbamate Signals: The newly formed carbamate group introduces several characteristic and strong absorptions:
-
C=O Stretch (Amide I Band): This is the most prominent and reliable indicator. It appears as a strong, sharp peak typically in the range of 1740-1680 cm⁻¹ .[5] For Boc-protected amines, this peak is often found around 1690 cm⁻¹.
-
N-H Stretch: The carbamate N-H bond gives rise to a single, sharp stretching band around 3450-3250 cm⁻¹ .
-
C-N Stretch & N-H Bend (Amide II Band): A combination band appears around 1540-1500 cm⁻¹ , further confirming the carbamate linkage.[5]
-
Trustworthiness: A Self-Validating FTIR Protocol
This protocol is designed for in-situ reaction monitoring using an Attenuated Total Reflectance (ATR) probe, which is ideal for getting real-time data without complex sample preparation.
Experimental Protocol: ATR-FTIR for Reaction Monitoring
-
Baseline Spectrum: Before adding the carbamoylating agent (e.g., (Boc)₂O), acquire a background spectrum of the solvent and a baseline spectrum of the starting material (the amine) in the reaction mixture. This captures the initial state, including the characteristic N-H stretches of the amine.
-
Initiate Reaction: Add the carbamoylating agent to the reaction vessel.
-
Acquire Spectra Over Time: Begin acquiring spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Overlay the spectra. Look for the gradual decrease in the intensity of the starting amine's N-H stretching and bending bands and the concurrent increase in the intensity of the carbamate's C=O stretching (~1690 cm⁻¹) and N-H stretching bands.
-
Confirmation of Completion: The reaction is considered complete when the starting material peaks have disappeared and the product peaks have ceased to grow in intensity over several consecutive measurements.
Caption: Workflow for FTIR-based reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
While FTIR confirms the presence of the functional group, NMR spectroscopy provides the complete atomic-level connectivity, offering unambiguous proof of the carbamate's structure. It is the gold standard for structural elucidation in organic chemistry.
Expertise & Experience: Decoding the Chemical Shifts
The formation of a carbamate bond significantly alters the electronic environment of nearby protons (¹H) and carbons (¹³C), leading to predictable changes in their chemical shifts.
Key ¹H NMR Signals:
-
N-H Proton: The carbamate N-H proton typically appears as a broad singlet between δ 4.5-5.5 ppm . Its disappearance upon D₂O exchange provides definitive confirmation.
-
Protecting Group Protons: The protons of the protecting group itself are highly characteristic.
-
Boc Group: A sharp, strong singlet integrating to 9 protons appears around δ 1.4-1.5 ppm .
-
Cbz Group: Benzylic (CH₂) protons appear as a singlet around δ 5.1 ppm , with the aromatic protons appearing in their usual region (δ 7.2-7.4 ppm).
-
-
α-Protons: The proton(s) on the carbon attached to the nitrogen (the α-carbon) will often experience a downfield shift upon carbamate formation.
Key ¹³C NMR Signals:
-
Carbonyl Carbon: This is a highly diagnostic signal. The carbamate carbonyl carbon (C=O) resonates in a distinct region, typically δ 150-160 ppm .[6] This is different from esters (~160-175 ppm) and ketones (~190-220 ppm), making it easily identifiable.[7]
-
Protecting Group Carbons:
-
Boc Group: The quaternary carbon appears around δ 80 ppm , and the methyl carbons appear around δ 28 ppm .
-
Cbz Group: The benzylic carbon (CH₂) is found near δ 67 ppm .
-
Trustworthiness: A Self-Validating NMR Protocol
This protocol describes the preparation of a sample from a reaction mixture for analysis, a common practice for determining reaction conversion and product purity.
Experimental Protocol: NMR Sample Preparation for Analysis
-
Aliquot & Quench: Carefully take a small aliquot (e.g., 0.1 mL) from the reaction mixture. If the reaction is ongoing, quench it immediately by diluting it in a vial with a suitable solvent.
-
Mini-Workup: Perform a quick liquid-liquid extraction in the vial. Add an appropriate solvent (e.g., ethyl acetate) and a wash solution (e.g., water or brine). Shake, allow the layers to separate, and carefully remove the aqueous layer with a pipette.
-
Dry and Concentrate: Dry the organic layer with a small amount of a drying agent (e.g., MgSO₄ or Na₂SO₄). Pipette the dried solution into a clean vial and concentrate it under a stream of nitrogen or in a vacuum centrifuge to remove the solvent.[8]
-
Prepare NMR Sample: Redissolve the crude residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). It is crucial that the solvent can dissolve the compound to form a homogeneous solution.[9]
-
Transfer and Analyze: Filter the solution through a small plug of cotton or glass wool in a pipette directly into a clean NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC).
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): The Molecular Weight Verification
Mass spectrometry is a powerful destructive technique that provides the molecular weight of the product, serving as a crucial piece of evidence for successful bond formation. High-resolution mass spectrometry (HRMS) can even provide the elemental composition, leaving little doubt about the product's identity.
Expertise & Experience: Interpreting the Mass-to-Charge Ratio
The primary goal is to find the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻ in soft ionization techniques like ESI) that corresponds to the calculated mass of the expected carbamate product.
Key Fragmentation Patterns:
Carbamates often exhibit predictable fragmentation patterns in the mass spectrometer, which can further support the structural assignment.[10]
-
Loss of the Alkoxy Group: A common fragmentation involves the loss of the tert-butyl group (as isobutylene, -56 Da) from Boc-carbamates.
-
Decarboxylation: The loss of CO₂ (-44 Da) is a diagnostic fragmentation pathway for many carbamate anions.[11]
-
Loss of the Entire Protecting Group: Cleavage of the N-C bond can lead to a fragment corresponding to the original amine.
-
Specific Neutral Losses: A neutral loss of CH₃NCO (methyl isocyanate, -57 Da) is a characteristic fragment for N-methylcarbamates.[12]
Trustworthiness: A Self-Validating MS Protocol
This protocol outlines a general procedure for Electrospray Ionization (ESI-MS), a common technique for analyzing polar organic molecules like carbamates.
Experimental Protocol: ESI-MS Sample Preparation
-
Prepare Stock Solution: Dissolve a very small amount of the crude or purified product in a suitable solvent (e.g., methanol, acetonitrile) to make an approximately 1 mg/mL stock solution.
-
Dilute Sample: Take a small aliquot of the stock solution and dilute it significantly with the same solvent to a final concentration in the low µg/mL to ng/mL range. High concentrations can cause signal suppression.
-
Add Modifier (Optional): For positive ion mode, adding a trace amount of formic acid (0.1%) can aid in protonation ([M+H]⁺). For negative ion mode, a trace of ammonia or triethylamine can aid deprotonation ([M-H]⁻).
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Interpretation: Look for the mass peak corresponding to the expected molecular weight of the carbamate product. If using tandem MS (MS/MS), fragment the parent ion and look for the characteristic fragmentation patterns described above.
Caption: Workflow for Mass Spectrometry-based analysis.
Comparative Guide: Choosing the Right Tool for the Job
No single technique tells the whole story. The true power of spectroscopic analysis lies in the complementary use of these methods. The choice of which technique to use, and when, depends on the specific question you are asking.
| Parameter | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry |
| Information Provided | Functional groups present/absent | Complete molecular structure, connectivity, stereochemistry | Molecular weight, elemental composition (HRMS), fragmentation |
| Primary Question Answered | "Did I form a carbamate functional group?" | "What is the exact structure of my product?" | "Is my product the correct molecular weight?" |
| Sensitivity | Moderate (typically mg scale) | Low (mg scale for ¹³C) to Moderate (µg with cryoprobe for ¹H) | Very High (pg to ng scale) |
| Sample Preparation | Simple (ATR) to moderate (KBr pellet) | Moderately complex (requires deuterated solvents) | Simple, but requires high dilution |
| Analysis Time | Fast (~1-5 minutes) | Moderate (5 min for ¹H) to Slow (>1 hr for ¹³C) | Fast (~5-10 minutes) |
| In-situ Monitoring | Excellent (with ATR/flow cell) | Possible, but requires specialized setup[13][14] | Possible with specialized interfaces, less common |
| Destructive? | No | No | Yes |
| Cost (Instrumentation) | Low | High | High |
A Synergistic Workflow for Unambiguous Confirmation
For a new chemical entity, a comprehensive and authoritative confirmation of carbamate formation follows a logical progression:
-
FTIR First: Use FTIR during the reaction to quickly and efficiently monitor the disappearance of the starting amine and the appearance of the carbamate carbonyl peak. This confirms the reaction is proceeding and indicates when it is complete.
-
MS for Verification: After workup, run a quick ESI-MS to confirm that the major product has the correct molecular weight. This is a fast check to ensure you have formed the desired product and not an unexpected side product.
-
NMR for Final Proof: Once the product is purified, acquire ¹H and ¹³C NMR spectra. This provides the definitive, publication-quality proof of the structure, allowing for the assignment of every atom in the molecule.
By combining these techniques, you create a self-validating system that provides irrefutable evidence of carbamate bond formation, ensuring the integrity and success of your synthetic endeavors.
References
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Spectroscopy Online. (2026). Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. Retrieved from [Link]
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Scribd. FTIR Analysis of Organic Compounds. Retrieved from [Link]
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ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
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Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
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PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
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PubMed Central. Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. Retrieved from [Link]
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NIH. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO₂ Absorption Characteristics of Heterocyclic Amines, Part II. Retrieved from [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Retrieved from [Link]
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Reddit. What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 10: Spectroscopic Methods. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
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Iowa State University. Reaction Monitoring & Kinetics. Retrieved from [Link]
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Oregon State University. ¹³C NMR Chemical Shift. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
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NIH. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO₂ Capture Sorbents: Paving the Way for Accurate Quantitation. Retrieved from [Link]
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MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Retrieved from [Link]
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PMC - NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Hydroxyethyl Carbamate
For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxyethyl carbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for carbamate compounds and general hazardous waste management principles.
The carbamate functional group, while integral to the chemical properties of many compounds, necessitates careful handling and disposal due to the potential hazards associated with this class of chemicals. Carbamates can exhibit varying levels of toxicity and may act as irritants.[1][2][3] Therefore, a structured and informed approach to waste management is not just a regulatory requirement but a cornerstone of responsible research.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 2-Hydroxyethyl carbamate is paramount. While specific toxicity data for this compound is not extensively documented, the general characteristics of carbamates and available safety data for related compounds indicate a need for caution.
Key Hazards:
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled.[2][3] Some carbamates are known to have toxic effects.[4]
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table summarizes the minimum required PPE when handling 2-Hydroxyethyl carbamate waste.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk. | To prevent eye contact, which can cause serious irritation.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation.[5][6] |
| Body | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated areas. | To minimize inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Hydroxyethyl carbamate is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[5]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of 2-Hydroxyethyl carbamate waste. The container should be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Hydroxyethyl carbamate," and the associated hazards (e.g., "Irritant," "Toxic").
-
Collection:
-
Solid Waste: Carefully transfer any solid 2-Hydroxyethyl carbamate waste into the designated container using a scoop or spatula. Avoid generating dust.
-
Liquid Waste: If in solution, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
Contaminated Materials: Any materials grossly contaminated with 2-Hydroxyethyl carbamate, such as pipette tips, gloves, and absorbent pads, should also be placed in the designated solid hazardous waste container.
-
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the vicinity and, if safe to do so, increase ventilation in the area. For large spills, evacuate the immediate area.[7]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment as detailed in the table above.
-
Containment and Cleanup:
-
For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8][9] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust.
-
-
Collection: Place the absorbed material or swept solids into the designated hazardous waste container.[7][8]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage Pending Disposal
Proper storage of hazardous waste is a critical component of laboratory safety.
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal
The ultimate disposal of 2-Hydroxyethyl carbamate must be conducted by a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.
-
Disposal Method: The most common and recommended method for the disposal of carbamate waste is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[5] This method ensures the complete destruction of the hazardous compound.
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Hydroxyethyl carbamate.
Caption: Workflow for the proper disposal of 2-Hydroxyethyl carbamate.
Causality and Trustworthiness in Protocol
The procedures outlined in this guide are designed as a self-validating system, where each step logically follows from the inherent chemical properties and potential hazards of 2-Hydroxyethyl carbamate.
-
Why Hazardous Waste? The classification of 2-Hydroxyethyl carbamate as hazardous waste stems from the known toxicological profiles of carbamates in general.[4] The potential for irritation and toxicity necessitates that this compound does not enter standard waste streams, where it could pose a risk to human health and the environment.
-
Segregation Rationale: Chemical segregation is a fundamental principle of laboratory safety. Mixing incompatible chemicals in a waste stream can lead to dangerous reactions, including the generation of toxic gases or fires. Storing 2-Hydroxyethyl carbamate waste separately mitigates these risks.
-
Incineration as the Preferred Method: High-temperature incineration is a robust method for the complete destruction of organic compounds.[5] This process breaks down the carbamate into simpler, less harmful components, preventing its persistence in the environment. Flue gas scrubbing is a critical component of this process, as it removes potentially harmful byproducts of combustion before they are released into the atmosphere.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship within your organization. This commitment not only ensures regulatory compliance but also builds a foundation of trust in the responsible conduct of scientific research.
References
-
Federal Register. (2011, June 13). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Hydroxyethyl carbamate. PubChem. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]
-
Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Urea. Retrieved from [Link]
-
Federal Register. (1995, February 9). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. Retrieved from [Link]
-
ResearchGate. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). AMMONIUM CARBAMATE HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Carbamates: Human Exposure and Health Effects. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000). Ethyl Carbamate (Urethane). Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-Hydroxyethyl Carbamate
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxyethyl carbamate, a compound requiring meticulous attention to safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use this product effectively but also to ensure a safe and compliant laboratory environment.
Understanding the Hazard Profile of 2-Hydroxyethyl Carbamate
Before implementing any handling protocols, it is crucial to understand the inherent risks associated with 2-Hydroxyethyl carbamate. This compound is classified as an irritant and presents several health hazards that necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures.
According to available safety data, 2-Hydroxyethyl carbamate is known to cause serious eye irritation.[1][2] Furthermore, it is identified as a potential mutagen and reproductive effector, highlighting the need for stringent safety measures to prevent exposure. While specific occupational exposure limits for 2-Hydroxyethyl carbamate have not been established, this does not imply the substance is harmless; safe work practices should always be followed.[3]
Key Hazards:
-
Eye Irritation: Causes serious eye irritation upon contact.[1][2]
-
Potential Mutagen and Reproductive Effector: Handle with care to avoid long-term health risks.
-
Combustibility: The substance is combustible.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Hydroxyethyl carbamate. The following table summarizes the required PPE, with detailed explanations of the causality behind each recommendation.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4] A face shield may also be necessary.[5][6] | To prevent contact with the eyes, as 2-Hydroxyethyl carbamate is a known serious eye irritant.[1][2] A face shield offers additional protection against splashes.[5][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[7] | To prevent skin contact and potential irritation.[1][4] |
| Body Protection | A long-sleeved laboratory coat or chemical-resistant coveralls.[2][5][8] | To protect the skin from accidental spills and contamination.[9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if dusts are generated.[2] | To prevent inhalation of any aerosols or dusts that may be generated, especially given the lack of established occupational exposure limits.[3][7] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear, procedural workflow is critical for minimizing risk and ensuring the integrity of your research.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling 2-Hydroxyethyl carbamate in a laboratory setting.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. epa.gov [epa.gov]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
